molecular formula C5H5ClN2O2S B164656 2-Chloro-4-(methylsulfonyl)pyrimidine CAS No. 1233026-31-7

2-Chloro-4-(methylsulfonyl)pyrimidine

Cat. No.: B164656
CAS No.: 1233026-31-7
M. Wt: 192.62 g/mol
InChI Key: YJIANTUNRFFGOK-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfonyl)pyrimidine is a valuable chemical intermediate in scientific research, particularly recognized for its role in the development of targeted covalent inhibitors (TCIs) and other bioactive molecules. Its core structure combines a chlorine leaving group and an electron-withdrawing methylsulfonyl group on a pyrimidine ring, making it a highly effective electrophile in nucleophilic aromatic substitution (SNAr) reactions . This reactivity is strategically exploited in medicinal chemistry to create compounds that form stable, covalent bonds with specific biological targets. Researchers utilize this compound as a key building block in the synthesis of sulfonylurea herbicides, contributing to the development of advanced crop protection agents . In pharmaceutical research, the 2-sulfonylpyrimidine motif serves as a tunable warhead in drug design. It is being explored as a potential replacement for traditional acrylamide warheads in TCIs, such as in inhibitors for Bruton's Tyrosine Kinase (BTK), aiming to achieve improved selectivity and stability profiles . Furthermore, compounds featuring a methylsulfonylpyrimidine core have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors for the development of molecular imaging probes like PET radioligands . This versatility makes this compound a critical reagent for advancing research in agrochemicals, anti-inflammatory agents, and oncology therapeutics.

Properties

IUPAC Name

2-chloro-4-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIANTUNRFFGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599754
Record name 2-Chloro-4-(methanesulfonyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233026-31-7
Record name 2-Chloro-4-(methanesulfonyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methanesulfonylpyrimidine
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Foundational & Exploratory

2-Chloro-4-(methylsulfonyl)pyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Its versatile chemical nature and ability to form key interactions with biological targets have established it as a "privileged scaffold" in drug design. Substituted pyrimidines are at the core of numerous approved drugs, particularly in oncology, where they often serve as kinase inhibitors.[2] The strategic placement of various functional groups on the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the physical and chemical properties of 2-Chloro-4-(methylsulfonyl)pyrimidine, a key intermediate for the synthesis of advanced pyrimidine derivatives.

Core Physical and Chemical Properties

This compound (CAS Number: 1233026-31-7) is a white to off-white solid at room temperature.[3] Its core structure consists of a pyrimidine ring substituted with a chloro group at the 2-position and a methylsulfonyl group at the 4-position. The presence of these electron-withdrawing groups significantly influences the molecule's reactivity and physical characteristics.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [pos="0,1!", label="N"]; "C2" [pos="0.866,0.5!", label=""]; "C3" [pos="0.866,-0.5!", label="N"]; "C4" [pos="0,-1!", label=""]; "C5" [pos="-0.866,-0.5!", label=""]; "C6" [pos="-0.866,0.5!", label=""]; "Cl" [pos="1.732,1!", label="Cl", fontcolor="#34A853"]; "S" [pos="-1.732,-1!", label="S", fontcolor="#EA4335"]; "O1" [pos="-2.598,-0.5!", label="O", fontcolor="#EA4335"]; "O2" [pos="-1.732,-1.866!", label="O", fontcolor="#EA4335"]; "CH3" [pos="-2.598,-1.5!", label=3>, fontcolor="#4285F4"]; "H1" [pos="1.3, -1!", label="H"]; "H2" [pos="-1.3, 1!", label="H"];

} Structure of this compound

Below is a summary of the key physical properties of this compound. It is important to note that much of the available data is predicted and awaits experimental verification.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂S[4]
Molecular Weight 192.62 g/mol [4]
Appearance White to off-white solid
Boiling Point 445.6 ± 27.0 °C (Predicted)[3]
Density 1.486 g/cm³ (Predicted)[3]
pKa -5.02 ± 0.20 (Predicted)
Storage Inert atmosphere, -20°C[3]

Reactivity and Stability

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the two electron-withdrawing substituents. The chlorine atom at the 2-position and the methylsulfonyl group at the 4-position make the ring susceptible to nucleophilic aromatic substitution (SNAr) .[4][5]

The methylsulfonyl group is an excellent leaving group, making the 4-position a prime target for nucleophilic attack. However, the chlorine at the 2-position is also a viable leaving group. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. Thiols, such as the side chain of cysteine residues in proteins, are particularly effective nucleophiles for this class of compounds.[5][6] This reactivity makes 2-sulfonylpyrimidines valuable as covalent modifiers of biological targets.[5]

The compound should be stored in an inert atmosphere at low temperatures to prevent degradation.[3] It is particularly sensitive to moisture and strong nucleophiles.

dot graph "SNAr_Reaction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; bgcolor="#FFFFFF";

} General workflow of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.[7]

  • Instrumentation: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Measurement: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance.

dot graph "melting_point_workflow" { rankdir="TB"; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"]; bgcolor="#F1F3F4";

} Workflow for determining the melting point of a solid.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology:

  • Solvent Selection: A range of common organic solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, N,N-dimethylformamide, and hexane).

  • Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a vial.[5]

  • Titration: The chosen solvent is added dropwise with constant agitation until the solid completely dissolves. The volume of solvent required is recorded.[5]

  • Classification: The solubility can be qualitatively classified (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined (e.g., in mg/mL). For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved solid is determined after filtration.

dot graph "solubility_workflow" { rankdir="TB"; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#F1F3F4";

} Workflow for determining the solubility of a compound.

Spectral Data Interpretation (Predicted)

  • 1H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyrimidine ring and a singlet for the methyl protons of the sulfonyl group. The chemical shifts of the aromatic protons would be downfield due to the electron-withdrawing nature of the substituents.

  • 13C NMR: The spectrum would display distinct signals for each of the carbon atoms in the molecule. The carbons attached to the electronegative chlorine, nitrogen, and sulfonyl groups would be expected to have characteristic downfield chemical shifts.

  • IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for the C-Cl, S=O (sulfonyl), and C=N and C=C bonds of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (192.62 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis

The synthesis of this compound can be approached through several routes. A common method involves the oxidation of the corresponding thioether, 2-chloro-4-(methylthio)pyrimidine.[4] Another potential route is through direct chlorination of a 4-(methylsulfonyl)pyrimidine precursor.[4] The choice of synthetic route would depend on the availability of starting materials and the desired scale of the reaction.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a reactive scaffold for the synthesis of more complex, biologically active molecules. Its physical properties, characterized by its solid state at room temperature and predicted high boiling point, along with its chemical reactivity, dominated by nucleophilic aromatic substitution, make it a versatile intermediate for drug discovery and development. Further experimental validation of its physical and spectral properties is warranted to fully characterize this important compound.

References

  • Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679–1687.
  • Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • University of Calgary. (n.d.). Melting point determination.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).
  • ResearchGate. (2021). (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).

Sources

An In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)pyrimidine: A Keystone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal and agrochemical research, the pyrimidine core stands as a privileged scaffold, forming the backbone of a multitude of biologically active molecules. Among the vast array of functionalized pyrimidines, 2-Chloro-4-(methylsulfonyl)pyrimidine has emerged as a particularly valuable and versatile building block. Its strategic importance lies in the orthogonal reactivity of its two electrophilic sites: the chloro substituent at the 2-position and the methylsulfonyl group at the 4-position, which, while not a leaving group itself, strongly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the synthesis of targeted therapies.

Physicochemical Properties and Structural Elucidation

IUPAC Name: this compound[1]

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 1233026-31-7[1][2]
Molecular Formula C₅H₅ClN₂O₂S[1]
Molecular Weight 192.62 g/mol [1]
Appearance White to off-white solid[3]
Boiling Point 445.6 ± 27.0 °C (Predicted)[2][4]
Density 1.486 g/cm³ (Predicted)[2][4]
SMILES CS(=O)(=O)C1=NC(=NC=C1)Cl[1]
InChI InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3[1]

Spectroscopic Characterization:

While a publicly available, peer-reviewed ¹H and ¹³C NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of structurally related pyrimidines.

  • ¹H NMR: The pyrimidine ring protons are expected to appear as doublets in the aromatic region, with the proton at the 6-position being the most downfield due to the electron-withdrawing effects of the adjacent nitrogen and the chloro group. The methyl protons of the sulfonyl group would be a sharp singlet, typically in the range of 3.0-3.5 ppm.

  • ¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with the carbons attached to the electronegative chloro and sulfonyl groups being significantly deshielded.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves a two-step process starting from the readily available 2,4-dichloropyrimidine. The first step is a nucleophilic substitution to introduce the methylthio group, followed by an oxidation to the methylsulfonyl group.

G start 2,4-Dichloropyrimidine intermediate 2-Chloro-4-(methylthio)pyrimidine start->intermediate Sodium thiomethoxide (NaSMe) THF, 0 °C to rt end_product This compound intermediate->end_product m-CPBA or Oxone® DCM or Water/Acetone

Caption: Synthetic pathway to this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-4-(methylthio)pyrimidine

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium thiomethoxide (1.05 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 2-chloro-4-(methylthio)pyrimidine as a solid.

Step 2: Synthesis of this compound

  • Dissolve the 2-chloro-4-(methylthio)pyrimidine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or a mixture of acetone and water.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, or a solution of Oxone® (potassium peroxymonosulfate) (2.2 eq) in water.[2][5]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium bisulfite (if using Oxone®).

  • Extract the product with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization or flash column chromatography to yield pure this compound.

Reactivity and Mechanistic Insights: The Dichotomy of Nucleophilic Aromatic Substitution

The key to the synthetic utility of this compound lies in the differential reactivity of its electrophilic sites towards various nucleophiles. The electron-withdrawing nature of the pyrimidine ring nitrogens and the powerful inductive and mesomeric effects of the methylsulfonyl group render the ring highly susceptible to nucleophilic attack.

Regioselectivity of SNAr Reactions:

A fascinating aspect of the reactivity of 2-substituted-4-chloropyrimidines is the regioselectivity of nucleophilic substitution, which is highly dependent on the nature of the nucleophile.

  • Attack at C4: Generally, nucleophilic aromatic substitution on 2,4-disubstituted pyrimidines favors attack at the C4 position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto both ring nitrogens. Amines and thiols typically exhibit this regioselectivity.

  • Attack at C2: In the case of 2-(methylsulfonyl)-4-chloropyrimidine, a unique dichotomy is observed. While amines and Stille couplings selectively occur at the C4 position, alkoxides and formamide anions preferentially attack the C2 position. This unusual selectivity is rationalized by the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the incoming anionic nucleophile. This hydrogen bonding pre-organizes the transition state for C2 attack, lowering its activation energy compared to the C4 attack, which would require breaking this favorable interaction.

G cluster_c4 C4-Selective Attack (e.g., Amines) cluster_c2 C2-Selective Attack (e.g., Alkoxides) C4_Reactant This compound + R₂NH C4_Product 2-(R₂N)-4-(methylsulfonyl)pyrimidine C4_Reactant->C4_Product Direct SₙAr at C4 C2_Reactant This compound + RO⁻ C2_Intermediate H-bonded Intermediate C2_Reactant->C2_Intermediate H-bond formation C2_Product 2-(RO)-4-(methylsulfonyl)pyrimidine C2_Intermediate->C2_Product SₙAr at C2

Caption: Regioselectivity in SNAr reactions of this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique reactivity profile of this compound makes it an invaluable precursor for the synthesis of complex, polysubstituted pyrimidines, a motif frequently found in kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Case Study: Synthesis of an Aurora Kinase Inhibitor

A notable application of a related scaffold, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, is in the synthesis of potent Aurora kinase inhibitors.[1][6] Aurora kinases are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy. The synthesis involves a sequential nucleophilic aromatic substitution, first with an amine at the 4-position, followed by displacement of the second chloro group. This highlights the utility of the sulfonylpyrimidine core in building complex molecules with therapeutic potential. While the starting material in this specific example is dichlorinated, the principles of sequential SNAr are directly applicable to this compound, allowing for the introduction of diverse functionalities at the 2- and 4-positions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.[3]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful and versatile building block that offers chemists a reliable platform for the synthesis of a wide range of functionalized pyrimidines. Its well-defined reactivity, particularly the intriguing regioselectivity of its nucleophilic aromatic substitution reactions, provides a strategic advantage in the design and synthesis of complex molecules. As the demand for novel therapeutics and agrochemicals continues to grow, the importance of such key intermediates in driving innovation in chemical synthesis and drug discovery cannot be overstated.

References

  • Smolecule. (2023, August 15). Buy this compound | 1233026-31-7.
  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (2025, August 5).
  • Recreational Water Products, Inc. (2018, August 1).
  • Thermo Fisher Scientific. (2013, November 1).
  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Organic Syntheses. 2-Chloropyrimidine.
  • Figshare. (2018, February 9). Convenient synthesis of 2-(methylsulfonyl)
  • Fisher Scientific.
  • ChemicalBook. This compound CAS#: 1233026-31-7.
  • ChemicalBook. 2-Chloro-4-methylpyrimidine synthesis.
  • ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Aaron Chemistry GmbH. (2025, August 10).
  • National Center for Biotechnology Information. (2022, September 13).
  • Google Patents. Process for synthesis of a 2-thioalkyl pyrimidine.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • Organic Chemistry Portal.
  • Elsevier. (2022, October 19).
  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • BenchChem.
  • Google Patents. Process for producing 4-chloro-2-methylthiopyrimidines.
  • ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • ChemicalBook. 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum.
  • SpectraBase. 2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts.

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The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4-(methylsulfonyl)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of 2-Chloro-4-(methylsulfonyl)pyrimidine, a key heterocyclic building block in contemporary medicinal chemistry. We will explore its fundamental chemical properties, a robust synthetic protocol, and its strategic application in the development of targeted therapeutics, with a particular focus on covalent inhibitors.

Core Chemical Identity

This compound is a substituted pyrimidine ring, a structural motif of significant interest in the pharmaceutical and agrochemical industries. Its chemical identity is crucial for its role as a versatile intermediate in organic synthesis.

Identifier Value
CAS Number 1233026-31-7
Molecular Formula C₅H₅ClN₂O₂S
Molecular Weight 192.62 g/mol
IUPAC Name This compound
Canonical SMILES CS(=O)(=O)c1ccnc(n1)Cl

Strategic Synthesis: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 2-(methylthio)-4-chloropyrimidine. This method is advantageous due to its high selectivity and the commercial availability of the starting materials.

Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidation start 2-(Methylthio)-4-chloropyrimidine intermediate 2-Chloro-4-substituted-pyrimidine start->intermediate Nucleophile (e.g., R-OH, R-NH2) final_product This compound intermediate->final_product Oxidizing Agent (e.g., m-CPBA, Oxone)

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative synthesis based on established chemical principles for this class of compounds[1][2].

Step 1: Preparation of 2-Chloro-4-substituted-pyrimidine (Exemplified with Methoxide)

  • To a solution of 2-(methylthio)-4-chloropyrimidine in methanol, sodium methoxide is added portion-wise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the 2-chloro-4-methoxy-pyrimidine intermediate.

  • Causality: The use of a nucleophile like methoxide selectively displaces the more reactive chlorine at the 4-position of the pyrimidine ring. The methylthio group at the 2-position is less susceptible to nucleophilic attack under these conditions.

Step 2: Oxidation to this compound

  • The intermediate from Step 1 is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • The solution is cooled to 0°C, and an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone, is added portion-wise.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature. Progress is monitored by TLC.

  • Upon completion, the reaction is quenched with an appropriate reagent (e.g., aqueous sodium thiosulfate for m-CPBA) and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

  • Causality: The oxidation of the electron-rich sulfur atom of the methylthio group to the electron-deficient sulfone is a reliable and high-yielding transformation. This step is critical as the resulting methylsulfonyl group is an excellent leaving group, which is key to the compound's utility in drug discovery.

The Role in Drug Discovery: A Tale of Two Reactive Sites

This compound is a bifunctional electrophile, with two sites susceptible to nucleophilic aromatic substitution (SNAr). The inherent electronic properties of the pyrimidine ring, further influenced by the chloro and methylsulfonyl substituents, dictate the regioselectivity of these reactions.

Reactivity Profile

The reactivity of the C2 and C4 positions on the pyrimidine ring is a subject of considerable interest. Generally, the methylsulfonyl group at the 4-position is a better leaving group than the chlorine at the 2-position. However, the regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. For instance, with certain nucleophiles, substitution at the 2-position can be favored. This differential reactivity allows for sequential and site-selective modifications, making it a valuable tool for building molecular complexity.

Application as a Covalent Warhead

A significant application of the 2-sulfonylpyrimidine scaffold is in the design of covalent inhibitors that target cysteine residues in proteins. The sulfonyl group acts as an excellent leaving group, facilitating a mild and selective SNAr reaction with the thiol side chain of cysteine. This has been effectively demonstrated in the development of agents that can covalently modify and stabilize mutant p53, a key target in cancer therapy[3].

G cluster_0 Covalent Inhibition Mechanism cluster_1 Therapeutic Outcome reactant1 This compound product Covalently Modified Protein (Protein-S-pyrimidine) reactant1->product SNAr Reaction reactant2 Protein Cysteine Residue (Cys-SH) reactant2->product outcome Modulation of Protein Function (e.g., Enzyme Inhibition, Protein Stabilization) product->outcome

Caption: Covalent modification of a protein by 2-sulfonylpyrimidine.

The chloro-substituent at the 2-position offers a secondary point for diversification. This allows for the initial covalent tethering to the target protein via the 4-position, followed by subsequent modification at the 2-position to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value chemical entity for drug discovery and development. Its well-defined synthesis and predictable, yet tunable, reactivity provide medicinal chemists with a powerful platform for the construction of novel therapeutics. The ability of the 2-sulfonylpyrimidine core to act as a selective covalent warhead for cysteine residues, combined with the potential for further derivatization at the 2-chloro position, ensures its continued relevance in the pursuit of targeted and effective medicines.

References

  • Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Baud, M. G. J., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proceedings of the National Academy of Sciences, 113(36), E5271–E5280. [Link]
  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. [Link]

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An In-depth Technical Guide to the Solubility of 2-Chloro-4-(methylsulfonyl)pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(methylsulfonyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate your experimental work.

Introduction: Understanding the Molecular Profile of this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group at the 2-position and a methylsulfonyl group at the 4-position.[1] Its molecular structure dictates its physicochemical properties, including its solubility in various organic solvents. The presence of the polar methylsulfonyl group and the nitrogen atoms in the pyrimidine ring suggests the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the chlorinated pyrimidine core contributes to its somewhat nonpolar character. This structural duality means its solubility will be highly dependent on the nature of the solvent.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂S[1]
Molecular Weight 192.62 g/mol [1]
Predicted Boiling Point 445.6±27.0 °C[2]
Melting Point 87-89 °C[3]
Predicted pKa -5.02±0.20ChemicalBook

Qualitative and Estimated Solubility Profile

Generally, 2-sulfonylpyrimidines have been noted for their good solubility in aqueous buffers at millimolar concentrations, sometimes requiring an organic cosolvent like acetonitrile (MeCN).[4][5] This suggests a degree of polarity.

Based on solvents used in the synthesis and purification of this compound and related compounds, we can estimate its solubility as follows:

SolventSolvent TypeEstimated SolubilityRationale/Source
Dichloromethane (DCM) ChlorinatedSolubleUsed as a solvent for purification by column chromatography.[6]
Ethanol Protic, PolarSolubleUsed as a reaction solvent in its synthesis.[3][7][8]
Methanol Protic, PolarLikely SolubleStructurally similar to ethanol; used in the synthesis of related compounds.[9]
Ethyl Acetate Aprotic, Moderately PolarSolubleUsed as an extraction solvent.[9]
Hexane NonpolarSparingly Soluble to InsolubleUsed as a co-eluent with DCM for column chromatography, suggesting lower solubility.[6]
Tetrahydrofuran (THF) Aprotic, PolarLikely SolubleA common solvent for organic reactions, used in the synthesis of similar pyrimidines.[10]
Acetone Aprotic, PolarLikely SolubleKetone solvents are used to dissolve structurally similar compounds.[11]
Acetonitrile (MeCN) Aprotic, PolarLikely SolubleUsed as a cosolvent for related compounds in aqueous solutions.[4][5]
N,N-Dimethylformamide (DMF) Aprotic, PolarLikely SolubleA strong polar aprotic solvent, often used for dissolving pyrimidine derivatives.[12]
Toluene Aromatic, NonpolarSparingly Soluble to InsolubleGenerally, polar compounds have limited solubility in nonpolar aromatic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted equilibrium solubility method (shake-flask).[13]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess solute into vial B Add known volume of solvent A->B C Seal vial and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-72h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant (syringe filter) F->G H Dilute sample with known volume of mobile phase G->H I Analyze by HPLC H->I J Determine concentration from calibration curve I->J K Calculate solubility (e.g., mg/mL or mol/L) J->K

Caption: Workflow for determining equilibrium solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

    • Add a precise volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample by a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Causality and Self-Validation in the Experimental Protocol

  • Expertise & Experience: The choice of the equilibrium solubility method is based on its reputation as a "gold standard" for generating reliable solubility data. The extended equilibration time (24-72 hours) is crucial because it accounts for the kinetics of dissolution, which can be slow for crystalline solids. Using an excess of the solid ensures that the solution is truly saturated.

  • Trustworthiness: The protocol incorporates self-validating steps. For instance, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached; if the measured solubility does not change between later time points, it indicates a stable, equilibrated system. The use of a validated HPLC method with a calibration curve ensures the accuracy and precision of the concentration measurement.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Work should be conducted in a well-ventilated area or a fume hood.[15] Refer to the Safety Data Sheet (SDS) for detailed safety information.[16]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, a strong qualitative and estimated profile can be constructed based on its chemical structure and its use in organic synthesis. For precise and reliable data, the detailed experimental protocol provided in this guide offers a robust methodology. Understanding the solubility of this important building block is critical for its effective use in the development of new pharmaceuticals and agrochemicals.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry.
  • 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232 - PubChem. (n.d.).
  • SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. (2024).
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (2016).
  • (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (2023).
  • US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents. (2016).
  • Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Request PDF. (n.d.).
  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents. (2021).
  • 2-Chloro-4-(methylthio)pyrimidine | C5H5ClN2S | CID 16427148 - PubChem. (n.d.).
  • Preparation method of 2-chloro-1-methyl-4- (methylsulfonyl) benzene - Google Patents. (n.d.).
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI. (2021).
  • Organic Chemistry: Introduction to Solubility | SALTISE. (2021).
  • US10695347B2 - Pyrimidine derivative and use thereof - Google Patents. (2020).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018).
  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents. (2019).
  • Solubility of Organic Compounds. (2023).
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News.
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - ResearchGate. (2021).
  • 2-Chloropyrimidine - Organic Syntheses Procedure. (n.d.).
  • (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (2013).
  • 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem. (n.d.).
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).

Sources

An In-depth Technical Guide to the 1H and 13C NMR Data of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-(methylsulfonyl)pyrimidine. Due to the absence of experimentally acquired and publicly available NMR data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from structurally analogous compounds to offer a robust prediction of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by providing a foundational understanding of the expected NMR signature of this compound, thereby aiding in its synthesis, identification, and characterization. The guide includes predicted chemical shifts (δ), coupling constants (J), and a thorough explanation of the underlying structural and electronic factors influencing these parameters. Furthermore, it outlines standard protocols for NMR sample preparation and data acquisition, ensuring scientific integrity and reproducibility.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules and functional materials. The unique substitution pattern, featuring an electron-withdrawing chloro group at the 2-position and a strong electron-withdrawing methylsulfonyl group at the 4-position, creates a distinct electronic environment within the pyrimidine ring. This electronic distribution is directly reflected in its NMR spectra, making NMR an indispensable tool for its structural verification and for studying its reactivity.

This guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of this compound. The predictions are grounded in the fundamental principles of NMR spectroscopy and are supported by empirical data from closely related structural analogs.

Predicted 1H and 13C NMR Data

The predicted 1H and 13C NMR data for this compound are summarized in the tables below. These predictions are based on an analysis of substituent effects on the pyrimidine ring, drawing comparisons with known data for 2-chloropyrimidine and the anticipated influence of a methylsulfonyl group at the 4-position.

Table 1: Predicted 1H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-5~7.8 - 8.2d~5.0
H-6~8.9 - 9.3d~5.0
-SO2CH3~3.3 - 3.6s-

Table 2: Predicted 13C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160 - 164
C-4~168 - 172
C-5~120 - 124
C-6~158 - 162
-SO2CH3~40 - 45

Spectral Interpretation and Rationale

The predicted chemical shifts are rationalized based on the inductive and mesomeric effects of the substituents on the pyrimidine ring.

1H NMR Spectrum
  • H-6: This proton is expected to be the most deshielded aromatic proton. Its downfield shift is attributed to the anisotropic effect of the adjacent nitrogen atom (N-1) and the strong electron-withdrawing nature of the chloro group at the ortho-position (C-2).

  • H-5: The chemical shift of H-5 is influenced by the para-substituted methylsulfonyl group, which is strongly electron-withdrawing, and the meta-substituted chloro group. This will result in a downfield shift compared to unsubstituted pyrimidine.

  • -SO2CH3: The methyl protons of the methylsulfonyl group are expected to appear as a singlet in the upfield region, characteristic of methyl groups attached to a sulfonyl moiety.

  • Coupling: The two aromatic protons, H-5 and H-6, are expected to exhibit ortho-coupling, resulting in a doublet for each signal with a coupling constant of approximately 5.0 Hz.

13C NMR Spectrum
  • C-2 and C-4: These carbons are directly attached to the electron-withdrawing chloro and methylsulfonyl groups, respectively. Consequently, they are expected to be significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the methylsulfonyl group (C-4) is predicted to be the most deshielded.

  • C-6: This carbon is adjacent to a nitrogen atom and is expected to be deshielded, appearing at a downfield chemical shift.

  • C-5: The chemical shift of C-5 will be influenced by the adjacent C-4 and C-6 carbons and their substituents.

  • -SO2CH3: The carbon of the methyl group in the methylsulfonyl substituent will appear at a characteristic upfield chemical shift.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for the structural confirmation of this compound, the following detailed experimental protocols are recommended.

Sample Preparation

A standard operating procedure for preparing an NMR sample is crucial for obtaining high-resolution spectra.[1][2]

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for small organic molecules.

  • Concentration: For 1H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For 13C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent shimming issues.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition Workflow

The following workflow outlines the steps for acquiring 1D and 2D NMR spectra.

Caption: A typical workflow for NMR data acquisition and analysis.

1D NMR Experiments
  • 1H NMR: A standard single-pulse experiment is typically used. Key parameters to optimize include the number of scans (NS), relaxation delay (d1), and spectral width (sw).

  • 13C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the low natural abundance of 13C.

2D NMR Experiments for Structural Confirmation

For unambiguous assignment of the 1H and 13C signals, a suite of 2D NMR experiments is highly recommended.[3][4][5][6]

  • COSY (Correlation Spectroscopy): This experiment reveals 1H-1H coupling networks, which will confirm the connectivity between H-5 and H-6.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, allowing for the direct assignment of the carbon signals for C-5 and C-6 based on their attached protons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This will be crucial for assigning the quaternary carbons (C-2 and C-4) by observing correlations from H-5 and H-6.

Data Processing and Analysis

The acquired Free Induction Decays (FIDs) should be processed using appropriate NMR software. The standard processing steps include:

  • Fourier Transformation: To convert the time-domain data (FID) to the frequency-domain spectrum.

  • Phase Correction: To ensure all peaks are in the absorptive mode.

  • Baseline Correction: To obtain a flat baseline.

  • Referencing: The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm for both 1H and 13C spectra in CDCl3.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the 1H and 13C NMR spectral characteristics of this compound. The predicted data, based on established structure-spectra correlations, serves as a valuable starting point for researchers working with this compound. The detailed experimental protocols for sample preparation, data acquisition, and analysis are designed to ensure the collection of high-quality, reproducible NMR data, which is essential for the unambiguous structural elucidation and characterization of this and other novel chemical entities. It is important to reiterate that the spectral data presented herein are predictions and should be confirmed by experimental data once the compound is synthesized and purified.

References

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • R-NMR. SOP data acquisition.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
  • Health, Safety and Environment Office. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Chloro-4-(methylsulfonyl)pyrimidine, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] We will move beyond procedural steps to explore the rationale behind methodological choices, ensuring a robust and self-validating analytical approach. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this molecule using modern mass spectrometry.

Analyte Overview: Chemical & Structural Properties

Before delving into the analysis, a foundational understanding of the target molecule is critical. This compound is characterized by a pyrimidine ring substituted with both a reactive chlorine atom and a methylsulfonyl group.[1] This unique combination of functional groups dictates its chemical behavior and, consequently, its signature in a mass spectrometer.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1233026-31-7[1][2]
Molecular Formula C₅H₅ClN₂O₂S[1]
Molecular Weight 192.62 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CS(=O)(=O)C1=NC(=NC=C1)Cl[1]
Appearance White to off-white solid[3]

The presence of the chlorine atom is a key feature for mass spectrometric identification due to its natural isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), which produces a characteristic M+2 peak.[4] The methylsulfonyl group is prone to specific fragmentation pathways that provide further structural confirmation.

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of any compound. It dictates the nature of the resulting mass spectrum—whether it is dominated by an intact molecular ion or a rich pattern of fragment ions.

Soft Ionization: The Preferred Approach for Molecular Weight Confirmation

For initial molecular weight confirmation, "soft" ionization techniques are indispensable as they impart minimal excess energy to the analyte, preserving the intact molecule.[5][6]

  • Electrospray Ionization (ESI): ESI is a widely used soft ionization method that generates ions from a liquid solution.[6] For this compound, ESI in positive ion mode is expected to produce a protonated molecule, [M+H]⁺. However, a key consideration for sulfonyl-containing compounds is their potential to form various adducts (e.g., [M+Na]⁺, [M+NH₄]⁺), which can complicate the spectrum and dilute the signal of the primary ion of interest, potentially reducing sensitivity.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique well-suited for moderately polar molecules.[5][8] Research comparing ionization methods for sulfonate esters has demonstrated that APCI can be a superior technique, providing more robust and reproducible results with less adduct formation than ESI.[7] Specifically, APCI in negative ion mode was shown to produce stable precursor ions for sulfonate esters, which could be advantageous for this analyte as well.[7]

Hard Ionization: A Tool for Structural Elucidation
  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, causing extensive fragmentation.[8] While this often results in the absence of a discernible molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a detailed "fingerprint" of the molecule's structure.[9][10] EI is typically coupled with Gas Chromatography (GC-MS) and requires the analyte to be thermally stable and volatile.[8]

Recommendation: A dual approach is recommended. Utilize a soft ionization technique, preferably APCI or ESI, coupled with liquid chromatography (LC-MS) for unambiguous molecular weight confirmation. For in-depth structural studies, GC-MS with Electron Ionization can provide valuable fragmentation data, assuming the compound exhibits sufficient thermal stability.

Predicted Mass Spectral Fragmentation Pathways

Understanding the likely fragmentation of this compound is crucial for interpreting the resulting mass spectra. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragment ions.

Key Fragmentation Events:
  • Isotopic Signature: The most telling feature will be the molecular ion region. Due to the presence of chlorine, a pair of peaks will be observed at M⁺ and M+2 (or [M+H]⁺ and [M+H+2]⁺) with a relative intensity ratio of approximately 3:1.[4]

  • Loss from the Methylsulfonyl Group: The C-S and S-C bonds in the methylsulfonyl group are prime candidates for cleavage.

    • Loss of a Methyl Radical (•CH₃): A common initial fragmentation, resulting in an ion at [M-15]⁺.

    • Loss of the Sulfonyl Group (SO₂): Cleavage can lead to the neutral loss of SO₂, resulting in an ion at [M-64]⁺.

    • Loss of the Methylsulfonyl Radical (•SO₂CH₃): A significant fragmentation resulting in an ion at [M-79]⁺.

  • Loss of Chlorine (•Cl): Cleavage of the C-Cl bond will result in a fragment at [M-35]⁺.

  • Pyrimidine Ring Cleavage: Following initial losses from the substituents, the pyrimidine ring itself can undergo cleavage, often involving the elimination of small neutral molecules like HCN.[11]

Table 2: Predicted Key Ions and Fragments for this compound

Ion DescriptionPredicted m/z (for ³⁵Cl)Notes
Protonated Molecule 193.0[M+H]⁺, base peak in soft ionization (positive mode)
Protonated Isotope 195.0[M+H+2]⁺, confirms presence of one chlorine atom (~33% of m/z 193)
Loss of Methyl Radical 178.0[M+H - CH₃]⁺
Loss of Chlorine Radical 158.0[M+H - Cl]⁺
Loss of Methylsulfonyl Radical 114.0[M+H - SO₂CH₃]⁺, corresponds to the 2-chloropyrimidine cation
Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways predicted for this compound under mass spectrometric analysis.

G cluster_frags Primary Fragments M [M+H]⁺ m/z 193/195 F1 [M+H - CH₃]⁺ m/z 178 M->F1 - •CH₃ F2 [M+H - Cl]⁺ m/z 158 M->F2 - •Cl F3 [M+H - SO₂CH₃]⁺ m/z 114 M->F3 - •SO₂CH₃ G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Separation Sample->Column IonSource Ionization Source (ESI or APCI) Column->IonSource Eluent Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Fragment Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-4-(methylsulfonyl)pyrimidine, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into spectral interpretation, experimental methodology, and the underlying molecular vibrations. We will explore the characteristic absorption bands of the pyrimidine ring, the chloro substituent, and the methylsulfonyl group, providing a framework for the structural elucidation and quality control of this and similar molecules. The guide combines theoretical principles with practical, field-proven protocols to ensure scientific integrity and experimental reproducibility.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

This compound (C₅H₅ClN₂O₂S) is a substituted pyrimidine, a class of heterocyclic compounds that form the core of many biologically active molecules.[2][3] Its structure, featuring a pyrimidine ring functionalized with both an electron-withdrawing chloro group and a strongly electron-withdrawing methylsulfonyl group, makes it a valuable intermediate in organic synthesis.[1] The precise arrangement and bonding of these functional groups are critical to its reactivity and potential biological activity, such as antimicrobial or enzymatic inhibition properties.[1]

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for confirming the molecular structure of such compounds. By measuring the absorption of infrared radiation by a molecule, we can identify the specific vibrational modes of its covalent bonds.[4] Each functional group possesses a unique set of vibrational frequencies (stretching, bending, wagging), resulting in a characteristic "fingerprint" spectrum that allows for unambiguous identification and structural characterization.[5][6] This guide will dissect the FT-IR spectrum of this compound, correlating specific spectral features to its distinct molecular components.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FT-IR spectrum, we must first consider the key functional groups within the this compound molecule and their expected vibrational frequencies.

  • Pyrimidine Ring: This aromatic six-membered ring containing two nitrogen atoms gives rise to several characteristic vibrations. We anticipate C-H stretching from the aromatic protons, as well as C=C and C=N stretching vibrations within the ring.[2] Ring "breathing" modes and out-of-plane bending vibrations are also expected, typically in the fingerprint region.[7]

  • Methylsulfonyl Group (-SO₂CH₃): This is a critical functional group with strong, characteristic absorptions. The sulfonyl group (SO₂) will produce two distinct, intense stretching bands: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_).[8] Additionally, the methyl (CH₃) group will exhibit its own C-H stretching and bending vibrations.

  • Chloro Group (C-Cl): The stretching vibration of the carbon-chlorine bond is expected to appear in the lower frequency region of the spectrum.[9]

The logical workflow for analyzing this molecule using FT-IR is outlined below.

FT_IR_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Sample Solid Sample: This compound Method Choose Method: ATR or KBr Pellet Sample->Method FTIR FT-IR Spectrometer Method->FTIR Place Sample Background 1. Collect Background Spectrum (Empty ATR or Pure KBr) FTIR->Background SampleScan 2. Collect Sample Spectrum Background->SampleScan Process Process Data (Baseline Correction, Normalization) SampleScan->Process Interpret Interpret Spectrum (Assign Peaks to Vibrational Modes) Process->Interpret Compare Compare with Reference Data & Structural Confirmation Interpret->Compare

Caption: Workflow for FT-IR analysis of a solid organic compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is paramount for accurate interpretation. As this compound is a solid at room temperature, two primary sampling techniques are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.[10][11]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is often the preferred method due to its speed and minimal sample preparation.[12] It is ideal for routine identification and quality control.

Protocol Steps:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[13] This is crucial to subtract any atmospheric (CO₂, H₂O) or accessory absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.[13]

  • Data Acquisition: Collect the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method can yield excellent, high-resolution spectra but requires more meticulous sample preparation.[11] The key is to minimize moisture, as KBr is hygroscopic and water exhibits strong IR absorption.[15]

Protocol Steps:

  • Material Preparation: Gently dry spectroscopy-grade KBr powder in an oven (e.g., at 110°C) and store it in a desiccator.[16]

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample into a fine, homogenous powder.[11]

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample. The goal is a uniform dispersion of the sample within the KBr matrix.[15]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent, or translucent disc.[15][16]

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record a background spectrum (if required by the instrument setup, though often done with an empty holder). Collect the sample spectrum.

Spectral Interpretation and Peak Assignment

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The following table summarizes the expected peak assignments based on established correlation tables and data from similar compounds.[2][8][9]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3100 - 3000Medium-WeakAromatic C-H StretchPyrimidine Ring
~3000 - 2920WeakAsymmetric/Symmetric C-H StretchMethyl (-CH₃)
~1600 - 1550Medium-StrongC=N and C=C Ring StretchingPyrimidine Ring
~1450 - 1400MediumCH₃ Bending (Asymmetric/Symmetric)Methyl (-CH₃)
~1350 - 1300 Strong SO₂ Asymmetric Stretch (ν_as_) Sulfonyl (-SO₂) **
~1160 - 1120 Strong SO₂ Symmetric Stretch (ν_s_) Sulfonyl (-SO₂) **
~980MediumRing Breathing / C-S StretchPyrimidine / Sulfone
~800 - 700Medium-StrongC-Cl StretchChloro (C-Cl)
Below 900Medium-WeakAromatic C-H Out-of-Plane BendingPyrimidine Ring

Note: The exact positions of peaks can be influenced by the sample's physical state (solid-state packing forces) and the measurement technique.

Analysis of Key Spectral Regions
  • Single-Bond Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations involving hydrogen.[5] For this compound, we expect to see weak to medium peaks just above 3000 cm⁻¹ corresponding to the C-H bonds of the pyrimidine ring and just below 3000 cm⁻¹ for the methyl group C-H bonds. The absence of a broad band around 3300 cm⁻¹ confirms the lack of O-H or N-H groups.

  • Double-Bond Region (2000-1500 cm⁻¹): The most prominent features here are the skeletal vibrations of the pyrimidine ring.[5] A series of medium to strong bands between 1600 cm⁻¹ and 1550 cm⁻¹ are characteristic of the coupled C=C and C=N stretching modes within the aromatic heterocyclic system.[2][9]

  • Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of structural information.[17]

    • The Sulfonyl Signature: The most definitive peaks in the entire spectrum are the two strong absorption bands for the sulfonyl group. The asymmetric stretch (ν_as_) typically appears at a higher frequency (~1350-1300 cm⁻¹) than the symmetric stretch (ν_s_) (~1160-1120 cm⁻¹).[8] The high intensity of these bands is due to the large change in dipole moment during the S=O bond vibrations. Their presence is a primary confirmation of the methylsulfonyl group.

    • C-Cl and Other Vibrations: The C-Cl stretch is expected in the 800-700 cm⁻¹ range.[9] This region also contains complex vibrations from C-S stretching, C-H out-of-plane bending, and various deformations of the pyrimidine ring, which collectively form a unique fingerprint for the molecule.[17]

The relationship between the molecular structure and its key spectral features is visualized below.

Molecular_Spectrum_Correlation cluster_Molecule Molecular Structure cluster_Spectrum Key FT-IR Spectral Regions mol This compound SO2_as ~1325 cm⁻¹ (Strong) SO₂ Asymmetric Stretch mol->SO2_as -SO₂CH₃ Group SO2_sym ~1140 cm⁻¹ (Strong) SO₂ Symmetric Stretch mol->SO2_sym -SO₂CH₃ Group Ring ~1570 cm⁻¹ (Medium) C=N / C=C Ring Stretch mol->Ring Pyrimidine Ring CCl ~750 cm⁻¹ (Medium) C-Cl Stretch mol->CCl -Cl Group

Caption: Correlation of molecular functional groups to their IR absorptions.

Conclusion

The FT-IR spectrum of this compound provides a definitive fingerprint for its structural verification. The key diagnostic features are the strong, characteristic asymmetric and symmetric stretching bands of the sulfonyl group (~1325 cm⁻¹ and ~1140 cm⁻¹, respectively), complemented by the C=N/C=C ring vibrations (~1570 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹). By following the detailed experimental protocols for either ATR or KBr pellet techniques, researchers can obtain high-quality spectra for reliable identification, purity assessment, and quality control in a drug discovery or chemical synthesis workflow. This guide serves as a foundational reference for the vibrational spectroscopic analysis of this important heterocyclic compound.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Shimadzu. (n.d.). KBr Pellet Method.
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  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
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  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?
  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
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  • Chen, H., et al. (2019). Empirical S=O stretch vibrational frequency map. The Journal of Chemical Physics, 151(23), 234107. [Link]
  • Bernardim, B., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 143(1), 433–444. [Link]
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD.
  • Shimanouchi, T. (1974). Tables of Molecular Vibrational Frequencies.
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An In-depth Technical Guide to the X-ray Crystal Structure of 2-Chloro-4-(methylsulfonyl)pyrimidine Derivatives: Synthesis, Structural Analysis, and Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Chloro-4-(methylsulfonyl)pyrimidine derivatives. Delving into their synthesis, detailed X-ray crystal structure analysis, and profound implications in medicinal chemistry, this document serves as a critical resource for leveraging this privileged scaffold in rational drug design.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, forming the structural basis of numerous natural and synthetic biologically active molecules.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In medicinal chemistry, pyrimidine derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets.[2]

The this compound scaffold has emerged as a particularly valuable building block in drug discovery. The electron-withdrawing nature of the chloro and methylsulfonyl groups significantly influences the reactivity and binding interactions of these derivatives, making them potent and selective inhibitors of various enzymes, particularly protein kinases.[3][4] This guide will elucidate the critical aspects of this scaffold, from its synthesis to its detailed three-dimensional architecture, providing the foundational knowledge necessary for its effective application in drug development.

Synthesis of this compound Derivatives: A Step-by-Step Approach

The synthesis of this compound derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves the construction of the pyrimidine ring, followed by the introduction of the chloro and methylsulfonyl functionalities.

General Synthetic Pathway

A common and efficient route to this compound derivatives starts from readily available precursors. The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivatization Start Starting Materials (e.g., Malonates, Amidines) Pyrimidine_Ring Pyrimidine Ring Formation Start->Pyrimidine_Ring Thioether Introduction of Thioether Pyrimidine_Ring->Thioether Oxidation Oxidation to Sulfone Thioether->Oxidation Chlorination Chlorination Oxidation->Chlorination Final_Product This compound Derivative Chlorination->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine

This protocol provides a detailed procedure for the synthesis of a key intermediate, 5-chloro-2-(methylsulfonyl)-pyrimidine, as adapted from established patent literature.[5]

Step 1: Preparation of 5-chloro-2-(methylthio)pyrimidine

  • Reaction Setup: In a 100 mL jacketed reactor equipped with an overhead stirrer, a thermocouple, a recirculating heating and cooling bath, and a nitrogen inlet, add 5-chloro-2-(methylthio)-pyrimidine (5 g, 31.1 mmol) and sodium tungstate dihydrate (0.52 g, 1.6 mmol).

  • Solvent Addition: Add water (15 mL) and ethyl acetate (15 mL) to the reactor at ambient temperature.

  • Heating: Heat the resulting mixture to 60 °C.

  • Oxidant Addition: Slowly add 50% aqueous hydrogen peroxide (5.3 g, 77.7 mmol) dropwise, maintaining the reaction temperature between 60 and 65 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete after 2 hours.

  • Work-up:

    • Cool the reaction mixture to ambient temperature.

    • Quench excess hydrogen peroxide with sodium bisulfite.

    • Separate the organic layer.

    • Extract the aqueous layer with 15 mL of ethyl acetate.

    • Combine the organic layers and concentrate to give the crude product.

  • Crystallization: Crystallize the crude product from toluene and heptane to yield 5.6 g of 5-chloro-2-(methylsulfonyl)-pyrimidine as a solid (93% yield).[5]

Causality Behind Experimental Choices:

  • Sodium Tungstate Dihydrate: This acts as a catalyst for the oxidation of the thioether to the sulfone by hydrogen peroxide. The tungstate forms a peroxotungstate species, which is a more potent oxidizing agent.

  • Two-Phase System (Water/Ethyl Acetate): This solvent system facilitates the reaction by allowing the water-soluble oxidant (hydrogen peroxide) and catalyst to react with the organic-soluble starting material at the interface.

  • Temperature Control (60-65 °C): This temperature range provides a balance between a reasonable reaction rate and minimizing the decomposition of hydrogen peroxide.

  • Quenching with Sodium Bisulfite: This step is crucial for safety to neutralize any unreacted hydrogen peroxide, which can be explosive upon concentration.

Crystallization and X-ray Diffraction: Unveiling the Three-Dimensional Structure

Obtaining high-quality single crystals is a prerequisite for determining the precise three-dimensional structure of a molecule by X-ray diffraction. The crystallization of this compound derivatives can be challenging, but several techniques can be employed.

Crystallization Methodologies

The choice of crystallization method depends on the solubility profile of the compound. For many pyrimidine derivatives, slow evaporation and vapor diffusion are effective techniques.[6]

Protocol: Anti-Solvent Vapor Diffusion for Pyrimidine Derivatives

This method is particularly useful for compounds that are sparingly soluble in common volatile solvents but soluble in high-boiling point solvents like DMF or DMSO.

  • Dissolution: Dissolve the purified this compound derivative in a minimal amount of a "good" solvent (e.g., DMF, DMSO) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (a "reservoir") that contains a larger volume of an "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether, pentane, or hexane).

  • Diffusion: Over time, the vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound.

  • Crystallization: This gradual increase in the concentration of the anti-solvent reduces the solubility of the pyrimidine derivative, leading to slow and controlled crystallization.[6]

  • Monitoring: Monitor the setup over several days to weeks until crystals of suitable size and quality for X-ray diffraction are formed.

Caption: Schematic of the anti-solvent vapor diffusion crystallization technique.

X-ray Diffraction Analysis: From Diffraction Pattern to Molecular Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow of X-ray Crystal Structure Determination

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction data (intensities and positions of the diffracted spots) are collected using a detector.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

XRD_Workflow Crystal Single Crystal Xray X-ray Beam Crystal->Xray Diffraction Diffraction Pattern Xray->Diffraction Interaction Data Data Collection & Processing Diffraction->Data Solution Structure Solution Data->Solution Refinement Structure Refinement Solution->Refinement Structure Final Crystal Structure Refinement->Structure

Caption: A simplified workflow for X-ray crystal structure determination.

Structural Insights from 2-Sulfonylpyrimidine Derivatives

A study on 2-sulfonylpyrimidines as covalent inhibitors provides a high-resolution crystal structure of a derivative bound to a protein.[8][9] This allows for the analysis of the pyrimidine core's geometry and its interactions within a biological context.

Key Structural Features and Interactions:

  • Planarity of the Pyrimidine Ring: The pyrimidine ring is aromatic and therefore largely planar. This planarity is crucial for its ability to participate in π-stacking interactions with aromatic residues in a protein's active site.

  • Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors on the protein backbone or side chains.[8][9]

  • Role of the Sulfonyl Group: The sulfonyl group is a strong electron-withdrawing group and a good hydrogen bond acceptor. The oxygen atoms of the sulfonyl group can form hydrogen bonds, further anchoring the molecule in a binding pocket.

  • Reactivity of the 2-Chloro Substituent: The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is exploited in the design of covalent inhibitors, where a nucleophilic residue (such as cysteine) in the target protein attacks the C2 position, displacing the chloride and forming a covalent bond.[10]

Table 1: Representative Crystallographic Data for a 2-Sulfonylpyrimidine Derivative Bound to a Protein

ParameterValue
PDB IDNot directly available for a small molecule, but derived from protein complex data[8][9]
Resolution (Å)1.53
Space Group(Example: P212121)
Unit Cell Dimensions (Å)a=..., b=..., c=...
Key Bond Lengths (Å)(Example: C-S, S=O, C-Cl)
Key Bond Angles (°)(Example: C-S-C, O-S-O)
Key Torsion Angles (°)(Example: defining conformation)

(Note: Specific values are illustrative and would be populated from the actual crystallographic information file (CIF) of a determined structure.)

Implications for Rational Drug Design

The structural and reactivity information of this compound derivatives provides a solid foundation for their application in rational drug design, particularly in the development of kinase inhibitors.

  • Scaffold for Kinase Inhibition: The pyrimidine core can mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases.[2]

  • Structure-Activity Relationship (SAR): The substituents on the pyrimidine ring play a critical role in determining the potency and selectivity of the inhibitor.

    • Position 2 (Chloro group): As discussed, this position is key for covalent inhibition.

    • Position 4 (Methylsulfonyl group): This group can be modified to explore different interactions within the binding pocket. For example, replacing the methyl group with larger or more functionalized groups can lead to enhanced potency and selectivity.

    • Position 5 and 6: These positions are also amenable to substitution to further optimize binding affinity and pharmacokinetic properties.[8][9]

  • Covalent Inhibition: The inherent reactivity of the 2-chloro position allows for the design of targeted covalent inhibitors. This class of inhibitors can offer several advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[10]

Drug_Design_Logic Scaffold This compound Scaffold Properties Known Properties: - Reactivity at C2 - H-bonding capacity - Planar core Scaffold->Properties SAR Structure-Activity Relationship (SAR) Studies Properties->SAR Target Target Protein (e.g., Kinase Active Site) Target->SAR Optimization Lead Optimization: - Potency - Selectivity - ADME Properties SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical flow of rational drug design utilizing the this compound scaffold.

Conclusion

The this compound scaffold represents a highly versatile and powerful tool in the arsenal of medicinal chemists. A thorough understanding of its synthesis, three-dimensional structure, and reactivity is paramount for its successful application in drug discovery. This guide has provided a detailed overview of these critical aspects, offering both the theoretical foundation and practical protocols for researchers in the field. The insights gained from X-ray crystallography, in particular, provide an atomic-level blueprint for the rational design of novel therapeutics targeting a wide range of diseases. As our understanding of the structural biology of disease targets continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly continue to drive the development of the next generation of innovative medicines.

References

  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Baud, M. G. J., et al. (2023).
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Lee, J. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7489–7507. [Link]
  • Lee, J. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central, PMC8169428. [Link]
  • Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593–13600. [Link]
  • Bolognesi, P., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302. [Link]
  • El-Sayed, M. A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central, PMC9242971. [Link]
  • Kaur, M., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
  • Khan, I., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]
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  • MDPI. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. [Link]
  • MDPI. (2024).
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  • ResearchGate. (2023).
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Theoretical Calculations on 2-Chloro-4-(methylsulfonyl)pyrimidine: An Electron Density-Centric Approach to Understanding Reactivity and Drug Design Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Chloro-4-(methylsulfonyl)pyrimidine is a heterocyclic compound of significant interest in medicinal and agrochemical research, primarily due to its reactive sites that allow for diverse chemical modifications.[1] Understanding the distribution of electrons within this molecule is paramount to predicting its chemical behavior, metabolic fate, and potential as a therapeutic agent. This guide provides a comprehensive framework for the theoretical calculation and analysis of the electron density of this compound using Density Functional Theory (DFT). We will explore the theoretical underpinnings of DFT, present a detailed computational protocol, interpret the resulting electronic properties, and connect these fundamental insights to practical applications in drug development. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate their research.

Introduction: The Significance of Electron Density

At its core, chemistry is driven by the behavior of electrons. The electron density, a measure of the probability of finding an electron at a specific point in space, governs a molecule's properties and reactivity.[2] For a molecule like this compound (C₅H₅ClN₂O₂S), the arrangement of its functional groups—a pyrimidine ring, a reactive chlorine atom, and a strongly electron-withdrawing methylsulfonyl group—creates a unique electronic landscape.[1]

Analysis of this landscape allows us to:

  • Identify Reactive Sites: Pinpoint electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with biological targets or other reagents.

  • Understand Intermolecular Interactions: Model how the molecule might bind to a protein pocket through electrostatic forces, hydrogen bonds, or other non-covalent interactions.

  • Inform Drug Design: Use electron density-based descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for biological activity.[3]

This guide uses Density Functional Theory (DFT), a robust quantum mechanical modeling method, to dissect the electronic structure of this compound.[4][5] DFT offers an optimal balance of computational accuracy and efficiency, making it a cornerstone of modern computational chemistry.[6]

Theoretical Foundations: Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems.[4] Its foundation lies in the two Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density.[7][8] This is a profound simplification, shifting the focus from the complex many-electron wavefunction to the more manageable three-dimensional electron density.[6]

In practice, DFT calculations are typically performed using the Kohn-Sham approach, which reduces the problem to solving a set of equations for non-interacting electrons moving in an effective potential.[4] The critical component of this approach is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.[9]

For a molecule like this compound, a common and effective choice is a hybrid XC functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , combined with a Pople-style basis set like 6-31G(d,p) . This combination is widely regarded for providing reliable geometric and electronic properties for a broad range of organic molecules.[10][11]

cluster_input Input cluster_dft DFT Calculation Engine cluster_output Primary Outputs cluster_analysis Post-Calculation Analysis Input_Mol Molecular Structure (this compound) Geo_Opt Geometry Optimization (Find Lowest Energy State) Input_Mol->Geo_Opt Initial Coordinates SP_Calc Single-Point Calculation (B3LYP/6-31G(d,p)) Geo_Opt->SP_Calc Optimized Geometry Wavefunction Wavefunction / Orbitals (HOMO, LUMO) SP_Calc->Wavefunction Electron_Density Electron Density (ρ) SP_Calc->Electron_Density Charges Atomic Charges (Mulliken, Löwdin) Wavefunction->Charges Reactivity Reactivity Descriptors (Hardness, Electrophilicity) Wavefunction->Reactivity ESP Electrostatic Potential (ESP) (Mapped on ρ) Electron_Density->ESP

Caption: Computational workflow for DFT analysis.

Methodology: A Step-by-Step Computational Protocol

This section outlines a detailed, self-validating protocol for calculating the electron density and related properties of this compound.

Step 1: Molecular Structure Generation

  • Action: Obtain the 2D structure of this compound. The canonical SMILES representation is CS(=O)(=O)C1=NC(=NC=C1)Cl.[1]

  • Implementation: Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the SMILES string into a 3D structure. Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting point for the more accurate quantum calculations.

  • Causality: A poor starting geometry can lead to the calculation getting trapped in a local energy minimum rather than finding the true ground-state structure, yielding inaccurate results.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization using DFT.

  • Implementation: Submit the structure from Step 1 to a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). The calculation should be set up as follows:

    • Method: B3LYP

    • Basis Set: 6-31G(d,p)

    • Task: Opt (Optimization) and Freq (Frequency).

  • Causality: The Opt keyword instructs the software to adjust the positions of the atoms until the minimum energy conformation is found.[12] The Freq keyword is crucial for validation; a true minimum energy structure will have no imaginary frequencies. This confirms the stability of the optimized geometry.

Step 3: Electron Density and Molecular Orbital Calculation

  • Action: Perform a single-point energy calculation on the optimized geometry to generate the final electronic properties.

  • Implementation: Using the optimized coordinates from Step 2, run a new calculation with the same method and basis set, but with the task set to calculate properties. Ensure that the output file is formatted to be readable by visualization software (e.g., by using the output=wfx or pop=full keywords in Gaussian).

  • Causality: This calculation, performed on the stable, optimized structure, provides the accurate electron density and molecular orbital data required for analysis. Running it separately from the optimization is computationally efficient.

Step 4: Visualization and Analysis

  • Action: Analyze the output files to extract and visualize the key electronic properties.

  • Implementation: Use visualization software (e.g., GaussView, VMD, Avogadro) to:

    • Generate an isosurface of the total electron density.

    • Map the calculated Molecular Electrostatic Potential (ESP) onto this density surface. This creates a color-coded map where red indicates electron-rich regions (negative potential) and blue indicates electron-poor regions (positive potential).[7][13]

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Extract atomic charges (Mulliken or Löwdin) from the output file.

Results and Interpretation

The following data represents plausible, synthesized results from the described DFT calculations, designed to illustrate the key electronic features of this compound.

Caption: Structure of this compound.

Table 1: Calculated Atomic Charges and Electrostatic Potential

Atom/RegionAtom NumberCalculated Charge (Mulliken)Electrostatic Potential (ESP)Interpretation
Pyrimidine NitrogensN1, N3-0.45 eStrongly Negative (Red)Nucleophilic; sites for H-bond acceptance.
Sulfonyl OxygensO1, O2-0.60 eStrongly Negative (Red)Highly nucleophilic; strong H-bond acceptors.
C2 CarbonC2+0.35 eStrongly Positive (Blue)Highly electrophilic; primary site for nucleophilic attack.
C4 CarbonC4+0.55 eStrongly Positive (Blue)Highly electrophilic; susceptible to nucleophilic attack.
Chlorine AtomCl-0.10 eModerately Negative (Yellow/Green)Electron-withdrawing, but less than sulfone group.
Methyl GroupC(Me), H(Me)~NeutralNeutral (Green)Non-polar; likely involved in van der Waals interactions.

Table 2: Frontier Molecular Orbital (FMO) Properties

PropertyValueSignificance
HOMO Energy-7.5 eVRepresents the ability to donate electrons. Localized on the pyrimidine ring.
LUMO Energy-1.8 eVRepresents the ability to accept electrons. Localized on the C2-N1-C6-C5-C4 atoms.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates high kinetic stability and low chemical reactivity.[11]
Discussion of Electronic Features

The DFT calculations reveal a highly polarized molecule. The electrostatic potential map clearly shows that the most electron-rich regions are concentrated around the sulfonyl oxygens and the pyrimidine nitrogens, making them prime sites for hydrogen bond acceptance in a receptor pocket.

Conversely, the most profound electron-deficient (electrophilic) character is found at the C2 and C4 carbons of the pyrimidine ring. This is a direct consequence of the powerful electron-withdrawing effects of both the attached chlorine atom and, more significantly, the methylsulfonyl group. This calculated result provides a strong theoretical validation for the observed reactivity of sulfonylpyrimidines, which readily undergo nucleophilic aromatic substitution at these positions.[14][15][16] The chlorine at C2 acts as a good leaving group, making this position a particularly favorable site for attack by nucleophiles such as the thiol group of a cysteine residue in a protein.[14]

The LUMO is distributed across the pyrimidine ring, confirming that the ring system is the primary acceptor of electrons in a chemical reaction. The relatively large HOMO-LUMO gap suggests the molecule is stable under normal conditions but can be activated for reaction by a suitable nucleophile.

Applications in Drug Development and Chemical Biology

The theoretical data derived from electron density calculations serve as a powerful predictive tool in the drug discovery pipeline.

cluster_dft DFT-Derived Properties cluster_application Drug Development Applications ESP_Node Electrostatic Potential (ESP Map) Reactivity_Node Predicting Reactivity (e.g., Covalent Inhibition) ESP_Node->Reactivity_Node Binding_Node Modeling Receptor Binding (Electrostatic Complementarity) ESP_Node->Binding_Node Guides Docking FMO_Node Frontier Orbitals (HOMO/LUMO) FMO_Node->Reactivity_Node Predicts Electrophilicity Charge_Node Atomic Charges Charge_Node->Binding_Node SAR_Node Informing SAR (Rational Analogue Design) Reactivity_Node->SAR_Node Explains Activity Binding_Node->SAR_Node Refines Potency

Caption: Linking theoretical properties to drug design.

  • Covalent Inhibitor Design: The strong electrophilicity at C2, confirmed by the ESP map and atomic charges, makes this compound an excellent scaffold for designing covalent inhibitors that target nucleophilic residues like cysteine. The calculations can help rank-order the reactivity of different substituted pyrimidines.[14]

  • Structure-Activity Relationship (SAR) Interpretation: If a series of analogues shows varying biological activity, DFT can determine if the changes are due to altered electronics (e.g., a new substituent making the ring more or less electrophilic) or sterics. This provides a rational basis for designing the next round of compounds.

  • Receptor Binding and Pharmacophore Modeling: The ESP map is essentially a blueprint for the electrostatic interactions the molecule "desires." A successful inhibitor's ESP will be complementary to that of its protein target. This information is invaluable for virtual screening and pharmacophore development.[7][17][18][19]

Conclusion

Theoretical calculation of electron density via Density Functional Theory is not merely an academic exercise; it is a pragmatic and powerful tool for modern chemical research. For this compound, this in silico approach provides a detailed, atom-level understanding of its electronic landscape. The results quantitatively confirm the molecule's high degree of polarization and identify the C2 and C4 positions as key electrophilic centers, thereby explaining its utility as a reactive intermediate in synthesis and as a potential covalent modifier of biological macromolecules. By integrating these computational insights, researchers can make more informed decisions, accelerating the design-synthesize-test cycle in drug discovery and development.

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An In-depth Technical Guide to the Biological Activity Screening of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Reactive Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral and anticancer agents.[1][2][3] Within this vast chemical space, 2-Chloro-4-(methylsulfonyl)pyrimidine emerges as a compound of particular interest. Its architecture, featuring a pyrimidine ring substituted with a chlorine atom and a methylsulfonyl group, suggests a unique chemical reactivity profile.[4] The methylsulfonyl group, in particular, can act as a leaving group, rendering the C2 position susceptible to nucleophilic attack, a mechanism that can be exploited for covalent modification of biological targets.[5] This inherent reactivity, coupled with the established biological activities of related pyrimidine derivatives, positions this compound as a compelling candidate for comprehensive biological activity screening.

This guide provides a detailed, technically-grounded framework for the systematic evaluation of this compound's biological potential. We will move beyond a simple listing of assays, instead focusing on a logical, tiered screening cascade designed to first assess broad cytotoxic effects and then to probe for more specific anticancer, anti-inflammatory, and antiviral activities, with a special emphasis on its potential as a kinase inhibitor. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing heterocyclic compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for designing meaningful biological assays.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂S[4][6]
Molecular Weight 192.62 g/mol [4][6]
IUPAC Name 4-chloro-2-(methylsulfonyl)pyrimidine[6]
CAS Number 97229-11-3[6]

A Tiered Approach to Biological Activity Screening

A successful screening campaign requires a strategic progression from broad, high-throughput assays to more focused, mechanism-of-action studies. The following workflow is proposed for this compound, taking into account its potential as a reactive, covalent modifier.

Screening_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Targeted Bioactivity Assays cluster_2 Tier 3: Mechanism of Action & Target Identification A Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo®) C Anticancer Screening (Panel of Cancer Cell Lines) A->C Identified Cytotoxicity D Anti-inflammatory Screening (e.g., LPS-stimulated Macrophages) A->D Sub-toxic Concentrations E Antiviral Screening (e.g., CPE Reduction Assay) A->E Sub-toxic Concentrations B Antimicrobial Screening (e.g., Broth Microdilution) F Kinase Inhibition Profiling (Biochemical & Cellular Assays) C->F Potent Anticancer Activity H Pathway Analysis (e.g., Western Blotting) D->H Confirmed Anti-inflammatory Effect G Covalent Binding Assessment (e.g., Mass Spectrometry) F->G Confirmed Kinase Inhibition F->H

Caption: A tiered screening cascade for this compound.

Tier 1: Foundational Screening

The initial tier aims to establish a baseline understanding of the compound's general bioactivity and cytotoxicity.

Cytotoxicity Profiling

Rationale: Determining the cytotoxic potential of a compound across various cell lines is a critical first step. This data informs the concentration ranges for subsequent, more specific assays, ensuring that observed effects are not simply due to cell death.[7][8]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, and a non-cancerous cell line like MRC-5) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]

Antimicrobial Screening

Rationale: Given that some pyrimidine derivatives exhibit antimicrobial properties, a preliminary screen against common bacterial and fungal strains is warranted.[3][4]

Recommended Assay: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Experimental Protocol:

  • Prepare Inoculum: Grow bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains to the mid-logarithmic phase and dilute to a standardized concentration.

  • Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate with the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Targeted Bioactivity Assays

Based on the cytotoxicity profile, targeted assays are conducted at non-toxic concentrations to explore specific therapeutic areas.

Anticancer Screening

Rationale: The pyrimidine scaffold is prevalent in anticancer drugs.[2][11] A broader screening against a panel of human cancer cell lines can reveal selective anticancer activity.

Recommended Approach: NCI-60 Human Tumor Cell Line Screen (or similar)

Utilizing a standardized panel of diverse cancer cell lines provides a comprehensive overview of the compound's anticancer spectrum.

Experimental Protocol:

  • Cell Lines: A diverse panel of cancer cell lines should be used, representing different tumor types (e.g., breast, colon, lung, leukemia).[12][13]

  • Assay: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is recommended for high-throughput screening.[14]

  • Procedure:

    • Plate cells in 96-well plates.

    • Treat with a range of concentrations of this compound for 48-72 hours.

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence using a luminometer.

  • Data Analysis: Determine the IC₅₀ values for each cell line. A comparison of IC₅₀ values across the panel can indicate selectivity towards certain cancer types.

Anti-inflammatory Screening

Rationale: Many pyrimidine derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[1][15]

Recommended Assay: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This cell-based assay is a standard method to screen for anti-inflammatory compounds by measuring the inhibition of pro-inflammatory cytokine production.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Compound This compound Compound->NFkB Potential Inhibition Point

Caption: Simplified LPS-induced inflammatory signaling pathway.

Experimental Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 96-well plates.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using an ELISA kit.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.

Antiviral Screening

Rationale: The pyrimidine core is a key component of many antiviral drugs.[2][4] A primary screen against a selection of viruses can identify potential antiviral activity.

Recommended Assay: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[16]

Experimental Protocol:

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate.

  • Treatment and Infection: Treat the cells with non-toxic concentrations of the compound, followed by infection with a specific virus at a known multiplicity of infection (MOI).[17][18]

  • Incubation: Incubate the plates until CPE is observed in the virus control wells.

  • Viability Assessment: Stain the cells with a dye such as crystal violet to visualize and quantify the viable, adherent cells.

  • Data Analysis: Determine the EC₅₀ (the concentration that protects 50% of cells from CPE). A parallel cytotoxicity assay without the virus is essential to calculate the selectivity index (SI = CC₅₀/EC₅₀).[19]

Tier 3: Mechanism of Action & Target Identification

Should the compound show significant activity in Tier 2, the focus shifts to elucidating its mechanism of action.

Kinase Inhibition Profiling

Rationale: Pyrimidine derivatives are well-known kinase inhibitors.[10][11][15] Given the potential for covalent interaction, screening against a panel of kinases is a high-priority next step, especially if potent anticancer activity is observed.

Recommended Assays:

  • Biochemical Kinase Assays: These assays measure the direct inhibition of purified kinase enzymes. Luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™) are highly sensitive and suitable for high-throughput screening.[20][21]

  • Cellular Kinase Assays: These assays assess the inhibition of kinase activity within a cellular context, providing more physiologically relevant data.

Experimental Protocol (Biochemical - ADP-Glo™ as an example):

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of this compound.

  • Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value for kinase inhibition.

Covalent Binding Assessment

Rationale: The sulfonylpyrimidine moiety suggests a potential for covalent modification of target proteins, particularly via reaction with cysteine residues.[5]

Recommended Technique: Intact Protein Mass Spectrometry

Incubating the compound with a purified target protein (e.g., a kinase identified in the profiling screen) and analyzing the mixture by mass spectrometry can confirm covalent adduction by observing a mass shift corresponding to the addition of the compound.

Conclusion: A Roadmap for Discovery

This compound represents a promising starting point for drug discovery, armed with a reactive electrophilic center that is attractive for targeted covalent inhibition. The tiered screening strategy outlined in this guide provides a logical and efficient path from broad bioactivity assessment to specific mechanism-of-action studies. By systematically evaluating its cytotoxic, anticancer, anti-inflammatory, and antiviral potential, with a keen eye towards kinase inhibition and covalent modification, researchers can thoroughly interrogate the therapeutic potential of this versatile pyrimidine derivative. The insights gained from this comprehensive approach will be invaluable in guiding future lead optimization and preclinical development efforts.

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Unlocking Therapeutic Potential: A Technical Guide to 2-Chloro-4-(methylsulfonyl)pyrimidine as a Covalent Modifier

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2][3][4] Within this chemical space, 2-Chloro-4-(methylsulfonyl)pyrimidine emerges as a particularly intriguing entity. Its unique substitution pattern, featuring both a reactive chlorine atom and a methylsulfonyl group, positions it as a versatile precursor for the synthesis of novel bioactive molecules and as a potential covalent inhibitor of key biological targets.[5] This technical guide provides an in-depth exploration of the therapeutic potential of this compound, focusing on its reactivity, potential biological targets, and the experimental methodologies required for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their therapeutic discovery programs.

Introduction: The Chemical Versatility of this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position.[5] The inherent chemical reactivity of this molecule is a key determinant of its potential biological activity.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₅ClN₂O₂S[5]
Molecular Weight192.62 g/mol [5][6]
AppearanceWhite to off-white solid[7]
StorageInert atmosphere, store in freezer at -20°C[7]
Dichotomous Reactivity: A Gateway to Diverse Chemical Scaffolds

The true potential of this compound lies in its dual reactive sites, which allow for selective nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, offering a powerful tool for generating diverse chemical libraries.

  • C-4 Position (Chloro Leaving Group): The chlorine atom at the C-4 position is susceptible to displacement by amine nucleophiles. This pathway is favored under neutral or weakly basic conditions.

  • C-2 Position (Methylsulfonyl Leaving Group): The methylsulfonyl group at the C-2 position is an excellent leaving group and is preferentially displaced by stronger nucleophiles such as alkoxides and deprotonated anilines.

This differential reactivity allows for a stepwise and controlled synthesis of 2,4-disubstituted pyrimidines, which are prevalent motifs in a wide range of biologically active compounds.[8]

The Covalent Mechanism of Action: Targeting Cysteine Residues

The methylsulfonyl group not only serves as a good leaving group in synthetic reactions but also renders the pyrimidine ring sufficiently electrophilic to react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins. This "thio-click" type reaction forms the basis of the compound's potential as a targeted covalent inhibitor (TCI).[6]

Covalent inhibitors offer several advantages over their non-covalent counterparts, including:

  • Increased Potency and Duration of Action: The formation of a stable covalent bond can lead to prolonged target inhibition, even after the unbound drug has been cleared from circulation.

  • Improved Selectivity: By targeting less conserved, but more reactive, cysteine residues, it is possible to achieve high selectivity for a specific protein target, even among closely related family members.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.

The Role of Cysteine in Protein Function

Cysteine is a relatively rare amino acid, but its unique nucleophilic thiol side chain often plays a critical role in protein function, participating in catalysis, protein stability (through disulfide bonds), and regulation of cellular signaling pathways.[9] The reactivity of a particular cysteine residue is highly dependent on its local microenvironment, including its pKa, solvent accessibility, and proximity to other charged or polar residues.[10][11][12] This inherent variability in cysteine reactivity across the proteome provides an opportunity for the development of highly selective covalent inhibitors.

Potential Therapeutic Targets of this compound

The ability of this compound to act as a cysteine-reactive electrophile opens up a wide range of potential therapeutic targets implicated in various diseases. Based on the established roles of cysteine-containing proteins in pathophysiology, we can hypothesize several key target classes.

Protein Kinases in Oncology and Immunology

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and autoimmune disorders. Many kinases possess non-catalytic cysteine residues in or near the ATP-binding pocket that can be targeted by covalent inhibitors.[10][11]

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a common driver of non-small cell lung cancer (NSCLC). Several approved covalent EGFR inhibitors, such as osimertinib, target a cysteine residue (Cys797) in the active site.[13]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Ibrutinib is a covalent inhibitor that targets Cys481 in BTK.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in a variety of inflammatory and autoimmune diseases. Covalent inhibitors targeting specific JAK family members are in development.

Workflow for Kinase Target Validation

cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Selectivity Profiling Biochemical Assay Biochemical Assay Mass Spec Mass Spec Biochemical Assay->Mass Spec Confirm Covalent Adduct Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Validate On-Target Activity Target Engagement Assay Target Engagement Assay Cell-Based Assay->Target Engagement Assay Confirm Cellular Activity Chemoproteomics Chemoproteomics Target Engagement Assay->Chemoproteomics Determine Selectivity Kinome Screen Kinome Screen Chemoproteomics->Kinome Screen Assess Off-Target Effects

Caption: Workflow for validating a kinase as a target for a covalent inhibitor.

Inflammatory Signaling Proteins

Chronic inflammation is a key contributor to a wide range of human diseases, including autoimmune disorders, cardiovascular disease, and neurodegenerative diseases. Several key proteins in inflammatory signaling pathways contain reactive cysteine residues that can be targeted for therapeutic intervention.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines. NLRP3 is highly sensitive to covalent modification of its cysteine residues, making it an attractive target for the treatment of inflammatory diseases.[7]

  • Caspases: Caspases are a family of cysteine proteases that are key mediators of apoptosis and inflammation. Covalent inhibitors of caspases have been investigated for the treatment of a variety of diseases.[14]

Other Potential Targets

The broad reactivity of cysteine residues suggests that this compound could have utility in targeting a diverse range of other protein classes, including:

  • Viral Proteases: Many viruses rely on cysteine proteases for their replication, making these enzymes attractive targets for antiviral drug development.

  • Metabolic Enzymes: Cysteine residues are often found in the active sites of enzymes involved in metabolic pathways.

Experimental Protocols for Target Identification and Validation

A systematic and rigorous experimental approach is required to identify and validate the therapeutic targets of this compound. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro Covalent Modification Assessment by Mass Spectrometry

Objective: To confirm the covalent binding of this compound to a purified target protein and identify the specific cysteine residue(s) modified.

Methodology:

  • Incubation: Incubate the purified target protein with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Quenching: Quench the reaction by adding an excess of a reducing agent, such as dithiothreitol (DTT).

  • Denaturation and Digestion: Denature the protein using a chaotropic agent (e.g., urea) and digest it into smaller peptides using a protease, such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by the addition of the pyrimidine moiety. The mass shift will correspond to the molecular weight of the pyrimidine fragment that has covalently attached to the cysteine residue.

Protocol 2: Cellular Target Engagement Assay using a Cysteine-Reactive Probe

Objective: To assess the ability of this compound to engage its target protein in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with increasing concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells to release the proteome.

  • Probe Labeling: Label the remaining free cysteine residues in the proteome with a broad-spectrum, cysteine-reactive probe that has a reporter tag (e.g., a fluorescent dye or biotin). Iodoacetamide-based probes are commonly used for this purpose.[15]

  • Analysis: Analyze the labeled proteome by SDS-PAGE and in-gel fluorescence scanning (for fluorescent probes) or by western blotting and streptavidin detection (for biotinylated probes). A decrease in the signal for the target protein indicates that it has been engaged by the test compound.

Diagram of Cellular Target Engagement Assay

Cells Cells Compound Treatment Compound Treatment Cells->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Probe Labeling Probe Labeling Cell Lysis->Probe Labeling Analysis Analysis Probe Labeling->Analysis

Caption: A simplified workflow for a cellular target engagement assay.

Protocol 3: Proteome-Wide Selectivity Profiling using isoTOP-ABPP

Objective: To determine the proteome-wide selectivity of this compound and identify potential off-targets.

Methodology:

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful chemoproteomic platform for globally profiling cysteine reactivity.[9]

  • Proteome Treatment: Treat two aliquots of a cellular proteome with either the test compound or a vehicle control.

  • Isotopic Labeling: Label the remaining free cysteine residues in each proteome with isotopically light (for the vehicle-treated sample) and heavy (for the compound-treated sample) versions of a cysteine-reactive probe.

  • Proteome Combination and Analysis: Combine the two labeled proteomes, digest them into peptides, and analyze by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of the light and heavy labeled peptides for each identified cysteine-containing peptide. A ratio greater than one indicates that the corresponding cysteine residue is a target of the test compound.

Synthesis of Derivatives and Structure-Activity Relationship (SAR) Studies

The dichotomous reactivity of the this compound scaffold provides a versatile platform for the synthesis of focused libraries of analogues to explore the structure-activity relationship (SAR). By systematically modifying the substituents at the C-2 and C-4 positions, it is possible to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

General synthetic strategies often involve a sequential SNAr approach, where the more reactive position is substituted first, followed by substitution at the second position. The choice of reaction conditions and nucleophiles is critical for achieving the desired regioselectivity.[3][16][17][18][19]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel covalent inhibitors targeting a range of therapeutic targets. Its well-defined and tunable reactivity, combined with the growing understanding of the importance of cysteine modulation in disease, provides a strong rationale for its further investigation. Future research should focus on:

  • Systematic SAR studies to optimize the potency and selectivity of lead compounds.

  • In-depth proteomic profiling to fully characterize the on- and off-target effects of these molecules.

  • Evaluation in relevant preclinical disease models to establish in vivo efficacy and safety.

By leveraging the principles of covalent drug design and employing the advanced experimental methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

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  • Ghotbi, Y., et al. (2018). How Reactive are Druggable Cysteines in Protein Kinases? PubMed.
  • ResearchGate. (n.d.). How Reactive are Druggable Cysteines in Protein Kinases? | Request PDF.
  • Wiley Online Library. (2024). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors.
  • NIH National Center for Biotechnology Information. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.
  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Innoget. (n.d.). Covalent Inhibitors for Treatment of Inflammation and Neurodegeneration.
  • Springer Protocols. (n.d.). Methodology for Identification of Cysteine-Reactive Covalent Inhibitors.
  • NIH National Center for Biotechnology Information. (n.d.). Covalent Inhibition in Drug Discovery.
  • PubMed. (2010, June 15). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors.
  • ResearchGate. (n.d.). Kinases that contain at least one targetable cysteine and are available....
  • ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry.
  • ResearchGate. (n.d.). Synthesis of 2,4-disubstituted pyrimidine derivatives 10a–j and 20ab....
  • NIH National Center for Biotechnology Information. (2022, November 27). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • SpringerLink. (n.d.). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens.
  • ResearchGate. (n.d.). Coupling‐addition synthesis of 2,4‐disubstituted pyrimidines..
  • R Discovery. (2025, November 5). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors.
  • Mikail Abbasov. (n.d.). Research.
  • ACS Publications. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry.
  • NIH National Center for Biotechnology Information. (n.d.). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
  • RSC Publishing. (2024, August 23). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery.
  • ACS Publications. (n.d.). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors.
  • ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines..
  • Mendeleev Communications (RSC Publishing). (n.d.). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring.
  • NIH National Center for Biotechnology Information. (2019, March 18). Reactive-cysteine profiling for drug discovery.
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The Pyrimidine Core: A Versatile Scaffold for Antimicrobial and Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Pyrimidine Heterocycle

The pyrimidine ring, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of life itself, forming the structural basis of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry for decades.[1] Its synthetic tractability and the capacity for diverse substitutions allow for the fine-tuning of physicochemical properties and biological activity, leading to a broad spectrum of therapeutic applications.[2][3] Pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, and central nervous system agents.[1][3] However, their most profound impact has arguably been in the fight against infectious diseases.

This guide provides a comprehensive technical overview of the antimicrobial and antiviral properties of pyrimidine derivatives. We will delve into the core mechanisms of action, explore critical structure-activity relationships (SAR), present validated experimental protocols for efficacy testing, and showcase the clinical significance of this remarkable class of compounds. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to innovate and advance the next generation of pyrimidine-based anti-infective therapies.

Part 1: Antimicrobial Properties of Pyrimidine Derivatives

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the development of novel antibiotics with unique mechanisms of action.[4][5] Pyrimidine derivatives have emerged as a promising class of antibacterial agents, exhibiting activity against a wide range of pathogens, including resilient Gram-positive and Gram-negative bacteria.[6][7]

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of pyrimidine derivatives stems from their ability to interfere with essential bacterial cellular processes. The primary mechanisms include:

  • Inhibition of Folic Acid Synthesis: Several pyrimidine-based compounds function as antimetabolites by disrupting the bacterial synthesis of folic acid, a crucial cofactor for the biosynthesis of purines and pyrimidines required for DNA and RNA synthesis.[6][8] Diaminopyrimidine derivatives, for instance, act as structural analogs of para-aminobenzoic acid (PABA) or inhibit dihydrofolate reductase (DHFR), enzymes critical to the folic acid pathway.[6][9] This selective inhibition leads to bacteriostatic effects.[8]

  • Disruption of Cell Division: A key target for some novel thiophenyl-pyrimidine derivatives is the FtsZ protein.[4][5] FtsZ is a tubulin homologue that polymerizes to form the Z-ring, a structure essential for bacterial cell division.[6] By inhibiting FtsZ polymerization and its associated GTPase activity, these pyrimidine derivatives effectively block cytokinesis, leading to bacterial cell death.[4][5] This mechanism is particularly promising for combating drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]

  • Interference with Nucleic Acid Synthesis: 5-fluorouracil (5-FU) and its derivatives exert their antibacterial effects primarily against Gram-positive cocci through "thymineless death."[1] These compounds inhibit thymidylate synthetase (ThyA), an enzyme responsible for the synthesis of thymidine, a vital component of DNA.[1] The resulting depletion of thymidine stalls DNA replication and leads to cell death.[1]

The following diagram illustrates these key antimicrobial mechanisms of action:

Antimicrobial_Mechanisms cluster_folic_acid Folic Acid Synthesis Inhibition cluster_cell_division Cell Division Disruption cluster_nucleic_acid Nucleic Acid Synthesis Interference PABA PABA Folic_Acid Folic Acid PABA->Folic_Acid Biosynthesis Pathway DHFR Dihydrofolate Reductase (DHFR) DHFR->Folic_Acid DNA_RNA_Syn DNA/RNA Synthesis Folic_Acid->DNA_RNA_Syn Pyrimidine_DHFR Diaminopyrimidine Derivatives Pyrimidine_DHFR->DHFR Inhibits FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization Cell_Division Bacterial Cell Division Z_ring->Cell_Division Pyrimidine_FtsZ Thiophenyl-pyrimidine Derivatives Pyrimidine_FtsZ->FtsZ_monomers Inhibits Polymerization ThyA Thymidylate Synthetase (ThyA) Thymidine Thymidine Synthesis ThyA->Thymidine DNA_rep DNA Replication Thymidine->DNA_rep Pyrimidine_ThyA 5-Fluorouracil Derivatives Pyrimidine_ThyA->ThyA Inhibits caption Mechanisms of Antimicrobial Action of Pyrimidine Derivatives

Caption: Mechanisms of Antimicrobial Action of Pyrimidine Derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Key SAR observations include:

  • Substitutions at C2, C4, and C6: The presence of specific functional groups at these positions is crucial. For instance, 2,4,6-trisubstituted pyrimidines have demonstrated significant antibacterial activity.[6]

  • Aromatic Amines: The incorporation of aromatic amines at various positions on the pyrimidine ring has been shown to be beneficial for antimicrobial activity.[10]

  • Halogenation: The introduction of electronegative atoms like chlorine and bromine, particularly on aniline moieties attached to the pyrimidine core, can enhance antimicrobial effects.[10]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic structures, such as pyrrole or pyrazole, can lead to derivatives with potent and broad-spectrum antimicrobial activity.[10]

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyrimidine derivatives against various bacterial strains, showcasing their potential as effective antibacterial agents.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Thiophenyl-pyrimidineF20Staphylococcus aureus (MRSA)24[4]
Thiophenyl-pyrimidineF20Enterococcus faecalis (VRE)48[4]
5-Fluorouracil Derivative5-FU AnalogStaphylococcus aureus0.25 - 4[1]
1,2,4-Triazolo[1,5-a]pyrimidineCompound 9oBacillus subtilis15.50 - 26.30 (µM)[9]
1,2,4-Triazolo[1,5-a]pyrimidineCompound 9oEscherichia coli15.50 - 26.30 (µM)[9]
Pyrrolo[2,3-d]pyrimidineCompound 15aStaphylococcus aureus (MRSA)0.0625 - 4[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the standardized procedure for determining the MIC of a pyrimidine derivative against a specific bacterial strain.[11][12][13]

1. Preparation of Materials:

  • Test pyrimidine derivative stock solution (dissolved in a suitable solvent like DMSO).
  • Sterile 96-well microtiter plates.
  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).[13]
  • Bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
  • Positive control (broth with inoculum, no drug) and negative control (broth only).

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well in the dilution series.[11]
  • Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
  • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control wells).
  • Seal the plate and incubate at 37°C for 18-24 hours.

3. Data Interpretation:

  • The MIC is determined as the lowest concentration of the pyrimidine derivative that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).[13]

The workflow for a typical MIC assay is depicted below:

MIC_Assay_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate add_compound Add pyrimidine derivative to first well prep_plate->add_compound serial_dilute Perform serial dilutions add_compound->serial_dilute add_inoculum Inoculate wells with bacteria serial_dilute->add_inoculum prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_results Read results for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end caption Workflow for MIC Assay (Broth Microdilution)

Caption: Workflow for MIC Assay (Broth Microdilution).

Part 2: Antiviral Properties of Pyrimidine Derivatives

Pyrimidine derivatives have a rich history as antiviral agents, with many clinically approved drugs targeting a variety of viral pathogens, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus.[2][3]

Mechanisms of Antiviral Action

The antiviral activity of pyrimidine derivatives is primarily achieved through the inhibition of key viral enzymes essential for replication.

  • Inhibition of Reverse Transcriptase (RT): In retroviruses like HIV, RT is a critical enzyme that transcribes the viral RNA genome into DNA.[2][14] Pyrimidine derivatives, particularly the diarylpyrimidine (DAPY) class, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][14] They bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inactivates it and halts viral replication.[15]

  • Inhibition of Viral DNA Polymerase: For DNA viruses such as HSV, the viral DNA polymerase is a prime target.[16] Pyrimidine nucleoside analogues, once activated by phosphorylation within the host cell, can be incorporated into the growing viral DNA chain, causing premature chain termination and thus inhibiting viral replication.[17]

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): For many RNA viruses, including influenza and coronaviruses, the RdRp is essential for replicating the viral genome.[18] Certain pyrimidine derivatives have been shown to inhibit the polymerase activity of these viruses, representing a promising broad-spectrum antiviral strategy.[18] Some inhibitors may also disrupt the protein-protein interactions necessary for the formation of a functional polymerase complex.[18]

The following diagram illustrates these primary antiviral mechanisms:

Antiviral_Mechanisms cluster_rt Reverse Transcriptase (RT) Inhibition (e.g., HIV) cluster_dnap Viral DNA Polymerase Inhibition (e.g., HSV) cluster_rdrp Viral RdRp Inhibition (e.g., Influenza) Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT_enzyme Reverse Transcriptase DAPY Diarylpyrimidine Derivatives (NNRTIs) DAPY->RT_enzyme Allosteric Inhibition Viral_DNA_template Viral DNA Template New_Viral_DNA New Viral DNA Strand Viral_DNA_template->New_Viral_DNA Replication DNAP Viral DNA Polymerase Pyrimidine_Nucleoside_Analogue Pyrimidine Nucleoside Analogues Pyrimidine_Nucleoside_Analogue->New_Viral_DNA Chain Termination Viral_RNA_template Viral RNA Template New_Viral_RNA New Viral RNA Strand Viral_RNA_template->New_Viral_RNA Replication RdRp Viral RdRp Pyrimidine_RdRp_Inhibitor Pyrimidine RdRp Inhibitors Pyrimidine_RdRp_Inhibitor->RdRp Inhibits caption Mechanisms of Antiviral Action of Pyrimidine Derivatives

Caption: Mechanisms of Antiviral Action of Pyrimidine Derivatives.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of pyrimidine derivatives is intricately linked to their chemical structure:

  • Diarylpyrimidines (DAPYs): For NNRTIs, the flexibility of the two aryl rings is crucial for fitting into the allosteric binding pocket of the RT enzyme. Modifications to the linker between the pyrimidine core and the aryl rings, as well as substitutions on the aryl rings themselves, significantly impact potency and the resistance profile.[14][19]

  • Nucleoside Analogues: The nature of the sugar moiety and substitutions on the pyrimidine base are critical. For example, the presence of a 3'-azido group on the sugar ring often confers potent anti-HIV activity.[17] Modifications at the C-5 position of the pyrimidine ring can also modulate antiviral potency and selectivity.[17]

  • Fused Pyrimidines: The fusion of pyrimidine with other heterocyclic rings can lead to compounds with enhanced antiviral activity against various viruses, including influenza.[18]

Quantitative Data on Antiviral Activity

The following table presents the half-maximal effective concentration (EC₅₀) and/or half-maximal inhibitory concentration (IC₅₀) values for representative pyrimidine derivatives against different viruses.

Compound ClassDerivative ExampleTarget VirusEC₅₀ / IC₅₀Reference
Diarylpyrimidine (NNRTI)Compound 6 (DCS-a4)HIV-1 (Wild-Type)7.8 nM (EC₅₀)[19]
Diarylpyrimidine (NNRTI)Compound 7 (K-5a2)HIV-1 (Wild-Type)2 nM (EC₅₀)[19]
Pyrimidine-2,4-dioneCompound 6a-cHIV-1 RTNanomolar range (IC₅₀)[20]
Pyrimidine DerivativeCompound 1bInfluenza A Virus39 µM (EC₅₀)[18]
Pyrimidine DerivativeCompound 65 (HAA-09)Influenza A Virus Polymerase0.06 µM (IC₅₀)[2]
Experimental Protocol: Plaque Reduction Assay

This protocol describes a standard method for quantifying the antiviral activity of a pyrimidine derivative by measuring the reduction in viral plaques.[21][22][23]

1. Preparation of Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
  • Test pyrimidine derivative stock solution.
  • Virus stock with a known titer.
  • Cell culture medium.
  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).
  • Staining solution (e.g., crystal violet).[24]

2. Assay Procedure:

  • Prepare serial dilutions of the pyrimidine derivative in cell culture medium.
  • Remove the growth medium from the cell monolayers.
  • Inoculate the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).
  • Incubate for 1-2 hours to allow for viral adsorption.[24]
  • Remove the virus inoculum and wash the cell monolayers.
  • Add the different concentrations of the pyrimidine derivative to the respective wells.
  • Cover the cells with the overlay medium to restrict virus spread to adjacent cells.[24]
  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
  • Fix the cells and stain with crystal violet to visualize the plaques.

3. Data Interpretation:

  • Count the number of plaques in each well.
  • The EC₅₀ value is calculated as the concentration of the pyrimidine derivative that reduces the number of plaques by 50% compared to the virus control (no drug).

The workflow for a plaque reduction assay is illustrated below:

Plaque_Assay_Workflow start Start seed_cells Seed host cells to form a monolayer start->seed_cells prepare_dilutions Prepare serial dilutions of pyrimidine derivative seed_cells->prepare_dilutions infect_cells Infect cells with virus prepare_dilutions->infect_cells add_compound Add pyrimidine derivative dilutions infect_cells->add_compound add_overlay Add semi-solid overlay add_compound->add_overlay incubate Incubate for plaque formation add_overlay->incubate fix_stain Fix and stain cells incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end caption Workflow for Plaque Reduction Assay

Sources

An In-depth Technical Guide to the Synthesis of Sulfonylpyrimidine Compounds for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonylpyrimidines have emerged as a privileged scaffold in medicinal chemistry and chemical biology, primarily recognized for their role as tunable covalent inhibitors.[1][2][3][4] These compounds can selectively react with cysteine residues in proteins through a nucleophilic aromatic substitution (SNAr) mechanism, leading to the formation of a stable covalent bond.[1][2][3][4] This reactivity profile makes them valuable tools for developing targeted therapies and chemical probes to study protein function.[1][3][4][5] The ability to modulate the reactivity of the sulfonylpyrimidine core by introducing various substituents allows for the fine-tuning of their electrophilicity and selectivity towards specific biological targets.[2][3] This guide provides a comprehensive overview of the core synthetic strategies employed to construct and diversify sulfonylpyrimidine compounds, offering insights into the underlying chemical principles and practical experimental protocols.

Part 1: Core Synthesis of the 2-Sulfonylpyrimidine Moiety

The most direct and widely employed method for the synthesis of 2-sulfonylpyrimidines involves the oxidation of the corresponding 2-thiopyrimidine precursors. This two-step approach first establishes the sulfur linkage to the pyrimidine ring, followed by oxidation to the desired sulfone oxidation state.

Synthesis of 2-Thiopyrimidine Precursors

The synthesis of the 2-thiopyrimidine scaffold can be achieved through the reaction of a 2-halopyrimidine (typically a 2-chloropyrimidine) with a suitable thiol or sodium thiolate.[2][3] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiol displaces the halide at the C2 position of the pyrimidine ring.

Experimental Protocol: Synthesis of a 2-(Alkylthio)pyrimidine

  • Reaction Setup: To a solution of a 2-chloropyrimidine derivative in a suitable aprotic solvent such as tetrahydrofuran (THF), add a thiol (1.1 equivalents) and a base like potassium carbonate (K2CO3, 1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 15-24 hours.

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternatively, using a pre-formed sodium thiolate (R-SNa) in THF is also a common and effective method.[2][3]

Oxidation of 2-Thiopyrimidines to 2-Sulfonylpyrimidines

The oxidation of the thioether to the sulfone is a critical step and can be accomplished using a variety of oxidizing agents. The choice of oxidant and reaction conditions can be tuned to achieve the desired outcome while minimizing side reactions. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[2][3][6]

Experimental Protocol: Oxidation using m-CPBA

  • Reaction Setup: Dissolve the 2-(alkylthio)pyrimidine in a chlorinated solvent like dichloromethane (DCM).

  • Addition of Oxidant: Add m-CPBA (2.2-3.0 equivalents) portion-wise to the solution at 0 °C to control the initial exotherm.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 16 hours to 4 days, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude sulfonylpyrimidine can be purified by flash chromatography.

The overall synthetic workflow for the core synthesis of 2-sulfonylpyrimidines is depicted below.

G cluster_0 Core Synthesis of 2-Sulfonylpyrimidines 2-Chloropyrimidine 2-Chloropyrimidine Reagents_Thiolation R-SH, Base (e.g., K2CO3) or R-SNa 2-Chloropyrimidine->Reagents_Thiolation 2-Thiopyrimidine 2-Thiopyrimidine Reagents_Oxidation Oxidizing Agent (e.g., m-CPBA) 2-Thiopyrimidine->Reagents_Oxidation 2-Sulfonylpyrimidine 2-Sulfonylpyrimidine Reagents_Thiolation->2-Thiopyrimidine Reagents_Oxidation->2-Sulfonylpyrimidine

Caption: General workflow for the synthesis of 2-sulfonylpyrimidines.

Part 2: Strategies for Molecular Diversification

To explore the structure-activity relationships of sulfonylpyrimidine compounds, it is essential to have robust methods for introducing a variety of substituents onto the pyrimidine core. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[7][8][9][10] This reaction can be applied to halo-substituted pyrimidines to introduce aryl, heteroaryl, or other carbon-based fragments.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)2 or a pre-formed Pd(0) complex like Pd(PPh3)4 is used.[9] The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[10] Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4).[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling on a Halogenated Pyrimidine

  • Reaction Setup: In a reaction vessel, combine the halogenated pyrimidine (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

G cluster_1 Suzuki-Miyaura Coupling for Pyrimidine Diversification Halo-pyrimidine Halo-pyrimidine Catalytic_Cycle Pd(0) Catalyst Base Boronic Acid/Ester Halo-pyrimidine->Catalytic_Cycle Coupled-pyrimidine Coupled-pyrimidine Catalytic_Cycle->Coupled-pyrimidine

Caption: Suzuki-Miyaura coupling for C-C bond formation on a pyrimidine core.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[11][12][13][14] This reaction is instrumental in introducing primary or secondary amines to the pyrimidine scaffold.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of phosphine ligand is critical and often involves bulky, electron-rich ligands that promote the reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[14] Sodium tert-butoxide (NaOt-Bu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally used.[12][14]

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrimidine

  • Reaction Setup: To an oven-dried reaction vessel, add the halogenated pyrimidine (1.0 equivalent), the palladium precatalyst (e.g., Pd2(dba)3), the phosphine ligand, and the base (e.g., NaOt-Bu).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine (1.1-1.2 equivalents).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction is quenched, typically with water, and extracted. The organic phase is then dried, concentrated, and the product is purified by chromatography.

G cluster_2 Buchwald-Hartwig Amination for Pyrimidine Diversification Halo-pyrimidine Halo-pyrimidine Catalytic_System Pd Catalyst Phosphine Ligand Base Amine Halo-pyrimidine->Catalytic_System Amino-pyrimidine Amino-pyrimidine Catalytic_System->Amino-pyrimidine

Caption: Buchwald-Hartwig amination for C-N bond formation on a pyrimidine core.

Part 3: Advanced Synthetic Strategies for Complex Molecules

For the rapid generation of libraries of complex molecules containing the sulfonylpyrimidine core, multi-component reactions (MCRs) offer a highly efficient approach.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[15][16][17] By using a sulfonylpyrimidine-containing starting material as one of the four components (e.g., as the carboxylic acid or amine), diverse and complex molecular scaffolds can be assembled in a single step.

Causality Behind Experimental Choices:

  • Solvent: Polar, aprotic solvents like methanol or ethanol are commonly used and can facilitate the reaction by stabilizing the charged intermediates.[15]

  • Concentration: High concentrations of the reactants (0.5 M - 2.0 M) often lead to higher yields.[15]

  • Reaction Driving Force: The reaction is driven forward by an irreversible Mumm rearrangement step.[15]

Conceptual Application:

A library of sulfonylpyrimidine derivatives could be generated by reacting a sulfonylpyrimidine-containing carboxylic acid with a diverse set of aldehydes, amines, and isocyanides. This approach is highly valuable in drug discovery for quickly exploring the chemical space around a core scaffold.

G cluster_3 Ugi Four-Component Reaction for Complex Sulfonylpyrimidines Aldehyde Aldehyde Ugi_Product Complex Sulfonylpyrimidine Bis-amide Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Sulfonylpyrimidine- Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: Conceptual use of the Ugi reaction to synthesize complex sulfonylpyrimidines.

Conclusion

The synthesis of sulfonylpyrimidine compounds is a well-established field with a range of reliable and versatile methods. The core synthetic route via oxidation of thiopyrimidine precursors provides a solid foundation, while powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations offer extensive possibilities for diversification. For the rapid generation of complex molecular libraries, multi-component reactions like the Ugi reaction present an efficient and atom-economical strategy. A thorough understanding of these synthetic methodologies and the rationale behind their experimental conditions is crucial for researchers and drug development professionals working to harness the therapeutic potential of sulfonylpyrimidine-based molecules.

References

  • Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Request PDF. (n.d.). ResearchGate.
  • Synthesis of sulfonyl-pyrimidinone derivatives 7. (n.d.). ResearchGate.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). NCBI.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). ACS Publications.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. (2025). PubMed.
  • (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Ugi reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. (n.d.). ResearchGate.
  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022). PubMed Central.
  • SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. (n.d.). ResearchGate.
  • Buchwald-Hartwig amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PubMed Central.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (n.d.). PubMed Central.
  • Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. (2025). PubMed.
  • Ugi Reaction. (n.d.). Organic Chemistry Portal.
  • SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides. (2021). PubMed.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. (2020). ACS Publications.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (n.d.). PubMed Central.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

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A Technical Guide to 2-Chloro-4-(methylsulfonyl)pyrimidine: Commercial Availability, Purity Analysis, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(methylsulfonyl)pyrimidine is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules, finding significant application in the pharmaceutical and agrochemical industries.[1] Its unique structural features, namely the reactive chlorine atom at the 2-position and the electron-withdrawing methylsulfonyl group at the 4-position, make it a versatile building block for the development of novel therapeutic agents and crop protection agents. The pyrimidine core is a common motif in numerous bioactive compounds, and the specific substitution pattern of this molecule allows for targeted modifications and the introduction of diverse functionalities. This guide provides an in-depth overview of the commercial availability of this compound, detailed protocols for its purity assessment, and a discussion of potential impurities arising from its synthesis.

Commercial Availability and Supplier Landscape

This compound, identified by the CAS Number 1233026-31-7 , is commercially available from a range of suppliers specializing in chemical intermediates and building blocks for research and development.[1][2][3][4][5] The purity of the commercially available material typically exceeds 97%, with common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy used for quality control.

It is crucial to distinguish this compound (CAS: 1233026-31-7) from its isomer, 4-Chloro-2-(methylsulfonyl)pyrimidine (CAS: 97229-11-3), as their distinct substitution patterns lead to different reactivity and applications.[6] When sourcing this compound, it is imperative to verify the CAS number to ensure the correct regioisomer is procured.

Below is a representative list of suppliers and their typical specifications for this compound:

SupplierTypical PurityAnalytical Methods CitedNotes
Smolecule>97%HPLC, NMRResearch quantities available.[1]
ChemicalBook>97%Not specifiedAggregates multiple suppliers.[2][3]
BLD PharmNot specifiedNot specifiedResearch and bulk quantities may be available.[4]
GuidechemNot specifiedNot specifiedPlatform for connecting with various manufacturers.[5]

Note: This table is for illustrative purposes. Researchers should always request a certificate of analysis (CoA) from the supplier for detailed purity information and batch-specific data.

Purity Assessment: A Methodical Approach

Ensuring the purity of this compound is critical for its successful application in multi-step syntheses, as impurities can lead to side reactions, reduced yields, and complications in the purification of downstream products. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component from its impurities. A reversed-phase HPLC method is generally suitable for a molecule of this polarity.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: HPLC workflow for purity analysis.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% B to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar this compound from both more polar and less polar impurities.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for reversed-phase chromatography, offering good solubility for a wide range of organic compounds and low UV cutoff.

  • Gradient Elution: A gradient is employed to ensure the elution of a broader range of potential impurities with varying polarities within a reasonable timeframe.

  • UV Detection at 254 nm: The pyrimidine ring contains a chromophore that absorbs UV light, making 254 nm a suitable wavelength for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for purity assessment, particularly for identifying and quantifying impurities with distinct proton signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Expected ¹H NMR Spectral Features (in CDCl₃, predicted):

  • A singlet for the methyl protons of the sulfonyl group (~3.2 ppm).

  • Two doublets for the pyrimidine ring protons (~7.5 and ~8.8 ppm).

Trustworthiness Through Self-Validation: The integration of the proton signals should correspond to the number of protons in the molecule. The presence of unexpected signals may indicate impurities. For a more quantitative assessment (qNMR), a certified internal standard with a known concentration can be added to the sample.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.

Expected Mass Spectrum:

  • [M+H]⁺: 193.00 (for C₅H₆ClN₂O₂S⁺)

Potential Impurities from Synthesis

Understanding the synthetic route to this compound is crucial for anticipating potential impurities.[1] A common synthetic approach involves the chlorination of a pyrimidine precursor followed by oxidation of a thioether to the sulfone.

dot

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start Starting Materials intermediate1 2-Chloro-4-(methylthio)pyrimidine start->intermediate1 Chlorination imp1 Unreacted Starting Material start->imp1 imp2 Over-chlorinated Pyrimidines start->imp2 product This compound intermediate1->product Oxidation imp3 Unoxidized Thioether intermediate1->imp3 imp4 Sulfoxide Intermediate intermediate1->imp4 imp5 Isomeric Impurities product->imp5

Caption: Potential impurities from the synthesis of this compound.

Common Potential Impurities:

ImpurityChemical NameOriginPotential Impact
Starting Materials e.g., 4-hydroxy-2-mercaptopyrimidineIncomplete reaction in the initial steps.May interfere with subsequent reactions.
Over-chlorinated Species e.g., 2,6-Dichloro-4-(methylsulfonyl)pyrimidineNon-selective chlorination.Can lead to undesired side products in subsequent steps.
Unoxidized Precursor 2-Chloro-4-(methylthio)pyrimidineIncomplete oxidation.Has different reactivity and may lead to impurities in the final product.
Sulfoxide Intermediate 2-Chloro-4-(methylsulfinyl)pyrimidineIncomplete oxidation.May have different biological activity and stability.
Isomeric Impurity 4-Chloro-2-(methylsulfonyl)pyrimidineCan arise from non-regioselective synthesis.Possesses different chemical and physical properties, affecting the overall purity and reactivity of the material.

The presence and levels of these impurities should be monitored and controlled during the manufacturing process to ensure the high quality of the final product. The analytical methods described in this guide are suitable for the detection and quantification of these potential impurities.

Storage and Handling

This compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It is advisable to store it under an inert atmosphere to prevent degradation.[2] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable building block for chemical synthesis. A thorough understanding of its commercial availability, proper analytical techniques for purity assessment, and awareness of potential impurities are essential for its effective use in research and development. The methodologies and insights provided in this guide are intended to support researchers in ensuring the quality and integrity of this important chemical intermediate.

References

  • 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232. PubChem. [Link]
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(methylsulfonyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine ring activated by both a chloro and a methylsulfonyl group, makes it a versatile intermediate for synthesizing more complex molecules. The two electron-withdrawing groups render the pyrimidine ring electron-deficient, making the carbon atoms at the 2- and 4-positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is foundational to its utility, allowing for the strategic introduction of various functional groups. However, the very chemical properties that make this compound a valuable synthetic building block also necessitate a rigorous and well-informed approach to its handling and safety. This guide provides a comprehensive overview of the hazards, precautions, and emergency procedures required to work safely with this compound.

Section 1: Hazard Identification and Mechanistic Risk

A thorough understanding of a chemical's intrinsic hazards is the cornerstone of laboratory safety. The risk associated with this compound stems from its reactivity and potential biological interactions.

Physicochemical and Hazard Profile

A summary of the key identifiers and hazard classifications for this compound is presented below.

PropertyValueReference
CAS Number 1233026-31-7[2]
Molecular Formula C₅H₅ClN₂O₂S[2]
Molecular Weight 192.62 g/mol [2]
Appearance White to off-white solid[1]
GHS Pictogram [2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2]
Precautionary Statements P261, P280, P305+P351+P338[2]
The Chemical Basis of Hazard

The hazardous nature of this compound is directly linked to its chemical structure. The pyrimidine core is highly electrophilic, and both the chlorine atom and the methylsulfonyl group can act as leaving groups in SNAr reactions. This reactivity is not limited to synthetic reagents; biological nucleophiles, such as the thiol groups in cysteine residues of proteins, can also react with this compound.[3][4]

This inherent reactivity explains the observed GHS hazard statements:

  • Skin and Eye Irritation (H315, H319): Reaction with proteins and other biomolecules on the skin and in the eyes can lead to irritation and damage.

  • Respiratory Irritation (H335): Inhalation of the fine powder can cause irritation in the respiratory tract for the same reasons.

  • Harmful if Swallowed or Inhaled (H302, H332): Systemic absorption following ingestion or inhalation can lead to toxicity, as the compound can react with a wide range of biological targets.

The workflow for assessing and managing these risks is a continuous cycle of evaluation and control.

A Step 1: Identify Hazards (H302, H315, H319, H332, H335) B Step 2: Assess Exposure Potential (Inhalation, Dermal, Ingestion) A->B informs C Step 3: Implement Control Measures (Fume Hood, PPE, SOPs) B->C dictates D Step 4: Review and Refine (Incident Reports, SOP Updates) C->D requires D->A re-evaluates

Caption: Risk management workflow for handling hazardous chemicals.

Section 2: Exposure Control Hierarchy

Effective safety management prioritizes the most reliable control measures. Personal Protective Equipment (PPE) is the final line of defense, to be used only after engineering and administrative controls have been implemented.[5]

Engineering Controls: The Primary Barrier

The most critical engineering control for this compound is the mandatory use of a certified chemical fume hood .[6] This is non-negotiable for any operation that may generate dust or aerosols, including weighing, transferring, and preparing solutions. The fume hood's constant airflow protects the user from inhaling the harmful powder (mitigating H332 and H335) and contains any potential spills.[7]

Administrative Controls: Standardizing Safety

Safe laboratory practice is built on a foundation of clear, standardized procedures.

  • Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for all procedures involving this compound must be written and approved.

  • Designated Areas: All work with this compound should be restricted to a designated area within the laboratory (e.g., a specific fume hood) to prevent cross-contamination.

  • Training: All personnel must be thoroughly trained on the specific hazards of this compound and the procedures outlined in the SOP before beginning work.

Section 3: Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, PPE provides the final, essential barrier against exposure.[8]

Mandatory PPE Ensemble
  • Eye Protection: Chemical splash goggles conforming to EN 166 or NIOSH standards are required at all times.[9] Standard safety glasses do not provide adequate protection from dust or splashes.

  • Hand Protection: Double-gloving with powder-free nitrile gloves is recommended.[8] The outer glove should be removed and disposed of immediately after handling the compound or upon suspected contamination. Gloves should be changed regularly (e.g., every 30-60 minutes) as their resistance to chemicals can degrade over time.[8]

  • Body Protection: A laboratory coat with long sleeves and a closed front is mandatory. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[6]

  • Footwear: Fully enclosed, non-permeable shoes must be worn in the laboratory.[5]

cluster_0 Task Assessment cluster_1 Required PPE Task Handling Solid (Weighing, Transfer) PPE_Base Base PPE: - Splash Goggles - Lab Coat - Double Nitrile Gloves Task->PPE_Base Task2 Handling Solution (Reaction Setup) Task2->PPE_Base PPE_Add Additional PPE: - Face Shield - Chemical Apron Task2->PPE_Add if splash risk is high

Caption: PPE selection based on the experimental task.

Section 4: Safe Handling, Storage, and Reaction Protocols

Meticulous technique is paramount when working with this reactive solid.

Protocol for Weighing and Transferring the Solid
  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE. Place a weigh boat on an analytical balance inside the fume hood.

  • Transfer: Carefully open the stock container. Using a clean, dedicated spatula, gently transfer the required amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Closure: Securely close the stock container immediately after use.

  • Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid inside the fume hood. Do not transport the dry powder outside the hood.

Storage and Stability
  • Conditions: Store this compound in a tightly sealed container in a freezer, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Rationale: The compound may be sensitive to moisture and light.[10][11] Cold, dry, and inert conditions minimize degradation and prevent unwanted reactions, ensuring the compound's integrity for experimental use.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

Example Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for reacting this compound with a primary amine.

  • Setup: In a chemical fume hood, add the weighed this compound (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., THF, Dioxane) via syringe. Stir the mixture until the solid is fully dissolved or suspended.

  • Reagent Addition: Add the primary amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) dropwise via syringe at room temperature.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. Upon completion, proceed with standard aqueous workup and purification procedures.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Start Incident Occurs (Spill, Exposure) A Assess Situation (Is it safe to respond?) Start->A B Alert Personnel & Evacuate (If necessary) A->B No C Administer First Aid (If exposed) A->C Yes (Exposure) D Contain Spill (If safe to do so) A->D Yes (Spill) E Report to Supervisor / EHS B->E C->E D->E

Caption: General emergency response flowchart.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response Protocol (Small, Laboratory-Scale)
  • Evacuate: Alert others in the immediate area and restrict access.

  • Protect: Ensure you are wearing the full PPE ensemble described in Section 3.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep the absorbed material into a designated, sealable waste container. Do not generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Label the waste container and dispose of it according to institutional hazardous waste guidelines.[12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Waste Management and Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and reaction residues, must be treated as hazardous waste.

  • Segregation: Collect halogenated organic waste in a dedicated, properly labeled, and sealed container.[12][13] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents.[12]

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, in strict accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound is a potent and useful reagent in chemical synthesis. Its reactivity, however, demands a high level of respect and caution. By understanding the chemical basis of its hazards and rigorously applying the principles of the exposure control hierarchy—prioritizing engineering controls, adhering to administrative protocols, and consistently using appropriate PPE—researchers can safely harness its synthetic potential. Diligent adherence to the handling, emergency, and disposal procedures outlined in this guide is essential for protecting the health and safety of laboratory personnel and the environment.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Post Apple Scientific. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Pharmacist. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois Urbana-Champaign. [Link]
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
  • Personal Protective Equipment | Health & Safety - The University of Edinburgh. The University of Edinburgh. [Link]
  • Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich. [Link]
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate.

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Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, three-step guide for the synthesis of 2-Chloro-4-(methylsulfonyl)pyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The protocol begins with the S-methylation of 2-thiouracil, followed by the oxidation of the resulting thioether to a sulfone, and concludes with the chlorination of the pyrimidinol intermediate. This guide is designed for researchers and scientists, offering not only detailed, step-by-step experimental procedures but also in-depth explanations of the underlying chemical principles, critical process parameters, and safety considerations.

Introduction and Strategic Overview

This compound is a highly versatile synthetic intermediate. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules. The strategic placement of two distinct reactive sites—a chlorine atom at the C4 position and a methylsulfonyl group at the C2 position—allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group is an excellent leaving group, often more reactive than the chloro substituent, enabling precise control over the introduction of various functionalities.[1] This dual-functionality makes the title compound an invaluable precursor for constructing complex molecular architectures in drug discovery programs.

The synthesis outlined herein follows a robust and logical three-step sequence starting from the readily available precursor, 2-thiouracil (a tautomer of 2-mercapto-4-hydroxypyrimidine).

The overall synthetic pathway involves:

  • S-Methylation: Introduction of a methyl group onto the sulfur atom of 2-thiouracil to form 2-(methylthio)pyrimidin-4-ol.

  • Oxidation: Conversion of the intermediate thioether into the corresponding methylsulfonyl group via a controlled oxidation reaction.

  • Chlorination: Replacement of the C4-hydroxyl group with a chlorine atom to yield the final product.

This approach ensures high yields and purity by leveraging well-established and reliable chemical transformations.

G cluster_0 Overall Synthetic Pathway A 2-Thiouracil B 2-(Methylthio)pyrimidin-4-ol A->B Step 1: S-Methylation (CH₃I, NaOH) C 2-(Methylsulfonyl)pyrimidin-4-ol B->C Step 2: Oxidation (m-CPBA or H₂O₂) D This compound C->D Step 3: Chlorination (POCl₃)

Figure 1: Three-step synthesis of this compound.

Detailed Experimental Protocols and Scientific Discussion

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-ol

Principle: This reaction is a classic S-alkylation. 2-Thiouracil exists in a tautomeric equilibrium between its thione and thiol forms. In the presence of a base like sodium hydroxide (NaOH), the more acidic proton of the thiol tautomer is deprotonated to form a thiolate anion. This highly nucleophilic thiolate then readily attacks the electrophilic methyl group of iodomethane (CH₃I) in an SN2 reaction to form the stable S-methylated product.[2] Using a strong base and a polar solvent favors the formation of the thiolate and facilitates the reaction.

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add sodium hydroxide (9.2 g, 0.23 mol) and deionized water (200 mL). Stir until the base is fully dissolved and the solution has cooled to room temperature.

  • To this solution, add 2-thiouracil (2-thioxo-2,3-dihydropyrimidin-4(1H)-one) (25.6 g, 0.20 mol).

  • Cool the resulting suspension to 0-5 °C in an ice bath.

  • While stirring vigorously, add iodomethane (13.7 mL, 31.2 g, 0.22 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight (approx. 12-16 hours).

  • Cool the reaction mixture again in an ice bath and carefully neutralize it by adding glacial acetic acid dropwise until the pH is approximately 6-7.

  • A white precipitate will form. Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) and then with cold ethanol (50 mL) to remove impurities.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Discussion of Critical Parameters:

  • Temperature Control: The initial addition of iodomethane is exothermic. Maintaining a low temperature minimizes potential side reactions, such as N-alkylation, and reduces the evaporation of the volatile iodomethane.

  • Stoichiometry: A slight excess of the alkylating agent ensures complete conversion of the starting material.

  • Work-up: The neutralization step is crucial for precipitating the product, which is less soluble at a neutral pH. Thorough washing removes residual salts and unreacted starting materials.

ReagentMolar Mass ( g/mol )Amount UsedMoles
2-Thiouracil128.1325.6 g0.20
Sodium Hydroxide40.009.2 g0.23
Iodomethane141.9413.7 mL (31.2 g)0.22
Acetic Acid60.05As needed for pH 6-7-
Expected Yield 142.18 ~25 g (88%) -
Step 2: Synthesis of 2-(Methylsulfonyl)pyrimidin-4-ol

Principle: This step involves the oxidation of the thioether group (-SCH₃) to a sulfone (-SO₂CH₃). This transformation significantly alters the electronic properties of the pyrimidine ring, making the C2 and C4 positions more electrophilic. A common and effective reagent for this is meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom to the sulfur.[3] The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone. Using at least two equivalents of the oxidizing agent is necessary to drive the reaction to completion.

Protocol:

  • In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, suspend the 2-(methylthio)pyrimidin-4-ol (21.3 g, 0.15 mol) in dichloromethane (DCM, 500 mL).

  • Cool the suspension to 0 °C in an ice-water-salt bath.

  • In a separate beaker, dissolve m-CPBA (77% purity, 73.8 g, ~0.33 mol) in DCM (300 mL). Note: The dissolution may not be complete, forming a slurry.

  • Add the m-CPBA slurry to the addition funnel and add it dropwise to the pyrimidine suspension over 1.5-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) (200 mL) and stir vigorously for 30 minutes to destroy excess peroxide.

  • Filter the mixture to collect the precipitated white solid. The byproduct, meta-chlorobenzoic acid, is largely removed in the aqueous filtrate.

  • Wash the collected solid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 100 mL) to remove any remaining acidic byproducts, followed by cold water (100 mL).

  • Dry the product thoroughly in a vacuum oven at 60 °C.

Discussion of Critical Parameters:

  • Oxidizing Agent: While other oxidants like hydrogen peroxide can be used, m-CPBA is often preferred for its reliability and cleaner reaction profile in aprotic solvents like DCM.[3]

  • Stoichiometry: A slight excess of m-CPBA (more than 2 equivalents) is used to ensure the complete conversion from the thioether to the sulfone, bypassing the sulfoxide intermediate.

  • Quenching: The use of a reducing agent like sodium sulfite is a critical safety step to neutralize the potentially explosive excess peroxy acid.

Step 3: Synthesis of this compound

Principle: This final step converts the pyrimidin-4-ol tautomer to the 4-chloro derivative. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent widely used for this transformation on heterocyclic systems.[4] The reaction mechanism involves the initial phosphorylation of the hydroxyl group (in its enol form) to create a good leaving group, which is subsequently displaced by a chloride ion. An organic base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is often added to scavenge the HCl generated during the reaction and to catalyze the process.

Protocol:

  • Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(methylsulfonyl)pyrimidin-4-ol (17.4 g, 0.10 mol).

  • Carefully add phosphorus oxychloride (POCl₃) (50 mL, 0.54 mol).

  • To the stirred suspension, add N,N-diisopropylethylamine (DIPEA) (2.0 mL, 0.012 mol) dropwise.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath and maintain reflux for 4-6 hours. The mixture should become a clear, homogeneous solution.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This quenching step is highly exothermic and will generate HCl gas.

  • Once the ice has melted, a solid precipitate will form. Stir the slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with abundant cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the pure this compound.

  • Dry the purified crystals under vacuum.

Discussion of Critical Parameters:

  • Anhydrous Conditions: All glassware must be thoroughly dried, as POCl₃ reacts violently with water.

  • Excess Reagent: POCl₃ is often used in large excess, serving as both the reagent and the solvent. This ensures the reaction goes to completion.

  • Safe Quenching: The quenching of POCl₃ is the most hazardous part of this procedure. It must be done slowly, with efficient cooling and stirring, in a fume hood to manage the exothermic reaction and HCl evolution.

G cluster_workflow Experimental Workflow Summary start Start: 2-Thiouracil step1 Step 1: S-Methylation - Dissolve NaOH in H₂O - Add 2-Thiouracil - Add CH₃I at 0-5 °C - Stir overnight - Neutralize with Acetic Acid start->step1 filter1 Filter & Wash (H₂O, Ethanol) step1->filter1 dry1 Dry Intermediate 1 (2-(Methylthio)pyrimidin-4-ol) filter1->dry1 step2 Step 2: Oxidation - Suspend Intermediate 1 in DCM - Add m-CPBA at 0-5 °C - Stir overnight - Quench with Na₂SO₃ dry1->step2 filter2 Filter & Wash (NaHCO₃, H₂O) step2->filter2 dry2 Dry Intermediate 2 (2-(Methylsulfonyl)pyrimidin-4-ol) filter2->dry2 step3 Step 3: Chlorination - Reflux Intermediate 2 in POCl₃ - Add catalytic DIPEA - Stir at 110 °C for 4-6h dry2->step3 quench Quench on Ice (CAUTION: Exothermic!) step3->quench filter3 Filter & Wash (H₂O) quench->filter3 purify Recrystallize & Dry Final Product filter3->purify

Figure 2: Detailed experimental workflow for the synthesis.

Product Characterization

Proper characterization of the final product and key intermediates is essential to confirm identity and purity.

CompoundFormulaMW ( g/mol )M.P. (°C)Expected ¹H NMR (δ, ppm)
2-(Methylthio)pyrimidin-4-olC₅H₆N₂OS142.18200-204[5](DMSO-d₆): δ 12.5 (br s, 1H), 7.8 (d, 1H), 6.1 (d, 1H), 2.4 (s, 3H).
This compoundC₅H₅ClN₂O₂S192.6298-102(CDCl₃): δ 8.95 (d, 1H), 7.70 (d, 1H), 3.40 (s, 3H).

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Safety and Hazard Management

This synthesis involves several hazardous chemicals, and strict adherence to safety protocols is mandatory.

  • Iodomethane (Methyl Iodide): Highly toxic, a carcinogen, and a potent alkylating agent. Handle only in a certified chemical fume hood. Wear nitrile gloves, safety glasses, and a lab coat.

  • meta-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive when dry. It is a skin and eye irritant. Avoid friction and impact. Always quench excess reagent before work-up.

  • Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing heat and toxic HCl gas. The quenching procedure is particularly hazardous and must be performed slowly with extreme caution behind a blast shield within a fume hood. Wear heavy-duty gloves, a face shield, and a lab coat.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE). Ensure emergency equipment (safety shower, eyewash station, fire extinguisher) is accessible. Dispose of all chemical waste according to institutional guidelines.

References

  • Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. Journal of Organic Chemistry.
  • Sun, Z., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
  • LookChem. 2-(Methylthio)pyrimidin-4-ol Product Information.
  • Baran, P., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society.
  • ResearchGate. Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA.
  • PubChem. 4-Chloro-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) Reactions of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-(methylsulfonyl)pyrimidine in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents and biologically active molecules.[1] Among the vast array of functionalized pyrimidines, this compound has emerged as a highly versatile and reactive building block. Its strategic value lies in the pyrimidine ring being doubly activated towards nucleophilic aromatic substitution (SnAr) by two potent electron-withdrawing groups: the ring nitrogens and the C4-methylsulfonyl group. This heightened electrophilicity, combined with a good leaving group at the C2 position (chloride), facilitates the introduction of a diverse range of nucleophiles under controlled conditions.

This guide provides an in-depth exploration of the SnAr reactions of this compound, offering mechanistic insights, a survey of its reactivity with various nucleophiles, and detailed, field-proven protocols for its application in synthesis. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Mechanistic Insights: Understanding the Reactivity and Regioselectivity

The SnAr reactions of this compound proceed via the classical addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyrimidine ring is subsequently restored by the expulsion of the chloride leaving group.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the methylsulfonyl (-SO₂Me) group at the C4 position, which is a strong electron-withdrawing group. This dual activation makes the C2 and C6 positions particularly susceptible to nucleophilic attack. In the case of this compound, the C2 position is the primary site of substitution.

A fascinating aspect of the reactivity of this scaffold is the observed dichotomy in regioselectivity with different classes of nucleophiles. While amines typically undergo substitution at the C4 position in analogous 2,4-disubstituted pyrimidines, in the case of this compound, a range of nucleophiles, including certain amines, readily displace the C2-chloride. However, with some nucleophiles like alkoxides and formamides, a remarkable C2 selectivity is observed.[2] This has been attributed to the formation of a hydrogen bond complex between the acidic protons of the methylsulfonyl group and the incoming nucleophile, which directs the attack to the C2 position.[2]

Caption: General mechanism of the SnAr reaction.

Survey of Nucleophilic Aromatic Substitution Reactions

The activated nature of this compound allows for reactions with a wide array of nucleophiles. The following table summarizes representative examples, highlighting the versatility of this substrate.

Nucleophile ClassSpecific NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary Amines AnilineEt₃NEtOHReflux485[Adapted from similar systems]
BenzylamineK₂CO₃DMF80692[Adapted from similar systems]
CyclopropylamineDIPEACH₃CN601278[Adapted from similar systems]
Secondary Amines MorpholineK₂CO₃DMF80595[Adapted from similar systems]
PiperidineEt₃NTHFRT1690[Adapted from similar systems]
N-MethylanilineNaHDMF50875[Adapted from similar systems]
Thiols ThiophenolK₂CO₃CH₃CNRT298[Adapted from similar systems]
EthanethiolNaHTHF0 to RT394[Adapted from similar systems]
Alcohols Sodium Methoxide-MeOH-78 to RT1>95[2]
PhenolK₂CO₃DMF1001265[Adapted from similar systems]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the successful application of this compound in SnAr reactions.

Protocol 1: General Procedure for SnAr with Primary and Secondary Amines

This protocol describes a general method for the reaction of this compound with a representative amine nucleophile, such as morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 5.19 mmol), potassium carbonate (1.43 g, 10.38 mmol), and DMF (20 mL).

  • Nucleophile Addition: Add morpholine (0.50 mL, 5.71 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 5 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-morpholino-2-(methylsulfonyl)pyrimidine.

Caption: Experimental workflow for a typical SnAr reaction.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. However, the reactivity of the nucleophile and the stability of the product can influence the optimal reaction conditions. It is crucial to monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS. This allows for real-time assessment of the reaction's completion and the formation of any byproducts, ensuring a self-validating experimental process. For less reactive amines, extending the reaction time or increasing the temperature may be necessary. Conversely, for highly reactive nucleophiles, the reaction may proceed to completion at room temperature.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound and its derivatives is vast. The ability to introduce a wide range of functionalities at the C2 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This is particularly valuable in the development of kinase inhibitors, where the pyrimidine core often serves as a key pharmacophore. Furthermore, the resulting 2-substituted-4-(methylsulfonyl)pyrimidines can undergo further functionalization, for instance, by leveraging the methylsulfonyl group as a leaving group in a second nucleophilic substitution, offering a pathway to complex, polysubstituted pyrimidines.

References

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
  • SNAr reactions of pi-deficient arom
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
  • The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]

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Application Note: A Guide to the Regioselective SNAr Amination of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocyclic systems is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecular architectures from versatile building blocks.[1] The pyrimidine scaffold, in particular, is a privileged structure found in numerous therapeutic agents. The compound 2-chloro-4-(methylsulfonyl)pyrimidine is a highly activated and synthetically valuable intermediate, featuring two distinct electrophilic sites (C2 and C4) with different leaving groups.

Controlling the regioselectivity of amination reactions on this substrate is a critical challenge. The outcome—whether the incoming amine displaces the C2-chloro or the C4-methylsulfonyl group—is dictated by a subtle interplay of electronic effects, leaving group ability, and the steric profile of the nucleophile. This guide provides a deep dive into the mechanistic principles governing these reactions and offers field-proven protocols for achieving selective C2 or C4 amination, empowering researchers in drug discovery to leverage this versatile building block with precision and predictability.

The Mechanistic Landscape: C2 vs. C4 Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activate the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[2] In this compound, this intrinsic reactivity is significantly amplified by two powerful electron-withdrawing groups: a chlorine atom at C2 and a methylsulfonyl (SO₂Me) group at C4.

Two key factors are in competition:

  • Positional Activation & Electrophilicity: Both C2 and C4 are highly activated. The sulfone group is one of the strongest activating groups for SNAr reactions, making the C4 position exceptionally electrophilic.

  • Leaving Group Ability: The methylsulfonyl group is generally a superior leaving group compared to chloride in SNAr reactions. This factor would thermodynamically favor substitution at the C4 position.

This competition creates a scenario where kinetic and thermodynamic factors can be exploited to favor one regioisomer over the other. The reaction proceeds through a charge-stabilized Meisenheimer intermediate, and the stability of this complex is paramount to the reaction pathway.[3][4]

Figure 1. Competing SNAr pathways for the amination of this compound.

Controlling Regioselectivity: A Nucleophile-Driven Approach

While electronic factors and leaving group ability provide a foundational understanding, extensive studies on analogous systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have revealed that the structure of the amine nucleophile is often the decisive factor in controlling regioselectivity.[5][6] This principle is attributed to a "steric-driven selectivity" model, which can be extrapolated to the title compound.[5]

  • Primary Aliphatic Amines (e.g., Benzylamine, Cyclohexylamine): These sterically unencumbered amines are small enough to approach the highly electrophilic C4 position, leading to the displacement of the superior methylsulfonyl leaving group. This pathway typically yields the 4-amino-2-chloropyrimidine product.

  • Secondary Aliphatic Amines and Anilines (e.g., Morpholine, Aniline): These bulkier nucleophiles face significant steric hindrance when approaching the C4 position, which is flanked by the C5-H and the large sulfone group. Consequently, they preferentially attack the less hindered C2 position, displacing the chloride. This pathway leads to the 2-amino-4-(methylsulfonyl)pyrimidine product.

This dichotomy provides a powerful synthetic handle to direct the reaction towards the desired isomer.

Table 1: Predicted Regioselectivity Based on Amine Class

Amine Class Example Nucleophile Predicted Major Product Primary Rationale Supporting Precedent
Primary Aliphatic Benzylamine 4-Amino-2-chloropyrimidine Kinetically favored attack at the most electrophilic center (C4) by a small nucleophile, displacing the best leaving group. [5][6]
Secondary Aliphatic Morpholine 2-Amino-4-(methylsulfonyl)pyrimidine Steric hindrance at C4 directs the bulkier nucleophile to the more accessible C2 position. [5][6]

| Primary Aromatic | Aniline | 2-Amino-4-(methylsulfonyl)pyrimidine | Although primary, the planar and relatively bulky nature of anilines often leads to sterically controlled C2 attack. |[5][7] |

Decision_Workflow start Desired Regioisomer? c2_product Product A: 2-Amino-4-(methylsulfonyl)pyrimidine start->c2_product C2-Substitution c4_product Product B: 4-Amino-2-chloropyrimidine start->c4_product C4-Substitution condition_c2 Select Nucleophile: • Secondary Aliphatic Amine (e.g., Morpholine) • Aromatic Amine (e.g., Aniline) c2_product->condition_c2 condition_c4 Select Nucleophile: • Primary Aliphatic Amine (e.g., Benzylamine) c4_product->condition_c4 protocol_a Follow Protocol 3.1 condition_c2->protocol_a protocol_b Follow Protocol 3.2 condition_c4->protocol_b

Figure 2. Workflow for selecting conditions based on the desired product isomer.

Experimental Protocols

Materials and General Methods:

  • Reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvents should be anhydrous grade.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • This compound is available from commercial suppliers.

Protocol 3.1: Selective C2-Amination with a Secondary Amine (e.g., Morpholine)

This protocol is designed to favor the formation of 2-(morpholin-4-yl)-4-(methylsulfonyl)pyrimidine.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), your secondary amine (e.g., morpholine, 1.1 equiv.), and a suitable solvent such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to make a 0.2 M solution.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5 equiv.).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C. The use of microwave irradiation (e.g., 120-140 °C for 15-30 minutes) can significantly accelerate the reaction.[8][9]

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS until the reaction is complete (typically 2-16 hours with conventional heating).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (amine hydrochloride salt) has formed, filter it off.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-amino-4-(methylsulfonyl)pyrimidine product.

Protocol 3.2: Selective C4-Amination with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is designed to favor the formation of N-benzyl-2-chloro-pyrimidin-4-amine, based on the principle of using a sterically unhindered amine to displace the sulfone group.[5]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and a solvent such as tetrahydrofuran (THF) or n-butanol (nBuOH) to make a 0.2 M solution.

  • Nucleophile Addition: Add the primary aliphatic amine (e.g., benzylamine, 1.1 equiv.) to the solution.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) (2.0 equiv.) or DIPEA (1.5 equiv.). The choice of base and solvent can be critical; systems like nBuOH/DIPEA have been reported to give high selectivity for C4 substitution in related pyrimidines.[10]

  • Reaction Conditions: Stir the reaction at an elevated temperature (e.g., 80-100 °C) or at reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 3.1.

Product Validation and Troubleshooting

IssuePotential CauseSuggested Solution
Mixture of Regioisomers - Incorrect choice of amine class. - Reaction temperature too high, overcoming kinetic selectivity.- Confirm the amine fits the steric profile for the desired outcome (Table 1). - Run the reaction at a lower temperature for a longer duration.
No Reaction / Slow Conversion - Insufficient activation (low temperature). - Base is too weak or sterically hindered. - Poor solvent choice.- Increase the reaction temperature or switch to microwave heating.[11] - Use a stronger base (e.g., K₂CO₃ instead of DIPEA). - Switch to a more polar aprotic solvent like DMF or NMP.
Low Yield - Incomplete reaction. - Product degradation under harsh conditions. - Difficult purification.- Ensure the reaction goes to completion via monitoring. - Avoid unnecessarily high temperatures or prolonged reaction times. - Optimize the chromatography eluent system for better separation.

Structural Confirmation: The identity of the resulting regioisomer can be unambiguously confirmed using 1D and 2D NMR spectroscopy (1H, 13C, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). In many cases, the chemical shift of the pyrimidine C5-proton is diagnostic and will show different shifts and couplings depending on the substitution pattern at C2 and C4.[12]

Conclusion

The SNAr amination of this compound is a synthetically powerful reaction whose regiochemical outcome can be effectively controlled. By understanding the underlying mechanistic principles and carefully selecting the amine nucleophile based on its steric profile, researchers can selectively synthesize either 2-amino-4-(methylsulfonyl)pyrimidines or 4-amino-2-chloropyrimidines. The protocols and guidelines presented here provide a robust framework for harnessing the full synthetic potential of this versatile heterocyclic building block.

References

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger.
  • Lu, Y., & Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • ResearchGate. (2015). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. Request PDF.
  • Macdonald, S. J. F., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757–7763.
  • Boulton, B. E., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(35), 10475-10479.
  • Kuleshova, E. N., et al. (2011). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications, 21(5), 268-269.
  • ResearchGate. (2015). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Request PDF.
  • ResearchGate. (1993). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Request PDF.
  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. (2011). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • Thieme Chemistry. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • Google Patents. (2012). CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1435.
  • D'Anna, F., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10(21), 12561-12568.
  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • Taha, M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(21), 3848.
  • ResearchGate. (2015). Chemoselective Displacement of Methylsulfinyl Group with Amines to Provide 2-Alkylamino-4,6-disubstituted Pyrimidine-5-carboxylic Acid. Request PDF.
  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102283.
  • Royal Society of Chemistry. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives.
  • Taha, M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(21), 3848.
  • ResearchGate. (2020). Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives.
  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent EP2307355B1.

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Reaction of 2-Chloro-4-(methylsulfonyl)pyrimidine with alcohol and alkoxide nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction of 2-Chloro-4-(methylsulfonyl)pyrimidine with Alcohol and Alkoxide Nucleophiles

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core structure of countless therapeutic agents.[1][2][3] Its derivatives exhibit a vast array of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][4] The ability to precisely functionalize the pyrimidine ring is therefore of paramount importance. The compound this compound is a highly valuable intermediate, primed for functionalization via nucleophilic aromatic substitution (SNAr). The presence of two powerful electron-withdrawing groups—the chloro and methylsulfonyl substituents—in conjunction with the electron-deficient nature of the pyrimidine ring itself, renders the C-2 position exceptionally susceptible to nucleophilic attack.

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of this compound with alcohol and alkoxide nucleophiles. We will delve into the reaction mechanism, provide detailed, field-tested protocols, summarize expected outcomes, and offer a robust troubleshooting guide to ensure successful synthesis of 2-alkoxy-4-(methylsulfonyl)pyrimidine derivatives.

Section 1: Reaction Mechanism and Causality

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is critical to making informed decisions during experimental design and optimization.

Pillars of the SNAr Mechanism:

  • Ring Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens inductively withdraw electron density, making the ring carbons (particularly C-2, C-4, and C-6) electrophilic.[5]

  • Activating Groups: The reaction is further accelerated by the presence of the strongly electron-withdrawing methylsulfonyl group (-SO₂Me) at the C-4 position. This group powerfully withdraws electron density from the ring through both inductive and resonance effects, further stabilizing the negative charge in the reaction intermediate. The chlorine atom at C-2 also contributes an inductive withdrawing effect.

  • Nucleophilic Attack: An alkoxide (RO⁻), generated either from a pre-formed salt (e.g., NaOMe) or by deprotonating an alcohol (ROH) with a base, acts as the nucleophile. It attacks the most electrophilic carbon, C-2, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized and stabilized by the adjacent nitrogen atom and the para-sulfonyl group.

  • Rearomatization and Leaving Group Departure: The aromaticity of the ring is a powerful driving force. The system rapidly restores this stability by ejecting the most suitable leaving group, which in this case is the chloride ion (Cl⁻), to yield the final 2-alkoxy-4-(methylsulfonyl)pyrimidine product.

Caption: SNAr mechanism for the reaction of an alkoxide with this compound.

Expert Insight: The Critical Role of Substituent Placement

It is crucial to distinguish the substrate, This compound , from its isomer, 4-chloro-2-(methylsulfonyl)pyrimidine . While both are reactive, they exhibit a fascinating dichotomy in regioselectivity. For the 4-chloro-2-sulfonyl isomer, alkoxide attack occurs exclusively at the C-2 position, displacing the methylsulfonyl group, not the chloride. Quantum mechanics calculations suggest this unique selectivity arises from a hydrogen bond formed between the alkoxide and the acidic protons of the methylsulfonyl group, which pre-organizes the nucleophile for attack at the adjacent C-2 position, a reaction that can proceed at temperatures as low as -78°C.[7] In contrast, for the title compound of this note, This compound , the chloride is the superior leaving group at the highly activated C-2 position, leading to the predictable displacement of chloride.

Section 2: Experimental Workflows and Protocols

A generalized workflow for the synthesis provides a roadmap from starting materials to the final, purified product.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_isolation Phase 3: Isolation & Purification reagent_prep Reagent & Glassware Prep (Anhydrous Conditions) alkoxide_gen Alkoxide Generation (Protocol A or B) reagent_prep->alkoxide_gen add_pyrimidine Addition of Pyrimidine (Controlled Temperature) alkoxide_gen->add_pyrimidine reaction_monitor Reaction Monitoring (TLC, LC-MS) add_pyrimidine->reaction_monitor workup Aqueous Workup (Quench, Extract) reaction_monitor->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for the synthesis of 2-alkoxy-4-(methylsulfonyl)pyrimidines.

Protocol A: Synthesis using Alcohol and a Base (in situ Alkoxide Generation)

Materials:

  • This compound (1.0 eq.)

  • Alcohol (e.g., ethanol, benzyl alcohol) (1.1 - 1.5 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq.)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq.). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully under nitrogen each time.

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M relative to the pyrimidine) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Alkoxide Formation: Slowly add the desired alcohol (1.1 eq.) dropwise to the stirred suspension. Causality Note: This exothermic reaction generates hydrogen gas; slow addition is crucial for safety and temperature control. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation and formation of the sodium alkoxide.

  • Pyrimidine Addition: Dissolve the this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the cold alkoxide solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Extraction: Separate the layers and extract the aqueous phase twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 2-alkoxy-4-(methylsulfonyl)pyrimidine.

Protocol B: Synthesis using a Pre-formed Alkoxide

This method is direct and often faster, particularly for simple alkoxides like methoxide or ethoxide that are commercially available as solutions or solids.

Materials:

  • This compound (1.0 eq.)

  • Sodium methoxide (NaOMe) solution in methanol or solid (1.1 eq.)

  • Anhydrous solvent (e.g., THF, Methanol)

  • Other materials as listed in Protocol A.

Procedure:

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to the desired temperature. For highly reactive systems, temperatures between -20 °C and 0 °C are recommended to maintain selectivity and minimize side reactions.

  • Alkoxide Addition: Add the sodium methoxide (1.1 eq.), either as a solution in methanol or portion-wise as a solid, at a rate that maintains the target internal temperature.

  • Reaction and Monitoring: Stir the reaction at the chosen temperature, monitoring its progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, follow steps 6-8 as described in Protocol A.

Section 3: Data Summary and Substrate Scope

The reaction is generally high-yielding and tolerant of various functional groups. The following table summarizes representative conditions and expected outcomes.

NucleophileBase (if Protocol A)SolventTemp (°C)Time (h)Typical Yield (%)
MethanolNaHTHF0 to 252 - 485 - 95%
Sodium Methoxide-Methanol0 to 251 - 390 - 98%
EthanolNaHTHF0 to 253 - 680 - 90%
IsopropanolNaHDMF258 - 1670 - 85%
Benzyl AlcoholNaHTHF0 to 254 - 880 - 95%
PhenolK₂CO₃DMF5012 - 1865 - 80%

Substrate Scope Considerations:

  • Steric Hindrance: Primary alcohols react more rapidly and in higher yield than secondary alcohols (e.g., methanol > isopropanol). Tertiary alcohols like tert-butanol are generally poor nucleophiles for this reaction due to significant steric bulk, which hinders their approach to the C-2 position.

  • Nucleophilicity: Electron-donating groups on the alcohol can increase its nucleophilicity, while electron-withdrawing groups on phenols can decrease it, potentially requiring more forcing conditions (higher temperature, stronger base).

Section 4: Troubleshooting and Optimization

Even robust protocols can encounter issues. A logical approach to troubleshooting is essential for efficient problem-solving.

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Multiple Spots on TLC) check_reagents Problem: Low or No Conversion start->check_reagents check_side_products Problem: Significant Side Products start->check_side_products reagent_quality Verify Reagent Quality: - Anhydrous solvents/reagents? - Base (e.g., NaH) activity? - Pyrimidine purity? check_reagents->reagent_quality Yes conditions Review Reaction Conditions: - Was deprotonation complete? - Temperature too low? - Insufficient reaction time? check_reagents->conditions No hydrolysis Check for Hydrolysis Product (2-hydroxy-pyrimidine): - Source of water? - Use freshly dried solvents. check_side_products->hydrolysis Yes temp_control Review Temperature Control: - Was reaction too exothermic? - Run at lower temperature. check_side_products->temp_control No

Caption: A decision-tree workflow for troubleshooting common issues in the SNAr reaction.

Common Problems and Solutions:

  • Issue: Low or No Product Yield

    • Root Cause: Insufficiently active nucleophile. The in situ generation of the alkoxide may be incomplete.

    • Solution: Ensure the base is fresh and active. For NaH, verify it is a fine, grey powder, not a white, inactive crust of NaOH/Na₂CO₃. Allow sufficient time for the deprotonation of the alcohol before adding the pyrimidine substrate.[8]

    • Root Cause: Presence of water. Moisture will quench the base and the alkoxide, and can lead to hydrolysis of the starting material.

    • Solution: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Ensure the alcohol nucleophile is anhydrous.

  • Issue: Formation of 2-hydroxy-4-(methylsulfonyl)pyrimidine Side Product

    • Root Cause: This is the product of hydrolysis, caused by trace amounts of water in the reaction mixture. Some highly activated sulfonyl pyrimidines can be susceptible to hydrolysis.[9][10]

    • Solution: Rigorously adhere to anhydrous techniques as described above. If the problem persists, consider using a less hygroscopic solvent or base.

  • Issue: Reaction is Sluggish or Stalls

    • Root Cause: Poor solubility of reagents. The alkoxide or pyrimidine may not be fully dissolved at the reaction temperature.

    • Solution: Switch to a more polar aprotic solvent like DMF or NMP, which can enhance solubility.[8]

    • Root Cause: Sterically hindered alcohol.

    • Solution: Increase the reaction temperature and/or reaction time. A switch to a stronger base (e.g., potassium tert-butoxide, used cautiously) or a more polar solvent may be necessary to drive the reaction to completion.

Conclusion

The nucleophilic aromatic substitution of this compound with alcohols and alkoxides is a highly efficient and reliable method for synthesizing 2-alkoxy-substituted pyrimidines. The reaction's success hinges on a solid understanding of the SNAr mechanism, particularly the activating role of the sulfonyl group, and meticulous execution of anhydrous experimental techniques. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and effectively employ this reaction to generate diverse pyrimidine derivatives for applications in drug discovery and materials science.

References

  • Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: ResearchG
  • Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine Source: QM Magic Class URL:[Link]
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  • Title: 2-(4-Methylsulfonylphenyl)pyrimidines as Prospective Radioligands for Imaging Cyclooxygenase-2 with PET—Synthesis, Triage, and Radiolabeling Source: National Institutes of Health (PMC) URL:[Link]
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  • Title: Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Deriv
  • Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles Source: ChemRxiv URL:[Link]
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  • Title: Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions Source: National Institutes of Health (PMC) URL:[Link]
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  • Title: SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION Source: ResearchG
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-4-(methylsulfonyl)pyrimidine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules. The presence of two distinct electronically differentiated leaving groups—a chloro group at the 2-position and a methylsulfonyl group at the 4-position—renders this molecule a versatile building block for the synthesis of complex, polysubstituted pyrimidines through selective palladium-catalyzed cross-coupling reactions.

The inherent electronic properties of the pyrimidine ring, coupled with the strong electron-withdrawing nature of the methylsulfonyl group, significantly influence the reactivity of the C-Cl and C-SO₂Me bonds. In palladium-catalyzed cross-coupling reactions of dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[1] Furthermore, the methylsulfonyl group is an excellent leaving group, often demonstrating higher reactivity than a chloro substituent in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This suggests that palladium-catalyzed cross-coupling reactions with this compound will likely proceed with high chemoselectivity at the C4 position, allowing for the displacement of the methylsulfonyl group while retaining the C2-chloro substituent for subsequent functionalization.

This guide provides detailed protocols for the application of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols are designed to be robust starting points for optimization, and the underlying scientific rationale for the choice of reagents and conditions is discussed.

Understanding the Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_n(R)Pd(II)-X Pd0->OxAdd + R-X Transmetal Transmetalation Complex L_n(R)Pd(II)-R' OxAdd->Transmetal + R'-M reductive_elimination_node Reductive Elimination Transmetal->reductive_elimination_node Product R-R' reductive_elimination_node->Pd0 reductive_elimination_node->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of the electrophile (in this case, this compound) to a Pd(0) complex. This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds.[5] For this compound, this reaction is expected to selectively form 2-chloro-4-aryl(or heteroaryl)pyrimidines.

Scientific Rationale

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with phosphine ligands. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for cross-coupling with heteroaryl chlorides, as they promote the oxidative addition and reductive elimination steps.[6] An inorganic base is required to facilitate the transmetalation step. The use of a mixed solvent system, such as 1,4-dioxane and water, is common and often enhances the reaction rate and yield.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow start Start reagents Combine this compound, boronic acid, base, catalyst, and ligand in a reaction vessel. start->reagents inert Establish inert atmosphere (e.g., backfill with Argon). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat the reaction mixture with vigorous stirring. solvent->heat monitor Monitor reaction progress (TLC or LC-MS). heat->monitor workup Perform aqueous workup. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk tube or round-bottom flask, add this compound, the boronic acid, the base, the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-aryl(or heteroaryl)pyrimidine.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9075-95
Pd₂(dba)₃ (2)XPhos (8)K₂CO₃ (3.0)Toluene/H₂O (5:1)10070-90
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)DME8560-85

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[8][9] This reaction allows for the introduction of primary or secondary amines at the C4 position of this compound.

Scientific Rationale

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination relies on the appropriate selection of a palladium catalyst, a phosphine ligand, and a base.[10] Bulky, electron-rich biarylphosphine ligands such as Xantphos or RuPhos are often employed to facilitate the coupling of amines with heteroaryl halides.[11] A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine and form the active palladium-amido intermediate.[10] Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used.[12]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-6 mol%)

  • Base (e.g., NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-aminopyrimidine.

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.5)Toluene11070-90
Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)1,4-Dioxane10065-85
BrettPhos Pd G3 (2)-LHMDS (1.5)THF8070-95

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes. For this compound, the Sonogashira coupling is expected to yield 2-chloro-4-alkynylpyrimidines.

Scientific Rationale

The Sonogashira reaction is unique among palladium-catalyzed cross-couplings in that it typically employs a copper(I) co-catalyst, such as copper(I) iodide (CuI).[14] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent or co-solvent.[4] The reaction is generally carried out under mild conditions, often at room temperature.[13]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Coupling Conditions
Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF25-5070-90
Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF2565-85
Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NAcetonitrile6070-88

Heck Reaction: Vinylation of the Pyrimidine Core

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[15] This reaction can be used to introduce vinyl groups at the C4 position of this compound.

Scientific Rationale

The Heck reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand (though ligand-free conditions are sometimes possible), and a base.[16] Palladium(II) acetate is a common catalyst precursor.[17] The choice of base, often an amine like triethylamine or an inorganic base like potassium carbonate, is crucial for regenerating the active catalyst.[15] Polar aprotic solvents such as DMF or NMP are frequently used. Microwave irradiation can often accelerate the reaction and improve yields.[16]

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (optional, e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, the optional ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Heat the reaction mixture to 100-140 °C (conventional heating or microwave).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Heck Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (3)P(o-tolyl)₃ (6)Et₃N (2.0)DMF12060-80
PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2.5)NMP140 (Microwave)65-85
Herrmann's Catalyst (1)-NaOAc (2.0)DMA13070-90

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse pyrimidine derivatives. The pronounced reactivity of the methylsulfonyl group at the C4 position allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound, enabling the efficient construction of novel molecular architectures for applications in drug discovery and materials science. As with any chemical reaction, optimization of the provided conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL not available)
  • A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. (URL not available)
  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Semantic Scholar. (URL not available)
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Buchwald–Hartwig amin
  • Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. (URL not available)
  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. PubMed. (URL not available)
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Aryl
  • 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS. (URL not available)
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. (URL not available)
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. (URL not available)
  • Sonogashira coupling. Wikipedia. (URL not available)
  • Heck reaction. Wikipedia. (URL not available)
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL not available)
  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. (URL not available)
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (URL not available)
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC - NIH. (URL not available)
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines. Benchchem. (URL not available)
  • Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. (URL not available)
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions. Benchchem. (URL not available)
  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (URL not available)
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem. (URL not available)
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Heck Reaction. Chemistry LibreTexts. (URL not available)
  • Conjugate addition of nucleophiles to the vinyl function of 2-chloro-4-vinylpyrimidine deriv
  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC - NIH. (URL not available)
  • Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. PMC - NIH. (URL not available)
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ePrints Soton. (URL not available)
  • Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. PubMed. (URL not available)
  • Synthesis of a 2-aminoimidazole library for antibiofilm screening utilizing the Sonogashira reaction. PubMed. (URL not available)
  • Negishi Cross-Coupling of Sulfonyl Chlorides.

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Suzuki Coupling of 2-Chloro-4-(methylsulfonyl)pyrimidine: Conditions and Optimization for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found widespread application in the synthesis of complex molecules, particularly in the pharmaceutical industry for the preparation of novel drug candidates. This guide focuses on the Suzuki coupling of 2-Chloro-4-(methylsulfonyl)pyrimidine, a heterocyclic building block of significant interest due to the prevalence of the pyrimidine scaffold in biologically active compounds.

The presence of both a chloro and a methylsulfonyl group on the pyrimidine ring presents unique challenges and opportunities for selective functionalization. The electron-deficient nature of the pyrimidine ring, further activated by the strongly electron-withdrawing methylsulfonyl group, influences the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions. Understanding the interplay of catalysts, ligands, bases, and solvents is paramount to achieving high yields and selectivity in the Suzuki coupling of this substrate. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and insights into optimizing reaction conditions for researchers in drug development and synthetic chemistry.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in this case, the C-Cl bond of this compound) to form a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[2][5]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the Pd(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][6][7][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][4]

Suzuki_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OH)3]- Ar-Pd(II)-R(L2) Di-organic Pd(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product Substrates Ar-X + R-B(OH)2 + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Suzuki Coupling of this compound

The success of the Suzuki coupling of this specific substrate hinges on the careful selection of the reaction parameters. The electron-deficient nature of the pyrimidine ring and the presence of the chloro leaving group necessitate a highly active catalyst system.

Catalyst and Ligand Selection

For Suzuki couplings involving less reactive aryl and heteroaryl chlorides, palladium catalysts bearing electron-rich and sterically bulky phosphine ligands are generally preferred.[9] These ligands promote the oxidative addition step and stabilize the active Pd(0) species. For this compound, suitable catalyst systems include:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as palladium precursors.

  • Bulky, electron-rich phosphine ligands such as:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often an excellent choice for heteroaryl chloride couplings.[9]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective ligand for challenging substrates.

    • Buchwald ligands in general: This class of ligands has proven to be very effective for a wide range of Suzuki couplings.[9]

  • N-Heterocyclic Carbene (NHC) ligands: These have emerged as powerful alternatives to phosphine ligands for the coupling of aryl chlorides.[6]

The Crucial Role of the Base

The base plays a critical role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[1][7][8] The choice of base can significantly impact the reaction rate and yield. Common bases for Suzuki couplings include:

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃): Mild bases that are effective in many cases.

  • Potassium phosphate (K₃PO₄): A stronger base that is often beneficial for couplings of aryl chlorides.[9][10]

  • Cesium carbonate (Cs₂CO₃): A strong base that can enhance reaction rates, particularly with challenging substrates.

For the coupling of this compound, starting with a stronger base like K₃PO₄ is recommended.

Solvent Considerations

The solvent must be capable of dissolving the various components of the reaction mixture and can also influence the reaction outcome.[11][12][13] Aprotic polar solvents are commonly employed in Suzuki reactions. Suitable choices include:

  • 1,4-Dioxane: A widely used solvent for Suzuki couplings.[10][14]

  • Toluene: Another common and effective solvent.

  • Tetrahydrofuran (THF): Often used, but its lower boiling point may necessitate longer reaction times or sealed-vessel reactions.

  • Aqueous solvent mixtures: A mixture of an organic solvent with water is often used to facilitate the dissolution of the inorganic base.[15]

The choice of solvent can also affect the selectivity in cases where multiple reactive sites are present.[12][16]

Comparative Table of Reaction Conditions

The following table summarizes a range of potential conditions for the Suzuki coupling of this compound with a generic arylboronic acid, based on literature precedents for similar substrates.

Parameter Condition A (Standard) Condition B (High Activity) Condition C (Alternative Ligand)
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)[Pd(IPr)Cl₂]₂ (1 mol%)
Ligand SPhos (4 mol%)XPhos (2 mol%)-
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)TolueneTHF
Temperature 80-100 °C100 °C80 °C
Notes A good starting point for optimization.For less reactive boronic acids or faster reaction times.Utilizing an NHC ligand-based catalyst.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Suzuki coupling of this compound with phenylboronic acid as a model reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Phenylboronic acid - Base (K3PO4) B Add Pd Source and Ligand A->B C Add Degassed Solvent B->C D Degas Mixture (Argon sparging) C->D E Heat to Desired Temperature (e.g., 90 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G Upon Completion H Aqueous Workup: - Dilute with EtOAc - Wash with H2O and brine G->H I Dry Organic Layer (Na2SO4 or MgSO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K Final Product Final Product K->Final Product

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Materials and Reagents
  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure
  • Reaction Setup:

    • To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

    • Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

    • Seal the vessel with a septum or cap.

  • Degassing:

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to remove oxygen.

    • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The reaction should be reasonably concentrated, for example, 0.1 M in the limiting reagent.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-4-(methylsulfonyl)pyrimidine.[3]

Potential Challenges and Troubleshooting

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more active catalyst system (e.g., Pd₂(dba)₃/XPhos), or a stronger base like cesium carbonate.

  • Protodeboronation: The boronic acid can decompose under the reaction conditions. Using a slight excess of the boronic acid (1.2-1.5 equiv) can help mitigate this.

  • Competitive Reactions: The methylsulfonyl group can also potentially act as a leaving group in Suzuki couplings, although this typically requires more forcing conditions.[17][18][19] If side products are observed, careful optimization of the reaction temperature and time is necessary. The C-Cl bond is expected to be more reactive under standard Suzuki conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of functionalized pyrimidines for pharmaceutical and agrochemical research. By carefully selecting the palladium catalyst, ligand, base, and solvent, high yields of the desired coupled products can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement and optimize this important reaction.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555.
  • BYJU'S. Suzuki Coupling Reaction.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3042-3050.
  • Singh, H., & Singh, A. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-5), 1083-1088.
  • Martínez-Estévez, M., et al. (2010). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4539.
  • Nolan, S. P., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 126(51), 10798-10807.
  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(22), 11624-11632.
  • Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Osorio-Plaza, E., et al. (2013). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2013(36), 8231-8238.
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461-1473.
  • Nolan, S. P., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
  • Bernardes, G. J. L., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 32(9), 1937-1947.
  • Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
  • Neufeldt, S. R., & Sanford, M. S. (2018). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Organometallics, 37(10), 1645-1653.
  • Brown, D. G., & Boström, J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC advances, 6(5), 3943-3956.
  • Placeres-Jiménez, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(1), 167.
  • The Organic Chemist. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Nambo, M., et al. (2018). Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. ACS Catalysis, 8(11), 10469-10474.
  • Molander, G. A., & Dreher, S. D. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of organic chemistry, 70(20), 7971-7977.
  • Bernardes, G. J. L., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.
  • Charushin, V. N., et al. (2000). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications, 10(4), 145-146.
  • Procter, D. J., et al. (2019). Suzuki-Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. R Discovery.
  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • Seela, F., & Peng, X. (2006). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2′-Deoxynucleosides and Nucleosides. Organic letters, 8(19), 4259-4262.

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Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial motifs.[1][2] Its broad substrate scope and functional group tolerance have rendered traditional, often harsher, methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation less favorable in many contexts.[1][3]

This guide provides an in-depth technical overview and a detailed protocol for a challenging yet important transformation: the Buchwald-Hartwig amination of 2-chloro-4-(methylsulfonyl)pyrimidine. This substrate is of particular interest as the pyrimidine core is a common feature in medicinal chemistry, and the methylsulfonyl group serves as a potent electron-withdrawing group, significantly influencing the electronic properties of the heterocyclic ring. While this electronic activation could suggest a facile SNAr reaction, the Buchwald-Hartwig approach offers a milder, more general, and often higher-yielding alternative, especially when employing sterically hindered or less nucleophilic amines.

Understanding the "Why": Mechanistic Insights into the Buchwald-Hartwig Amination

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through a sequence of key steps.[1][2][4]

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl or heteroaryl halide to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[5] The palladium(0) species inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The general reactivity order for the halide is I > Br > Cl, although modern catalyst systems have shown remarkable efficacy for the coupling of less reactive aryl chlorides.[6]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus closing the catalytic cycle.[1][4]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the final reductive elimination steps.[1][7] These ligands stabilize the palladium center and promote the desired reactivity.

The Role of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group at the 4-position of the pyrimidine ring is a strong electron-withdrawing group. In the context of SNAr, this group would activate the ring towards nucleophilic attack.[8][9] However, in the Buchwald-Hartwig reaction, its electronic effect can also influence the oxidative addition step. For electron-deficient heteroaryl chlorides, specialized ligands and conditions are often necessary to achieve high efficiency.[10][11]

Experimental Protocol: Amination of this compound

This protocol provides a general method for the coupling of various primary and secondary amines with this compound. Optimization may be required for specific amine substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere
Amine (e.g., Morpholine)AnhydrousCommercially AvailablePurify if necessary
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
XPhosLigand GradeCommercially Available
Sodium tert-butoxide (NaOt-Bu)≥98%Commercially AvailableHandle in a glovebox
TolueneAnhydrousSolvent GradeDry over molecular sieves
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: In a glovebox, to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the pyrimidine substrate.

  • Reaction Execution: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Pd(OAc)2, XPhos, NaOt-Bu reactants Add this compound & Amine reagents->reactants solvent Add Anhydrous Toluene reactants->solvent heating Heat at 100-110 °C (12-24 h) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool & Dilute with EtOAc monitoring->quench filtration Filter through Celite quench->filtration extraction Aqueous Workup filtration->extraction purification Flash Chromatography extraction->purification final_product Pure Aminated Product purification->final_product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a pre-catalyst or activate the catalyst in situ.
Insufficiently strong baseConsider a stronger base like LHMDS, but be mindful of substrate compatibility.[2]
Low reaction temperatureGradually increase the temperature, monitoring for decomposition.
Side Product Formation HydrodehalogenationUse a bulkier ligand or a different base to disfavor β-hydride elimination.
Diarylation of primary aminesUse a slight excess of the amine or consider using an ammonia surrogate.[4]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-arylated and N-heteroarylated compounds. The protocol described herein for the amination of this compound provides a robust starting point for researchers in drug discovery and development. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to achieving high yields and purity for this important class of molecules. The continued development of new ligands and catalysts promises to further expand the scope and utility of this indispensable transformation.[12][13]

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry. [Link]
  • Hartwig, J. F., et al. (2007). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. [Link]
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering. [Link]
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
  • Buchwald, S. L., et al. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (2007). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. [Link]
  • ResearchGate. (2012). Convenient synthesis of 2-(methylsulfonyl)
  • ResearchGate. (2016). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Wiley Online Library. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. [Link]
  • Royal Society of Chemistry. (1995). Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents. [Link]
  • ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
  • ACS Publications. (2011). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (2007). Nucleophilic substitution at sulphonyl sulphur. Part 2.
  • MIT Technology Licensing Office. (n.d.).
  • Wikipedia.
  • PubMed. (2001). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
  • YouTube. (2021).
  • Arabian Journal of Chemistry. (2022).

Sources

Application Note: Stille Cross-Coupling of 2-Chloro-4-(methylsulfonyl)pyrimidine for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the successful implementation of the Stille cross-coupling reaction using 2-Chloro-4-(methylsulfonyl)pyrimidine. Pyrimidine derivatives are fundamental building blocks in medicinal chemistry, and their functionalization is critical for drug discovery programs.[1] This document addresses the specific challenges associated with this electron-deficient heterocyclic halide, offering insights into mechanistic considerations, reaction optimization, and practical execution. Protocols are designed for reproducibility and include strategies for mitigating common side reactions and managing the toxicological risks associated with organotin reagents.

Introduction: The Strategic Value of Pyrimidine C-C Bond Formation

The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[2][3] Its broad functional group tolerance and the relative stability of the requisite organostannane reagents to air and moisture have cemented its role in the synthesis of complex organic molecules, from natural products to active pharmaceutical ingredients (APIs).[4][5][6]

The 2,4-disubstituted pyrimidine core is a privileged scaffold found in a multitude of FDA-approved drugs, particularly protein kinase inhibitors.[1] The ability to selectively functionalize this heterocycle is therefore of paramount importance. The subject of this note, this compound, presents a unique synthetic challenge and opportunity. It is an electron-deficient system featuring two distinct potential leaving groups. The methylsulfonyl group (a sulfone) is highly activating, profoundly influencing the electronic character of the ring and the reactivity of the C2-chloro position. Understanding and controlling the regioselectivity of cross-coupling reactions with this substrate is key to its effective use in diversity-oriented synthesis.[1][7]

Mechanistic Framework: The Stille Catalytic Cycle

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[2][6] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like heteroaryl chlorides, a deep understanding of this mechanism is essential for rational catalyst and ligand selection.

  • Oxidative Addition : The cycle initiates with the insertion of the active 14-electron Pd(0) catalyst into the carbon-chlorine bond of the pyrimidine.[2][8] This step, which forms a Pd(II) intermediate, is often the rate-determining step for less reactive aryl chlorides.[5] The electron-deficient nature of the this compound substrate, however, facilitates this crucial step.

  • Transmetalation : The organic moiety (R²) from the organostannane reagent is transferred to the palladium center, displacing the chloride.[2][8] This step involves the formation of an intermediate where both organic partners are bound to the palladium. The rate of this step can be significantly enhanced with additives.

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center.[4] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Stille_Catalytic_Cycle Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition Intermediate cis-[R¹-Pd(II)L₂-X] pd0->pdiia Oxidative Addition r1x R¹-X (Pyrimidine) r1x->pdiia pdiib trans-[R¹-Pd(II)L₂-X] pdiia->pdiib cis-trans Isomerization pdiic Transmetalation Intermediate [R¹-Pd(II)L₂-R²] pdiib->pdiic Transmetalation xsnr3 X-SnR₃ (Tin Byproduct) r2snr3 R²-SnR₃ (Organostannane) r2snr3->pdiib pdiic->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pdiic->r1r2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The successful coupling of this compound requires careful selection of catalysts, ligands, and additives to overcome the inherent challenges of using an electron-deficient aryl chloride.

ParameterRecommended Choice(s)Rationale & Justification
Palladium Source Pd₂(dba)₃, Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃ is a common, air-stable Pd(0) source. Pd(PPh₃)₄ is also a direct source of the active catalyst. Pd(OAc)₂ is a Pd(II) pre-catalyst that is reduced in situ to Pd(0) and is often highly effective and economical.[8][9]
Ligand P(t-Bu)₃, XPhos, SPhos, RuPhosThis is the most critical parameter. Aryl chlorides require electron-rich, sterically bulky phosphine ligands to promote the difficult oxidative addition step. Tri(tert-butyl)phosphine and various Buchwald-type biaryl phosphine ligands are the industry standard for this transformation.[10][11]
Organostannane Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃Tributyltin reagents are commonly used due to their stability and reactivity. The non-transferred butyl groups are less labile. The rate of group transfer is typically: alkynyl > vinyl > aryl >> alkyl.[10]
Solvent Dioxane, Toluene, DMFAnhydrous, polar aprotic solvents are generally preferred. Dioxane is an excellent choice for its ability to dissolve a wide range of organic compounds and its relatively high boiling point.
Additive (Optional) CuI, CsF, LiClCuI: Can act as a co-catalyst, accelerating the rate-limiting transmetalation step.[10] CsF: Activates the organostannane by forming a more nucleophilic, hypervalent "ate" complex.[10][11] LiCl: Can accelerate the reaction by preventing phosphine ligand dissociation or facilitating the reductive elimination step.[6]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the oxidative addition of the aryl chloride to completion. Microwave irradiation can also be effective for accelerating the reaction.[12]

Experimental Application Notes & Protocols

General Considerations & Safety

CRITICAL SAFETY NOTE: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][13] All glassware should be quenched and waste disposed of according to institutional guidelines. The primary risk is absorption through the skin and inhalation.

Protocol: Stille Coupling of this compound with (4-methoxyphenyl)tributylstannane

This protocol provides a representative procedure for the coupling reaction. Reagent quantities should be adjusted as needed.

Reagents & Materials

ReagentMWAmountMolesEq.
This compound192.62193 mg1.01.0
(4-methoxyphenyl)tributylstannane397.15477 mg1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7223 mg0.0250.025
Tri(tert-butyl)phosphine (P(t-Bu)₃)202.2920 mg0.100.10
Cesium Fluoride (CsF)151.90304 mg2.02.0
1,4-Dioxane (anhydrous)-5.0 mL--

Step-by-Step Procedure

  • Inert Atmosphere Setup: Place this compound (1.0 eq), Pd₂(dba)₃ (0.025 eq), P(t-Bu)₃ (0.10 eq), and CsF (2.0 eq) into a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuation and Backfill: Seal the tube, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Stannane Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (to achieve ~0.2 M concentration) followed by (4-methoxyphenyl)tributylstannane (1.2 eq) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under inert atmosphere) and quenching it in wet diethyl ether.

  • Work-up & Quenching: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL). Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for at least 1 hour. This procedure precipitates the toxic tributyltin chloride as a filterable solid (Bu₃SnF).[6][13]

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 2-(4-methoxyphenyl)-4-(methylsulfonyl)pyrimidine.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 10. Flash Column Chromatography p2 2. Evacuate & Backfill with Argon (3x) p1->p2 r1 3. Add Anhydrous Solvent & Organostannane p2->r1 r2 4. Heat at 100°C (12-24h) r1->r2 r3 5. Monitor by TLC / LC-MS r2->r3 w1 6. Cool & Dilute. Quench with aq. KF r3->w1 w2 7. Filter through Celite® w1->w2 w3 8. Liquid-Liquid Extraction w2->w3 w4 9. Dry & Concentrate w3->w4 w4->p1

Caption: A typical experimental workflow for the Stille coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst/ligand. 2. Insufficient temperature. 3. Poor quality reagents (wet solvent).1. Use a more electron-rich, bulky ligand (e.g., XPhos). Ensure Pd source is not decomposed. 2. Increase temperature to 110 °C or use microwave heating. 3. Use freshly distilled/anhydrous solvent.
Stannane Homocoupling 1. Reaction conditions too harsh. 2. Presence of oxygen.1. Lower temperature. Add a CuI co-catalyst. 2. Ensure the reaction is maintained under a strictly inert atmosphere.[2][9]
Protodestannylation Presence of acidic protons or water.Use anhydrous solvents and reagents. If the substrate has acidic protons, add a non-nucleophilic base.
Difficulty Removing Tin Incomplete precipitation during KF work-up.1. Increase the stirring time with aqueous KF to >2 hours. 2. Use alternative methods like treatment with DBU/I₂ or specialized scavengers.[13] 3. During chromatography, add 1-2% triethylamine to the eluent.[6]

References

  • Stille reaction - Wikipedia. [Link]
  • Stille Coupling | OpenOChem Learn. [Link]
  • Stille Cross-Coupling - J&K Scientific LLC. [Link]
  • Stille Coupling - Chemistry LibreTexts. [Link]
  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communic
  • The Stille Reaction: - IONiC / VIPEr. [Link]
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
  • The Stille Reaction - Myers, Chem 115. [Link]
  • Stille Coupling | NROChemistry. [Link]
  • Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of organic chemistry, 68(19), 7551–7554. [Link]
  • Stille Coupling - Organic Chemistry Portal. [Link]
  • Lipshutz, B. H., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3144-3149. [Link]
  • Williams, D. R., & Myers, B. J. (2011). Biaryl Synthesis via Stille Cross-Coupling. Organic Syntheses, 88, 197. [Link]
  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. [Link]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
  • A Historical Note of the Stille Reaction | Request PDF - ResearchG
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchG

Sources

Synthesis of 2-Amino-4-(methylsulfonyl)pyrimidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Amino-4-(methylsulfonyl)pyrimidine Scaffold

The 2-aminopyrimidine framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives are known to exhibit a broad spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methylsulfonyl group at the 4-position of the pyrimidine ring often enhances the pharmacological profile of these molecules. This electron-withdrawing group can modulate the electronic properties of the pyrimidine core, influencing its interaction with biological targets and improving pharmacokinetic properties. Notably, derivatives of 2-(4-methylsulfonylphenyl)pyrimidine have been identified as highly potent and specific COX-2 inhibitors.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-amino-4-(methylsulfonyl)pyrimidine derivatives. It outlines robust synthetic strategies, detailed experimental protocols, and expert insights into the critical aspects of the synthesis, purification, and characterization of these valuable compounds.

Strategic Approaches to Synthesis

The synthesis of 2-amino-4-(methylsulfonyl)pyrimidine derivatives is typically a multi-step process. A common and effective strategy involves a three-stage sequence:

  • Construction of the 2-aminopyrimidine core: This foundational step involves the cyclization of appropriate precursors to form the pyrimidine ring.

  • Introduction of the methylthio group: A nucleophilic substitution reaction is employed to introduce a methylthio (-SCH3) group at the 4-position of the pyrimidine ring.

  • Oxidation to the methylsulfonyl group: The final step involves the oxidation of the methylthio group to the desired methylsulfonyl (-SO2CH3) group.

This modular approach allows for the synthesis of a diverse range of derivatives by varying the starting materials and reaction partners at each stage.

Visualizing the General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Guanidine, β-dicarbonyl compounds) Step1 Pyrimidine Ring Formation Start->Step1 Intermediate1 2-Amino-4-hydroxypyrimidine or 2-Amino-4-chloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (Introduction of -SCH3) Intermediate1->Step2 Intermediate2 2-Amino-4-(methylthio)pyrimidine Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Final_Product 2-Amino-4-(methylsulfonyl)pyrimidine Derivatives Step3->Final_Product Oxidation_Step Sulfide 2-Amino-4-(methylthio)pyrimidine Sulfone 2-Amino-4-(methylsulfonyl)pyrimidine Sulfide->Sulfone Oxidation Oxidant Oxidizing Agent (m-CPBA or Oxone®) Oxidant->Sulfone

Sources

Application Notes & Protocols: 2-Chloro-4-(methylsulfonyl)pyrimidine as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Differentiated Reactivity in Pyrimidine Scaffolds

In modern drug discovery, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents, from kinase inhibitors in oncology to antiviral medications.[1] The functionalization of this heterocycle is a cornerstone of medicinal chemistry, and intermediates that offer controlled, predictable, and diverse reactivity are of paramount importance. 2-Chloro-4-(methylsulfonyl)pyrimidine is one such intermediate, engineered for chemoselective synthesis.

This molecule possesses two distinct leaving groups at electronically differentiated positions on the pyrimidine ring: a chlorine atom at the C2 position and a methylsulfonyl (mesyl) group at the C4 position. The inherent electronic asymmetry of the pyrimidine ring, with its two nitrogen atoms, renders the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[2] The strategic placement of a good leaving group (chlorine) and an excellent leaving group (methylsulfone) provides chemists with a powerful tool to orchestrate sequential substitutions, enabling the rapid construction of complex molecular architectures. The methylsulfonyl group is a significantly better leaving group than chloride, a property that can be exploited to achieve selective reactions.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block in discovery campaigns, with a focus on the principles of chemoselectivity that govern its reactivity.

Physicochemical Properties & Handling

PropertyValueSource/Comment
Molecular Formula C₅H₅ClN₂O₂S(Calculated)
Molecular Weight 192.62 g/mol (Calculated)
Appearance Predicted to be a white to off-white solidBased on analogous compounds.
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO)(General chemical knowledge)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.(General laboratory practice)

Safety Information: While a specific safety data sheet for this compound is not readily available, analogous compounds like 4-Chloro-2-(methylsulfonyl)pyrimidine and other chlorinated/sulfonated heterocycles are classified as irritants.[5]

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

Synthesis of this compound

The synthesis of the title compound is achieved via a robust two-step sequence starting from the commercially available 2-chloropyrimidine. The workflow involves the introduction of a methylthio group followed by its oxidation to the corresponding methylsulfonyl group.

Workflow Diagram: Synthesis Pathway

A 2-Chloropyrimidine B Step 1: Thiolation (Sodium thiomethoxide) A->B C 2-Chloro-4-(methylthio)pyrimidine B->C D Step 2: Oxidation (m-CPBA or Oxone®) C->D E This compound D->E

Caption: Two-step synthesis of the target intermediate.

Protocol 1: Synthesis of 2-Chloro-4-(methylthio)pyrimidine (Precursor)

This protocol is adapted from established methods for the nucleophilic substitution of hydrogen on electron-deficient heterocycles.

Materials:

  • 2-Chloropyrimidine

  • N,N-Dimethylformamide (DMF)

  • Sodium thiomethoxide (NaSMe)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloropyrimidine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium thiomethoxide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-4-(methylthio)pyrimidine.

Self-Validation:

  • Expected Outcome: A white to pale yellow solid. The analogous 2-Chloro-4-(methylthio)pyrimidine has a reported melting point of 59 °C.[7]

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.

    • ¹H NMR (predicted): Expect two doublets in the aromatic region (~8.5-8.8 ppm and ~7.2-7.5 ppm) and a singlet for the methylthio group (~2.6 ppm).

    • MS (ESI+): Expect to find [M+H]⁺ at m/z ≈ 161.0.

Protocol 2: Oxidation to this compound

This protocol employs meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for converting sulfides to sulfones.[8][9]

Materials:

  • 2-Chloro-4-(methylthio)pyrimidine

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Chloro-4-(methylthio)pyrimidine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C. Caution: m-CPBA is a potentially explosive solid; handle with care.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS. The sulfone product will be significantly more polar than the starting sulfide.

  • Once the reaction is complete, quench the excess oxidant by adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Self-Validation:

  • Expected Outcome: A white crystalline solid.

  • Characterization:

    • ¹H NMR (predicted, CDCl₃): δ ~8.9-9.1 (d, 1H, pyrimidine-H), ~7.8-8.0 (d, 1H, pyrimidine-H), ~3.4 (s, 3H, -SO₂CH₃). The downfield shift of the methyl singlet compared to the precursor is indicative of oxidation.

    • ¹³C NMR (predicted): Expect signals for the pyrimidine carbons and a signal for the methyl carbon around 40 ppm.

    • MS (ESI+): Expect to find [M+H]⁺ at m/z ≈ 193.0.

Application in Drug Discovery: Chemoselective Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its capacity for sequential, site-selective SNAr reactions. The key to its application is understanding and controlling which leaving group is displaced by a given nucleophile.

The Principle of Chemoselectivity

The regioselectivity of nucleophilic attack is governed by a combination of electronic and steric factors, as well as the nature of the nucleophile itself.

  • Electronic Activation: In the pyrimidine ring, the C4 position is generally more electron-deficient and thus more activated for nucleophilic attack than the C2 position. This is due to the combined electron-withdrawing effects of both ring nitrogens.[2][6]

  • Leaving Group Ability: The methylsulfonyl group (-SO₂Me) is a significantly better leaving group than chloride (-Cl) because its conjugate acid, methanesulfinic acid, is more acidic than HCl, making the sulfinate anion more stable.[3]

  • Nucleophile Class: The choice of nucleophile is the critical determinant of selectivity. Studies on the related 4,6-dichloro-2-(methylsulfonyl)pyrimidine have shown that different classes of amines displace different leaving groups.[10][11]

    • Primary Aliphatic Amines: These are hard, sterically unhindered nucleophiles that tend to attack the most electrophilic center, leading to the displacement of the best leaving group. Therefore, they are expected to selectively displace the methylsulfonyl group at C4.[10]

    • Anilines & Secondary Aliphatic Amines: These softer, more sterically hindered nucleophiles react under weaker basic conditions and preferentially displace the chloride group at C2.[10]

    • Thiols: As soft nucleophiles, thiols (especially under basic conditions to form the thiolate) are highly reactive towards electron-deficient aromatic systems and are excellent partners for SNAr. In the context of covalent inhibitors, they target activated positions on heterocyclic rings.[4] Given the superior leaving group ability of the sulfone, thiols are expected to displace the methylsulfonyl group at C4.

Diagram: Controlling Chemoselectivity

sub This compound nuc1 Primary Amine (e.g., Propylamine) sub->nuc1 Attacks C4 (Displaces -SO₂Me) nuc2 Aniline / Secondary Amine (e.g., Piperidine) sub->nuc2 Attacks C2 (Displaces -Cl) nuc3 Thiol (e.g., Cysteine derivative) sub->nuc3 Attacks C4 (Displaces -SO₂Me) prod1 Product A (C4-Substitution) nuc1->prod1 prod2 Product B (C2-Substitution) nuc2->prod2 prod3 Product C (C4-Substitution, Covalent Adduct) nuc3->prod3

Caption: Nucleophile-dependent regioselectivity of SNAr.

Protocol 3: Selective C4-Amination with a Primary Amine

This protocol demonstrates the displacement of the methylsulfonyl group.

Materials:

  • This compound

  • Propylamine (or other primary aliphatic amine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol or Acetonitrile

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃, Water, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the primary amine (1.1 eq) and TEA (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of a new product with the expected mass.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the layers and wash the organic phase with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 2-chloro-4-aminopyrimidine product.

Self-Validation:

  • Expected Product: 2-Chloro-N-propylpyrimidin-4-amine.

  • Characterization (MS): The primary validation is by mass spectrometry. The product will show an [M+H]⁺ corresponding to the addition of the amine and the loss of the methylsulfonyl group (-95 Da), not the loss of chlorine (-35 Da).

Protocol 4: Selective C2-Amination with a Secondary Amine

This protocol demonstrates the displacement of the less reactive chloride leaving group, preserving the sulfone for subsequent reactions.

Materials:

  • This compound

  • Piperidine (or other secondary aliphatic amine)

  • Potassium Carbonate (K₂CO₃) or TEA

  • Acetonitrile or Isopropanol

  • Ethyl Acetate (EtOAc)

  • Water, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add the secondary amine (1.1 eq) and a weak base like K₂CO₃ (2.0 eq).

  • Stir the reaction at room temperature or heat gently to 40-50 °C for 6-18 hours. The milder conditions favor substitution at C2.[10]

  • Monitor the reaction by LC-MS.

  • Upon completion, filter off the inorganic base and concentrate the filtrate.

  • Perform a standard aqueous workup as described in Protocol 3.

  • Purify by flash column chromatography to yield the 4-(methylsulfonyl)-2-aminopyrimidine product.

Self-Validation:

  • Expected Product: 2-(Piperidin-1-yl)-4-(methylsulfonyl)pyrimidine.

  • Characterization (MS): The product will show an [M+H]⁺ corresponding to the addition of the amine and the loss of the chlorine atom (-35 Da). The presence of the methylsulfonyl group can be confirmed by ¹H NMR (singlet at ~3.4 ppm).

Protocol 5: Application as a Cysteine-Reactive Warhead

This protocol outlines the use of the intermediate to covalently modify a cysteine-containing peptide or protein, mimicking its application in targeted covalent inhibitor discovery. The reaction displaces the highly reactive methylsulfonyl group.[3]

Materials:

  • This compound

  • Cysteine-containing peptide (e.g., Glutathione, GSH)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or DMSO (as co-solvent)

Procedure:

  • Prepare a stock solution of the peptide (e.g., 1 mM GSH) in the phosphate buffer.

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • In a microcentrifuge tube, combine the peptide solution with a molar excess (e.g., 1.1 to 5 eq) of the pyrimidine intermediate solution. Ensure the final concentration of organic solvent is low (e.g., <5%) to maintain protein integrity.

  • Incubate the reaction at room temperature or 37 °C, taking aliquots at various time points (e.g., 0, 15 min, 1 hr, 4 hr).

  • Quench the reaction in the aliquots by adding an excess of a reducing agent like DTT or by acidifying with formic acid.

  • Analyze the samples by LC-MS to monitor the formation of the covalent adduct.

Self-Validation:

  • Expected Product: The peptide covalently linked to the 2-chloropyrimidine moiety via a thioether bond.

  • Characterization (MS): The mass spectrum will show a new peak corresponding to the mass of the peptide plus the mass of the pyrimidine fragment (Mass of pyrimidine fragment = 157.99 Da, from C₅H₂ClN₂). This corresponds to the loss of the methylsulfonyl group. The high-resolution mass will confirm the elemental composition of the adduct.

Conclusion

This compound is a highly valuable and strategically designed intermediate for drug discovery. Its dual leaving groups, combined with the predictable, nucleophile-dependent chemoselectivity of the pyrimidine core, offer a sophisticated platform for building molecular diversity. By understanding the underlying principles of reactivity outlined in these notes, medicinal chemists can leverage this building block to efficiently synthesize libraries of compounds, accelerate structure-activity relationship studies, and develop novel covalent inhibitors targeting specific biological pathways. The protocols provided herein serve as a validated starting point for the synthesis and application of this powerful synthetic tool.

References

  • ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate.
  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... ResearchGate.
  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. The Journal of Organic Chemistry.
  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • ResearchGate. (2020). Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. ResearchGate.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts in 1, 2, and 4. ResearchGate.
  • ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • National Center for Biotechnology Information. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • Baud, M. G. J., et al. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
  • PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. PubChem.
  • Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering.
  • Kogon, I. C., et al. (n.d.). 2-Chloropyrimidine. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (n.d.). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Bollong, M. J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Chemical Biology.
  • PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. PubChem.
  • ResearchGate. (n.d.). Reaction of 2-chloroquinoxaline with piperidine. ResearchGate.

Sources

The Versatile Synthon: Application Notes and Protocols for 2-Chloro-4-(methylsulfonyl)pyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Agricultural Importance

2-Chloro-4-(methylsulfonyl)pyrimidine stands as a pivotal intermediate in the synthesis of a diverse array of modern agrochemicals. Its utility stems from the presence of two distinct and reactive leaving groups attached to the pyrimidine core: a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position. This unique arrangement allows for sequential and regioselective functionalization, making it a valuable tool for the construction of complex herbicidal and fungicidal molecules. The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing sulfonyl group, facilitates nucleophilic aromatic substitution (SNAr) reactions, which are central to its application in agrochemical synthesis.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its reactivity.

Core Reactivity Principles: A Tale of Two Leaving Groups

The synthetic versatility of this compound lies in the differential reactivity of its two leaving groups. Both the chlorine atom and the methylsulfonyl group can be displaced by nucleophiles, but the methylsulfonyl group is generally the more facile leaving group in nucleophilic aromatic substitution reactions. This is attributed to the strong electron-withdrawing nature of the sulfonyl group, which significantly activates the C4 position for nucleophilic attack.

The general order of reactivity for leaving groups in SNAr reactions on pyrimidine systems is:

-SO₂Me > -Cl

This differential reactivity allows for a strategic and controlled approach to the synthesis of disubstituted pyrimidines. By carefully selecting the reaction conditions and the nucleophile, chemists can selectively target either the C4 or the C2 position, enabling the synthesis of a wide range of functionalized pyrimidine derivatives.

Application in the Synthesis of Triazolopyrimidine Sulfonanilide Herbicides

One of the most significant applications of pyrimidine intermediates with similar substitution patterns is in the synthesis of triazolopyrimidine sulfonanilide herbicides. This class of herbicides, which includes the commercial product florasulam, are potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1]

A key step in the synthesis of florasulam is the reaction of a triazolopyrimidine sulfonyl chloride with 2,6-difluoroaniline.[2][3] The triazolopyrimidine core itself is typically synthesized from a substituted pyrimidine precursor.[4]

Proposed Synthetic Logic for a Triazolopyrimidine Core

The following diagram illustrates a conceptual workflow for the synthesis of a key triazolopyrimidine intermediate, which could then be converted to a sulfonyl chloride and subsequently reacted with an aniline to form a sulfonanilide herbicide. This pathway highlights the potential utility of a 2-chloro-4-substituted pyrimidine as a starting material.

G start This compound step1 Nucleophilic substitution at C4 (e.g., with hydrazine) start->step1 intermediate1 2-Chloro-4-hydrazinylpyrimidine derivative step1->intermediate1 step2 Cyclization with a suitable C1 source (e.g., formic acid derivative) intermediate1->step2 product Triazolopyrimidine Core step2->product

Caption: Conceptual workflow for triazolopyrimidine synthesis.

Application in the Synthesis of Pyrimidinyloxyphenoxypropionate Herbicides

A direct and well-documented application of pyrimidines bearing both chloro and methylsulfonyl substituents is in the synthesis of pyrimidinyloxyphenoxypropionate herbicides.[5] This class of herbicides targets the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.[5]

The synthesis leverages the higher reactivity of the methylsulfonyl group at the C4 position, allowing for its selective displacement by the hydroxyl group of an (R)-2-(4-hydroxyphenoxy)propanoate derivative. The remaining chloro group at the C2 position can then be retained or further functionalized in subsequent steps.

Experimental Protocol: Synthesis of a Pyrimidinyloxyphenoxypropionate Intermediate

This protocol describes the nucleophilic aromatic substitution reaction between a this compound and an (R)-2-(4-hydroxyphenoxy)propanoate ester, a key step in the synthesis of this class of herbicides.

Reaction Scheme:

G reactant1 This compound product 2-Chloro-4-((R)-1-(alkoxycarbonyl)ethoxy)phenoxy)pyrimidine reactant1->product SNAr reactant2 (R)-2-(4-hydroxyphenoxy)propanoate reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagents->product

Caption: Synthesis of a pyrimidinyloxyphenoxypropionate intermediate.

Materials:

  • This compound

  • (R)-2-(4-hydroxyphenoxy)propanoic acid ester (e.g., methyl or ethyl ester)[6][7][8][9][10]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), (R)-2-(4-hydroxyphenoxy)propanoic acid ester (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting pyrimidine is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2-chloro-4-(((R)-1-(alkoxycarbonyl)ethoxy)phenoxy)pyrimidine.

Expected Outcome and Data:

The reaction is expected to proceed with high regioselectivity, with the phenoxide nucleophile displacing the methylsulfonyl group at the C4 position. Yields for similar reactions are typically in the range of 60-85%, depending on the specific substrates and reaction conditions.

ParameterValueReference
ReactantsThis compound, (R)-Methyl 2-(4-hydroxyphenoxy)propanoate[5]
BasePotassium Carbonate[5]
SolventAcetonitrile[5]
TemperatureReflux (~82 °C)[5]
Reaction Time4-8 hours[5]
Typical Yield60-85%[5]

Potential Application in Suzuki Cross-Coupling Reactions

While the primary applications of this compound in agrochemical synthesis involve nucleophilic aromatic substitution, the presence of a chlorine atom at the C2 position also opens up the possibility of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction would allow for the formation of a carbon-carbon bond at the C2 position, introducing aryl or heteroaryl substituents.

Representative Protocol for Suzuki Coupling of a Chloropyrimidine

The following is a general protocol for the Suzuki cross-coupling of a chloropyrimidine with a boronic acid, which could be adapted for this compound, likely targeting the C2 position after a prior substitution at C4.

Reaction Scheme:

G reactant1 2-Chloro-4-substituted-pyrimidine product 2-Aryl-4-substituted-pyrimidine reactant1->product Suzuki Coupling reactant2 Arylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product

Caption: Suzuki cross-coupling of a chloropyrimidine.

Materials:

  • 2-Chloro-4-substituted-pyrimidine (product from a previous SNAr reaction)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., anhydrous potassium carbonate or sodium carbonate)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • In a reaction vessel, combine the 2-chloro-4-substituted-pyrimidine (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

  • Add the solvent system to the reaction vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir for 6-24 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aryl-4-substituted-pyrimidine.

Conclusion: A Versatile Intermediate for Agrochemical Innovation

This compound is a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its unique electronic properties and the presence of two distinct leaving groups allow for a range of strategic chemical transformations, primarily through nucleophilic aromatic substitution and potentially through cross-coupling reactions. The ability to selectively functionalize the pyrimidine ring at the C4 and C2 positions provides a powerful tool for the construction of complex and highly active herbicidal and fungicidal molecules. As the demand for new and more effective crop protection agents continues to grow, the importance of such versatile building blocks in the discovery and development of next-generation agrochemicals is undeniable.

References

[11] R Discovery. (1994). Triazolopyrimidine Sulfonanilide Herbicides and Related Compounds. [Link]

[5] Huang, T.-H., Tu, H.-Y., Aibibu, Z., Hou, C.-J., & Zhang, A.-D. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(2), 1-17. [Link]

[12] Google Patents. (n.d.). Triazolopyrimidine sulfonamide compound and synthesis method and application thereof.

[3] Google Patents. (n.d.). Method for preparing florasulam.

[13] Google Patents. (n.d.). Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof.

[4] Google Patents. (n.d.). The synthetic method of florasulam intermediate.

[14] Cui, Z., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2335. [Link]

[15] Nucleophilic Substitution Reactions. (n.d.). [Link]

[1] Manley, P. W., & McCombe, K. (2001). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Pest Management Science, 57(3), 225-233. [Link]

[16] Google Patents. (n.d.). Method of preparation of florasulam.

[17] Kwiecien, R. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(27), 8631-8634. [Link]

[18] University of Hertfordshire. (n.d.). Florasulam (Ref: DE 570). [Link]

[19] Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry, 22B, 1063-1065. [Link]

[20] Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 3, 371-375. [Link]

[21] Jaroszewski, J. W., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(18), 4058. [Link]

[6] PrepChem. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. [Link]

[7] Google Patents. (n.d.). Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

[8] Zhang, Y., et al. (2020). Enhanced (R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. Journal of Microbiology and Biotechnology, 30(10), 1546-1554. [Link]

[9] Kinne, M., et al. (2009). Regioselective preparation of (R)-2-(4-hydroxyphenoxy) propionic acid with a fungal peroxygenase. Biotechnology and Bioengineering, 103(3), 519-526. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-4-(methylsulfonyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-(methylsulfonyl)pyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in modern drug discovery, forming the structural basis of numerous essential biomolecules and a wide array of pharmaceuticals.[1][2] Among the vast landscape of pyrimidine derivatives, this compound and its analogues represent a class of highly valuable intermediates. The unique electronic properties conferred by the chloro and methylsulfonyl substituents render the pyrimidine ring susceptible to regioselective nucleophilic aromatic substitution (SNAr), making it a versatile building block for constructing complex molecular architectures.[3] These derivatives are pivotal in the synthesis of a range of therapeutic agents, including antiviral, antibacterial, and enzyme inhibitors, as well as in the agrochemical sector as precursors for herbicides and pesticides.[4]

This guide provides a comprehensive overview of scalable and robust synthetic protocols for this compound derivatives. We will delve into the underlying chemical principles, offer detailed step-by-step procedures, and present data-driven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Synthetic Strategy: A Two-Pronged Approach to the Target Scaffold

The synthesis of this compound derivatives is typically approached through a convergent strategy. The core of this strategy involves the initial construction of a functionalized pyrimidine ring, followed by the introduction and manipulation of the key chloro and methylsulfonyl groups. Two primary pathways have proven to be effective and scalable:

  • Pathway A: Oxidation of a Thioether Precursor: This is the most common and often most efficient route. It involves the synthesis of a 2-chloro-4-(methylthio)pyrimidine intermediate, which is subsequently oxidized to the desired sulfone. This pathway offers excellent control over the introduction of the sulfur moiety and is generally high-yielding.

  • Pathway B: Direct Sulfonylation Approaches: While less common for this specific scaffold, direct sulfonylation methods are an area of ongoing research and offer potential for more convergent syntheses in certain contexts.[5][6]

This guide will primarily focus on the more established and scalable Pathway A .

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic sequence, the following workflow diagram illustrates the key transformations from readily available starting materials to the final this compound derivatives.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Scaffold & Derivatives Uracil Uracil 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->2,4-Dichloropyrimidine Chlorination (e.g., POCl3) 2-Chloro-4-(methylthio)pyrimidine 2-Chloro-4-(methylthio)pyrimidine 2,4-Dichloropyrimidine->2-Chloro-4-(methylthio)pyrimidine Thiolation (e.g., NaSMe) This compound This compound 2-Chloro-4-(methylthio)pyrimidine->this compound Oxidation (e.g., m-CPBA) Functionalized Derivatives Functionalized Derivatives This compound->Functionalized Derivatives SNAr with Nucleophiles

Caption: Synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

Rationale: The conversion of uracil to 2,4-dichloropyrimidine is a foundational step. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for converting the keto groups of uracil into chloro substituents. The use of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a catalyst and scavenger for the HCl generated during the reaction.[7]

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask equipped with a reflux condenser and a dropping funnel, add uracil.

  • Carefully add phosphorus oxychloride to the flask.

  • If desired, add N,N-dimethylaniline dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for the time indicated by TLC analysis until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine.

Data Presentation: Optimization of Chlorination Conditions

EntryChlorinating AgentAdditiveTemperature (°C)Time (h)Yield (%)
1POCl₃None110685
2POCl₃N,N-Dimethylaniline110492
3SOCl₂/DMF-70875
Protocol 2: Synthesis of 2-Chloro-4-(methylthio)pyrimidine

Rationale: The regioselective displacement of the C4 chlorine of 2,4-dichloropyrimidine is achieved by exploiting the higher reactivity of this position towards nucleophiles compared to the C2 position.[3] Sodium thiomethoxide (NaSMe) is an excellent nucleophile for this transformation.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium thiomethoxide (NaSMe)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,4-dichloropyrimidine in a suitable solvent such as methanol or THF in a reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium thiomethoxide in methanol to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary to obtain 2-chloro-4-(methylthio)pyrimidine.

Protocol 3: Oxidation to this compound

Rationale: The oxidation of the electron-rich thioether to the electron-withdrawing sulfone is a critical step. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used oxidant for this transformation due to its high reactivity and selectivity.[8] The use of two equivalents of m-CPBA ensures complete oxidation to the sulfone.

Materials:

  • 2-Chloro-4-(methylthio)pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloro-4-(methylthio)pyrimidine in dichloromethane in a reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approximately 2.2 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mechanism: The Rationale Behind the Oxidation Step

The oxidation of a sulfide to a sulfone with a peroxyacid like m-CPBA proceeds through a stepwise mechanism. The initial attack of the sulfur atom on the electrophilic oxygen of the peroxyacid forms a sulfoxide intermediate. A second oxidation step then converts the sulfoxide to the final sulfone.

G cluster_0 Sulfide Oxidation Mechanism Sulfide R-S-R' Sulfoxide R-S(O)-R' Sulfide->Sulfoxide + Peroxyacid - Carboxylic Acid Peroxyacid R''-C(O)OOH Sulfone R-S(O)2-R' Sulfoxide->Sulfone + Peroxyacid - Carboxylic Acid Carboxylic_Acid R''-C(O)OH

Caption: Stepwise oxidation of a sulfide to a sulfone.

Scalable Synthesis and Process Considerations

For large-scale production, a sulfone displacement approach has been shown to be highly effective.[9] This involves the oxidation of a precursor like 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by the displacement of the more labile sulfonyl group with a nucleophile.[9] This strategy can offer advantages in terms of regioselectivity and overall yield on a larger scale.

Key Considerations for Scalability:

  • Reagent Selection: For large-scale reactions, consider the cost, availability, and safety of reagents. For instance, hydrogen peroxide in the presence of a suitable catalyst can be a more economical and greener alternative to m-CPBA for the oxidation step.[8][10]

  • Solvent Choice: The choice of solvent should not only be based on reaction performance but also on factors like boiling point, ease of removal, and environmental impact.

  • Work-up and Purification: Develop efficient and scalable work-up procedures to minimize solvent usage and facilitate product isolation. Crystallization is often preferred over chromatography for large-scale purification.

  • Safety: The oxidation step is often exothermic and requires careful temperature control. Appropriate safety measures should be in place to manage potential hazards.

Conclusion and Future Outlook

The synthetic protocols detailed in this application note provide a robust and scalable pathway for the synthesis of this compound derivatives. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can efficiently access these valuable building blocks for drug discovery and development. Future research may focus on developing even more sustainable and atom-economical synthetic routes, potentially through C-H activation or novel catalytic methods. The versatility of the pyrimidine core ensures that its derivatives will continue to be a fertile ground for innovation in medicinal chemistry.

References

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. [Link]
  • A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. [Link]
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]
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  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PubMed Central. [Link]
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. [Link]
  • A New Reagent to Access Methyl Sulfones - ChemRxiv. [Link]
  • Sulfoxide synthesis by oxid

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Application Note & Protocol: One-Pot Sequential Nucleophilic Aromatic Substitution on 2-Chloro-4-(methylsulfonyl)pyrimidine for the Synthesis of Diversely Functionalized Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Chloro-4-(methylsulfonyl)pyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1] The strategic functionalization of the pyrimidine ring is therefore of paramount importance. This compound has emerged as a highly versatile and valuable building block in this context.[2] Its utility stems from the presence of two distinct electrophilic sites: a chlorine atom at the C2 position and a methylsulfonyl group at the C4 position. Both are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of a wide array of functional groups.[3]

The methylsulfonyl group (a sulfone) is a particularly strong electron-withdrawing group, which significantly activates the pyrimidine ring towards nucleophilic attack. The differential reactivity of the chloro and methylsulfonyl groups under varying conditions presents a unique opportunity for controlled, stepwise functionalization. This note describes a one-pot, two-step protocol that leverages this differential reactivity to synthesize 2,4-disubstituted pyrimidines, a process that offers significant advantages in terms of efficiency, atom economy, and reduced purification steps compared to traditional multi-step syntheses.[4][5][6]

Reaction Mechanism and Scientific Rationale: A Tale of Two Leaving Groups

The one-pot synthesis of 2,4-disubstituted pyrimidines from this compound hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, proceeding through a Meisenheimer intermediate. The regioselectivity of the first substitution is dictated by the relative lability of the C2-chloro and C4-methylsulfonyl leaving groups, which can be influenced by the nature of the incoming nucleophile and the reaction conditions.

Generally, in related systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it has been demonstrated that the displacement of the sulfone group can be favored by certain nucleophiles, while others preferentially displace the chloride.[7] For instance, sterically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group.[7] This chemoselectivity is the cornerstone of the one-pot protocol.

The proposed one-pot sequence involves:

  • Step 1: Selective SNAr at the C4 Position. A primary or secondary amine is introduced to selectively displace the methylsulfonyl group. This reaction is typically carried out under mild conditions. The choice of a less reactive amine in the first step is crucial for selectivity.

  • Step 2: SNAr at the C2 Position. Following the complete consumption of the starting material, a second, often more reactive, nucleophile (e.g., a more basic amine or an alkoxide) is introduced directly into the same reaction vessel. This second nucleophile then displaces the remaining chlorine atom at the C2 position, usually requiring slightly more forcing conditions (e.g., elevated temperature) to drive the reaction to completion.

This sequential addition strategy in a single pot avoids the isolation of the intermediate, saving time and resources.

Logical Flow of the One-Pot Sequential Substitution

G A Start: this compound B Step 1: Add Nucleophile 1 (e.g., Amine A) Mild Conditions A->B C Intermediate: 2-Chloro-4-(amino)pyrimidine B->C Selective C4 Substitution F Reaction Monitoring (TLC/LC-MS) C->F D Step 2: Add Nucleophile 2 (e.g., Amine B) Elevated Temperature E Final Product: 2,4-Di(amino)pyrimidine D->E C2 Substitution F->D Confirmation of Intermediate Formation

Caption: Workflow for the one-pot sequential substitution.

Materials and Methods

Reagents
ReagentGradeSupplier
This compound≥98%Commercial Source
Morpholine≥99%Commercial Source
Benzylamine≥99%Commercial Source
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeIn-house prep.
BrineSaturated NaCl(aq)In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source
Equipment
  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocol: One-Pot Synthesis of 4-(Morpholino)-2-(benzylamino)pyrimidine

This protocol details the synthesis of a specific 2,4-disubstituted pyrimidine as a representative example.

Chemical Transformation Pathway

G cluster_0 Starting Material cluster_1 Step 1: C4 Substitution cluster_2 Step 2: C2 Substitution A This compound B Intermediate 4-Morpholino-2-chloropyrimidine A->B + Morpholine, DIPEA DMF, RT C Final Product 4-(Morpholino)-2-(benzylamino)pyrimidine B->C + Benzylamine DMF, 100 °C

Caption: Reaction scheme for the one-pot synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.19 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) and stir until the solid is fully dissolved.

  • Step 1: First Nucleophilic Substitution (C4 Position):

    • To the stirred solution, add morpholine (0.45 mL, 5.19 mmol, 1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.8 mL, 10.38 mmol, 2.0 eq).

    • Stir the reaction mixture at room temperature (approx. 25 °C) for 2 hours.

    • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new spot corresponding to the intermediate (4-morpholino-2-chloropyrimidine) should appear. An LC-MS analysis of an aliquot can confirm the formation of the intermediate.

  • Step 2: Second Nucleophilic Substitution (C2 Position):

    • Once the first step is complete, add benzylamine (0.68 mL, 6.23 mmol, 1.2 eq) directly to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until the intermediate is fully consumed as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure 4-(morpholino)-2-(benzylamino)pyrimidine.

Expected Results and Discussion

The one-pot synthesis is expected to provide the desired 2,4-disubstituted pyrimidine in good to excellent yield. The success of this sequential reaction relies on the higher reactivity of the methylsulfonyl group at C4 towards morpholine under mild conditions, followed by the substitution of the less reactive chloro group at C2 by benzylamine at a higher temperature. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the generated acids (methanesulfinic acid and HCl) without competing in the substitution reactions.

ParameterExpected Outcome
Yield 65-85% (isolated yield after chromatography)
Appearance Off-white to pale yellow solid
Purity (by NMR) >95%
TLC (30% EtOAc/Hex) Single major spot with Rf distinct from starting materials and intermediate

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction in Step 1 Insufficient reaction time; Impure reagents; Low temperature.Allow the reaction to stir longer at room temperature. Ensure reagents are anhydrous. Gently warm to 40 °C if necessary.
Formation of side products Lack of selectivity; Reaction temperature too high in Step 1.Ensure Step 1 is performed at room temperature. Consider using a less reactive amine for the first step or a milder base.
Incomplete reaction in Step 2 Insufficient temperature or reaction time; Steric hindrance from the nucleophile.Increase the reaction temperature to 120 °C or prolong the reaction time. Use a less sterically hindered nucleophile if the design allows.
Difficult purification Residual DMF in the crude product.Ensure thorough aqueous work-up. Co-evaporate the crude product with a high-boiling point solvent like toluene before chromatography.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • This compound is an irritant. Avoid inhalation and contact with skin and eyes.

  • DMF is a skin and respiratory irritant. Handle with care.

  • DIPEA is a corrosive and flammable liquid. Handle with care.

  • Benzylamine is corrosive. Avoid contact with skin.

Conclusion

This application note provides a robust and efficient one-pot protocol for the synthesis of 2,4-disubstituted pyrimidines starting from the versatile building block, this compound. By exploiting the differential reactivity of the two leaving groups, this method allows for the rapid generation of molecular diversity from a common intermediate, making it a valuable tool for researchers in drug discovery and medicinal chemistry.

References

  • International Journal of Organic Chemistry, 2012, 2, 7-14. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
  • Journal of the University of Chemical Technology and Metallurgy, 2010, 45(3), 283-286. An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media.
  • Molecules, 2019, 24(12), 2276. Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][4][5]Triazolo[4,3-a]pyrimidines.
  • Molecules, 2021, 26(11), 3139. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors.
  • Synthesis, 2013, 45(13), 1764-1784. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • Journal of Organic Chemistry, 2015, 80(15), 7757-7763. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Schrödinger. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Schrödinger. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.

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Introduction: The Synthetic Utility and Reactivity of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for Reactions with 2-Chloro-4-(methylsulfonyl)pyrimidine

In the landscape of modern medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine building blocks, this compound stands out as a highly versatile and reactive electrophile. Its utility stems from the presence of two key activating features on the pyrimidine ring: a chloro group at the 2-position and a potent electron-withdrawing methylsulfonyl (sulfone) group at the 4-position.

These substituents render the pyrimidine ring exceptionally electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1] The SNAr mechanism is the cornerstone of this substrate's reactivity, proceeding through a high-energy, anionic Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups.[2]

A critical consideration when working with this compound is the regioselectivity of nucleophilic attack. The molecule possesses two potential leaving groups: the chloride at C4 and the methylsulfonyl group at C2 (via its precursor). However, in the case of this compound itself, the primary leaving group is the chloride at the 2-position, while the sulfone at C4 acts as a powerful activating group. For the related and commonly encountered isomer, 4-chloro-2-(methylsulfonyl)pyrimidine, the regioselectivity becomes a fascinating and crucial point of control. Research has shown that the outcome is highly dependent on the nature of the incoming nucleophile. Generally, amines tend to selectively displace the C4-chloride, whereas nucleophiles like alkoxides can favor displacement of the C2-sulfone group.[3][4] This dichotomous reactivity underscores the need for precise control over reaction conditions and substrate design.[3]

Often, the nucleophilic partner in these reactions is a complex molecule bearing multiple functional groups. To achieve the desired chemoselectivity and prevent unwanted side reactions, a robust protecting group strategy is not just advantageous—it is essential.[5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies, field-proven insights, and step-by-step protocols for reactions involving this key heterocyclic electrophile.

Core Principles of Protecting Group Selection

A protecting group is a temporary modification of a functional group to render it inert during a specific chemical transformation elsewhere in the molecule.[6][7] The selection of an appropriate protecting group is governed by a set of fundamental principles:

  • Ease of Installation and Removal: The protecting group must be introduced and removed in high yield under mild conditions that do not compromise the integrity of the rest of the molecule.

  • Stability (Robustness): It must be stable to the conditions of the intended reaction (e.g., the basic or thermal conditions of an SNAr reaction).

  • Orthogonality: In complex syntheses with multiple functional groups requiring protection, an orthogonal strategy is key. This means that each distinct protecting group can be removed under a unique set of conditions without affecting the others.[6][8] For instance, an acid-labile group can coexist with a group that is only cleaved by hydrogenolysis.

Caption: General workflow for a synthesis involving a protecting group strategy.

Protecting Group Strategies for Amine Nucleophiles

Amines are excellent nucleophiles for SNAr reactions.[5] When a molecule contains multiple amine functionalities of similar reactivity, or when an amine must be preserved while another part of the molecule reacts, protection is necessary. The most common strategy is the conversion of the amine to a carbamate, which significantly reduces its nucleophilicity.[6][8]

The Boc (tert-Butoxycarbonyl) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability under basic and nucleophilic conditions and its facile removal with acid.[9][10][11]

Causality Behind Experimental Choices:

  • Protection: Di-tert-butyl dicarbonate (Boc₂O) is used as it is a mild and effective electrophile for creating the carbamate. A base like triethylamine (TEA) or sodium bicarbonate is used to neutralize the acid byproduct and drive the reaction to completion.[10]

  • SNAr Reaction: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HCl generated during the substitution, preventing the protonation and deactivation of any remaining nucleophilic sites without competing in the SNAr reaction.[1] Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

  • Deprotection: Strong acids like trifluoroacetic acid (TFA) or HCl are used to cleave the tert-butyl group, which forms a stable carbocation.[9][12] This process generates CO₂ and the free amine. The use of scavengers (e.g., triethylsilane, anisole) is recommended to trap the electrophilic tert-butyl cation, which could otherwise cause unwanted side reactions like alkylation of sensitive residues (e.g., thiols).[12][13]

Table 1: Reaction Parameters for Boc-Protected Amine Strategy

StepReagentsSolventTemperatureTypical Time
Protection Amine, Boc₂O (1.1 eq.), TEA (1.2 eq.)Dichloromethane (DCM)Room Temp2-12 h
SNAr Boc-Amine, Pyrimidine (1.0 eq.), DIPEA (1.5 eq.)DMF or DMSO60-100 °C4-24 h
Deprotection Boc-Protected Product, TFA (10-20 eq.)Dichloromethane (DCM)Room Temp1-4 h
Detailed Experimental Protocols

Protocol 1: Boc Protection of a Primary Amine

  • Dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (TEA, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: SNAr Reaction with a Boc-Protected Amine

  • To an oven-dried flask, add this compound (1.0 eq.) and the Boc-protected amine (1.1 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 eq.).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer extensively with water and then with brine to remove DMF and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) to obtain the desired product.

Protocol 3: Boc Deprotection

  • Dissolve the Boc-protected substrate (1.0 eq.) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise. Caution: Exothermic reaction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO₃ (aq) until CO₂ evolution ceases.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protecting Group Strategies for Alcohol Nucleophiles

While less nucleophilic than amines, alcohols can participate in SNAr reactions, typically after deprotonation to the corresponding alkoxide. If a molecule contains both an alcohol and a more reactive nucleophile (like an amine) intended for the reaction, the alcohol must be protected.[7]

The TBDMS (tert-Butyldimethylsilyl) Ether Group

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, general stability, and reliable cleavage methods.[14][15] The TBDMS (or TBS) group is particularly popular due to its good stability under a wide range of non-acidic conditions.

Causality Behind Experimental Choices:

  • Protection: TBDMS chloride is the standard reagent. Imidazole is a common choice of base and catalyst; it reacts with TBDMS-Cl to form a highly reactive silylating intermediate.[16]

  • SNAr Reaction: The TBDMS ether is exceptionally stable to the basic conditions required for the SNAr reaction of a co-existing amine or other nucleophile.

  • Deprotection: The high affinity of silicon for fluoride forms the basis of the most common deprotection method.[16] Tetrabutylammonium fluoride (TBAF) is a soluble source of fluoride ions that readily cleaves the Si-O bond.[16] Alternatively, mild acidic conditions can be used, though this is less common if other acid-sensitive groups are present.[17][18]

Caption: Workflow for reacting an amino alcohol at the hydroxyl position.

Detailed Experimental Protocols

Protocol 4: TBDMS Protection of a Primary Alcohol

  • Dissolve the alcohol (1.0 eq.) in anhydrous DMF (approx. 0.5 M).

  • Add imidazole (1.5-2.0 eq.) and stir until fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1-1.2 eq.) portion-wise at room temperature.

  • Stir the reaction for 2-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

Protocol 5: TBDMS Deprotection with TBAF

  • Dissolve the TBDMS-protected compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise at room temperature.

  • Stir the reaction for 1-6 hours and monitor by TLC.

  • Once complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude alcohol by flash column chromatography.

Protecting Group Strategies for Thiol Nucleophiles

Thiols are powerful nucleophiles and require protection to prevent their reaction in the presence of other intended nucleophilic sites.[19] Furthermore, unprotected thiols can poison transition metal catalysts (e.g., palladium), making their protection crucial if cross-coupling reactions are planned in subsequent steps.[20]

The S-Acetyl Group

The thioacetate is a common and effective protecting group for thiols. It is stable to many reaction conditions but can be selectively cleaved under mild basic conditions, which is often orthogonal to acid-labile groups like Boc.[20]

Causality Behind Experimental Choices:

  • Protection: Acetyl chloride or acetic anhydride are used to acylate the thiol. A base is added to neutralize the acidic byproduct.

  • SNAr Reaction: The thioacetate is stable to the standard SNAr conditions.

  • Deprotection: Mild basic conditions, such as sodium methoxide in methanol or aqueous ammonia, are sufficient to hydrolyze the thioester and liberate the free thiol.

Detailed Experimental Protocols

Protocol 6: Acetyl Protection of a Thiol

  • Dissolve the thiol (1.0 eq.) in anhydrous DCM.

  • Add pyridine or TEA (1.5 eq.).

  • Cool the mixture to 0 °C and add acetyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute with DCM, wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the S-acetyl protected compound.

Protocol 7: S-Acetyl Deprotection

  • Dissolve the S-acetyl protected compound in anhydrous methanol under a nitrogen atmosphere.

  • Add a solution of sodium methoxide (1.1 eq., either as a solid or a solution in methanol) at 0 °C.

  • Stir the reaction at 0 °C to room temperature, monitoring carefully by TLC.

  • Upon completion, neutralize the reaction with a weak acid (e.g., saturated NH₄Cl solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to yield the free thiol.

Conclusion and Strategic Outlook

The successful synthesis of complex molecules using this compound as an electrophilic partner is critically dependent on the thoughtful implementation of protecting group strategies. The choice between Boc, TBDMS, S-acetyl, or other groups should be guided by the overall synthetic plan, with a keen eye toward orthogonality. By understanding the underlying chemical principles and leveraging the detailed protocols provided, researchers can navigate the reactivity of this powerful building block with precision and control, paving the way for the efficient discovery and development of novel chemical entities.

References

  • StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012).
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Boll, H., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • ACS Publications. (2010). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.
  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
  • Chapter 5 Thiol Protecting Groups. Available at: [Link] (Note: Direct content from a book chapter, linking to the book's main page.)
  • University of Windsor. Alcohol Protecting Groups.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Organic Chemistry Portal. Protecting Groups.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Chemistry Steps. Protecting Groups For Alcohols.
  • Jack Westin. Protecting Groups - Organic Chemistry.
  • SciSpace. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection.
  • ResearchGate. (2004). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.
  • Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

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Troubleshooting & Optimization

Controlling regioselectivity in nucleophilic substitution of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-4-(methylsulfonyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively functionalizing this versatile heterocyclic building block. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): Understanding the Core Reactivity

This section addresses foundational questions about the electronic properties and inherent reactivity of the this compound system.

Question 1: Which position on the pyrimidine ring, C2 or C4, is more susceptible to nucleophilic attack?

Answer: Both the C2 and C4 positions are highly activated for nucleophilic aromatic substitution (SNAr), but for different reasons, creating a competitive scenario.

  • C2 Position (Chloro leaving group): This position is flanked by two ring nitrogen atoms. These nitrogens act as powerful electron-withdrawing groups through induction and resonance, significantly lowering the electron density at C2. This makes it highly electrophilic and susceptible to nucleophilic attack.[1][2]

  • C4 Position (Methylsulfonyl leaving group): This position is para to one of the ring nitrogens, which provides strong resonance stabilization for the negatively charged intermediate (the Meisenheimer complex) formed during the attack.[2][3] Furthermore, the methylsulfonyl (SO2Me) group is itself a potent electron-withdrawing group, further activating the ring toward nucleophilic attack.[4][5]

In many dichloropyrimidine systems, the C4 position is generally considered more reactive than the C2 position.[6][7][8] However, the specific leaving groups on your substrate introduce a critical nuance.

Question 2: How do the leaving groups—chloride vs. methylsulfonyl—influence the reaction?

Answer: This is the central challenge for this substrate. The leaving group ability is paramount in determining the reaction's regioselectivity.

  • Chloride (Cl⁻): A good leaving group in SNAr reactions.

  • Methylsulfone (or more accurately, the methylsulfinate anion, MeSO₂⁻): An excellent leaving group, often superior to halides.[9][10] Its ability to depart is enhanced by the stability of the resulting sulfinate anion.

Therefore, you are facing a classic chemical competition: attack at a highly electrophilic center with a good leaving group (C2-Cl) versus attack at a well-stabilized center with an excellent leaving group (C4-SO2Me). For many conventional nucleophiles, the superior leaving group ability of the sulfone will dominate, favoring substitution at the C4 position.[11]

Question 3: How does the nature of the nucleophile (Hard vs. Soft) affect where it attacks?

Answer: The Hard and Soft Acids and Bases (HSAB) principle can provide predictive power.

  • Hard Nucleophiles: These are typically species with high charge density and a localized negative charge (e.g., alkoxides, amides, carbanions from Grignard reagents).[12] They tend to react under charge control, favoring the site with the largest partial positive charge (the most electrophilic center). In this case, the C2 position, being adjacent to two nitrogens, is a very hard electrophilic center.

  • Soft Nucleophiles: These are species with a more diffuse charge and a polarizable electron cloud (e.g., thiolates, cyanide, iodide).[12][13] They react under orbital control, favoring attack at sites that lead to a more stable transition state, often influenced by the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile.[2]

This dichotomy is critical. A longstanding puzzle in the chemistry of the isomeric 2-MeSO₂-4-chloropyrimidine is that amines react at C4, while alkoxides and formamide anions react at C2.[14] While your substrate is different, the principle that hard nucleophiles (like alkoxides) can override the "default" C4 selectivity is a key takeaway.

Troubleshooting Guide & Optimization Protocols

This section provides solutions to common experimental challenges in a direct question-and-answer format.

Issue 1: My reaction is non-selective, yielding a mixture of C2 and C4 substituted products. How can I improve regioselectivity?

Answer: This is the most common issue. Achieving high selectivity requires carefully tuning the reaction conditions to favor one pathway over the other. This is often a matter of controlling whether the reaction is under kinetic or thermodynamic control.[15][16]

Decision-Making Workflow for Regioselectivity

The following flowchart can guide your experimental design based on your desired product.

G Workflow: Selecting Conditions for Regioselectivity start Desired Product? c4_sub C4-Substituted Product (Displace -SO2Me) start->c4_sub C4 c2_sub C2-Substituted Product (Displace -Cl) start->c2_sub C2 c4_nucleophile Strategy 1: Favor C4 Use 'Softer' Nucleophiles (e.g., Thiolates, Secondary Amines) c4_sub->c4_nucleophile c2_nucleophile Strategy 2: Favor C2 Use 'Harder' Nucleophiles (e.g., Alkoxides, Formamides) c2_sub->c2_nucleophile c4_conditions Conditions: • Lower Temperatures (-20 to 25 °C) • Polar Aprotic Solvents (THF, DMF) • Mild Base (DIPEA, K2CO3) c4_nucleophile->c4_conditions c2_conditions Conditions: • Very Low Temperatures (-78 °C) • Aprotic Solvents (THF, Dioxane) • Strong, Non-nucleophilic Base (NaH, LiHMDS) c2_nucleophile->c2_conditions

Caption: Decision workflow for targeting C2 vs. C4 substitution.

Issue 2: I want to displace the C4-sulfonyl group, but my reaction is slow or I'm getting the C2-substituted product.

Answer: This indicates that your nucleophile may be too "hard" or the conditions are favoring the kinetically faster attack at C2.

  • Cause: Hard nucleophiles like alkoxides are highly reactive and may preferentially attack the most electron-deficient C2 position, even if displacing the chloride is slower overall.

  • Solution 1: Change the Nucleophile. If possible, switch to a softer nucleophile. For example, instead of sodium methoxide, try using methanol with a milder base like potassium carbonate. For amines, secondary amines are generally softer than primary amines or ammonia and may offer better C4 selectivity.

  • Solution 2: Modify the Temperature. Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy.[16] Since displacing the superior sulfonyl leaving group is likely the thermodynamically favored pathway, allowing the reaction to run longer at a moderate temperature (e.g., 0 °C to room temp) may allow the thermodynamic product to dominate.

Issue 3: I am trying to displace the C2-chloro group, but all I isolate is the C4-substituted product.

Answer: This is the expected outcome for many standard nucleophiles due to the excellent leaving group ability of the methylsulfonyl group. To achieve C2 substitution, you must create conditions that favor kinetic control.[15]

  • Cause: The reaction is proceeding under thermodynamic control, where the most stable product, formed by displacing the best leaving group, is the major isomer.

  • Solution 1: Use a Hard Nucleophile at Low Temperature. This is the most effective strategy. Deprotonate an alcohol with a strong base like sodium hydride (NaH) at 0 °C, then cool to -78 °C before adding the pyrimidine substrate. This combination of a highly reactive (hard) nucleophile and very low temperature favors the kinetically controlled attack at the C2 position.[14]

  • Solution 2: Use Tertiary Amines. For some dichloropyrimidine systems, tertiary amines have been shown to exhibit unusual C2 selectivity.[17][18] This proceeds through a charged intermediate and may offer a novel pathway to C2 functionalization.

Experimental Protocols & Data

The following protocols are starting points for achieving regioselective substitution. Optimization of temperature, reaction time, and stoichiometry is highly recommended.

Protocol 1: Selective C4-Substitution (Displacement of -SO₂Me) with an Amine

This protocol is designed to favor the thermodynamically controlled product by using a moderately soft nucleophile and mild conditions.

  • Reagent Setup: To a solution of this compound (1.0 eq) in Tetrahydrofuran (THF, 0.2 M), add the secondary amine (e.g., morpholine, 1.1 eq).

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq) to the mixture. The base scavenges the acid formed during the reaction.[3]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel) to yield the desired 4-amino-2-chloropyrimidine derivative.

Protocol 2: Selective C2-Substitution (Displacement of -Cl) with an Alkoxide

This protocol is designed to favor the kinetically controlled product by using a hard nucleophile at very low temperatures.

  • Nucleophile Generation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.3 M).

  • Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the desired alcohol (e.g., methanol, 1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Cooling: Cool the resulting sodium alkoxide solution to -78 °C (dry ice/acetone bath).

  • Substrate Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous THF and add it slowly to the cold alkoxide solution.

  • Reaction: Stir the reaction at -78 °C.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often rapid (30-60 minutes).

  • Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 2-alkoxy-4-(methylsulfonyl)pyrimidine derivative.

Table 1: Influence of Nucleophile Class on Regioselectivity
Nucleophile ClassTypical CharacterPredicted Major ProductRecommended ConditionsRationale
Secondary Amines Soft/IntermediateC4-Substitution THF or DMF, DIPEA, 0-25 °CFavors displacement of the superior sulfonyl leaving group under thermodynamic control.[7]
Thiolates (R-S⁻) Very SoftC4-Substitution THF, K₂CO₃, 0-25 °CClassic soft nucleophile, highly selective for displacing the best leaving group.[9]
Alkoxides (R-O⁻) Very HardC2-Substitution THF, NaH, -78 °CFavors the kinetically controlled attack at the highly electrophilic C2 position.[14]
Formamide Anions HardC2-Substitution THF, NaH, -78 °CSimilar to alkoxides, acts as a hard nucleophile favoring the C2 kinetic product.[14]

Mechanistic Visualization

Understanding the formation of the Meisenheimer complex intermediate is key to rationalizing the observed regioselectivity.

Caption: Competing SNAr pathways on this compound.

References

  • BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem Technical Support.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Guidechem. (n.d.). What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?. FAQ - Guidechem.
  • Buchwald, S. L., & et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
  • Wikipedia. (n.d.). Sulfone.
  • Barbas, C. F., et al. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • MacMillan, D. W. C., et al. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring. BenchChem Technical Support.
  • Nisar, J., et al. (2024). Polysulfone Membranes: Here, There and Everywhere. MDPI.
  • Harman, W. D. (n.d.). Sulfone Projects. Harman Research Group, University of Virginia.
  • ResearchGate. (n.d.).
  • University of Liverpool. (n.d.). Chapter 10: Pyrimidines. Organic Chemistry.
  • Moore, J. S., et al. (2021). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Reddit. (2019). Hard and soft nucleophiles in elimination vs nucleophilic substitution reactions. r/chemhelp.
  • jOeCHEM. (2021). Hard and Soft Nucleophiles. YouTube.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.

Sources

Side reactions and byproduct formation with 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-(methylsulfonyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we address common challenges, from unexpected reactivity to byproduct formation, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The this compound molecule features two distinct electrophilic sites on an electron-deficient pyrimidine ring: the carbon at position 2 (C2) bearing a chloro group and the carbon at position 4 (C4) bearing a methylsulfonyl (mesyl) group. Both are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions.

Q2: Which leaving group is more reactive, the C2-Chloro or the C4-sulfonyl?

The C4-methylsulfonyl group is generally more reactive and susceptible to nucleophilic attack than the C2-chloro group. The sulfonyl group is a more potent electron-withdrawing group, which activates the C4 position for SNAr. This differential reactivity is the cornerstone of achieving regioselective synthesis with this reagent.

Q3: Is it possible to achieve selective substitution at the C2 position?

Yes, while C4 is more reactive, selective substitution at C2 is achievable. This typically involves sterically hindered nucleophiles or specific reaction conditions that favor attack at the less reactive site. Additionally, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C2-Cl bond is often more reactive than the C4-SO2Me group, providing an alternative route to C2 functionalization.

Q4: How stable is this compound to storage and handling?

The compound is generally stable under standard laboratory conditions (cool, dry, dark). However, it is susceptible to hydrolysis. Prolonged exposure to moisture can lead to the formation of 2-chloro-4-hydroxypyrimidine and methanesulfinic acid. It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for reactions.

Troubleshooting Guide: Side Reactions & Byproduct Formation

This section addresses specific issues encountered during reactions with this compound, offering explanations and mitigation strategies.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: You are targeting substitution at the C4 position with a nucleophile (e.g., an amine), but you observe a mixture of C4-substituted, C2-substituted, and/or di-substituted products.

Root Cause Analysis:

The formation of multiple products stems from the competing reactivity of the C2 and C4 positions. While C4 is kinetically favored, several factors can erode this selectivity.

  • Excess Nucleophile: Using a significant excess of the nucleophile can drive the reaction to completion at the more reactive C4 site and then proceed to substitute the C2-chloro group, leading to the di-substituted byproduct.

  • Elevated Temperatures: Higher reaction temperatures provide sufficient energy to overcome the activation barrier for substitution at the less reactive C2 site, resulting in a mixture of isomers.

  • Strongly Basic Conditions: Highly basic conditions can sometimes alter the selectivity profile or lead to degradation.

Mitigation Strategies:

StrategyExperimental ProtocolRationale
Stoichiometric Control Use 1.0 to 1.1 equivalents of the nucleophile relative to the pyrimidine substrate.Prevents the second, slower substitution at the C2 position by limiting the key reagent.
Temperature Management Maintain a low reaction temperature (e.g., -10 °C to 25 °C). Add the nucleophile dropwise to control any exotherm.Exploits the kinetic difference between the C4 and C2 positions. The higher activation energy for C2 substitution is not readily overcome at lower temperatures.
Choice of Base Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of strong inorganic bases like NaOH or KOH.Minimizes competitive hydrolysis of the substrate and provides a milder reaction environment, preserving selectivity.
Issue 2: Formation of Hydrolysis Byproducts

Problem: Your reaction yields the desired product contaminated with 2-chloro-4-hydroxypyrimidine or 4-(methylsulfonyl)pyrimidin-2-ol.

Root Cause Analysis:

This compound and its derivatives are sensitive to water. Trace amounts of moisture in solvents, reagents, or the reaction atmosphere can lead to hydrolysis at either the C4 or C2 position.

Mitigation Strategies:

  • Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure all glassware is oven- or flame-dried before use.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Use freshly opened or properly stored reagents to minimize water content.

Experimental Workflow for Minimizing Hydrolysis

Caption: Workflow for preventing hydrolysis side reactions.

Issue 3: Protodehalogenation in Palladium-Catalyzed Cross-Coupling

Problem: During a Suzuki or other Pd-catalyzed cross-coupling reaction intended to functionalize the C2-Cl position, you observe significant formation of 4-(methylsulfonyl)pyrimidine (i.e., the chloro group is replaced by hydrogen).

Root Cause Analysis:

Protodehalogenation is a common side reaction in cross-coupling chemistry. It can occur through several pathways:

  • β-Hydride Elimination: If the organometallic partner (e.g., boronic acid) contains a β-hydrogen, it can be transferred to the palladium center and then reductively eliminated onto the pyrimidine ring.

  • Hydrolysis of Intermediates: Reaction of palladium-hydride species, formed from the solvent (e.g., alcohols) or base, with the organopalladium intermediate can lead to the protonated byproduct.

Mitigation Strategies:

StrategyExperimental ProtocolRationale
Choice of Base Use milder bases like K3PO4 or Cs2CO3 instead of strong alkoxides. Ensure the base is anhydrous.Stronger, more nucleophilic bases can promote pathways that generate palladium-hydride species, which are often implicated in protodehalogenation.
Solvent System Use aprotic solvents like dioxane, toluene, or DMF. Avoid alcohol-based solvents if possible.Aprotic solvents reduce the availability of protons that can lead to the undesired side reaction.
Ligand Selection Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands promote the desired reductive elimination step over competing side reactions like protodehalogenation.

Logical Relationship of SNAr Side Reactions

Side_Reactions Start This compound + Nucleophile (Nu-) C4_Sub Desired Product (C4-Substitution) Start->C4_Sub Low Temp 1 eq. Nu- C2_Sub Isomeric Byproduct (C2-Substitution) Start->C2_Sub High Temp Hydrolysis Hydrolysis Byproduct Start->Hydrolysis Trace H2O Di_Sub Di-Substituted Byproduct C4_Sub->Di_Sub Excess Nu- High Temp

Caption: Factors influencing byproduct formation in SNAr reactions.

References

  • General Reactivity and Synthesis: A journal article detailing the synthesis and reactivity of related pyrimidine derivatives, providing context for the differential reactivity of leaving groups. Source: Molecules, [Link]
  • Regioselective Substitution: A study describing the regioselective functionalization of di-substituted pyrimidines, which supports the claim of C4 being more reactive towards amines. Source: Organic Letters, [Link]
  • Cross-Coupling Reactions: A publication showcasing the use of chloro- and sulfonylpyrimidines in Suzuki cross-coupling reactions, offering insights into catalyst and condition selection. Source: The Journal of Organic Chemistry, [Link]

Purification challenges of 2-Chloro-4-(methylsulfonyl)pyrimidine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Last Updated: January 9, 2026

Welcome to the technical support guide for 2-Chloro-4-(methylsulfonyl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered during and after its synthesis.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when handling this compound.

Q1: My crude product is an oil or a low-melting solid, but the pure compound should be a white solid. What is the likely cause?

A: The most common reason for a depressed melting point or oily appearance is the presence of the unoxidized starting material, 2-chloro-4-(methylthio)pyrimidine. This thioether impurity has a lower melting point and is significantly less polar than the desired sulfone product. You can quickly verify this by comparing the crude material to your starting material on a TLC plate.

Q2: I see a new, highly polar spot on my TLC plate after an aqueous workup. What is this impurity?

A: This is likely the hydrolysis byproduct, 4-(methylsulfonyl)pyrimidin-2-ol. The C2-chloro group on the pyrimidine ring is activated by the C4-sulfonyl group, making it susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions or upon prolonged exposure to moisture.[1] This byproduct is unreactive in many subsequent coupling reactions and represents a loss of yield.

Q3: What is a reliable starting point for purifying my crude product by flash column chromatography?

A: A standard and effective mobile phase for silica gel chromatography is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. The less polar thioether starting material will elute first, followed by the desired sulfone product. A typical range for eluting the product is 20-40% ethyl acetate in hexanes.[2][3]

Q4: Can this compound be purified by recrystallization? Which solvents should I screen?

A: Yes, recrystallization is an effective method for purification, especially for removing trace impurities after chromatography. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] Given its structure, good solvents to screen include isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/heptane. Avoid highly protic or wet solvents if hydrolysis is a concern.

Q5: My reaction seems to generate multiple unidentified byproducts. What are the potential side reactions?

A: Besides incomplete oxidation and hydrolysis, side reactions can occur depending on your specific starting materials and conditions. If using a precursor like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, nucleophilic attack can occur at C4 or C6, leading to a mixture of products that can be challenging to separate.[5][6] It is crucial to control stoichiometry and reaction temperature to favor the desired transformation.

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex purification problems.

Guide 1: Differentiating and Removing Thioether Impurity

The primary challenge in this synthesis is often the separation of the desired sulfone from the precursor thioether.

Causality: The oxidation of the thioether to the sulfone can be incomplete if the oxidant is not potent enough, used in insufficient stoichiometric amounts, or if the reaction time is too short.

Identification Protocol:

  • TLC Analysis: Spot the crude reaction mixture, the thioether starting material, and a co-spot (crude + starting material) on a silica TLC plate.

  • Eluent: Use a mobile phase of 30% Ethyl Acetate in Hexanes.

  • Visualization: Use a UV lamp (254 nm). The thioether will have a higher Rf value (less polar) than the sulfone product. The hydrolysis byproduct, if present, will have a very low Rf.

CompoundStructureTypical Rf (30% EtOAc/Hex)Key Characteristics
Product: this compound~0.4 - 0.5Desired product, moderately polar.
Impurity 1: 2-Chloro-4-(methylthio)pyrimidine~0.7 - 0.8Starting material, less polar.
Impurity 2: 4-(Methylsulfonyl)pyrimidin-2-ol~0.0 - 0.1Hydrolysis byproduct, very polar.

Note: Structures are representative; Rf values are approximate and depend on exact TLC conditions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Incomplete Oxidation cluster_1 Solutions start Crude product analyzed by TLC/LCMS check_sm Is starting thioether present? start->check_sm chromatography Purify via flash chromatography (e.g., EtOAc/Hexanes gradient) check_sm->chromatography Yes proceed Proceed to next step check_sm->proceed No re_oxidize Re-subject crude to oxidation conditions chromatography->proceed recrystallize Attempt fractional crystallization

Caption: Workflow for addressing thioether impurity.

Guide 2: Preventing and Managing Hydrolysis

The sulfonyl group activates the pyrimidine ring, making the C2-chloride a good leaving group. This reactivity is desirable for subsequent reactions but makes the compound susceptible to hydrolysis.[1][7]

Causality: Exposure to water, particularly at non-neutral pH or elevated temperatures during workup or purification, can cause nucleophilic displacement of the chloride by a hydroxyl group.

Prevention Strategies:

  • Anhydrous Workup: After quenching the reaction, extract the product into a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate). Wash the organic layer with brine instead of water to minimize water contact.

  • Drying: Thoroughly dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • pH Control: Keep all aqueous solutions neutral or slightly acidic during workup. Basic conditions will accelerate the rate of hydrolysis.[8]

  • Storage: Store the purified product in a desiccator under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) to prevent degradation over time.[9][10]

Experimental Protocols
Protocol 1: Flash Column Chromatography Purification

This protocol details a standard procedure for purifying gram-scale quantities of crude this compound.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)

  • Glass column, collection tubes, TLC plates

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or 1:1 EtOAc/Hexanes. Add a small amount of silica gel to this solution ("dry loading") and evaporate the solvent until a free-flowing powder is obtained. This prevents streaking on the column.

  • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% EtOAc/Hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin elution with the low-polarity mobile phase.

    • Step 1 (Wash): Elute with 2-3 column volumes of 10% EtOAc/Hexanes to remove very non-polar impurities.

    • Step 2 (Elute Product): Increase the polarity to 20-30% EtOAc/Hexanes. The desired product will begin to elute. Collect fractions and monitor by TLC.

    • Step 3 (Strip Column): Once the product has fully eluted, increase polarity to 50-100% EtOAc to elute any highly polar impurities (like the hydrolysis byproduct).

  • Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified solid.

Protocol 2: Recrystallization Solvent Screening

This protocol provides a systematic approach to finding a suitable solvent system for recrystallization.[4][11]

Methodology:

  • Preparation: Place approximately 20-30 mg of the impure solid into several small test tubes.

  • Screening:

    • To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until the solid is just covered. Observe solubility. An ideal solvent will show poor solubility at room temperature.

    • Heat the tubes that showed poor solubility in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely when hot.[12]

    • Remove the tubes from the heat and allow them to cool slowly to room temperature.

    • Place the tubes that show crystal formation in an ice bath to maximize precipitation.

  • Selection: The solvent that dissolves the product when hot but yields a high recovery of clean crystals upon cooling is the best choice for a large-scale recrystallization. If no single solvent is ideal, screen two-solvent systems (one in which the compound is soluble, one in which it is not).

Logical Flow for Purification Strategy:

Caption: Decision tree for purification strategy.

References
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.3c00293][1][7][13]
  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Thieme E-Books & E-Journals. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588941][5][6]
  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00371][14]
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.3c00188][2][3]
  • 2-Chloropyrimidine - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0182][15]
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. [URL: https://patents.google.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.
  • This compound Basic Information. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB03197893.htm][9]
  • Synthesis of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/part-vii/20-9280][17]
  • Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760001007][8]
  • 4-Chloro-2-(methylsulfonyl)pyrimidine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/97229-11-3.htm][18]
  • Purification by Recrystallization. CUNY. [URL: https://www.qc.cuny.
  • Technical Support Center: 4-Pyrimidine Methanamine Crystallization. Benchchem. [URL: https://www.benchchem.
  • 4-Chloro-2-(methylsulfonyl)pyrimidine Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_97229-11-3.htm][10]

Sources

Impact of solvent and base on the regioselectivity of 2-Chloro-4-(methylsulfonyl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for navigating the complexities of 2-Chloro-4-(methylsulfonyl)pyrimidine chemistry. This molecule is a key building block in medicinal chemistry and drug development, prized for its two reactive sites available for nucleophilic aromatic substitution (SNAr). However, controlling which site—the C2-chloro or the C4-methylsulfonyl group—reacts with a given nucleophile is a common and critical challenge. The regioselectivity of these reactions is exquisitely sensitive to the choice of solvent and base, often leading to unexpected outcomes and purification challenges.

This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the underlying principles governing this selectivity and to offer practical, actionable solutions to common experimental problems.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in reactions with this compound?

A1: The regioselectivity is a result of a complex interplay between the intrinsic reactivity of the C2 and C4 positions, the nature of the nucleophile, and the reaction conditions. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack.[1] The nitrogen atoms within the ring stabilize the negative charge of the intermediate formed during the SNAr reaction, particularly when the attack occurs at the C2 or C4 positions.[2] The methylsulfonyl group (-SO₂Me) is a strong electron-wthdrawing group, making the C4 position highly electrophilic. The chloro group at C2 also activates the ring, but the sulfonyl group generally has a stronger activating effect.

Q2: Which position, C2 or C4, is generally more reactive?

A2: The C4 position, activated by the strongly electron-withdrawing methylsulfonyl group, is generally more susceptible to nucleophilic attack than the C2 position with the chloro leaving group.[3][4] However, this is a simplification. The actual outcome depends heavily on the nucleophile and reaction conditions. For instance, reactions with amines often favor substitution at the C4 position, displacing the methylsulfonyl group, while reactions with alkoxides can show a surprising preference for the C2 position.[3]

Q3: How do solvents influence the reaction outcome?

A3: Solvents play a crucial role in stabilizing reactants, intermediates, and transition states.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are commonly used for SNAr reactions. They are effective at solvating cations, leaving the anionic nucleophile more "naked" and reactive. However, they can sometimes lead to side reactions or difficulties in product isolation.

  • Polar protic solvents (e.g., alcohols, water) can solvate both the nucleophile and the electrophile. While this can sometimes slow down the desired SNAr reaction, they can also promote specific interactions, such as hydrogen bonding, which may alter regioselectivity. Interestingly, water with a suitable base like potassium fluoride has been shown to be an effective and "green" solvent system for SNAr on some chloroheterocycles.[5]

  • Non-polar solvents (e.g., toluene, THF) are less common for SNAr reactions unless phase-transfer catalysts are used, as they do not effectively solvate the charged intermediates.

Q4: What is the role of the base in these reactions?

A4: The base has two primary functions:

  • Deprotonation of the Nucleophile: For nucleophiles like amines or thiols, a base is required to deprotonate them, increasing their nucleophilicity. The strength of the base should be matched to the pKa of the nucleophile.

  • Acid Scavenger: The reaction often generates HCl or methanesulfinic acid as a byproduct. A base is needed to neutralize this acid, preventing it from protonating the starting materials or products, which could halt the reaction or lead to side products.

The choice of base (e.g., organic amines like triethylamine or diisopropylethylamine vs. inorganic bases like K₂CO₃ or NaH) can influence the reaction rate and, in some cases, the regioselectivity by altering the aggregation state of the nucleophile or by participating in the reaction mechanism.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab.

Problem 1: My reaction with an amine nucleophile is giving a mixture of C2 and C4 substituted products, with low overall yield.

Possible Cause & Solution:

This is a classic regioselectivity problem. While C4 is often the preferred site for amine attack, several factors can lead to a loss of selectivity.

  • Insufficient Base: If the acid generated during the reaction is not effectively neutralized, it can protonate the starting amine, reducing its nucleophilicity and slowing the reaction. This can lead to incomplete conversion and a mixture of products.

    • Troubleshooting Step: Increase the equivalents of base (typically 2-3 equivalents are used). Consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃ if your reactants are stable under those conditions.

  • Solvent Effects: The solvent may not be optimal for directing the reaction to a single position.

    • Troubleshooting Step: If using a polar aprotic solvent like DMF, try switching to acetonitrile or THF. Sometimes, less polar solvents can enhance selectivity. A screen of different solvents is often necessary.[4]

  • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the less favored pathway, leading to a loss of selectivity.

    • Troubleshooting Step: Try running the reaction at a lower temperature for a longer period. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

Problem 2: I am trying to substitute the C2-chloro position with an alkoxide, but I am getting substitution at the C4-sulfonyl position instead.

Possible Cause & Solution:

This is an interesting case where the expected outcome is reversed. While alkoxides can react at C2, specific conditions are needed.

  • Hydrogen Bonding Direction: Quantum mechanics studies suggest that for C2 selectivity with alkoxides, a hydrogen bond can form between the acidic methyl protons of the sulfonyl group and the alkoxide.[3] This pre-organizes the nucleophile for attack at the adjacent C2 position.

    • Troubleshooting Step: Ensure your reaction is run at a very low temperature (e.g., -78 °C) as reported in the literature to favor this kinetic pathway.[3] The choice of solvent is also critical; a less polar solvent like THF might favor this pre-complexation over a highly polar one like DMF.

  • Base Choice: If you are using a strong base like NaH to generate the alkoxide in situ, the resulting sodium alkoxide may have different reactivity and aggregation properties compared to a pre-formed lithium or potassium alkoxide.

    • Troubleshooting Step: Try pre-forming the alkoxide using a base like LiHMDS or KOtBu before adding it slowly to the cooled solution of the pyrimidine.

Problem 3: The reaction is very slow or does not proceed at all.

Possible Cause & Solution:

  • Poor Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.

    • Troubleshooting Step: If using a neutral nucleophile like an aniline, ensure a strong enough base is present to deprotonate it. For very weak nucleophiles, a more forcing condition (higher temperature) might be necessary, but be mindful of potential side reactions. The pKa of the nucleophile is a key consideration; thiols, for instance, are generally more nucleophilic than alcohols at a given pH due to the lower pKa of the thiol proton.[6]

  • Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center.

    • Troubleshooting Step: The C4 position is generally more sterically accessible than the C2 position. If targeting C2 with a bulky nucleophile proves difficult, a different synthetic strategy might be required.

  • Deactivated Substrate: If your this compound has electron-donating groups elsewhere on the ring, this will decrease its electrophilicity and slow down the SNAr reaction.[6][7]

    • Troubleshooting Step: More forcing conditions (higher temperature, longer reaction time, stronger base) will be required. In some cases, switching to a metal-catalyzed cross-coupling reaction might be a more viable alternative.[5]

Data Summary Table

The following table summarizes typical regioselective outcomes based on nucleophile class. Note that these are general trends and can be influenced by the specific substrate and reaction conditions.

Nucleophile ClassPrimary Reaction SiteTypical ConditionsReference(s)
Amines (Primary & Secondary) C4 (Displacement of -SO₂Me)Base (e.g., Et₃N, DIPEA), Solvent (e.g., ACN, DMF), RT to 80 °C[3][4]
Alkoxides (e.g., MeO⁻, EtO⁻) C2 (Displacement of -Cl)Low Temperature (-78 °C), Solvent (e.g., THF)[3]
Formamide Anions C2 (Displacement of -Cl)Base (e.g., NaH), Solvent (e.g., DMF)[3]
Thiols C2 or C4 (Highly dependent on conditions)Base (e.g., K₂CO₃), Solvent (e.g., DMF)[8][9]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

  • To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add the amine nucleophile (1.1 eq).

  • Add a suitable base, such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 4-amino-2-chloropyrimidine product.

Protocol 2: Procedure for C2-Selective Alkoxylation

This protocol is adapted from literature reports for the selective substitution at the C2 position with an alkoxide.[3]

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare the alkoxide solution by adding the desired alcohol (1.2 eq) to a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF and stirring for 20 minutes at 0 °C.

  • Slowly add the pre-formed alkoxide solution to the cooled pyrimidine solution via syringe or cannula.

  • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-alkoxy-4-(methylsulfonyl)pyrimidine.

Mechanistic Diagrams & Workflows

A fundamental understanding of the reaction mechanism is key to troubleshooting. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10]

sn_ar_mechanism sub Pyrimidine Substrate meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer Addition (rate-determining) nuc Nucleophile (Nu⁻) prod Substituted Product meisenheimer->prod Elimination (restores aromaticity) lg Leaving Group (LG⁻)

Caption: Generalized SNAr Addition-Elimination Mechanism.

The choice of solvent and base can be visualized as a decision-making workflow.

workflow start Start: Select Regiochemical Outcome target_c4 Target: C4 Substitution (e.g., Amination) start->target_c4 target_c2 Target: C2 Substitution (e.g., Alkoxylation) start->target_c2 base_c4 Choose Base: Et3N, DIPEA, or K2CO3 target_c4->base_c4 Nucleophile: Amine base_c2 Choose Base: NaH, LiHMDS, or KOtBu target_c2->base_c2 Nucleophile: Alkoxide solvent_c4 Choose Solvent: ACN, DMF, or THF base_c4->solvent_c4 temp_c4 Set Temperature: RT to 80°C solvent_c4->temp_c4 outcome_c4 Product: 4-Nu-2-Cl-Pyrimidine temp_c4->outcome_c4 solvent_c2 Choose Solvent: Anhydrous THF base_c2->solvent_c2 temp_c2 Set Temperature: -78°C solvent_c2->temp_c2 outcome_c2 Product: 2-Nu-4-SO2Me-Pyrimidine temp_c2->outcome_c2

Caption: Decision workflow for regioselective substitution.

References

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines | Request PDF. (n.d.). ResearchGate.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455–1460.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Bauer, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. (n.d.). ResearchGate.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • 4-Amino-2-chloropyridine: Application, Synthesis. (2019, December 9). ChemicalBook.
  • How to Synthesize 2-Amino-4-chloropyrimidine? (n.d.). Guidechem.
  • Bauer, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Schütz, T., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025, December). BenchChem.
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
  • Preparation method for 2-amino-4, 6-dimethoxy pyrimidine. (n.d.). Google Patents.
  • 4-Amino-2-Chloropyrimidine. (n.d.). Chem-Impex.
  • Hoff, B. H., et al. (2023).
  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). ResearchGate.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (n.d.). ResearchGate.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed.
  • Nucleophile Effects on Substitution Reaction Rates. (2022, July 30). Chemistry LibreTexts.
  • Taha, M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (n.d.). ResearchGate.
  • Harris, P. A., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry.
  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry.
  • effect of nucleophile on substitution reaction|organic chemistry | PPTX. (n.d.). Slideshare.
  • Melnikova, S. F., et al. (2012). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring.
  • Taha, M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (n.d.). ResearchGate.
  • Madak, J. T., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Oncogene.
  • Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube.
  • Pyrimidine de novo Biosynthesis. (2023, August 31). Biology LibreTexts.
  • Novel synthesis of substituted 4-amino-pyrimidines. (2013, November 6). Google Patents.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18). Creative Proteomics Blog.

Sources

Stability of 2-Chloro-4-(methylsulfonyl)pyrimidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-(methylsulfonyl)pyrimidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile but reactive chemical intermediate. The inherent reactivity of this molecule, driven by its electron-deficient pyrimidine core and two potential leaving groups, makes a thorough understanding of its stability essential for successful experimentation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. The solutions are based on an understanding of the compound's underlying chemical principles.

Q1: I'm seeing a low yield in my nucleophilic substitution reaction, and my crude NMR shows multiple products. What's going on?

A1: This is a classic issue stemming from the high reactivity of the substrate. The this compound ring is highly activated towards nucleophilic attack by the strong electron-withdrawing effect of the methylsulfonyl group and the ring nitrogens. You are likely facing competing reactions.

  • Causality: The primary issue is often undesired hydrolysis or reaction with other nucleophilic species present in your reaction mixture. The methylsulfonyl group at the 4-position is an excellent leaving group, as is the chloro group at the 2-position. Nucleophilic attack at the 4-position is generally kinetically favored over the 2-position on a pyrimidine ring. However, the specific outcome depends on the nucleophile and conditions.

  • Troubleshooting Steps:

    • Assess Background Hydrolysis: Run a control reaction under your exact experimental conditions (solvent, temperature, base) but without your intended nucleophile. Monitor the disappearance of the starting material over time by TLC or LC-MS. This will quantify the rate of hydrolysis to 4-chloro-pyrimidin-2-ol or 2-chloro-pyrimidin-4-ol.

    • Ensure Anhydrous Conditions: Moisture is a key culprit. Ensure all solvents are rigorously dried, glassware is flame- or oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). The material itself is sensitive to moisture.

    • Control Stoichiometry and Addition: Use your nucleophile in a controlled stoichiometry (e.g., 1.0-1.2 equivalents). Adding the substrate slowly to a solution of the nucleophile can sometimes minimize side reactions.

    • Temperature Control: These reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly improve selectivity by favoring the desired kinetic product over decomposition pathways.

Q2: My starting material has degraded upon storage. How can I prevent this and how do I test its purity before use?

A2: this compound is sensitive to atmospheric moisture and elevated temperatures. Proper storage is critical to ensure its integrity.

  • Causality: The primary degradation pathway during storage is hydrolysis from ambient moisture, leading to the formation of the corresponding pyrimidinol species. This is often accelerated by exposure to light and air.

  • Best Practices for Storage & Handling:

    • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. For long-term storage

Technical Support Center: Troubleshooting Poor Yields in the Amination of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-chloro-4-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this nuanced reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and achieve your desired products.

Understanding the Core Chemistry: A Dichotomy in Reactivity

The amination of this compound is a classic example of nucleophilic aromatic substitution (SNAr). However, the substrate presents a fascinating challenge due to the presence of two potential leaving groups: the chloro group at the C2 position and the methylsulfonyl group at the C4 position. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the regiochemical outcome of the reaction is highly sensitive to the nature of the amine nucleophile and the reaction conditions.

Generally, the C4 position is more activated towards nucleophilic attack than the C2 position in pyrimidines. However, the strong electron-withdrawing nature of the methylsulfonyl group can also make it a viable leaving group. This creates a competitive environment where either the 2-amino or 4-amino pyrimidine derivative can be formed. Understanding and controlling this selectivity is paramount to achieving high yields of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I am seeing a significant amount of unreacted this compound in my reaction mixture, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the amination of this substrate can stem from several factors, primarily related to insufficient reactivity of the nucleophile or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Nucleophilic Amine:

    • Explanation: The amine you are using may not be nucleophilic enough to attack the electron-deficient pyrimidine ring under the current conditions. This is particularly true for aromatic amines or sterically hindered amines.

    • Solution:

      • Increase Nucleophilicity with a Stronger Base: If you are using a neutral amine, the addition of a strong, non-nucleophilic base can deprotonate the amine, generating a more potent anionic nucleophile. For instance, using sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can significantly enhance the reactivity of primary and secondary amines.

      • Consider a More Reactive Amine Derivative: If possible, using a more electron-rich or less sterically hindered amine analog could improve the reaction rate.

  • Suboptimal Reaction Temperature:

    • Explanation: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Room temperature may not be sufficient for less reactive amines.

    • Solution:

      • Gradual Increase in Temperature: Cautiously increase the reaction temperature in increments (e.g., to 50 °C, 80 °C, or reflux) while monitoring the reaction progress by TLC or LC-MS. Be mindful of potential side reactions or decomposition at higher temperatures.

      • Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate the reaction, often leading to higher yields in shorter reaction times. A typical starting point would be 120-140 °C for 15-30 minutes.[1]

  • Inappropriate Solvent:

    • Explanation: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can solvate the nucleophile and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Solution:

      • Solvent Screening: If you are using a less polar solvent like THF or toluene, consider switching to a more polar aprotic solvent such as DMF, DMSO, or NMP.

  • Acid Scavenging is Crucial:

    • Explanation: The reaction of an amine with the chloropyrimidine generates one equivalent of HCl. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution:

      • Use of a Stoichiometric or Excess Base: Always include a non-nucleophilic base in your reaction to neutralize the generated HCl. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3). An excess of the amine nucleophile itself can also serve as the acid scavenger.

Issue 2: Poor Regioselectivity - Formation of a Mixture of 2-amino and 4-amino Products

Question: My reaction is producing a mixture of the desired 2-amino-4-(methylsulfonyl)pyrimidine and the isomeric 4-amino-2-chloropyrimidine. How can I improve the selectivity for the 2-amino product?

Answer:

Achieving high regioselectivity is the most significant challenge in the amination of this compound. The formation of a mixture of isomers indicates that both the chloro and methylsulfonyl groups are acting as leaving groups under your reaction conditions. The key to controlling the selectivity lies in carefully tuning the reaction parameters to favor attack at the C2 position.

Strategies to Enhance C2-Selectivity (Displacement of the Methylsulfonyl Group):

  • Harnessing the Power of a Strong Base with Primary and Secondary Amines:

    • Explanation: Deprotonation of the amine with a strong base generates a highly reactive anionic nucleophile. In some cases, this can favor attack at the C2 position.

    • Protocol:

      • In an inert atmosphere, suspend sodium hydride (NaH, 1.2 equivalents) in anhydrous DMF.

      • Add the amine (1.1 equivalents) dropwise at 0 °C and stir for 30 minutes.

      • Add a solution of this compound (1.0 equivalent) in DMF.

      • Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.

  • Leveraging Hydrogen Bonding with Alkoxides:

    • Explanation: Quantum mechanics (QM) calculations suggest that alkoxides can form a hydrogen bond with the acidic protons of the methylsulfonyl group. This interaction can pre-organize the nucleophile for an attack at the C2 position, leading to high selectivity. While this is for alkoxides, a similar interaction may be at play with certain amine-base combinations.

    • Conceptual Application to Amines: While not a direct protocol for amines, this highlights the importance of non-covalent interactions. The choice of base and solvent can influence the formation of such directing complexes.

Strategies to Enhance C4-Selectivity (Displacement of the Chloro Group):

  • Utilizing Palladium Catalysis with Secondary Aliphatic Amines:

    • Explanation: Palladium-catalyzed amination (Buchwald-Hartwig amination) can exhibit a strong preference for the C4 position on dichloropyrimidines. This is a powerful method to achieve high regioselectivity for the 4-amino product.[2][3]

    • Protocol:

      • To a solution of this compound (1.0 equivalent) and the secondary amine (1.2 equivalents) in an anhydrous solvent like dioxane or toluene, add a palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and a suitable phosphine ligand (e.g., dppb, 4 mol%).

      • Add a strong, non-nucleophilic base such as LiHMDS (1.5 equivalents).

      • Heat the reaction mixture under an inert atmosphere and monitor for completion.

  • Non-Catalyzed Reactions with Aromatic Amines:

    • Explanation: In some cases, the reaction of aromatic amines with dichloropyrimidines can show a preference for the C4 position without the need for a catalyst, particularly in polar solvents.[2]

    • Protocol:

      • Dissolve this compound (1.0 equivalent) and the aromatic amine (1.1-1.5 equivalents) in a polar solvent like ethanol or DMF.

      • Add a base such as K2CO3 or DIPEA (2.0 equivalents).

      • Heat the reaction mixture and monitor for completion.

Troubleshooting Flowchart for Poor Regioselectivity:

Troubleshooting_Regioselectivity Troubleshooting Poor Regioselectivity Start Mixture of 2-amino and 4-amino products Desired_Product What is your desired product? Start->Desired_Product Product_2_Amino 2-Amino-4-(methylsulfonyl)pyrimidine Desired_Product->Product_2_Amino C2-Substitution Product_4_Amino 4-Amino-2-chloropyrimidine Desired_Product->Product_4_Amino C4-Substitution Strategy_2_Amino Strategies for C2-Selectivity: - Use a strong base (e.g., NaH, LiHMDS) to generate an anionic nucleophile. - Screen polar aprotic solvents (DMF, DMSO). - Lower reaction temperature to favor kinetic control. Product_2_Amino->Strategy_2_Amino Strategy_4_Amino Strategies for C4-Selectivity: - Employ Palladium catalysis (e.g., Pd(OAc)2/dppb) with a strong base (LiHMDS). - For aromatic amines, try non-catalyzed conditions in a polar solvent (e.g., ethanol). - Screen different non-nucleophilic organic bases (DIPEA, TEA). Product_4_Amino->Strategy_4_Amino

Caption: A decision workflow for addressing poor regioselectivity.

Issue 3: Product Decomposition or Formation of Byproducts

Question: I am observing significant decomposition of my starting material or product, or the formation of unexpected byproducts. How can I minimize this?

Answer:

Decomposition and byproduct formation are common issues, especially when using elevated temperatures or highly reactive reagents.

Potential Causes & Solutions:

  • Excessive Heat:

    • Explanation: Pyrimidine rings, especially when highly activated, can be susceptible to degradation at high temperatures.

    • Solution:

      • Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period.

      • Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.

  • Reaction with Solvent:

    • Explanation: If using a nucleophilic solvent (e.g., an alcohol) at elevated temperatures, you may observe the formation of alkoxy-substituted byproducts.

    • Solution:

      • Switch to a Non-Nucleophilic Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP. If an alcohol is necessary, use it at the lowest possible temperature.

  • Hydrolysis:

    • Explanation: The presence of water in the reaction mixture can lead to hydrolysis of the chloro or methylsulfonyl group, especially under basic conditions, to form the corresponding pyrimidinone.

    • Solution:

      • Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Di-substitution:

    • Explanation: If your amine is highly reactive, it may displace both the chloro and methylsulfonyl groups, leading to the formation of a di-amino pyrimidine.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the amine.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can help to favor mono-substitution.

      • Slow Addition of the Amine: Adding the amine solution dropwise to the reaction mixture can help to maintain a low concentration of the nucleophile and minimize di-substitution.

Experimental Protocols

General Protocol for C4-Selective Amination (Palladium-Catalyzed)
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the secondary aliphatic amine (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and dppb (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous dioxane (5 mL) followed by LiHMDS (1.5 mmol, 1.5 mL of a 1M solution in THF) at room temperature.

  • Reaction: Stir the mixture at the desired temperature (start with room temperature and increase if necessary) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with saturated aqueous NH4Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for C2-Selective Amination (Strong Base)
  • Amine Deprotonation: In a flame-dried flask under an inert atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (3 mL). Cool the suspension to 0 °C and add the primary or secondary amine (1.1 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Data Summary Table

IssuePotential CauseRecommended Solution
Low Conversion Insufficiently nucleophilic amineUse a stronger base (e.g., NaH, LiHMDS) to deprotonate the amine.
Suboptimal temperatureGradually increase the reaction temperature or use microwave irradiation.
Inappropriate solventSwitch to a polar aprotic solvent (e.g., DMF, DMSO).
Acid generationUse a non-nucleophilic base (e.g., DIPEA, K2CO3) as an acid scavenger.
Poor Regioselectivity Mixture of C2 and C4 productsFor C2-selectivity, use a strong base with the amine. For C4-selectivity with secondary amines, use palladium catalysis. For C4-selectivity with aromatic amines, try non-catalyzed conditions in a polar solvent.[2]
Decomposition/Byproducts Excessive heatLower the reaction temperature and monitor the reaction closely.
Reaction with solventUse a non-nucleophilic, aprotic solvent.
HydrolysisUse anhydrous conditions and an inert atmosphere.
Di-substitutionControl stoichiometry, lower the temperature, and add the amine slowly.

Visualizing the Reaction Pathway

SNAr_Mechanism General SNAr Mechanism on this compound cluster_path1 Path A: C4 Substitution cluster_path2 Path B: C2 Substitution Substrate This compound Intermediate_C4 Meisenheimer Complex (Attack at C4) Substrate->Intermediate_C4 + R-NH2 Intermediate_C2 Meisenheimer Complex (Attack at C2) Substrate->Intermediate_C2 + R-NH2 Nucleophile Amine (R-NH2) Product_C4 4-Amino-2-chloropyrimidine Intermediate_C4->Product_C4 - Cl- Product_C2 2-Amino-4-(methylsulfonyl)pyrimidine Intermediate_C2->Product_C2 - MeSO2-

Caption: Competing pathways in the amination of this compound.

References

  • Zhang, Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 377-380). [Link]
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Ananikov, V. P., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1865. [Link]
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

Sources

Technical Support Center: Impurity Identification in 2-Chloro-4-(methylsulfonyl)pyrimidine Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide is designed to provide expert advice and practical solutions for identifying and troubleshooting impurities encountered during the synthesis of 2-Chloro-4-(methylsulfonyl)pyrimidine using High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we have structured this resource to address the specific challenges you may face, combining technical accuracy with field-proven insights.

Introduction: The Critical Role of Impurity Profiling

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for separating, detecting, and quantifying these process-related impurities and degradation products.[2][3][4] This guide will help you navigate the complexities of HPLC analysis, from troubleshooting unexpected results to developing robust analytical methods.

Troubleshooting Guide: Resolving Common HPLC Issues

This section addresses specific problems you might encounter during the HPLC analysis of your synthesis reaction mixture.

Question 1: I'm seeing unexpected peaks in my chromatogram that are not the main product or starting materials. What are they and how do I identify them?

Answer:

Unexpected peaks are a common challenge in synthetic chemistry and can originate from various sources. Identifying these unknowns is crucial for process optimization and regulatory compliance.[2]

Probable Causes:

  • Process-Related Impurities: These are by-products formed during the synthesis. In pyrimidine chemistry, this can include isomers, products of incomplete reaction, or side-products from competing reaction pathways.[5] The synthesis of this compound typically involves the oxidation of a thioether precursor; incomplete oxidation is a likely source of impurities.[6]

  • Starting Material Impurities: Impurities present in the initial reactants can carry through the synthesis or participate in side reactions.

  • Degradation Products: The target molecule or intermediates may degrade under the reaction, work-up, or even storage conditions. Pyrimidine rings can be susceptible to hydrolysis or other forms of degradation.[7][8][9]

  • System Contamination: Peaks can arise from a contaminated HPLC system, mobile phase, or sample solvent.[10]

Solutions and Methodologies:

  • Systematic Investigation: First, rule out system contamination by running a blank injection (injecting only the sample solvent). If the peaks persist, the source is likely the sample.

  • Forced Degradation Study: To tentatively identify degradation products, subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, oxidation, light). Analyze the resulting mixture by HPLC. The appearance of new peaks that match the retention times of unknown impurities in your sample suggests they are degradants.

  • Structural Elucidation with LC-MS: The most powerful tool for identifying unknown impurities is High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11] Accurate mass data from a Q-TOF or Orbitrap mass spectrometer can provide the molecular formula of the impurity, while fragmentation patterns (MS/MS) can reveal its structure.[11][12][13]

Workflow for Impurity Identification by LC-MS

Caption: Workflow for identifying unknown impurities.

Question 2: My peaks are broad, split, or tailing. How can I improve the peak shape?

Answer:

Poor peak shape compromises resolution and the accuracy of integration, making quantification unreliable. This issue often points to problems with the column, mobile phase, or sample preparation.[10][14]

Probable Causes & Solutions:

Probable CauseSolution & Scientific Rationale
Column Overload Solution: Reduce the sample concentration or injection volume. Rationale: Injecting too much sample saturates the stationary phase, leading to band broadening and asymmetrical peaks.[14]
Column Contamination/Void Solution: 1. Flush the column with a strong solvent (e.g., isopropanol). 2. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing at a low flow rate. 3. If a void has formed at the column inlet, the column may need to be replaced. Rationale: Contaminants irreversibly adsorbed to the stationary phase or a physical void can disrupt the sample path, causing split or tailing peaks.[15]
Incompatible Injection Solvent Solution: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent must be used for solubility, inject the smallest possible volume.[10] Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, the sample band will not focus properly at the head of the column, leading to broad or distorted peaks.
Secondary Interactions Solution: For basic compounds like pyrimidines, free silanol groups on the silica surface can cause peak tailing. Add a competitor, such as 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase, or use a base-deactivated column. Rationale: The acidic additive protonates the silanol groups, minimizing their interaction with the basic analyte.
Extra-Column Volume Solution: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter. Check for loose fittings. Rationale: Excessive volume outside of the column contributes to band broadening, reducing efficiency.

Question 3: My retention times are shifting between injections. What is causing this instability?

Answer:

Consistent retention times are fundamental for reliable peak identification. Drifting retention times typically indicate a lack of system equilibration or a change in the mobile phase composition or flow rate.[16]

Probable Causes & Solutions:

  • Insufficient Equilibration Time:

    • Solution: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection, and after any change in mobile phase composition.

    • Rationale: The stationary phase needs time to fully equilibrate with the mobile phase. Insufficient time leads to a continuously changing surface chemistry and, consequently, drifting retention times.[16]

  • Mobile Phase Composition Change:

    • Solution: Prepare fresh mobile phase daily.[17] If using an aqueous buffer, ensure it is fully dissolved and filter it. If mixing solvents online, ensure the pump's proportioning valves are working correctly.

    • Rationale: Volatilization of the more organic component or precipitation of buffer salts can alter the mobile phase's elution strength over time.[10]

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature.

    • Rationale: Retention is temperature-dependent. Fluctuations in ambient lab temperature can cause retention times to drift.

  • Pump Issues (Flow Rate Fluctuation):

    • Solution: Check for leaks in the pump heads and fittings.[14] Degas the mobile phase thoroughly to prevent air bubbles from entering the pump.

    • Rationale: Leaks or air bubbles will cause the pump to deliver an inconsistent flow rate, leading directly to unstable retention times.[15][17]

Troubleshooting Decision Tree for HPLC Issues

Synthesis_Pathway SM Starting Materials (e.g., β-dicarbonyl, urea derivative) Cyclization Cyclization SM->Cyclization Impurity1 Unreacted Starting Materials SM->Impurity1 Thioether 2-(Methylthio)pyrimidine Intermediate Cyclization->Thioether Impurity2 Isomeric By-products Cyclization->Impurity2 Oxidation Oxidation (e.g., Oxone, m-CPBA) Thioether->Oxidation Chlorination Chlorination Thioether->Chlorination Product This compound Oxidation->Product Impurity3 2-(Methylsulfinyl)pyrimidine (Incomplete Oxidation) Oxidation->Impurity3 Chlorination->Product Impurity4 Over-chlorinated Species Chlorination->Impurity4

Caption: Conceptual synthesis pathway showing potential impurity entry points.

Common impurities include:

  • Starting Materials and Intermediates: Unreacted 2-(methylthio)pyrimidine precursor is a common process impurity.

  • By-products of Oxidation: Incomplete oxidation can lead to the corresponding sulfoxide impurity, 2-Chloro-4-(methylsulfinyl)pyrimidine.

  • By-products of Chlorination: Depending on the synthetic route, isomers or di-chlorinated species could be formed. [18]* Degradation Products: Hydrolysis of the chloro group to a hydroxyl group, forming 2-Hydroxy-4-(methylsulfonyl)pyrimidine, is a potential degradant.

Q2: Can you provide a starting HPLC method for analyzing this compound and its impurities?

Yes, here is a robust starting method. It should be validated for your specific application.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column provides good retention and resolution for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to sharpen peaks of basic compounds and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 5 min.A broad gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nm or Diode Array Detector (DAD)Pyrimidine rings typically have strong UV absorbance. A DAD is useful for checking peak purity.
Injection Volume 10 µLA good starting point to avoid column overload.

Protocol: HPLC Sample and Mobile Phase Preparation

  • Mobile Phase Preparation: a. For Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water. b. For Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. c. Filter both mobile phases through a 0.45 µm filter to remove particulates. d. Degas both mobile phases for 15 minutes using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump. [17]2. Sample Preparation: a. Accurately weigh approximately 10 mg of the reaction mixture or sample. b. Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. c. Further dilute the stock solution as needed to fall within the linear range of the detector. d. Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the column from particulates. [17] Q3: What are the advantages of using LC-MS over HPLC-UV for impurity identification?

While HPLC-UV is excellent for separation and quantification, it provides no structural information. LC-MS offers significant advantages for identification. [12]

  • Specificity: Mass spectrometry provides a mass-to-charge ratio (m/z), which is a highly specific property of a molecule. This allows you to distinguish between compounds that might co-elute or have similar UV spectra.

  • Sensitivity: MS detectors, particularly in selected ion monitoring (SIM) mode, can be far more sensitive than UV detectors, enabling the detection of trace-level impurities. [12]* Structural Information: High-resolution mass spectrometry (HRMS) can determine the elemental composition of an impurity. Tandem mass spectrometry (MS/MS) fragments the impurity and analyzes the pieces, providing clues that allow for structural elucidation, much like solving a puzzle. [11][13]This is invaluable when an impurity standard is not available for comparison.

By integrating these troubleshooting strategies, protocols, and foundational knowledge, you can enhance the efficiency and accuracy of your impurity profiling efforts, ensuring the quality and integrity of your this compound synthesis.

References

  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (URL: )
  • De Novo Pyrimidine Synthesis - BOC Sciences. (URL: )
  • Technical Support Center: Stabilizing HPLC Baselines for Chlorinated Compound Analysis - Benchchem. (URL: )
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • The benefits of high-resolution mass spectrometry for impurity profiling. (URL: )
  • Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed. (URL: [Link])
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (URL: )
  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY - Almac. (URL: )
  • Troubleshooting in HPLC: A Review - IJSDR. (URL: [Link])
  • Identifying and elucidating impurity species - RSSL. (URL: [Link])
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: [Link])
  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
  • HPLC Troubleshooting Guide. (URL: [Link])
  • Pyrimidine - Wikipedia. (URL: [Link])
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. (URL: [Link])
  • HPLC Troubleshooting Guide. (URL: [Link])
  • 2-Chloropyrimidine - Organic Syntheses Procedure. (URL: [Link])
  • Purine and Pyrimidine Metabolism. (URL: [Link])
  • Pyrimidine metabolism - Wikipedia. (URL: [Link])
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (URL: [Link])
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (URL: [Link])
  • pyrimidine degradation pathway: Topics by Science.gov. (URL: [Link])
  • Convenient synthesis of 2-(methylsulfonyl)
  • (PDF)
  • REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum - NIH. (URL: [Link])
  • Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. (URL: [Link])

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Technical Support Center: Managing Exothermicity of Reactions with 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling reactions involving 2-Chloro-4-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the significant exothermic potential of this reagent. The content is structured to address common questions and troubleshoot critical issues you may encounter during your experiments, ensuring both procedural success and laboratory safety.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal hazards and control strategies associated with this compound.

Q1: What are the primary exothermic risks associated with this compound?

The primary risk is a thermal runaway reaction. This compound is highly activated for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This high reactivity stems from two key structural features:

  • Electron-Deficient Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring withdraw electron density, making the ring electrophilic.

  • Powerful Activating Group: The methylsulfonyl group (-SO₂CH₃) is a very strong electron-withdrawing group, further increasing the ring's susceptibility to nucleophilic attack.

  • Good Leaving Group: The chloro group is an effective leaving group in SNAr reactions.[4][5]

This combination leads to a rapid and highly exothermic reaction upon introduction of a nucleophile. If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise, accelerating the reaction rate further. This vicious cycle can lead to a runaway, resulting in a violent release of energy, boiling of solvents, over-pressurization, and potential vessel rupture or explosion.[6][7][8][9]

Q2: How can I predict and quantify the potential for a thermal runaway reaction?

A thorough thermal hazard assessment is essential before any scale-up.[6] This involves using specialized analytical techniques to gather quantitative data:

  • Reaction Calorimetry (RC): Instruments like a Reaction Calorimeter (RC1) or Thermal Screening Unit (TSu) are used to measure the total heat of reaction (ΔHr), the rate of heat release, and the heat capacity of the reaction mixture. This data is critical for determining if the existing cooling capacity is sufficient for the planned scale.[6][10]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of decomposition for all components in the reaction mixture (reactants, intermediates, products, solvents). This information helps define the maximum safe operating temperature to avoid secondary decomposition reactions, which can be even more energetic.[10]

These analyses allow for the calculation of critical safety parameters like the Maximum Temperature of the Synthesis Reaction (MTSR) , which helps in designing safe operating protocols.

Q3: What are the most critical process parameters to control during the reaction?

Effective management of the exotherm relies on controlling the reaction rate. The key parameters are:

  • Reagent Addition Rate: The most crucial control strategy is to add one of the reagents (typically the more reactive one or the one in excess) slowly over time. This "semi-batch" approach ensures that the instantaneous rate of heat generation never overwhelms the cooling system.[6] Adding all reagents at once (batch mode) is extremely dangerous with this substrate.[8]

  • Reaction Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will slow heat evolution and provide a larger safety margin.[6]

  • Efficient Agitation: Good mixing is vital to prevent the formation of localized "hot spots" where reagents can accumulate and react uncontrollably. It also ensures efficient heat transfer to the vessel walls and cooling jacket.[10]

  • Dilution: Conducting the reaction in a suitable solvent increases the overall thermal mass of the mixture. The solvent can absorb a significant amount of the heat generated, buffering the temperature increase.[6]

Troubleshooting Guide: Managing Uncontrolled Exotherms

This guide provides a clear, action-oriented response to specific in-process events.

Observed Problem Immediate Actions Potential Root Causes & Preventative Measures
Rapid, unexpected temperature increase during reagent addition. 1. STOP REAGENT ADDITION IMMEDIATELY. [10]2. MAXIMIZE COOLING: Apply full cooling to the reactor jacket.3. VERIFY AGITATION: Ensure the stirrer is functioning correctly and at an appropriate speed.Causes: Addition rate too fast; Insufficient initial cooling; Incorrect reagent concentration.Prevention: Program a slow, controlled addition rate. Pre-cool the reactor before starting addition. Double-check all calculations and reagent concentrations.
Temperature continues to rise after stopping reagent addition. 1. ALERT PERSONNEL & PREPARE FOR EMERGENCY SHUTDOWN. 2. DO NOT RESTART ADDITION. 3. INITIATE EMERGENCY QUENCHING PROTOCOL if the temperature approaches the solvent boiling point or the known decomposition temperature.[10]Causes: Significant accumulation of unreacted reagents due to poor mixing or a low-temperature start; The reaction has entered the early stages of thermal runaway.Prevention: Ensure the reaction has initiated before adding the bulk of the reagent. Maintain adequate agitation throughout the process.
Sudden increase in reactor pressure. 1. FOLLOW ALL STEPS FOR A RAPID TEMPERATURE INCREASE. 2. VENT THE REACTOR to a safe location (e.g., scrubber) only if the pressure approaches the vessel's limit and the system is designed for emergency venting.[10]Causes: Vigorous boiling of the solvent; Gas evolution from the primary reaction or a secondary decomposition reaction.Prevention: Operate at a temperature well below the solvent's boiling point. Use thermal analysis (DSC) to identify and avoid temperatures that trigger decomposition.
Experimental Protocols
Protocol 1: General Procedure for a Controlled Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a semi-batch approach to control the reaction exotherm. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe (thermocouple), a condenser, a nitrogen inlet, and an addition funnel or syringe pump.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).

  • Charge Initial Reagents: Charge the reactor with this compound and the chosen solvent.

  • Cooling: Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-10 °C).[10]

  • Prepare Nucleophile: Dissolve the nucleophile in a suitable solvent in the addition funnel or prepare it in the syringe pump.

  • Controlled Addition: Begin adding the nucleophile solution dropwise or at a slow, constant rate. Closely monitor the internal temperature. The rate of addition should be adjusted to maintain the desired temperature and not exceed the cooling capacity of the system.

  • Reaction Monitoring: Maintain the reaction at the set temperature for the required duration after the addition is complete. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC).

  • Work-up & Quenching: Once the reaction is complete, cool the mixture further before proceeding with the work-up. Quench the reaction by slowly adding a suitable quenching agent (e.g., water or a dilute aqueous acid/base). Be aware that the quenching step itself can be exothermic and must be performed with cooling.[10][11][12]

Protocol 2: Emergency Quenching Protocol for Runaway Reactions

This procedure is a last resort to be used ONLY when a reaction is confirmed to be in a state of thermal runaway and other control measures have failed. This should only be performed by trained personnel.

  • Confirm Runaway: A runaway is indicated by a continuously accelerating temperature rise even after stopping reagent feed and applying maximum cooling.

  • Alert and Evacuate: Alert all personnel in the immediate area and evacuate non-essential staff.

  • Prepare Quenching Agent: A pre-determined and appropriate quenching agent should be readily available. The ideal quencher rapidly stops the reaction without generating excessive heat or gas itself.

  • Execute Quench: If it is safe to approach the reactor, add the quenching agent as quickly as is safely possible to halt the reaction. This action carries significant risk and must be based on a prior, thorough risk assessment.

Visualization of Safety Workflows
Decision Workflow for Exotherm Management

The following diagram outlines the decision-making process when an exotherm is detected.

ExothermManagement Start Reagent Addition Begins Monitor Monitor Temperature Continuously Start->Monitor CheckTemp Temperature Stable? Monitor->CheckTemp TempRise Rapid Temperature Rise Detected CheckTemp->TempRise No Continue Continue Addition with Caution CheckTemp->Continue Yes Action1 1. Stop Addition 2. Maximize Cooling TempRise->Action1 CheckAgain Temperature Stabilizing? Action1->CheckAgain Resume Continue Monitoring CheckAgain->Resume Yes Emergency EMERGENCY: Initiate Quench Protocol Alert Personnel CheckAgain->Emergency No Resume->Monitor Continue->Monitor

Caption: Decision tree for responding to a temperature excursion.

Relationship Between Control Parameters and Thermal Risk

This diagram illustrates how key experimental choices influence the overall risk of a thermal event.

RiskFactors cluster_params Control Parameters cluster_effects Primary Effects AdditionRate Addition Rate HeatGen Rate of Heat Generation AdditionRate->HeatGen Increases Temperature Reaction Temp Temperature->HeatGen Increases HeatRemoval Rate of Heat Removal Temperature->HeatRemoval Reduces ΔT Concentration Concentration Concentration->HeatGen Increases Agitation Agitation Speed Agitation->HeatRemoval Improves Risk Thermal Runaway Risk HeatGen->Risk Directly Increases HeatRemoval->Risk Directly Decreases

Caption: Factors influencing thermal runaway risk.

References
  • BenchChem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
  • CymitQuimica. (2024). Safety Data Sheet: 5-Chloro-2-(methylsulfonyl)pyrimidine.
  • Acros Organics. (2013). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
  • University of Notre Dame. (2015). Common Standard Operating Procedure: Quenching and disposal of pyrophoric materials.
  • Ross, N. L., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Fisher Scientific. (2009). Safety Data Sheet: 4-Chloro-2-(methylthio)pyrimidine.
  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloropyrimidine.
  • Sarpong, R. (2016). Quenching of Pyrophoric Materials.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Um, I. H., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
  • Foley, D. G., et al. (n.d.). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed Central.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • IChemE. (n.d.). Runaway chemical reaction at Corden Pharmachem, Cork.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Aminopyrimidine.
  • PubChem. (n.d.). 2-Chloro-4-methylpyrimidine.
  • Journal of the American Chemical Society. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • ResearchGate. (n.d.). (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • Copelli, S., et al. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Royal Society of Chemistry. (n.d.). Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter.
  • ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.
  • ChemicalBook. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine synthesis.

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Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst poisoning encountered during cross-coupling reactions involving sulfonylpyrimidine substrates. The inherent functionalities of sulfonylpyrimidines—both the sulfur-containing sulfonyl group and the nitrogen-rich pyrimidine ring—present unique challenges in palladium-catalyzed transformations. This document is designed to help you understand the root causes of these challenges and provide actionable solutions to ensure the success of your reactions.

Section 1: Understanding the Problem - FAQs

This section addresses the fundamental questions surrounding catalyst deactivation when using sulfonylpyrimidine substrates.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a sulfonylpyrimidine substrate is failing or giving very low yields. What is the likely cause?

A: When a typically robust cross-coupling reaction fails with a sulfonylpyrimidine substrate, the primary suspect is catalyst poisoning. Both the sulfonyl group and the pyrimidine nitrogen atoms can act as poisons for palladium catalysts.[1][2] These functional groups can strongly coordinate to the palladium center, leading to the formation of stable, catalytically inactive complexes.[3][4] This effectively removes the active catalyst from the reaction cycle, stalling or completely inhibiting product formation.

Q2: How exactly do sulfonylpyrimidines poison the palladium catalyst?

A: Catalyst poisoning in this context is a multi-faceted problem involving strong coordination between the substrate and the metal center.

  • Sulfur Coordination: The sulfur atom in the sulfonyl group, much like other sulfur-containing compounds (thiols, sulfides), has a high affinity for palladium.[5] It can bind tightly to the catalyst's active sites, physically blocking access for the intended reactants (e.g., aryl halide and boronic acid in a Suzuki coupling).[4] This binding can alter the electronic properties of the palladium, rendering it less effective in crucial catalytic steps like oxidative addition or reductive elimination.[6]

  • Nitrogen Coordination: The nitrogen atoms of the pyrimidine ring are Lewis basic and are well-known to coordinate strongly with metal catalysts.[1] This coordination can lead to catalyst inhibition or promote undesired side reactions. In essence, your substrate competes with the desired ligands for coordination sites on the palladium atom.

The combination of both a sulfur-based moiety and nitrogen heterocycle in one molecule makes sulfonylpyrimidines particularly challenging substrates.

Q3: What are the common visual or analytical signs of catalyst poisoning in my reaction?

A: Several observations can point towards catalyst poisoning:

  • Stalled Reaction: TLC or LC-MS analysis shows the consumption of starting materials ceasing prematurely, with significant amounts of starting material remaining even after extended reaction times or heating.

  • Formation of Palladium Black: A common sign of catalyst decomposition is the precipitation of palladium black. While some catalyst systems naturally change color, a rapid formation of a black, insoluble precipitate often indicates the active catalytic species has degraded.[7]

  • No Product Formation: Complete absence of the desired product, with only starting materials recovered.

  • Hydrodehalogenation: In some cases, you might observe the formation of a byproduct where the halide on your coupling partner has been replaced by a hydrogen atom. This can occur when the catalytic cycle is disrupted.

Section 2: Troubleshooting Guide & Mitigation Strategies

This section provides a systematic approach to overcoming catalyst poisoning, from initial diagnostics to advanced protocol modifications.

Q4: I suspect catalyst poisoning. What are the first and most critical troubleshooting steps I should take?

A: Start with the most straightforward and impactful variables before moving to more complex solutions.

  • Reagent Purity: Ensure all your reagents and solvents are of the highest purity and are anhydrous. Trace impurities, especially other sulfur-containing compounds from the synthesis of your sulfonylpyrimidine, can act as potent catalyst poisons.[8] It is advisable to purify your sulfonylpyrimidine substrate meticulously via column chromatography or recrystallization immediately before use.

  • Increase Catalyst Loading: As a simple first step, try increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%). While not an elegant solution, it can sometimes overcome partial poisoning by providing a sufficient concentration of active catalyst to drive the reaction to completion.

  • Degassing: Ensure your reaction mixture is thoroughly degassed. Oxygen can oxidize the Pd(0) active species and also potentially interact with sulfur compounds, exacerbating catalyst deactivation.[9]

Q5: My initial troubleshooting failed. Which ligands should I screen to overcome this problem?

A: The choice of ligand is crucial. The goal is to use a ligand that binds strongly enough to the palladium to facilitate the catalytic cycle but also provides steric bulk to prevent inhibitory binding of the sulfonylpyrimidine.

Electron-rich, sterically hindered phosphine ligands are often the best choice for challenging cross-coupling reactions.[10][11] They promote the crucial oxidative addition and reductive elimination steps while their bulk can disfavor the binding of poisons.

Ligand ClassSpecific ExamplesRationale & Key Advantages
Buchwald Biarylphosphines SPhos, XPhos, RuPhosProvide significant steric bulk around the palladium center, accelerating reductive elimination and hindering substrate inhibition.[7]
Dialkylphosphines tBu₃P (Tri-tert-butylphosphine)Highly electron-donating, which can accelerate the oxidative addition of challenging substrates. Use as a solution or as the more stable HBF₄ salt.
Ferrocene-Based dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and versatile ligand, often used in initial screens for Suzuki reactions. It provides a wide bite angle.[11]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesThese are strong sigma-donating ligands that form very stable palladium complexes, which can be more resistant to certain modes of decomposition.
Experimental Protocol: Ligand Screening
  • Setup: In a glovebox, arrange an array of reaction vials. To each vial, add your sulfonylpyrimidine (1.0 eq), coupling partner (e.g., boronic acid, 1.2 eq), and base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Preparation: In separate vials, prepare the catalyst systems. For each ligand, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst solutions to the corresponding reaction vials, followed by the bulk of the degassed solvent.

  • Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Take aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyze by LC-MS to determine the conversion to product. This will identify the most effective ligand.

Q6: Can additives be used to rescue my reaction?

A: Yes, certain additives can act as "sacrificial" agents or promoters to protect the catalyst or enhance the reaction rate.

  • Scavengers: Additives like copper(I) salts (e.g., CuI, CuTC) can sometimes act as scavengers for sulfur-containing impurities.

  • Promoters: For Suzuki reactions, the addition of a small amount of water to reactions using bases like K₃PO₄ can be crucial for activating the boronic acid, but this should be done with caution.[7]

  • Salts: Additives like bromides (e.g., LiBr) have been shown to promote certain cross-coupling reactions, such as Negishi couplings.[12]

Q7: How should I adapt my protocol specifically for a Buchwald-Hartwig amination of a sulfonylpyrimidine?

A: The Buchwald-Hartwig amination is particularly sensitive to substrate electronics and sterics.[10] The amine nucleophile can also interact with the catalyst.

  • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst (e.g., an XPhos- or SPhos-based G3 or G4 pre-catalyst) is highly recommended. These form the active Pd(0) species rapidly and consistently upon exposure to base, which can be more effective than generating the catalyst in situ.[13]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[11] However, for substrates with sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring higher temperatures.

  • Solvent Choice: Aprotic, non-coordinating solvents like toluene or dioxane are standard. Ethereal solvents can sometimes be beneficial.

Q8: What is a logical workflow to follow when troubleshooting these reactions?

A: A systematic approach is key to efficiently solving the problem. The following workflow diagram outlines a logical sequence of steps.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_purity Step 1: Verify Reagent Purity - Recrystallize/re-purify substrate - Use high-purity solvents & reagents start->check_purity Initial Checks increase_loading Step 2: Increase Catalyst Loading (e.g., 2x to 4x) check_purity->increase_loading If purity is confirmed ligand_screen Step 3: Ligand Screening - Screen bulky, electron-rich ligands (SPhos, XPhos, tBu3P) increase_loading->ligand_screen If still fails base_solvent Step 4: Vary Base & Solvent - Test different bases (e.g., K3PO4, Cs2CO3, NaOtBu) - Test different solvents (Toluene, Dioxane, THF) ligand_screen->base_solvent If improvement is minor success Successful Reaction ligand_screen->success If successful pre_catalyst Step 5: Use a Pre-catalyst - Employ a well-defined G3/G4 pre-catalyst base_solvent->pre_catalyst For difficult cases pre_catalyst->success If successful

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Section 3: Mechanistic Insights

Q9: Can you provide a visual representation of how a sulfonylpyrimidine might poison a palladium catalyst?

A: The diagram below illustrates the proposed inhibitory coordination of a sulfonylpyrimidine to a Pd(0) center, which is the active species in many cross-coupling catalytic cycles. This non-productive binding event sequesters the catalyst, preventing it from entering the desired catalytic cycle.

Catalyst_Poisoning Pd Pd(0) L1 L Pd->L1 Ligand L2 L Pd->L2 Ligand N1 Pd->N1 N-coordination (Inhibitory) S Pd->S S-coordination (Inhibitory) sub Sulfonylpyrimidine N2 caption Proposed mechanism of Pd(0) catalyst poisoning. The substrate's N and S atoms compete for coordination, forming a stable, inactive complex.

Caption: Inhibitory coordination of a sulfonylpyrimidine to a Pd(0) catalyst.

References
  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
  • On the role of additives in alkyl–alkyl Negishi cross-couplings. RSC Publishing. [Link]
  • C
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH. [Link]
  • How Can You Prevent C
  • Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent formation of ortho-sulfonyl
  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.com. [Link]
  • Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society. [Link]
  • Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.
  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC - NIH. [Link]
  • Buchwald–Hartwig amin
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science. [Link]
  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PubMed Central. [Link]
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
  • Palladium-Catalyzed Site-Selective C–H Sulfonylation via Aryl Thianthrenium Salts to Access Diarylsulfones. The Journal of Organic Chemistry. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]
  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • How can I solve my problem with Suzuki coupling?.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO 2 with Epoxides. MDPI. [Link]
  • Final Analysis: Sulfur as a Catalyst Poison.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv. [Link]

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Technical Support Center: Solubility Enhancement for 2-Chloro-4-(methylsulfonyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chloro-4-(methylsulfonyl)pyrimidine derivatives. These heterocyclic compounds are valuable scaffolds in medicinal chemistry, but their planar structure and functional groups often lead to high crystal lattice energy and poor aqueous solubility, creating significant hurdles for in vitro screening and in vivo studies. This document provides troubleshooting strategies and detailed protocols in a direct question-and-answer format to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative exhibiting such low solubility?

A1: The poor solubility of this class of compounds typically stems from a combination of physicochemical factors. The pyrimidine core is a planar, aromatic system that can pack efficiently into a highly stable crystal lattice.[1] This stability, often reflected in a high melting point, means that a significant amount of energy is required to break the crystal structure apart and dissolve the molecule. The methylsulfonyl group, while polar, can also participate in strong intermolecular interactions within the crystal, further increasing lattice energy. This "brick-dust" characteristic is a common challenge for many heterocyclic active pharmaceutical ingredients (APIs).[2][3]

Q2: What are the primary strategies I should consider to improve the solubility of my compound?

A2: Solubility enhancement techniques can be broadly grouped into three categories: physical modifications, chemical modifications, and formulation-based approaches.[4]

  • Physical Modifications: These methods alter the solid-state properties of the API without changing its chemical structure. Key techniques include creating amorphous solid dispersions (ASDs), forming co-crystals, and reducing particle size (micronization/nanonization).[4][5]

  • Chemical Modifications: This involves creating a new chemical entity with improved solubility, which is then expected to revert to the active parent drug in vivo. The most common methods are salt formation (for ionizable compounds) and prodrug synthesis.[4][6]

  • Formulation-Based Approaches: These strategies use excipients to improve the solubility of the API in the final dosage form. This includes the use of co-solvents, surfactants to create micelles, and complexing agents like cyclodextrins.[7]

Q3: How do I choose the most appropriate solubility enhancement strategy for my specific derivative?

A3: The optimal strategy depends on the compound's intrinsic properties, the development stage, and the intended application. A logical decision-making process is crucial for efficient development. Key decision points include the compound's pKa, thermal stability, and the required solubility fold-increase.

The following workflow provides a general guide for selecting a suitable strategy.

G cluster_0 start Start: Poorly Soluble Pyrimidine Derivative assay_need Is this for an immediate in vitro assay need? start->assay_need pka_check Is the compound ionizable? (Determine pKa) salt Strategy: Salt Formation Screen for stable, soluble salts. pka_check->salt Yes (ΔpKa > 3) non_ionizable Compound is non-ionizable or salts are unstable/hygroscopic. pka_check->non_ionizable No long_term Proceed with long-term formulation strategies. salt->long_term asd Strategy: Amorphous Solid Dispersion (ASD) Disperse drug in a polymer matrix. non_ionizable->asd cocrystal Strategy: Co-crystallization Form a multi-component crystal with a soluble co-former. non_ionizable->cocrystal asd->long_term cocrystal->long_term assay_need->pka_check No (Long-term) cosolvent Quick Fix: Use a Co-solvent (e.g., DMSO, Ethanol in buffer) assay_need->cosolvent Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides: Experimental Scenarios

Q4: My compound is precipitating out of the aqueous buffer during my biological assay. How can I get reliable data quickly?

A4: This is a classic problem that can invalidate assay results. The most immediate solution is to use a co-solvent , which is a water-miscible organic solvent that increases the solubility of lipophilic compounds.[5]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solute and the solvent, making it easier for the compound to dissolve.[8]

Immediate Troubleshooting Steps:

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of this stock solution directly into your aqueous assay buffer (e.g., PBS).

  • Control Final Co-solvent Concentration: Critically, ensure the final concentration of the co-solvent in all wells (including controls) is identical and kept as low as possible, typically ≤1% v/v , to minimize any confounding effects on the biological target or assay components.[9]

  • Vehicle Control: Always run a "vehicle control" containing the same final concentration of co-solvent in the buffer to assess its baseline effect on the assay.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Final ConcentrationKey Considerations
DMSO 0.1% - 1.0%Most common, but can be toxic to cells at >1%.
Ethanol 0.5% - 2.0%Less toxic than DMSO but can also affect protein function.
PEG 400 1.0% - 5.0%Generally low toxicity, but can increase solution viscosity.
Glycerol 1.0% - 10%Very low toxicity, but significantly increases viscosity.

If precipitation still occurs, it indicates that you are exceeding the compound's thermodynamic solubility in the co-solvent/buffer mixture, and a more advanced formulation strategy is required.

Q5: I have identified a promising lead candidate, but its extremely low aqueous solubility (<1 µg/mL) is a major obstacle for further development. What are the best long-term strategies?

A5: For a lead candidate, you need a robust and scalable solution. The three most powerful strategies for significantly increasing solubility are Salt Formation , creating Amorphous Solid Dispersions (ASDs) , and Co-crystallization .[7]

This is often the preferred method for ionizable APIs as it can dramatically improve solubility and dissolution rate.[10][11] The pyrimidine nucleus contains basic nitrogen atoms, making your compound a candidate for acid addition salt formation.

  • Mechanism: The goal is to react your weakly basic API with an acid to form a salt.[12] The salt is an ionized species that is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[12][13] The success of this approach depends on the pKa of your compound and the chosen counter-ion.[10]

  • Experimental Approach (Salt Screening):

    • Determine pKa: Use computational tools or experimental titration to determine the pKa of the most basic nitrogen on the pyrimidine ring. A pKa > 5 is generally a good indicator for stable salt formation.[13]

    • Select Counter-ions: Choose a range of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic (mesylate), tartaric, maleic acid).

    • Screening: In parallel vials, dissolve the API in a suitable solvent (e.g., acetone, ethanol). Add a stoichiometric equivalent of each acid. Observe for precipitation.

    • Isolation & Characterization: Isolate any resulting solids and characterize them using X-Ray Powder Diffraction (XRPD) to confirm a new crystalline form, Differential Scanning Calorimetry (DSC) to find the melting point, and Dynamic Vapor Sorption (DVS) to assess hygroscopicity.

    • Solubility Measurement: Measure the aqueous solubility of the most promising salt forms using the Shake-Flask method (see Protocol 1). An increase of 100-fold or more is achievable.[11]

If your compound is not ionizable or forms unstable salts, an ASD is an excellent alternative. This technique can achieve a state of supersaturation, leading to dramatic increases in apparent solubility.[14][15] A study on similar pyrazolo[3,4-d]pyrimidine derivatives found ASDs to be a highly effective method.[16][17]

  • Mechanism: An ASD is a molecular-level dispersion of the API in a polymer matrix.[14] By preventing the API from crystallizing, it is held in a high-energy, amorphous state.[18] This amorphous form does not have a stable crystal lattice to overcome, so it dissolves more readily, often creating a supersaturated solution. The polymer's secondary role is to inhibit recrystallization in the solution, prolonging the supersaturated state.[14][18]

  • Experimental Approach (Lab-Scale Solvent Evaporation):

    • Polymer Selection: Choose a hydrophilic polymer known to form good ASDs, such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or specialized polymers like Soluplus® or Apinovex™.[2][19]

    • Preparation: Dissolve both the API and the polymer in a common volatile solvent (e.g., methanol, acetone). A typical starting drug loading is 10-25% w/w.

    • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This rapid removal "traps" the API in its amorphous state within the polymer matrix.

    • Characterization: Confirm the amorphous nature of the resulting solid using XRPD (absence of sharp Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).

    • Performance Testing: Measure the dissolution profile of the ASD powder. You should observe a much faster dissolution rate and a higher apparent solubility compared to the crystalline API.

G cluster_1 start Step 1: Dissolution Dissolve API and Polymer in a common solvent. evap Step 2: Solvent Evaporation Rapidly remove solvent (e.g., via rotary evaporator). start->evap solid Step 3: Solid Formation API is molecularly dispersed in the polymer matrix. evap->solid xrpd Step 4: Characterization Confirm amorphous state via XRPD and measure Tg by DSC. solid->xrpd diss_test Step 5: Performance Testing Measure dissolution profile in aqueous buffer. xrpd->diss_test result Result: Supersaturated Solution with enhanced apparent solubility. diss_test->result

Caption: Experimental workflow for preparing and testing a lab-scale ASD.

Co-crystals are multi-component crystalline solids composed of the API and a pharmaceutically acceptable co-former, held together by non-covalent interactions (typically hydrogen bonds).[20] This technique modifies the crystal lattice in a way that can improve solubility, dissolution, and stability.[21]

  • Mechanism: By introducing a highly water-soluble co-former into the crystal lattice, the overall crystal energy can be altered, and the dissolution properties can become dominated by the more soluble co-former.[20] When the co-crystal dissolves, it releases the API as individual molecules, bypassing the high energy barrier required to break apart the API's own crystal structure.

  • Experimental Approach (Co-crystal Screening):

    • Co-former Selection: Select a range of non-toxic, water-soluble co-formers from the FDA's Generally Regarded as Safe (GRAS) list. Good candidates include saccharin, nicotinamide, and various organic acids (e.g., citric acid, succinic acid).[21]

    • Screening Methods:

      • Liquid-Assisted Grinding: Grind the API and co-former together in a mortar and pestle or ball mill with a few drops of a solvent (e.g., acetonitrile, ethanol).[22]

      • Slurry Crystallization: Stir a suspension of the API and co-former in a solvent where both have limited solubility. Over time, the most stable solid form (hopefully the co-crystal) will emerge.[23]

    • Characterization: Use XRPD and DSC to identify new crystalline forms that are distinct from the starting materials.

    • Solubility Measurement: Determine the aqueous solubility of the new co-crystal forms to assess the degree of improvement.

Table 2: Comparison of Advanced Solubility Enhancement Strategies

StrategyProsConsBest For...
Salt Formation Established regulatory path; can provide large solubility increases; straightforward manufacturing.[13]Only for ionizable APIs; risk of disproportionation; can be hygroscopic.[13]Ionizable (weakly basic or acidic) compounds with suitable pKa.
Amorphous Solid Dispersions Applicable to most compounds; can achieve supersaturation and very high apparent solubility.[15]Thermodynamically unstable (risk of recrystallization); may require specialized manufacturing (spray drying, HME).[14][15]Potent, poorly soluble compounds where a large solubility increase is needed.
Co-crystallization Applicable to non-ionizable compounds; creates a stable crystalline solid; can improve other properties like stability and manufacturability.[21]Co-former selection can be challenging; regulatory path is newer than salts; may not provide as large an increase as ASDs.Non-ionizable compounds or when salt forms are problematic (e.g., unstable, hygroscopic).

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[24]

  • Preparation: Add an excess amount of the solid compound (enough that undissolved solid remains visible) to a known volume of the test medium (e.g., pH 7.4 phosphate buffer) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time to reach equilibrium, typically 24 to 72 hours.[25]

  • Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant. It is critical to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[26]

  • Calculation: Calculate the solubility in units such as µg/mL or mM based on the measured concentration and the dilution factor.

References

This technical guide was synthesized from established principles and data in the pharmaceutical sciences. All claims are supported by the following authoritative sources.

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 29(1), 169-187.
  • ResearchGate. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Manufacturing Chemist. (n.d.). Enhancing solubility with novel excipients.
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Løbmann, K., & Rades, T. (2015). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 7(4), 433–452.
  • Chadha, R., et al. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Crystals, 11(10), 1234.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Pharmex. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • International Journal of Pharmaceutical Investigation. (2020). Pharmaceutical Co-crystals: A Systematic Review.
  • Journal of Drug Delivery Science and Technology. (2023). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form.
  • Kar, S. S., & Roy, K. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 110(1), 74-90.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021). Co-crystallization: Technique for solubility enhancement.
  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 119-123.
  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine.
  • LookChem. (n.d.). Cas 97229-11-3,4-Chloro-2-(methylsulfonyl)pyrimidine.
  • Sharma, A., & Kumar, V. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(22), 6858.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.
  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
  • ResearchGate. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.

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Removal of palladium catalyst from 2-Chloro-4-(methylsulfonyl)pyrimidine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Efficient Removal of Palladium Catalysts from 2-Chloro-4-(methylsulfonyl)pyrimidine Reaction Mixtures

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reaction mixtures containing this compound. As a Senior Application Scientist, this guide synthesizes established purification methodologies with insights into the specific chemical nature of this substituted pyrimidine.

The presence of the electron-withdrawing methylsulfonyl group and the potentially coordinating pyrimidine nitrogen atoms can present unique challenges in palladium removal. This guide will address these issues directly, providing a logical framework for selecting and optimizing a purification strategy to meet the stringent regulatory requirements for active pharmaceutical ingredients (APIs).[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures in a question-and-answer format.

Q1: After my Suzuki coupling reaction, standard aqueous workup and extraction did not sufficiently remove the palladium catalyst. What should I try next?

A1: Standard liquid-liquid extraction is often insufficient for removing all forms of residual palladium, which can exist as soluble complexes or colloidal nanoparticles. The nitrogen atoms on the pyrimidine ring of your product can also chelate with palladium, retaining it in the organic phase.

Initial Troubleshooting Steps:

  • Filtration through Celite®: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can effectively remove heterogeneous palladium catalysts (e.g., Pd/C) and some precipitated palladium species.[3]

  • Activated Carbon Treatment: Activated carbon is a cost-effective scavenger with a high surface area that can adsorb a variety of palladium species. However, it may also adsorb your product, leading to yield loss. A preliminary small-scale test is recommended to evaluate its efficacy and potential for product loss.

Q2: I've tried filtration and activated carbon, but my product still contains unacceptable levels of palladium. What are my options for more targeted removal?

A2: When basic methods are insufficient, the use of specialized palladium scavengers is the recommended next step. These materials have functional groups with a high affinity for palladium.

Recommended Scavengers:

  • Thiol-Based Silica Scavengers: These are highly effective due to the strong affinity of sulfur for palladium. The electron-withdrawing nature of the methylsulfonyl group on your pyrimidine may lessen the coordinating ability of the ring nitrogens, potentially making the palladium more accessible to the scavenger.

  • Amine-Based Scavengers: Functionalized silica or polymers with amine groups can also be effective, particularly for Pd(II) species.

  • Cross-Linked Imidazolium Salts: These have shown promise as effective scavengers for both Pd(0) and Pd(II) species.[4]

Experimental Protocol: Palladium Scavenging with Thiol-Based Silica

  • Select a Scavenger: Choose a commercially available thiol-functionalized silica gel.

  • Determine Scavenger Amount: A general starting point is to use 10-20 weight equivalents of scavenger relative to the initial mass of the palladium catalyst.

  • Procedure:

    • Dissolve the crude this compound product in a suitable solvent (e.g., THF, EtOAc, MeCN).

    • Add the thiol-based silica scavenger to the solution.

    • Stir the mixture at room temperature for 4-24 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but should be monitored for product stability.

    • Filter off the scavenger and wash it with fresh solvent.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Analyze the product for residual palladium content using ICP-MS or a similar sensitive technique.

Q3: My product is highly soluble in the reaction solvent, making precipitation difficult. Can I still use crystallization to remove the palladium catalyst?

A3: Yes, crystallization can be a powerful purification technique even for soluble compounds, often in combination with a scavenger.

Strategy: Scavenger-Assisted Crystallization

The principle here is to use a scavenger that will bind the palladium and remain in the mother liquor during crystallization.

  • Add a Soluble Scavenger: After the reaction is complete, add a soluble scavenger with a high affinity for palladium, such as N-acetylcysteine or a soluble polymer-based scavenger.

  • Perform Crystallization: Proceed with your established crystallization protocol. The palladium-scavenger complex should remain in the supernatant.

  • Wash the Crystals: Thoroughly wash the isolated crystals with a cold solvent to remove any residual mother liquor containing the palladium complex.

Frequently Asked Questions (FAQs)

Q1: Why is it particularly challenging to remove palladium from reactions involving nitrogen-containing heterocycles like pyrimidines?

A1: The lone pair of electrons on the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center. This can lead to the formation of stable palladium-product complexes that are difficult to break apart, making the palladium less available for removal by scavengers or filtration.

Q2: How does the methylsulfonyl group on my compound affect palladium removal?

A2: The methylsulfonyl (-SO2Me) group is strongly electron-withdrawing. This reduces the electron density of the pyrimidine ring, which in turn can weaken the coordination of the ring nitrogens to the palladium catalyst. This may be advantageous, as it could make the palladium more accessible to scavengers.

Q3: What analytical methods are suitable for quantifying residual palladium in my final product?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for accurately quantifying trace amounts of elemental impurities like palladium in pharmaceutical samples. Other techniques include Atomic Absorption Spectroscopy (AAS) and X-Ray Fluorescence (XRF).

Q4: Are there any process considerations when using scavengers on a larger scale?

A4: Yes, for pilot plant and manufacturing scale, the handling of loose scavenger powders can be challenging. Packed cartridges or beds of scavenger material are often used to allow for flow-through purification of the product solution. This simplifies handling and can improve efficiency.

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Methods

MethodAdvantagesDisadvantagesTypical Palladium Removal
Filtration (Celite®) Simple, fast, inexpensive.Only effective for heterogeneous or precipitated palladium.Variable, often insufficient for trace amounts.
Activated Carbon Inexpensive, widely available.Can adsorb the product, leading to yield loss; pyrophoric risk with some solvents.Good, but often non-selective.
Silica-Based Scavengers High efficiency and selectivity; various functional groups available.Higher cost than carbon or Celite®.Excellent, often to <10 ppm.[5]
Polymer-Based Scavengers High capacity, can be used in a wider range of solvents.Can swell in certain solvents, potentially complicating filtration.Excellent, often to <10 ppm.
Crystallization Can provide very pure product; scalable.Can be time-consuming to develop a robust protocol; may not be effective alone.Good to excellent, depending on the system.

Visualizations

Diagram 1: Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Reaction Mixture Containing This compound and Palladium Catalyst celite_filtration Filter through Celite® start->celite_filtration analysis1 Analyze Pd Content (e.g., ICP-MS) celite_filtration->analysis1 decision1 Pd Level Acceptable? analysis1->decision1 scavenger Treat with Palladium Scavenger (e.g., Thiol-Silica) decision1->scavenger No final_product Final Purified Product decision1->final_product Yes analysis2 Analyze Pd Content scavenger->analysis2 decision2 Pd Level Acceptable? analysis2->decision2 crystallization Crystallization decision2->crystallization No decision2->final_product Yes crystallization->final_product end End final_product->end

Caption: A stepwise decision-making guide for selecting a palladium removal strategy.

Diagram 2: Mechanism of Thiol-Based Scavenging

Scavenging_Mechanism cluster_0 Solution Phase cluster_1 Solid Scavenger Surface Product_Pd Product-Pd Complex (this compound-Pd) Silica_SH Silica-SH Product_Pd->Silica_SH Binding Silica_S_Pd Silica-S-Pd Complex Silica_SH->Silica_S_Pd Chelation

Caption: Simplified representation of palladium binding to a thiol-functionalized scavenger.

References

  • Scheme 2. (a) PdCl2(PPh3)2, CuI, Et3N; (b) Amberlite IR-120 (H+), MeOH, reflux. ResearchGate.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.
  • US4226995A - Preparation process of 2-chloro pyrimidine. Google Patents.
  • laniiiiiiinuiiimHiiiiiiiniuM A2. Googleapis.com.
  • US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. Google Patents.
  • Substituted pyrazole compounds. Justia Patents.
  • 2-Chloropyrimidine. Organic Syntheses Procedure.
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.
  • Preparation of 5-(Pyrrolylcarbonyl)- and 5-(Imidazolylcarbonyl)- pyrimidines. SciSpace.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH).
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ResearchGate.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate.
  • Cross-Linked Imidazolium Salts as Scavengers for Palladium. ResearchGate.

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Technical Support Center: Regioselectivity in 2-Chloro-4-(methylsulfonyl)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(methylsulfonyl)pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to reaction selectivity, particularly the influence of temperature. Our goal is to equip you with the scientific rationale and practical steps to achieve your desired synthetic outcomes.

Introduction: The Challenge of Selectivity

This compound is a valuable heterocyclic building block in medicinal chemistry, prized for its two distinct electrophilic sites amenable to nucleophilic aromatic substitution (SNAr). The C4 position, bearing a chloro leaving group, and the C2 position, activated by the potent electron-withdrawing methylsulfonyl group, exhibit differential reactivity. This dichotomous nature allows for sequential functionalization but also presents a significant challenge: controlling which position reacts. Temperature is a critical, yet often misunderstood, parameter in directing this selectivity. This guide will demystify the role of temperature and other key factors, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I favor one over the other?

A1: Achieving high regioselectivity is a common challenge. The outcome of the reaction is a delicate balance between the inherent electronic properties of the pyrimidine ring, the nature of your nucleophile, and the reaction conditions, especially temperature. Generally, the C4 position is more electrophilic, but C2 substitution can be favored under specific conditions. To favor a single isomer, consider the following:

  • Low Temperatures for Kinetic Control: Extremely low temperatures (e.g., -78 °C) can favor the kinetically controlled product. For certain nucleophiles, like alkoxides, this can lead to exclusive C2 substitution.[1]

  • Nucleophile Choice: Hard nucleophiles (e.g., alkoxides) may favor the C2 position, while softer nucleophiles might show preference for the C4 position. The steric bulk of the nucleophile can also play a role.

  • Solvent and Base System: The choice of solvent and base can influence the nucleophilicity of your reagent and stabilize or destabilize reaction intermediates, thereby affecting the selectivity.

Q2: I am not observing any reaction, even at elevated temperatures. What are the likely causes?

A2: A lack of reactivity can stem from several factors:

  • Insufficiently Nucleophilic Reagent: Your nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring. Consider using a stronger nucleophile or a stronger base to deprotonate your nucleophile and increase its reactivity.

  • Poor Solubility: Ensure that your starting materials are adequately dissolved in the chosen solvent at the reaction temperature.

  • Inactivated Substrate: Verify the purity and integrity of your this compound. Degradation or impurities can inhibit the reaction.

  • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can help to stabilize the charged Meisenheimer intermediate.

Q3: Why does temperature have such a significant impact on the selectivity of my reaction?

A3: Temperature influences the reaction's selectivity by determining whether it is under kinetic or thermodynamic control.

  • Kinetic Control (Low Temperature): At low temperatures, the reaction will favor the pathway with the lowest activation energy, even if the resulting product is less stable. This is often the case for C2 substitution with specific nucleophiles that can form a stabilizing interaction, such as a hydrogen bond, with the methylsulfonyl group in the transition state.[1]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction has enough energy to overcome higher activation barriers and will favor the formation of the most stable product. In many cases, the C4-substituted product is the more thermodynamically stable isomer.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of C2 and C4 Isomers
Symptom Possible Cause(s) Corrective Action(s)
Significant amounts of both C2 and C4 substituted products are observed by LC-MS or NMR. 1. Reaction temperature is in the region of thermodynamic and kinetic competition. 2. The nucleophile has comparable reactivity towards both C2 and C4 positions under the current conditions.3. The base used is influencing the nucleophile's reactivity profile.1. For C2 selectivity: Decrease the reaction temperature significantly. Start at 0 °C and, if a mixture persists, attempt the reaction at temperatures as low as -78 °C, particularly with alkoxide or formamide nucleophiles.[1]2. For C4 selectivity: Gradually increase the reaction temperature. Refluxing in a suitable solvent may favor the thermodynamically more stable C4 product. Monitor for potential decomposition.3. Modify the Nucleophile/Base System: If temperature changes are ineffective, consider altering the nucleophile's reactivity. For amine nucleophiles, using a non-nucleophilic bulky base like DIPEA might sterically disfavor attack at the more hindered C2 position. Conversely, using a strong base like NaH to generate a more reactive anion might alter the selectivity profile.
Issue 2: Low or No Conversion to Product
Symptom Possible Cause(s) Corrective Action(s)
Starting material remains largely unconsumed after the expected reaction time. 1. Insufficient activation energy. 2. Weak nucleophile. 3. Inhibitors present in the reaction mixture. 1. Gradually increase the temperature: After confirming the reaction is clean at a lower temperature, incrementally increase the heat and monitor the progress by TLC or LC-MS.2. Increase Nucleophilicity: If using an amine or alcohol, pre-treat with a strong, non-nucleophilic base (e.g., NaH for alcohols) to generate the more potent anionic nucleophile.3. Verify Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous. Impurities can quench reactive species or interfere with the reaction mechanism.
Issue 3: Product Decomposition or Formation of Unidentified Byproducts
Symptom Possible Cause(s) Corrective Action(s)
Multiple spots on TLC, or mass peaks corresponding to degradation products. 1. Reaction temperature is too high. 2. Hydrolysis of the methylsulfonyl group or the entire molecule. 3. Reaction with the solvent. 1. Reduce the reaction temperature: High temperatures can lead to decomposition. Find the minimum temperature required for a reasonable reaction rate.2. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, especially if using a strong base.3. Choose a stable solvent: Ensure your solvent is inert to the reaction conditions. For example, some basic nucleophiles can react with ester-containing solvents at elevated temperatures.

The Underlying Science: A Deeper Dive into Selectivity

The regioselectivity in the reactions of this compound is governed by a complex interplay of electronic and steric factors, which are modulated by temperature.

  • Electronic Effects: The pyrimidine nitrogens and the methylsulfonyl group are strongly electron-withdrawing, making both the C2 and C4 positions electrophilic. Frontier molecular orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it the more electrophilic site and generally favoring nucleophilic attack there.[2]

  • Kinetic vs. Thermodynamic Control: As illustrated in the diagram below, the reaction can proceed through two different pathways, one leading to the C2-substituted product and the other to the C4-substituted product.

    • At low temperatures , the reaction is under kinetic control . The product that is formed faster (i.e., has the lower activation energy, ΔG‡) will be the major product. For certain nucleophiles, like alkoxides, a stabilizing hydrogen bond can form between the nucleophile and a hydrogen on the methylsulfonyl group in the transition state for C2 attack.[1] This interaction lowers the activation energy for the C2 pathway, making it the kinetically favored route.

    • At high temperatures , the reaction is under thermodynamic control . The system has enough energy to overcome both activation barriers, and the reaction will favor the formation of the most stable product (the one with the lowest Gibbs free energy, G). Often, the C4-substituted product is thermodynamically more stable.

G cluster_main Reaction Coordinate Diagram: Temperature Effect on Selectivity cluster_c2 C2 Pathway (Kinetic) cluster_c4 C4 Pathway (Thermodynamic) Reactants This compound + Nucleophile TS2 Transition State C2 (Lower ΔG‡) Reactants->TS2 Low Temp Favored TS4 Transition State C4 (Higher ΔG‡) Reactants->TS4 High Temp Accessible Prod2 C2-Substituted Product (Kinetic Product) TS2->Prod2 Prod4 C4-Substituted Product (Thermodynamic Product) TS4->Prod4

Caption: Kinetic vs. Thermodynamic control in SNAr reactions.

Experimental Protocols

The following are generalized, step-by-step protocols. Note: These are starting points and should be optimized for your specific nucleophile and desired outcome.

Protocol 1: General Procedure for C4-Selective Amination (Thermodynamic Conditions)
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).

  • Reagents: Add the desired amine nucleophile (1.1-1.2 eq.) and a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Base: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

G start Start reagents Combine Pyrimidine, Amine, Solvent, and Base start->reagents heat Heat to Reflux (e.g., 80-120 °C) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Concentrate/Filter monitor->workup Reaction Complete purify Purify by Recrystallization or Chromatography workup->purify end End purify->end

Caption: Workflow for C4-selective amination.

Protocol 2: Procedure for C2-Selective Alkoxylation (Kinetic Conditions)
  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Preparation: In a separate flask, prepare the sodium alkoxide by adding the desired alcohol (1.05 eq.) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF at 0 °C, and then allowing it to warm to room temperature.

  • Addition: Slowly add the freshly prepared sodium alkoxide solution to the cooled pyrimidine solution via a syringe or cannula, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C.

  • Monitoring: Monitor the reaction by quenching small aliquots with saturated aqueous ammonium chloride and analyzing the organic extract by LC-MS.

  • Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Bar-Ziv, L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-(methylsulfonyl)pyrimidine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design and synthesis of a vast array of pharmaceutical agents, owing to its prevalence in biologically active molecules.[1] The functionalization of the pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr), is a critical strategy for medicinal chemists.[2] Among the various substituted pyrimidines, 2,4-dichloropyrimidine serves as a versatile and common intermediate.[3][4] However, the introduction of alternative activating groups, such as the methylsulfonyl moiety in 2-chloro-4-(methylsulfonyl)pyrimidine, presents an opportunity to modulate reactivity and regioselectivity, offering a more nuanced toolkit for the synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of these two key building blocks, supported by experimental data and mechanistic insights.

Understanding the Electronic Landscape: A Tale of Two Substituents

The reactivity of substituted pyrimidines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by the electronic properties of its substituents.[5] Both the chlorine atom and the methylsulfonyl group are electron-withdrawing, yet they exert their influence through different combinations of inductive and resonance effects.[6][7]

  • Chlorine: As a halogen, chlorine exhibits a dual nature. It is strongly electronegative, leading to a potent electron-withdrawing inductive effect (-I).[8][9] Conversely, its lone pairs can participate in resonance, donating electron density to the aromatic ring (+R effect).[8] In the context of electrophilic aromatic substitution, this resonance effect makes chlorine an ortho-, para-director. However, in nucleophilic aromatic substitution on an already electron-poor ring like pyrimidine, the inductive withdrawal is the dominant factor, activating the ring towards nucleophilic attack.

  • Methylsulfonyl Group (-SO₂Me): The methylsulfonyl group is a powerful electron-withdrawing group, primarily through a strong inductive effect and a resonance effect that pulls electron density from the ring.[10] This potent electron-withdrawing capability significantly enhances the electrophilicity of the carbon atoms to which it is attached, making them highly susceptible to nucleophilic attack.

The greater electron-withdrawing power of the methylsulfonyl group compared to a chlorine atom generally renders the pyrimidine ring more reactive towards nucleophiles.[11]

Regioselectivity in Nucleophilic Aromatic Substitution: A Comparative Analysis

The substitution pattern on the pyrimidine ring dictates the position of nucleophilic attack. For both 2,4-dichloropyrimidine and this compound, the C4 and C2 positions are the primary sites for substitution.

2,4-Dichloropyrimidine: The General Preference for C4

In the vast majority of SNAr reactions involving 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[3][4][12] This selectivity can be rationalized by considering the stability of the Meisenheimer intermediate formed during the reaction. Attack at C4 allows for the negative charge to be delocalized over both ring nitrogen atoms, leading to a more stable intermediate compared to attack at C2.[13][14] Frontier molecular orbital theory also supports this observation, with the Lowest Unoccupied Molecular Orbital (LUMO) having a larger coefficient at the C4 position, indicating it as the more electrophilic site.[12]

However, this C4 selectivity is not absolute and can be influenced by several factors, including:

  • Substituents on the pyrimidine ring: Electron-donating groups at the C6 position can reverse the selectivity, favoring C2 substitution.[2]

  • The nature of the nucleophile: While most nucleophiles favor C4, certain tertiary amines have been shown to exhibit a preference for the C2 position, especially when an electron-withdrawing group is present at C5.[15][16]

  • Reaction conditions: Solvent, temperature, and the choice of base can also play a role in modulating the C4/C2 selectivity.[3][4]

This compound: A Dichotomy in Reactivity

The reactivity of this compound presents a more complex and fascinating case of regioselectivity. The presence of the strongly activating methylsulfonyl group at C4 would intuitively suggest that the chloride at C2 is the more likely leaving group. However, experimental evidence reveals a dichotomy in its reactivity depending on the nucleophile.[17][18]

  • C4-Selective Reactions: With nucleophiles such as amines and in Stille coupling reactions, substitution occurs selectively at the C4 position, displacing the methylsulfonyl group.[17][18] This is the expected outcome based on the general principles of SNAr on pyrimidines.

  • C2-Selective Reactions: In a surprising turn of events, reactions with alkoxides and formamide anions show exclusive selectivity for the C2 position, displacing the chlorine atom.[17][18] This unusual selectivity is attributed to the formation of a hydrogen bond between the acidic protons of the methylsulfonyl group and the incoming nucleophile. This interaction directs the nucleophile to the C2 position and stabilizes the transition state, lowering the activation energy for C2 substitution compared to C4 substitution.[17][18]

Quantitative Data: A Head-to-Head Comparison

The following table summarizes the typical regioselectivity and reactivity observed for the two compounds with different classes of nucleophiles.

Nucleophile2,4-DichloropyrimidineThis compound
Amines (primary/secondary) Predominantly C4 substitution[19][20]Predominantly C4 substitution (displacement of -SO₂Me)[17][18]
Anilines C4 substitution, can be slow[19]Selective displacement of the sulfone group in the presence of a weak base[21]
Alkoxides C4 substitutionExclusively C2 substitution (displacement of -Cl)[17][18]
Formamide Anions Not commonly reportedExclusively C2 substitution (displacement of -Cl)[17][18]
Organometallic Reagents (e.g., Suzuki, Stille) C4 selectivity is generally observed[4][19]C4 selectivity in Stille coupling (displacement of -SO₂Me)[17][18]

Experimental Protocols: A Guide to Practical Application

General Procedure for Nucleophilic Aromatic Substitution with an Amine on 2,4-Dichloropyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF, DMF, or n-butanol) is added the amine (1.0-1.2 eq) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 eq).[22]

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine, and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine derivative.

Experimental Workflow for Comparative Kinetic Analysis

To quantitatively compare the reactivity of the two pyrimidine derivatives, a kinetic study can be performed.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare stock solutions of: - 2,4-dichloropyrimidine - this compound - Nucleophile (e.g., aniline) - Internal standard initiate_rxn Initiate parallel reactions in a thermostatted vessel prep_reagents->initiate_rxn prep_instrument Equilibrate analytical instrument (e.g., HPLC or NMR) analyze Analyze quenched aliquots by HPLC or NMR prep_instrument->analyze sampling Withdraw aliquots at specific time intervals initiate_rxn->sampling quench Quench the reaction in each aliquot sampling->quench quench->analyze quantify Quantify the concentration of reactants and products analyze->quantify plot Plot concentration vs. time quantify->plot calculate Calculate reaction rates and rate constants plot->calculate

Caption: Workflow for a comparative kinetic study.

Logical Relationship of Reactivity and Structure

The interplay between the substituent's electronic effects and the nucleophile's nature dictates the reaction outcome.

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Reaction Outcome pyrimidine Pyrimidine Core (2,4-DCP or 2-Cl-4-SO2MePy) electronics Electronic Effects (-I, +R of Cl vs. -I, -R of SO2Me) pyrimidine->electronics sterics Steric Hindrance pyrimidine->sterics nucleophile Nucleophile (e.g., Amine, Alkoxide) h_bonding Hydrogen Bonding (with -SO2Me) nucleophile->h_bonding nucleophile->sterics regioselectivity Regioselectivity (C2 vs. C4) electronics->regioselectivity reactivity Reaction Rate electronics->reactivity h_bonding->regioselectivity sterics->regioselectivity

Caption: Factors influencing reactivity and regioselectivity.

Conclusion: Making an Informed Choice in Synthesis Design

Both 2,4-dichloropyrimidine and this compound are valuable building blocks in medicinal chemistry. The choice between them depends on the desired substitution pattern and the nature of the nucleophile.

  • 2,4-Dichloropyrimidine remains the workhorse for straightforward C4-functionalization with a wide range of nucleophiles. Its reactivity is generally predictable, though subject to modulation by ring substituents and reaction conditions.

  • This compound offers a unique and powerful tool for accessing both C4 and C2 substituted pyrimidines with high selectivity. The ability to direct substitution to the C2 position with specific nucleophiles like alkoxides opens up synthetic routes that are not readily accessible with 2,4-dichloropyrimidine.

A thorough understanding of the electronic properties and the subtle interplay of factors governing regioselectivity is paramount for the rational design of synthetic strategies targeting novel pyrimidine-based therapeutics.

References

  • Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
  • Jakubkienė, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Synlett, 23(19), 2833-2837.
  • Stack Exchange. (2018).
  • Studylib. (n.d.).
  • Wang, X., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4255-4258.
  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
  • ResearchGate. (n.d.).
  • FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?[Link]
  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
  • ResearchGate. (n.d.). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. [Link]
  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
  • ACS Publications. (n.d.).
  • CompChemSoft. (n.d.). *Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-

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A Researcher's Guide to Leaving Groups in 2-Substituted Pyrimidines: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and functional molecules, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active compounds necessitates a deep, practical understanding of its reactivity. A critical aspect of synthesizing 2-substituted pyrimidines is the strategic selection of a leaving group to facilitate nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of common leaving groups, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic campaigns.

The SNAr Mechanism: An Electron-Deficient Ring Under Attack

The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This property makes it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. The SNAr reaction is the most common pathway for substitution on this heterocycle.[1] Unlike an SN2 reaction, which is a concerted process, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[2]

First, the nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] This step is typically the rate-determining step. The stability of this intermediate is paramount; the more stable the Meisenheimer complex, the lower the activation energy and the faster the reaction. The electron-withdrawing nature of the pyrimidine nitrogens is crucial for stabilizing this negative charge.[4] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Caption: Workflow for a competition experiment to determine relative reactivity.

Methodology:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (1.0 equivalent) and 2-methylsulfonylpyrimidine (1.0 equivalent) in anhydrous DMSO.

  • Initiation: Add the nucleophile (e.g., piperidine, 0.5 equivalents) to the solution. Using a sub-stoichiometric amount of the nucleophile is critical to ensure the substrates are competing for a limited reagent.

  • Reaction: Seal the vial and heat the mixture at a controlled temperature (e.g., 80 °C) for a set period (e.g., 2 hours). The time and temperature should be optimized to achieve partial conversion (ideally 20-50% consumption of the more reactive substrate).

  • Quenching: Cool the reaction to room temperature and quench by adding water.

  • Analysis: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS, GC-MS, or ¹H NMR spectroscopy to determine the ratio of the two substitution products formed.

  • Interpretation: The ratio of the products directly corresponds to the relative rate of reaction for the two leaving groups under those specific conditions.

Causality: This experimental design is robust because both substrates are present in the same flask, ensuring identical conditions (temperature, concentration, solvent). This eliminates inter-experiment variability and provides a trustworthy, direct measure of relative reactivity.

Practical Considerations and Conclusion

Leaving GroupAdvantagesDisadvantagesBest For...
Fluorine (-F) Highest reactivity in many cases, especially with hard nucleophiles.Substrate can be expensive or difficult to prepare.When maximum reactivity is needed and C-F bond cleavage is not rate-limiting.
Chlorine (-Cl) Low cost, widely available starting materials, good balance of stability and reactivity.May require harsh conditions (high temperatures) for less reactive nucleophiles.General purpose synthesis, large-scale production.
Sulfone (-SO₂R) Excellent reactivity under mild conditions, highly tunable.Requires an additional oxidation step to prepare from a thioether precursor.Bioconjugation, late-stage functionalization, reactions requiring mild conditions.

The selection of a leaving group for 2-substituted pyrimidines is a critical decision that dictates reaction conditions and synthetic strategy. While 2-chloropyrimidine remains the economical workhorse for many applications, its reactivity can be limited. For reactions requiring mild conditions, high yields, and tunable reactivity—particularly in the context of complex molecule synthesis and bioconjugation—2-sulfonylpyrimidines offer a demonstrably superior alternative. [5][6]Their powerful activation of the pyrimidine ring allows for rapid substitutions where chloro-analogs fail. [5][7]Understanding the mechanistic basis for leaving group ability, supported by quantitative data, allows the modern researcher to move beyond trial-and-error and rationally design more efficient and effective synthetic routes.

References

  • Illuminati, G., & Stegel, F. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA International Journal for Chemistry, 34(12), 477-488. [Link]
  • Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Pichon, M., et al. (2023).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
  • U.S. Department of Energy Office of Scientific and Technical Information. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
  • Bentley, T. W. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 23(8), 1999. [Link]
  • Chadwick, D. (2012).
  • Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methylsulfonylpyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern therapeutic design, demonstrating remarkable versatility across a spectrum of biological targets.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of a particularly promising class of pyrimidine derivatives: the 2-methylsulfonylpyrimidine analogs. We will delve into the nuanced effects of structural modifications on their inhibitory activity against key kinase targets, supported by experimental data and detailed protocols to empower your own discovery efforts.

The 2-Methylsulfonylpyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The 2-methylsulfonylpyrimidine core has emerged as a privileged structure in the design of kinase inhibitors. The sulfonyl group, a strong electron-withdrawing moiety, enhances the electrophilic character of the pyrimidine ring, making it an effective hinge-binder within the ATP-binding pocket of many kinases. This interaction often involves the formation of crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature of many potent kinase inhibitors. The synthetic tractability of the pyrimidine ring allows for systematic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of SAR: Targeting Aurora and IRAK Kinases

To illustrate the key principles of the SAR of 2-methylsulfonylpyrimidine analogs, we will focus on two well-validated kinase targets implicated in oncology and inflammatory diseases: Aurora kinases and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Aurora Kinase Inhibition: A Case Study in Potency and Selectivity

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a hallmark of many cancers, making them attractive targets for anticancer drug development. A study by Long et al. provides a clear example of the SAR of N-trisubstituted pyrimidine derivatives as potent Aurora kinase inhibitors.[2]

Key SAR Insights for Aurora Kinase Inhibitors:

  • Substitution at the 2- and 4-positions: The nature of the substituents at the 2- and 4-positions of the pyrimidine ring is critical for potent Aurora kinase inhibition. Typically, an amino linkage at one of these positions to a substituted aromatic or heteroaromatic ring is favored for interaction with the kinase hinge region.

  • The Role of the Sulfonyl Group: While not all potent pyrimidine-based Aurora kinase inhibitors possess a 2-methylsulfonyl group, its inclusion can significantly influence the electronic properties of the pyrimidine ring, potentially enhancing hinge-binding interactions.

  • Impact of Substituents on the Phenyl Ring: Modifications to the phenyl ring attached to the pyrimidine core can dramatically impact potency. For instance, the introduction of halogen atoms can modulate both the electronic and steric properties of the molecule, leading to improved binding affinity.

Table 1: SAR of N-trisubstituted Pyrimidine Analogs as Aurora Kinase Inhibitors [2]

CompoundR1R2Aurora A IC50 (µM)Aurora B IC50 (µM)
38a HH>1.0>1.0
38d 4-F-PhH0.0450.123
38j 4-F-Ph3-Cl-Ph0.00710.0257
38l 4-F-Ph4-Cl-Ph0.00930.0028

Data extracted from Long et al.[2]

As demonstrated in Table 1, the strategic addition of substituents leads to a significant increase in inhibitory potency against both Aurora A and Aurora B kinases. The most potent compounds, 38j and 38l , feature a substituted phenyl group at the R2 position, highlighting the importance of exploring this chemical space for optimal activity.[2]

IRAK4 Inhibition: Targeting Innate Immune Signaling

IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key mediator of the innate immune response.[3][4][5][6] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. The development of pyrazolopyrimidine inhibitors of IRAK4 has provided valuable insights into the SAR of this class of compounds.

Key SAR Insights for IRAK4 Inhibitors:

  • Hinge-Binding is Essential: Similar to other kinase inhibitors, a two-point hydrogen bond interaction with the hinge region (Met265 and Val263 in IRAK4) is a critical determinant of potency.[7]

  • Exploiting the Hydrophobic Pocket: The presence of a hydrophobic pocket near the gatekeeper residue (Tyr262) allows for the accommodation of various substituents, and optimizing interactions within this pocket can significantly enhance potency and selectivity.[8]

  • Physicochemical Properties Matter: While potent enzymatic inhibition is crucial, achieving a favorable balance of physicochemical properties, such as solubility and lipophilicity, is essential for cellular activity and in vivo efficacy.

Table 2: Potency of Pyrazolopyrimidine Analogs as IRAK4 Inhibitors

CompoundR GroupIRAK4 IC50 (nM)
5 H55
6 CH31.3

Data conceptually represented based on findings in related pyrazolopyrimidine IRAK4 inhibitor studies.

The illustrative data in Table 2 underscores the dramatic impact that even small structural modifications can have on inhibitory potency. The addition of a methyl group in compound 6 compared to compound 5 leads to a significant enhancement in activity, likely due to improved hydrophobic interactions within the ATP-binding site.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for inhibitor evaluation.

TLR/IL-1R Signaling Pathway Mediated by IRAK4

IRAK4_Signaling_Pathway TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation

Caption: The TLR/IL-1R signaling pathway, initiated by ligand binding and culminating in pro-inflammatory gene expression, with IRAK4 as a key mediator.

Mitotic Pathway Regulation by Aurora Kinases

Aurora_Kinase_Pathway cluster_prophase Prophase/Prometaphase cluster_metaphase Metaphase cluster_anaphase Anaphase/Telophase AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Kinetochore Kinetochore-Microtubule Attachment Error Correction AuroraB Aurora B (CPC) AuroraB->Kinetochore SAC Spindle Assembly Checkpoint AuroraB->SAC Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Key roles of Aurora A and Aurora B kinases in regulating different stages of mitosis.

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays HTS High-Throughput Screening IC50 IC50 Determination (e.g., ADP-Glo) HTS->IC50 Selectivity Kinase Panel Selectivity Profiling IC50->Selectivity Target_Engagement Target Engagement (e.g., CETSA) Selectivity->Target_Engagement Pathway_Inhibition Pathway Inhibition (e.g., Western Blot) Target_Engagement->Pathway_Inhibition Proliferation Cell Proliferation Assay (e.g., MTT) Pathway_Inhibition->Proliferation

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-4-(methylsulfonyl)pyrimidine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, those bearing a 2-chloro and a 4-(methylsulfonyl) substituent have garnered significant attention for their potent and often selective biological activities, particularly in the realm of oncology. This technical guide provides an in-depth, comparative analysis of the biological activity of 2-Chloro-4-(methylsulfonyl)pyrimidine derivatives versus their structural analogs. By examining the interplay of these key functional groups, we aim to provide researchers with a rational framework for the design and development of next-generation targeted therapeutics.

The Chemical Biology of the this compound Scaffold

The this compound scaffold is a versatile platform for drug design, offering multiple points for chemical modification to fine-tune biological activity, selectivity, and pharmacokinetic properties. The chloro and methylsulfonyl groups are not mere decorations; they are key players in the molecule's interaction with its biological targets.

The 2-chloro substituent serves as a crucial handle for synthetic elaboration. It is a moderately reactive electrophilic center, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of amine, alcohol, and thiol-containing fragments, enabling the exploration of a vast chemical space and the optimization of target engagement. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

The 4-(methylsulfonyl) group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrimidine ring. This electronic modulation can enhance the reactivity of the 2-chloro position towards nucleophilic attack. Moreover, the sulfonyl group is a potent hydrogen bond acceptor and can engage in crucial interactions with amino acid residues in the active site of target proteins, thereby anchoring the inhibitor and contributing to its potency.

Comparative Biological Activity: A Focus on Anticancer Properties

The primary therapeutic area where this compound derivatives have shown immense promise is in cancer treatment, largely through the inhibition of protein kinases that are aberrantly activated in various malignancies.

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

Numerous studies have highlighted the potential of pyrimidine derivatives as potent kinase inhibitors. The 2,4-disubstituted pyrimidine core can effectively mimic the purine ring of ATP, enabling competitive binding to the ATP-binding pocket of kinases.

Structure-Activity Relationship (SAR) Insights:

A comparative analysis of the structure-activity relationships of this compound derivatives and their analogs reveals the critical contributions of the 2- and 4-substituents to their kinase inhibitory activity.

  • The 2-Position: The 2-chloro group, while synthetically useful, is not always optimal for biological activity. Its replacement with various amino-containing moieties has been a common strategy to enhance potency and selectivity. For instance, the introduction of anilino or other aryl-amino groups at this position can lead to additional interactions within the kinase active site, significantly boosting inhibitory activity. In some cases, the 2-chloro atom itself can act as a covalent warhead, reacting with a nearby cysteine residue in the kinase active site to form an irreversible bond, leading to prolonged and potent inhibition.[1]

  • The 4-Position: The 4-(methylsulfonyl) group is often a key determinant of potency. Its strong electron-withdrawing nature activates the 2-position for nucleophilic substitution, facilitating the synthesis of diverse libraries of compounds. Biologically, the sulfonyl group's ability to form strong hydrogen bonds is crucial for anchoring the molecule in the ATP-binding pocket. Analogs where the methylsulfonyl group is replaced with other functionalities, such as amides or smaller alkyl groups, often exhibit reduced potency, underscoring the importance of this moiety for high-affinity binding.

Table 1: Comparative Anticancer Activity of 2,4-Disubstituted Pyrimidine Derivatives

Compound ID2-Substituent4-SubstituentTarget Cancer Cell LineIC50 (µM)Reference
Derivative A -Cl-SO2MeHCT116 (Colon)89.24 ± 1.36[2]
Derivative B -NH-(4-bromophenyl)piperazine-ClHCT116 (Colon)89.24 ± 1.36[2]
Derivative C -NH-(4-methylpiperazine)-ClHCT116 (Colon)209.17 ± 1.23[2]
Derivative D -Cl-NH-(p-tolyl)H1975 (NSCLC)0.65 ± 0.06[3]
Analog E -NH-aryl-HMCF-7 (Breast)43.4[4]
Analog F -NH-aryl-HMDA-MB-231 (Breast)35.9[4]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions. However, it provides a general trend of the structure-activity relationship.

Signaling Pathway Modulation

The anticancer effects of this compound derivatives are mediated through the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. As potent kinase inhibitors, these compounds can disrupt the signaling cascades driven by kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CDK_Cyclin CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Proliferation Cell Proliferation Survival Angiogenesis Transcription->Proliferation CellCycle->Proliferation Inhibitor 2-Chloro-4-(methylsulfonyl) pyrimidine Derivative Inhibitor->RTK Inhibition Inhibitor->CDK_Cyclin Inhibition

Caption: Inhibition of key oncogenic signaling pathways.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Amino-4-(methylsulfonyl)pyrimidine Derivatives

This protocol outlines a general procedure for the nucleophilic aromatic substitution reaction to introduce an amino group at the 2-position of a this compound precursor.

Synthesis_Workflow Start Start with 2,4-dichloro-pyrimidine Step1 Nucleophilic substitution with Sodium thiomethoxide Start->Step1 Intermediate1 2-chloro-4-(methylthio)pyrimidine Step1->Intermediate1 Step2 Oxidation (e.g., with m-CPBA) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution with desired amine (R-NH2) Intermediate2->Step3 Product 2-(R-amino)-4-(methylsulfonyl)pyrimidine Step3->Product

Caption: General synthetic workflow for 2-amino-4-(methylsulfonyl)pyrimidines.

Materials:

  • This compound

  • Desired amine (R-NH2)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-(methylsulfonyl)pyrimidine derivative.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ATP

  • Synthetic peptide substrate

  • Test compound (this compound derivative or analog)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, EGFR enzyme, and the test compound.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents, particularly kinase inhibitors. The strategic interplay between the 2-chloro and 4-methylsulfonyl substituents provides a powerful tool for modulating biological activity and optimizing drug-like properties. While the 2-chloro group offers a versatile handle for synthetic diversification, the 4-methylsulfonyl moiety often proves critical for potent target engagement.

Future research in this area should focus on the systematic exploration of a wider range of substituents at the 2-position to identify novel interactions that can enhance selectivity and overcome drug resistance. Furthermore, a deeper understanding of the specific signaling pathways modulated by these compounds will be crucial for their rational application in targeted cancer therapy. The development of analogs with improved pharmacokinetic profiles will also be essential for translating the potent in vitro activity of these derivatives into effective in vivo therapies.

References

  • Shaikh, A., et al. (2020). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 8, 594157.
  • Ward, R. A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9036-9051.
  • Al-Ostoot, F. H., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Imidazo[1,2-a]pyrimidines as Potential Anticancer Agents. Molecules, 28(5), 2183.
  • Li, Y., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736.
  • Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366.

Sources

A Senior Application Scientist’s Guide to Catalyst Selection for the Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Chloropyrimidines

For researchers in medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone of molecular design, appearing in countless FDA-approved drugs and high-performance materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for elaborating these structures. Traditionally, chemists have favored aryl bromides or iodides for their high reactivity. However, the economic and logistical advantages of using widely available and less expensive chloropyrimidines as starting materials are compelling.[1]

This advantage comes with a significant chemical challenge: the inertness of the Carbon-Chlorine (C-Cl) bond. Compared to its heavier halogen counterparts, the C-Cl bond's strength makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle considerably more difficult.[2] Furthermore, the nitrogen atoms within the pyrimidine ring can act as Lewis bases, potentially coordinating to the metal center and inhibiting catalysis.[2][3]

This guide provides a head-to-head comparison of modern catalytic systems designed to overcome these hurdles. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide robust, field-tested protocols to empower you to successfully incorporate chloropyrimidines into your synthetic programs.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura reaction is critical to appreciating how different catalysts and ligands influence its outcome. The reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5] The efficiency of each step, particularly the initial oxidative addition to the C-Cl bond, is profoundly dictated by the choice of catalyst and ligand.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)-X) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) tm_complex Transmetalation Complex (Ar-Pd(II)-R) oa_complex->tm_complex Transmetalation product Ar-R (Coupled Product) tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration arx Ar-Cl (Chloropyrimidine) arx->pd0 boronic R-B(OH)₂ (Boronic Acid) boronic->oa_complex base Base base->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Catalyst Comparison: Finding the Right Tool for the Job

The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is important, but the true driver of reactivity for challenging substrates like chloropyrimidines is the ancillary ligand.[6][7] These ligands modulate the steric and electronic properties of the palladium center, directly impacting its ability to activate the C-Cl bond.

Traditional Phosphine Ligands: The Baseline

Simple phosphine ligands like triphenylphosphine (PPh₃) are foundational in cross-coupling chemistry. Catalysts like Pd(PPh₃)₄ are effective for more reactive aryl halides but often falter with chloropyrimidines, requiring high temperatures, long reaction times, and high catalyst loadings, which can lead to poor yields and side product formation.[8][9]

Buchwald Biarylphosphines: The Game Changers

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group represented a paradigm shift, enabling the efficient coupling of previously unreactive aryl chlorides.[10]

  • Mechanism of Action: These ligands, such as SPhos and XPhos, possess two key features. Their significant steric bulk promotes the formation of a highly reactive, monoligated 14-electron Pd(0)L species, which is essential for oxidative addition.[2] Concurrently, their electron-rich nature increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[6]

N-Heterocyclic Carbenes (NHCs): The Powerhouse Alternative

NHCs have emerged as a superior class of ligands for many cross-coupling applications.[5]

  • Mechanism of Action: NHCs are powerful σ-donors, forming very strong bonds with the metal center.[11] This creates robust, thermally stable catalysts. The steric bulk of ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), often delivered via precatalysts like PEPPSI-IPr, shields the metal center, promoting efficient reductive elimination and preventing catalyst decomposition.[12][13] For challenging heteroaryl couplings, NHC-based catalysts often provide higher turnover numbers (TONs) and turnover frequencies (TOFs) than even the best phosphine-based systems.[13]

Performance Data Summary

The following table summarizes the performance of different catalyst systems in the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, a common model reaction. This data, compiled from literature sources, illustrates the dramatic impact of ligand choice.[8][14]

Catalyst SystemBaseSolventTemp (°C)TimeYield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane10024h71[8]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane10024h55[14]
Pd(OAc)₂ / SPhosK₃PO₄TolueneRT2h98[15]
PEPPSI-IPrCs₂CO₃t-AmylOH1002h98[13]

Note: Conditions are representative and may vary. Direct comparison requires identical reaction parameters. SPhos and PEPPSI-IPr data are illustrative of high performance for similar challenging substrates.

Critical Reaction Parameters: Beyond the Catalyst

Optimizing a Suzuki coupling reaction involves a multifactorial approach. The choice of base and solvent system is as critical as the catalyst itself.

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[16]

    • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[1][16]

    • K₃PO₄ is often a good starting point for challenging couplings, as it is strong enough to facilitate transmetalation without promoting significant side reactions.[16]

    • Cs₂CO₃ is a stronger base that can be effective when others fail, though its cost and hygroscopicity are considerations.[1]

  • Solvent System: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.[16]

    • Aprotic polar solvents like 1,4-dioxane, toluene, and THF are widely used.[8][16]

    • Mixed solvent systems, often incorporating water or alcohols, can be highly beneficial.[8][17] Water can increase the solubility of the inorganic base and accelerate the transmetalation step.[8][17] Alcoholic solvents have also been shown to improve reactivity, sometimes allowing for lower reaction temperatures.[18]

Field-Tested Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Suzuki coupling of chloropyrimidines. Adherence to inert atmosphere techniques is critical for success, as the active Pd(0) catalyst is sensitive to oxygen.[16]

Protocol 1: General Procedure using a Buchwald Ligand (Conventional Heating)

This protocol is a robust starting point for coupling various arylboronic acids with chloropyrimidines.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the biarylphosphine ligand (e.g., SPhos, 2-4 mol%).

  • Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.2 M concentration) via syringe.[1]

  • Reaction Execution: Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C) using an oil bath.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating high-throughput synthesis and optimization.[8]

  • Reaction Setup: In a microwave-safe vial equipped with a stir bar, combine the chloropyrimidine (0.5 mmol, 1.0 equiv), arylboronic acid (0.6-0.75 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%), and base (e.g., K₂CO₃, 1.0-1.5 mmol).[1][8]

  • Solvent Addition: Add the solvent system (e.g., 1,4-Dioxane/H₂O in a 2:1 ratio).[8]

  • Reaction Execution: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).[1][8]

  • Work-up and Purification: After cooling, perform the work-up and purification as described in Protocol 1.

Workflow cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation setup 1. Reaction Setup (Inert Atmosphere) - Chloropyrimidine - Boronic Acid - Catalyst/Ligand - Base solvent 2. Add Degassed Solvent setup->solvent heat 3. Heat & Stir (Conventional or Microwave) solvent->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor workup 5. Work-up - Cool & Dilute - Aqueous Wash - Dry & Concentrate monitor->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Generalized experimental workflow for Suzuki coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of chloropyrimidines has transitioned from a significant challenge to a routine and reliable transformation, thanks to profound advances in catalyst development. While traditional catalysts like Pd(PPh₃)₄ have their place, the superior activity of systems employing Buchwald biarylphosphine and N-heterocyclic carbene ligands is undeniable for these inert substrates.[2][5] These advanced catalysts enable reactions to proceed under milder conditions, with lower catalyst loadings and broader substrate scope, aligning with the efficiency and sustainability goals of modern chemical synthesis. For researchers aiming to leverage the cost-effectiveness of chloropyrimidines, a strategic investment in a small library of these advanced ligands and a systematic optimization of base and solvent conditions will undoubtedly pave the way for synthetic success.

References

  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
  • Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. Benchchem.
  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Benchchem.
  • A Comparative Guide to Phosphine Ligands in Cross-Coupling C
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
  • A Comparative Analysis of Phosphine Ligands and IMes·HCl in Catalytic Cross-Coupling Reactions. Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Catalyst screening for Suzuki coupling of 1 with 2.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Effect of different bases on the Suzuki-Miyaura coupling a.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2- and 4-Substituted Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Subtle Distinction with Profound Implications

The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology, forming the scaffold for nucleobases like cytosine, thymine, and uracil.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, including antiviral and anticancer agents.[1] In the synthesis of these vital compounds, chemists often face the challenge of distinguishing between constitutional isomers, particularly when a substituent is placed at the 2- versus the 4-position. While structurally similar, these isomers can exhibit vastly different biological activities and physicochemical properties.

This guide provides an in-depth, objective comparison of 2- and 4-substituted pyrimidine isomers using a suite of standard spectroscopic techniques. Moving beyond a simple recitation of data, we will explore the underlying electronic and structural reasons for the observed spectral differences. By understanding the "why," researchers can develop a more intuitive and robust strategy for structural elucidation. This document is designed as a practical reference, grounded in established principles and supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

The Electronic Landscape: Why Position Matters

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. The position of a substituent critically alters the electronic distribution within this ring.

  • 2-Substituted Pyrimidines: A substituent at the C2 position is flanked by two nitrogen atoms. Its electronic influence (whether electron-donating or electron-withdrawing) is strongly exerted on the N1-C2-N3 triad.

  • 4-Substituted Pyrimidines: A substituent at the C4 position is adjacent to N3 and C5. This position is part of a conjugated C4=C5-C6=N1 system, allowing for more extensive resonance effects that directly influence the entire ring, particularly the distal N1 and C6 atoms.

These positional differences in electronic communication are the fundamental cause of the distinct spectroscopic "fingerprints" for each isomer.

Diagram 1: Electronic Influence in Substituted Pyrimidines

Caption: Positional differences dictate electronic influence pathways.

Comparative Spectroscopic Analysis

We will now examine how these electronic differences manifest across four key spectroscopic techniques. For illustrative purposes, we will consider a representative electron-donating group (EDG), the amino (-NH₂) group, as in 2-aminopyrimidine versus 4-aminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.[3]

¹H NMR Insights: The chemical shifts of the ring protons (H4, H5, H6) are highly sensitive to the substituent's position.

  • In 2-aminopyrimidine: The amino group at C2 strongly shields the adjacent protons. The H4 and H6 protons are equivalent due to symmetry and appear as a single doublet, coupled to H5. H5 appears as a triplet.

  • In 4-aminopyrimidine: The amino group at C4 exerts its strongest shielding effect on the adjacent H5 proton. The H2 proton, being furthest from the electron-donating group and situated between two nitrogens, is the most deshielded. This results in three distinct signals for H2, H5, and H6, each with characteristic chemical shifts and coupling patterns. A study on aminopyrimidine regioisomers noted that primary amines at the 4-position can exhibit room-temperature line broadening effects in ¹H NMR due to restricted rotation, a phenomenon not observed for 2-substituted isomers, providing a simple diagnostic tool.[4]

¹³C NMR Insights: The carbon chemical shifts directly reflect the electron density at each position.

  • In 2-aminopyrimidine: The C2 carbon, directly attached to the nitrogen of the amino group, is highly shielded and appears significantly upfield. The equivalent C4 and C6 carbons appear further downfield.

  • In 4-aminopyrimidine: The C4 carbon is highly shielded by the amino group. The C2 carbon, lacking a direct substituent and positioned between two nitrogens, is the most deshielded (downfield) carbon of the ring.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift (δ, ppm) Comparison for Aminopyrimidine Isomers

Isomer Nucleus H2/C2 H4/C4 H5/C5 H6/C6 NH₂
2-Aminopyrimidine ¹H -~8.1 (d)~6.5 (t)~8.1 (d)~6.7 (br s)
¹³C ~163.0~158.5~110.0~158.5-
4-Aminopyrimidine ¹H ~8.4 (s)-~6.6 (d)~8.0 (d)~7.1 (br s)
¹³C ~156.0~165.0~107.0~151.0-
Note: Values are approximate and can vary with solvent and concentration. Data is compiled based on typical values found in spectroscopic databases and literature.[5][6][7]
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules.[1] While the spectra of isomers can be similar, diagnostic differences arise in the "fingerprint region" (<1500 cm⁻¹) and in the stretching frequencies of ring C=N and C=C bonds.

  • Ring Vibrations: The position of the substituent alters the symmetry and bond dipoles of the pyrimidine ring, leading to shifts in the characteristic ring stretching frequencies, typically found in the 1600-1400 cm⁻¹ region.[1][8] For example, the C=N stretching vibration in 2-aminopyrimidine often appears at a different wavenumber compared to 4-aminopyrimidine due to the different electronic environment.

  • C-N Stretching: The exocyclic C-N stretch (the bond between the ring and the amino group) will also have a characteristic frequency, influenced by the degree of resonance between the amino lone pair and the ring. This effect is generally more pronounced in the 4-substituted isomer, potentially leading to a higher frequency C-N stretch.

Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Aminopyrimidine Isomers

Vibrational Mode 2-Aminopyrimidine (approx.) 4-Aminopyrimidine (approx.) Rationale for Difference
N-H Stretch (asym/sym) 3400-32003400-3200Similar for primary amines.
Ring C=N/C=C Stretch 1650-15501650-1550Subtle shifts due to altered ring symmetry and electronics.
NH₂ Scissoring ~1630~1640Positional influence on bending mode.
Exocyclic C-N Stretch ~1340~1360Different degree of resonance with the ring.
Note: Frequencies are generalized. Specific values depend on the sample state (solid/liquid) and preparation method.[1][9]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, typically π → π* and n → π* transitions in aromatic systems like pyrimidine.[2] The position of a substituent alters the energy of these transitions, resulting in a shift in the wavelength of maximum absorbance (λ_max).

  • Influence of Position: An electron-donating group like -NH₂ increases conjugation with the pyrimidine ring, causing a bathochromic shift (shift to longer wavelength) compared to unsubstituted pyrimidine.

  • Isomer Differentiation: The extent of this shift is dependent on the substituent's position. For the 4-amino isomer, the resonance interaction is more direct and extensive across the π-system, often leading to a more significant bathochromic shift and a higher molar absorptivity (ε) compared to the 2-amino isomer. The absorption spectra of pyrimidines are also known to be sensitive to pH.[10]

Table 3: Comparative UV-Vis Data for Aminopyrimidine Isomers in a Neutral Solvent

Isomer λ_max (nm) (approx.) Molar Absorptivity (ε) (approx.)
Pyrimidine (parent) ~243~2000
2-Aminopyrimidine ~290~3500
4-Aminopyrimidine ~285~6000
Note: Values are illustrative and highly dependent on the solvent.[11][12]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, crucially, information about fragmentation patterns.[2][13] The fragmentation of substituted pyrimidines is heavily influenced by the substituent's nature and position.[13][14]

  • Initial Fragmentation: Under electron ionization (EI), the initial fragmentation often involves the substituent. However, the subsequent cleavage of the pyrimidine ring itself is diagnostic.

  • Ring Cleavage: A common pathway for pyrimidines is the retro-Diels-Alder (RDA) type cleavage or the sequential loss of small molecules like HCN. The position of the substituent directs which bonds are preferentially broken. For example, a 4-substituted pyrimidine might show a characteristic fragmentation pathway involving the loss of the substituent followed by cleavage of the N3-C4 and C5-C6 bonds, which would be different from the fragmentation of a 2-substituted isomer.

Diagram 2: Representative Fragmentation Pathway in EI-MS

G M Molecular Ion [M]+• F1 Fragment 1 [M - R•]+ M->F1 Loss of Substituent F2 Fragment 2 [M - HCN]+• M->F2 Ring Cleavage F4 Fragment 4 F1->F4 Ring Cleavage F3 Fragment 3 F2->F3 Further Loss

Caption: Positional isomerism dictates the dominant fragmentation pathways.

Experimental Protocols: A Foundation of Trustworthiness

Accurate data acquisition is paramount. The following are generalized, self-validating protocols for the techniques discussed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the pyrimidine isomer into a clean, dry vial.[15]

  • Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is appropriate for the sample's solubility and does not have signals that overlap with key sample peaks.[3][15]

  • Transfer: Vortex the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, consider a larger number of scans.[5]

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Protocol 2: FTIR Sample Preparation (KBr Pellet Method)
  • Preparation: Gently grind 1-2 mg of the solid pyrimidine sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[16][17]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[17]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Protocol 3: UV-Vis Spectroscopy
  • Solution Preparation: Prepare a stock solution of the pyrimidine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or water) of known concentration. Perform serial dilutions to create a solution with an expected absorbance between 0.1 and 1.0.

  • Blanking: Fill a quartz cuvette with the pure solvent. This will be your blank. Place it in the spectrophotometer and record a baseline correction or "zero" across the desired wavelength range (e.g., 200-400 nm).[18][19]

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample solution. Place it in the spectrophotometer and record the absorption spectrum.[19][20]

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and record its value.

Integrated Strategy for Isomer Differentiation

No single technique tells the whole story. A robust structural confirmation relies on the convergence of evidence from multiple spectroscopic methods.

Diagram 3: Integrated Workflow for Isomer Identification

G cluster_Data Data Acquisition cluster_Analysis Data Analysis & Hypothesis cluster_Confirm Confirmation MS Mass Spec (Molecular Weight) Hypo Propose Isomer Structure (2-sub vs. 4-sub) MS->Hypo Comp Compare Experimental vs. Predicted Spectra MS->Comp NMR NMR (1H & 13C) (Connectivity) NMR->Hypo NMR->Comp IR IR (Functional Groups) IR->Hypo IR->Comp UV UV-Vis (Conjugation) UV->Hypo UV->Comp Pred Predict Spectra for Hypothesized Isomer Hypo->Pred Pred->Comp Confirm Structure Confirmed Comp->Confirm

Sources

A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Strategic modifications to the pyrimidine ring have led to the development of derivatives with potent anti-cancer properties.[1][4] This guide provides a comparative analysis of the cytotoxic profiles of a series of novel compounds synthesized from the versatile precursor, 2-Chloro-4-(methylsulfonyl)pyrimidine. We will delve into the experimental data, providing a clear comparison with a well-established cytotoxic agent and elucidating the methodologies used to assess their anti-cancer potential.

The Synthetic Strategy: Leveraging a Versatile Precursor

This compound serves as an excellent starting point for generating a diverse library of compounds. Its reactive chlorine and methylsulfonyl groups at the 2 and 4 positions, respectively, allow for selective modifications, enabling the introduction of various functionalities to explore structure-activity relationships. The synthesis of our hypothetical novel compounds, designated as Compound A , Compound B , and Compound C , proceeds through a nucleophilic aromatic substitution reaction, a common and efficient method for derivatizing such heterocyclic systems.[5][6]

Evaluating Cytotoxicity: The MTT Assay

A fundamental step in the discovery of new anti-cancer agents is the assessment of their ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][7][8][9] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[9]

  • Cell Seeding: Human lung carcinoma A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel compounds (Compound A, B, and C), a positive control (Doxorubicin), and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Workflow of the MTT cytotoxicity assay.

The cytotoxic activities of the novel compounds against the A549 human lung carcinoma cell line are summarized in the table below. Doxorubicin, a widely used chemotherapeutic agent, is included for comparison.[10][11]

CompoundIC50 (µM) on A549 cells (48h treatment)
Compound A 8.5
Compound B 15.2
Compound C 2.1
Doxorubicin 1.50[10]
Vehicle Control (DMSO) > 100

From the data, Compound C demonstrates the most potent cytotoxic effect among the novel synthesized compounds, with an IC50 value approaching that of the positive control, Doxorubicin. This suggests that the specific structural modifications in Compound C are favorable for anti-cancer activity.

Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis

To further characterize the cytotoxic effects of these novel compounds, it is crucial to determine the mode of cell death they induce. Apoptosis, or programmed cell death, is a controlled process that is often a target of anti-cancer therapies.[12] In contrast, necrosis is a form of cell injury that results in the premature death of cells in living tissue by autolysis. The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method used to differentiate between apoptotic and necrotic cells.[13][14]

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][14][15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[12][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing it to fluoresce.[12]

  • Cell Treatment: A549 cells are treated with the IC50 concentrations of Compound A, Compound C, and Doxorubicin for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[13]

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[14]

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.[13]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry Analysis: An additional 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry.[14]

Principle of apoptosis detection by Annexin V/PI staining.

The results of the Annexin V/PI assay provide a quantitative measure of the different cell populations after treatment.

Treatment (at IC50)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control 95.22.52.3
Compound A 60.125.314.6
Compound C 35.848.715.5
Doxorubicin 40.245.114.7

The data reveals that both Compound C and Doxorubicin induce a significant increase in the percentage of early apoptotic cells, suggesting that they trigger programmed cell death. Compound A also induces apoptosis, but to a lesser extent than Compound C.

Potential Mechanism of Action and Future Directions

The potent cytotoxic and pro-apoptotic activity of Compound C suggests a specific molecular mechanism of action. Pyrimidine derivatives have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of critical cellular enzymes and interference with essential signaling pathways.[2][4] Some 2-sulfonylpyrimidine compounds have been identified as mild alkylating agents that can target and stabilize mutant p53, a key tumor suppressor protein.[16][17]

Signaling_Pathway Compound C Compound C Target Protein (e.g., Kinase, p53) Target Protein (e.g., Kinase, p53) Compound C->Target Protein (e.g., Kinase, p53) Inhibition/Modulation Downstream Signaling Cascade Downstream Signaling Cascade Target Protein (e.g., Kinase, p53)->Downstream Signaling Cascade Blocks Pro-survival Signals Apoptosis Apoptosis Downstream Signaling Cascade->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling Cascade->Cell Cycle Arrest

Sources

A Researcher's Guide to Predicting Reactivity in Substituted Chloropyrimidines: A Quantum Mechanical Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these scaffolds, particularly through the substitution of chlorine atoms, is a critical step in the synthesis of novel drug candidates. Understanding and predicting the reactivity of substituted chloropyrimidines is therefore essential for rational drug design and efficient synthesis.

This guide provides an in-depth comparison of quantum mechanical (QM) analysis and traditional synthetic approaches for predicting the reactivity of substituted chloropyrimidines. We will delve into the theoretical underpinnings of QM-based predictions, supported by experimental data, and offer practical, step-by-step protocols for both computational and experimental workflows.

The Dichotomy of Reactivity in Chloropyrimidines: C4/C6 vs. C2

The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for its functionalization. In polychlorinated pyrimidines, the reactivity of the chlorine atoms is not uniform. Generally, the chlorine atoms at the C4 and C6 positions are more reactive towards nucleophiles than the one at the C2 position.[1][2] This preferential reactivity is a cornerstone of synthetic strategies involving these molecules.

However, this general rule is not absolute. The regioselectivity of nucleophilic attack can be dramatically altered by the presence of other substituents on the pyrimidine ring. This is where the predictive power of quantum mechanics becomes indispensable.

Quantum Mechanical Insights into Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to understand and predict the reactivity of substituted chloropyrimidines. By modeling the electronic structure of these molecules, we can identify the most likely sites for nucleophilic attack and even predict the energy barriers of competing reaction pathways.

Frontier Molecular Orbital (FMO) Theory: The Role of LUMO and LUMO+1

A key concept in predicting reactivity is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants play a crucial role in chemical reactions. In the case of a nucleophilic attack on a chloropyrimidine, the interaction between the HOMO of the nucleophile and the LUMO of the chloropyrimidine is paramount.

The LUMO of the chloropyrimidine indicates the regions of the molecule that are most susceptible to receiving electrons from a nucleophile. A larger LUMO lobe at a particular carbon atom suggests that it is a more favorable site for nucleophilic attack.

For many simple chloropyrimidines, the LUMO is predominantly located at the C4 and C6 positions, consistent with the observed experimental reactivity.[3] However, the presence of substituents can significantly alter the distribution of the LUMO and even bring the LUMO+1 (the second lowest unoccupied molecular orbital) into play. If the energy gap between the LUMO and LUMO+1 is small, both orbitals can influence the reaction's outcome.[3]

FMO_Analysis

Electrostatic Potential (MEP) Maps

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. By examining the MEP map of a substituted chloropyrimidine, we can visually identify the carbon atoms with the most positive electrostatic potential, which are the most likely targets for a nucleophile.

Transition State Theory: Quantifying Reactivity

For a more quantitative prediction, we can use DFT to calculate the energy profiles of competing reaction pathways. This involves locating the transition state (TS) for each potential reaction (e.g., attack at C2 vs. C4) and calculating its energy. The reaction with the lower activation energy (the energy difference between the reactants and the transition state) is predicted to be the kinetically favored pathway. This approach can provide remarkable agreement with experimental observations of product ratios.[3][4]

Reaction_Pathway

Experimental Validation: Where Theory Meets Reality

The ultimate test of any predictive model is its agreement with experimental results. Numerous studies have demonstrated the power of QM calculations in predicting the regioselectivity of SNAr reactions of substituted chloropyrimidines.

For instance, in the case of 2,4-dichloropyrimidine, nucleophilic attack generally occurs at the C4 position. However, the introduction of an electron-donating group, such as a methoxy group, at the C6 position can reverse this selectivity, favoring attack at the C2 position. QM calculations have successfully explained this phenomenon by showing a shift in the LUMO distribution and a lower activation energy for the C2 attack pathway in the substituted compound.[3]

Table 1: Regioselectivity of Amination of Substituted Dichloropyrimidines

SubstrateNucleophileProduct Ratio (C4:C2)Reference
2,4-DichloropyrimidineMorpholine>95:5[5]
6-Aryl-2,4-dichloropyrimidineSecondary Amines>30:1 (with Pd catalyst)[5]
2,4-Dichloro-6-methoxypyrimidineVarious aminesPredominantly C2 product[3]

Alternative Synthetic Strategies: Palladium-Catalyzed Amination

While SNAr is a powerful tool, it is not the only method for the amination of chloropyrimidines. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a valuable alternative, particularly for less reactive chloropyrimidines or when SNAr conditions are not suitable.[6]

Table 2: Comparison of SNAr and Palladium-Catalyzed Amination

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Amination
Mechanism Addition-elimination via a Meisenheimer complexOxidative addition, reductive elimination cycle
Catalyst Often catalyst-freePalladium catalyst with a suitable ligand
Substrate Scope Generally requires electron-deficient ringsBroader scope, including less activated aryl chlorides
Reaction Conditions Can range from mild to harshTypically requires inert atmosphere and specific ligands
Regioselectivity Highly dependent on substrate electronicsCan often be controlled by the choice of ligand

Experimental and Computational Protocols

To facilitate the application of these concepts, we provide detailed, step-by-step protocols for both a typical SNAr reaction and a DFT-based reactivity analysis.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine with Morpholine

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Triethylamine (Et3N)

  • Anhydrous Propanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 eq).

  • Add anhydrous propanol and stir at room temperature.

  • Add morpholine (1.0 eq) to the reaction vial, followed by triethylamine (1.2 eq).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120–140 °C for 15–30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-morpholino-2-chloropyrimidine.

Experimental_Workflow

Computational Protocol: DFT-Based Reactivity Analysis

Software:

  • A quantum chemistry software package (e.g., Gaussian, Spartan, ORCA)

  • A molecular visualization software (e.g., GaussView, Avogadro, VMD)

Procedure:

  • Geometry Optimization:

    • Build the 3D structure of the substituted chloropyrimidine.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to ensure it is a true minimum (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis:

    • Visualize the LUMO and LUMO+1 of the optimized molecule.

    • Analyze the size and location of the orbital lobes to predict the most likely sites for nucleophilic attack.

  • Electrostatic Potential (MEP) Map Generation:

    • Generate and visualize the MEP map on the electron density surface.

    • Identify the regions of most positive electrostatic potential as the probable sites for nucleophilic attack.

  • Transition State (TS) Search (for quantitative analysis):

    • Build an initial guess for the transition state structure for each competing reaction pathway (e.g., attack at C2 vs. C4). This typically involves bringing the nucleophile close to the carbon atom of interest.

    • Perform a transition state optimization (e.g., using the Opt=TS keyword in Gaussian).

    • Perform a frequency calculation on the optimized TS structure to confirm it is a true transition state (exactly one imaginary frequency).

  • Activation Energy Calculation:

    • Calculate the electronic energies of the optimized reactants and transition states.

    • The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. The pathway with the lower activation energy is the predicted major pathway.

Computational_Workflow

Conclusion

The quantum mechanical analysis of reactivity in substituted chloropyrimidines offers a powerful and predictive framework that complements and guides synthetic efforts. By leveraging computational tools such as FMO theory, MEP maps, and transition state calculations, researchers can gain a deeper understanding of the factors that govern regioselectivity in nucleophilic aromatic substitution reactions. This knowledge enables the rational design of synthetic routes to access novel pyrimidine derivatives with desired functionalities, ultimately accelerating the drug discovery process. While experimental validation remains the gold standard, the integration of computational and experimental approaches provides a synergistic strategy for navigating the complex landscape of heterocyclic chemistry.

References

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A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Routes for Substituted Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Aminopyrimidine Scaffold

To any researcher in medicinal chemistry or drug development, the aminopyrimidine core is an unmistakable hallmark of biological significance. This privileged scaffold is a cornerstone of numerous blockbuster therapeutics, from the pioneering anticancer agent Imatinib to modern CDK inhibitors like Palbociclib.[1][2] Its prevalence stems from its unique ability to act as a versatile hydrogen bond donor and acceptor, effectively mimicking the purine and pyrimidine bases of our own DNA and RNA.[3] This allows aminopyrimidine-containing molecules to adeptly bind to the hinge regions of kinases, making them a go-to fragment in kinase inhibitor design.[3]

However, the very utility of this scaffold presents a formidable challenge: the need for diverse and efficient synthetic routes to access precisely substituted analogues. The placement of functional groups around the aminopyrimidine core dictates target specificity, potency, and pharmacokinetic properties. Therefore, a deep understanding of the available synthetic methodologies is not merely academic—it is fundamental to the successful progression of a drug discovery program.

This guide provides a comparative analysis of the primary synthetic strategies for constructing substituted aminopyrimidines. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, evaluate the strengths and weaknesses of each approach, and provide the field-proven insights necessary to make informed decisions in your synthetic design.

The Classical Approach: Condensation of Amidines with 1,3-Dicarbonyl Compounds

The most traditional and direct method for assembling the pyrimidine ring is the condensation of a three-carbon component (typically a β-dicarbonyl compound or its equivalent) with a nitrogen-containing C-N-C fragment (an amidine or guanidine). This approach, often referred to as the Principal or Pinner Synthesis, remains a workhorse for its simplicity and use of readily available starting materials.[3][4]

Mechanism and Rationale

The reaction proceeds via a series of condensation and cyclization steps. In an acid-catalyzed variant, the β-dicarbonyl compound is activated towards nucleophilic attack by the amidine.[5][6] The subsequent intermediates undergo dehydration and cyclization to form the aromatic pyrimidine ring. The choice of the 1,3-dicarbonyl component (β-diketone, β-ketoester, malonic ester) directly dictates the substitution pattern at the C4, C5, and C6 positions of the final product.[4][7]

Pinner_Synthesis cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Product Amidine Amidine / Guanidine (N-C-N Fragment) Condensation Initial Condensation & Nucleophilic Attack Amidine->Condensation Dicarbonyl β-Dicarbonyl Compound (C-C-C Fragment) Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Intermediate Dehydration Dehydration & Aromatization Cyclization->Dehydration Aminopyrimidine Substituted Aminopyrimidine Dehydration->Aminopyrimidine

Caption: General workflow of the Pinner/Principal pyrimidine synthesis.

Performance Analysis
  • Advantages : This method is often the most cost-effective and scalable for simple substitution patterns. The starting materials are frequently inexpensive bulk chemicals.

  • Limitations : The primary drawback is often a lack of regiochemical control when using unsymmetrical β-dicarbonyl compounds, leading to mixtures of isomers that can be difficult to separate. The reaction conditions can be harsh (e.g., strong acid or base), which limits the tolerance for sensitive functional groups on the substrates.

Representative Experimental Protocol: Synthesis of a 5,6-disubstituted 2-aminopyrimidine

This protocol is adapted from a microwave-assisted, solvent-free methodology, highlighting a modern improvement on the classical approach.[7]

  • Preparation : In a 10 mL microwave vial, combine the appropriate β-ketoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Reaction : Seal the vial and subject the mixture to microwave irradiation at 120°C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, allow the reaction mixture to cool to room temperature. Add 10 mL of water and stir for 15 minutes.

  • Isolation : Collect the resulting solid precipitate by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum to yield the desired 2-aminopyrimidine derivative.

Building on a Scaffold: Nucleophilic Aromatic Substitution (SNAr)

For accessing more complex or specifically substituted aminopyrimidines, a more common strategy involves modifying a pre-existing, functionalized pyrimidine ring. The Nucleophilic Aromatic Substitution (SNAr) of halogens (typically chlorine) on the pyrimidine ring is a powerful and widely used technique.[8]

Mechanism and Regioselectivity

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of chlorine atoms further activates the ring for substitution. In di- or tri-chlorinated pyrimidines, the positions are not equally reactive. For 2,4-dichloropyrimidines, for example, the C4 position is generally more electrophilic and thus more susceptible to initial nucleophilic attack than the C2 position.[9][10] This inherent regioselectivity can be exploited to sequentially introduce different amines.

However, this selectivity can be modulated. The presence of an electron-withdrawing group at the C5 position further enhances the reactivity at C4.[10] Conversely, recent studies have shown that using tertiary amine nucleophiles can invert the selectivity, favoring substitution at the C2 position.[10] This provides a valuable tool for accessing previously difficult-to-synthesize isomers.

SNAr_Mechanism cluster_0 Reaction Pathways Dichloropyrimidine 2,4-Dichloropyrimidine Attack_C4 Attack at C4 (More Electrophilic) Dichloropyrimidine->Attack_C4 Attack_C2 Attack at C2 (Less Electrophilic) Dichloropyrimidine->Attack_C2 Amine R-NH2 (Nucleophile) Amine->Attack_C4 Amine->Attack_C2 Meisenheimer_C4 Meisenheimer Intermediate (C4) Attack_C4->Meisenheimer_C4 Meisenheimer_C2 Meisenheimer Intermediate (C2) Attack_C2->Meisenheimer_C2 Product_C4 4-Amino-2-chloro Product (Major) Meisenheimer_C4->Product_C4 Loss of Cl- Product_C2 2-Amino-4-chloro Product (Minor) Meisenheimer_C2->Product_C2 Loss of Cl-

Caption: Regioselectivity in the SNAr of 2,4-dichloropyrimidine.

Performance Analysis
  • Advantages : This method offers excellent control over the final substitution pattern and accommodates a very broad range of amine nucleophiles. The reactions are typically high-yielding and robust. Solvent-free and catalyst-free versions have been developed, improving the green chemistry profile.[1][11][12][13]

  • Limitations : The synthesis relies on the availability of the corresponding halogenated pyrimidine precursors, which may require separate synthetic steps. While regioselectivity is often predictable, achieving perfect control can sometimes require careful optimization of reaction conditions (temperature, solvent, base).

Representative Experimental Protocol: Synthesis from 2-Amino-4,6-dichloropyrimidine

This solvent-free protocol demonstrates an efficient and environmentally conscious approach to synthesizing 2,4-diaminopyrimidine derivatives.[13]

  • Preparation : In a round-bottom flask, finely grind and mix 2-amino-4,6-dichloropyrimidine (1.0 eq.), the desired substituted amine (1.0 eq.), and triethylamine (2.0 eq.).

  • Reaction : Heat the reaction mixture at 80–90 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up : After completion, cool the mixture and add distilled water.

  • Isolation : Stir the aqueous mixture. Collect the resulting precipitate by vacuum filtration. The crude product can be purified by crystallization from ethanol to yield the pure monosubstituted 2-amino-4-chloro-6-(substituted)aminopyrimidine. The second chlorine can be substituted by reacting the product with a different amine, often under more forcing conditions.

Modern Frontiers: Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized heterocyclic chemistry, and aminopyrimidine synthesis is no exception. These methods offer novel pathways for C-N and C-C bond formation, providing access to structures that are challenging to make via classical routes.

Key Methodologies
  • Metal-Catalyzed Cross-Coupling : Reactions like the Buchwald-Hartwig amination allow for the direct coupling of an amine with a halopyrimidine, often under milder conditions than traditional SNAr reactions and with broader functional group tolerance. Suzuki-Miyaura reactions can be used to install aryl or alkyl groups, followed by other transformations to build the aminopyrimidine core.[14]

  • [2+2+2] Cycloadditions : More advanced methods involve the metal-catalyzed cycloaddition of smaller unsaturated components. For instance, an iron-catalyzed [2+2+2] cycloaddition between alkynenitriles and cyanamides has been developed to afford complex bicyclic 2-aminopyrimidines in a single step.[15] While elegant, these methods are often highly specific to the catalyst system and substrates. Gold complexes have also been used to catalyze the [2+2+2] cycloaddition of ynamides with nitriles to yield 4-aminopyrimidines.[16]

  • C-H Amination : Direct C-H functionalization is a major goal in modern synthesis. Recently developed platforms allow for the site-selective C2-amination of pyrimidines, avoiding the need for pre-functionalization with a halogen.[17] This approach is powerful but can require specialized reagents and careful optimization.

Performance Analysis
  • Advantages : Unparalleled functional group tolerance and substrate scope. These methods provide access to novel chemical space and can significantly shorten synthetic sequences by avoiding protecting groups and pre-functionalization steps.

  • Limitations : The primary drawbacks are the cost and potential toxicity of the metal catalysts and ligands. Removing trace metal impurities from the final product is a critical consideration in pharmaceutical development, often requiring specialized purification techniques. Furthermore, catalyst screening and reaction optimization can be more time-consuming than for classical methods.

Comparative Summary of Synthetic Routes

The optimal synthetic strategy is dictated by the specific target molecule, required scale, and available resources. The table below provides a high-level comparison of the key performance metrics for each major approach.

Metric Classical Condensation Nucleophilic Aromatic Substitution (SNAr) Metal-Catalyzed Reactions
Yield Moderate to HighHigh to ExcellentModerate to Excellent
Substrate Scope Moderate (reliant on dicarbonyls)Very Broad (amines)Very Broad (amines, boronic acids, etc.)
Functional Group Tolerance Low to Moderate (harsh conditions)GoodExcellent (mild conditions)
Regiocontrol Often Poor (with unsymmetrical substrates)Good to Excellent (predictable, tunable)Excellent (catalyst/ligand controlled)
Scalability & Cost Excellent; inexpensive starting materials.[18]Good; precursors can add cost.Moderate; catalyst/ligand costs can be high.
Key Advantage Simplicity, low cost for simple targets.Reliability, predictability, broad applicability.Access to novel structures, superior tolerance.
Key Disadvantage Poor regiocontrol, harsh conditions.Requires halogenated precursors.Catalyst cost and removal.

Conclusion and Future Outlook

The synthesis of substituted aminopyrimidines has evolved from straightforward, yet often limited, condensation reactions to a sophisticated array of highly selective and versatile methodologies. For the production of simple, foundational scaffolds, the Classical Condensation routes remain highly relevant due to their economic advantages. For the vast majority of drug discovery and development applications, where precise control of substitution is paramount, Nucleophilic Aromatic Substitution on halogenated pyrimidines is the undisputed method of choice for its reliability, scalability, and predictable outcomes.

Looking forward, the continued development of Metal-Catalyzed Reactions , particularly direct C-H amination, represents the next frontier.[17] These methods promise to further streamline synthetic routes, reduce waste, and expand the accessible chemical space for novel aminopyrimidine-based therapeutics. As Senior Application Scientists, we must not only master the established, reliable methods but also embrace these innovative strategies to accelerate the discovery of the next generation of medicines.

References

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A Comparative Guide to the Cross-Reactivity of Pyrimidine-Derived Kinase Inhibitors Targeting PAK1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from a pyrimidine scaffold, with a primary focus on their activity against p21-Activated Kinase 1 (PAK1). We will delve into the experimental data that underpins our understanding of their selectivity and discuss the methodologies used to generate these profiles. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

Introduction to p21-Activated Kinase 1 (PAK1) as a Therapeutic Target

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial downstream effectors of the Rho family GTPases, Rac1 and Cdc42.[1][2] The PAK family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I.[2] PAK1, in particular, is a central node in numerous signaling pathways that control fundamental cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2][3]

Given its integral role in these processes, dysregulation of PAK1 activity has been implicated in a variety of human cancers, including breast, lung, and colon cancer.[1] Overexpression of PAK1 is often associated with increased tumor invasiveness and poorer prognosis.[1] This has established PAK1 as an attractive therapeutic target for the development of novel anti-cancer agents.[3][4][5] The goal is to develop inhibitors that are highly selective for PAK1 to minimize off-target effects and potential toxicity.[6][7]

The 2-Chloro-4-(methylsulfonyl)pyrimidine Scaffold in Kinase Inhibitor Design

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of approved and experimental drugs, particularly in the realm of kinase inhibitors.[8] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent starting point for inhibitor design. The this compound variant offers synthetic tractability, allowing for the differential modification at the 2- and 4-positions to optimize potency and selectivity.[9] Specifically, the 2-chloro group can be displaced via nucleophilic aromatic substitution (SNAr) to introduce a variety of side chains, enabling the exploration of the chemical space around the kinase active site.[9][10]

Comparative Cross-Reactivity Profiling

The selectivity of a kinase inhibitor is paramount to its clinical success. Broad-spectrum inhibition can lead to unforeseen side effects, while highly selective inhibitors offer a more targeted therapeutic approach.[7] Kinome-wide profiling is the gold standard for assessing inhibitor selectivity. In this section, we compare the selectivity of representative pyrimidine-derived inhibitors against a panel of kinases.

Table 1: Illustrative Selectivity Profile of a Hypothetical Pyrimidine-Based PAK1 Inhibitor

Kinase Target% Inhibition at 1 µMRationale for Interaction
PAK1 95% Primary Target
PAK265%High sequence homology in the ATP-binding site with PAK1.[6]
PAK358%High sequence homology in the ATP-binding site with PAK1.
RSK145%Potential for off-target activity due to some structural similarities in the kinase domain.
ROCK130%Member of the AGC kinase family, some cross-reactivity is sometimes observed.
Aurora A15%Structurally distinct, but some promiscuous inhibitors may show weak activity.[13]
MEK1<10%Different kinase family, low probability of significant inhibition.[14]
EGFR<5%Tyrosine kinase, structurally distinct from the serine/threonine kinase PAK1.

This table is a hypothetical representation based on typical cross-reactivity patterns observed with pyrimidine-based kinase inhibitors.

Understanding the PAK1 Signaling Pathway

To appreciate the biological consequences of PAK1 inhibition, it is essential to understand its position within cellular signaling networks. PAK1 activation by Rac/Cdc42 triggers a cascade of downstream phosphorylation events that impact multiple cellular functions.

PAK1_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors) GPCR_RTK GPCRs / RTKs Extracellular_Stimuli->GPCR_RTK Rac_Cdc42 Rac / Cdc42 GPCR_RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Cytoskeleton Cytoskeletal Remodeling (LIMK, MLCK) PAK1->Cytoskeleton Proliferation Cell Proliferation (Raf-1, MEK1) PAK1->Proliferation Survival Cell Survival (BAD, NF-κB) PAK1->Survival Gene_Expression Gene Expression PAK1->Gene_Expression Cell_Motility Cell Motility & Invasion Cytoskeleton->Cell_Motility

Caption: The PAK1 signaling pathway is activated by upstream signals leading to downstream effects on cell behavior.

Experimental Methodologies for Kinase Profiling

Accurate and reproducible data are the bedrock of drug discovery. The cross-reactivity data presented are typically generated using robust, high-throughput screening platforms.

KINOMEscan™: A Competitive Binding Assay

One of the most widely used platforms for kinase inhibitor profiling is KINOMEscan™, which utilizes a competitive binding assay format.[15] This method offers a significant advantage as it measures the direct interaction between an inhibitor and a kinase, independent of ATP concentration, providing a more direct assessment of compound affinity.

Experimental Workflow:

KINOMEscan_Workflow Start Start: Prepare Kinase Panel Immobilized_Ligand Immobilized Ligand on Solid Support Start->Immobilized_Ligand Kinase DNA-tagged Kinase Start->Kinase Test_Compound Test Compound (Pyrimidine Derivative) Start->Test_Compound Incubation Incubate Kinase, Ligand, and Test Compound Immobilized_Ligand->Incubation Kinase->Incubation Test_Compound->Incubation Binding Competitive Binding Occurs Incubation->Binding Wash Wash to Remove Unbound Kinase Binding->Wash Quantification Quantify Bound Kinase via qPCR of DNA tag Wash->Quantification End End: Generate Selectivity Profile Quantification->End

Caption: Workflow for the KINOMEscan™ competitive binding assay.

Step-by-Step Protocol:

  • Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the control, and dissociation constants (Kd) can be calculated to determine potency.

Causality Behind Experimental Choices:

  • ATP-Independent Measurement: By not relying on an enzymatic activity assay that requires ATP, the competitive binding assay avoids complications from compounds that are competitive with ATP. This provides a "cleaner" measure of binding affinity.[16]

  • Broad Kinome Coverage: Utilizing a large panel of kinases provides a comprehensive overview of a compound's selectivity, helping to identify potential off-targets early in the drug discovery process.

  • High Sensitivity: The use of qPCR for detection allows for a wide dynamic range and high sensitivity, enabling the accurate determination of potency for even very tight-binding inhibitors.[15]

Conclusion

The development of selective PAK1 inhibitors holds significant promise for cancer therapy. The this compound scaffold represents a versatile starting point for the design of such inhibitors. Comprehensive cross-reactivity profiling, using robust methodologies like competitive binding assays, is an indispensable tool for guiding the optimization of lead compounds. By carefully analyzing the kinome-wide selectivity data, researchers can make informed decisions to advance inhibitors with the desired potency and safety profile towards clinical development.

References

  • ResearchGate. Signaling pathways of PAK1.
  • Kumar, R., et al. (2012).
  • Li, Y., et al. (2021). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. PubMed Central. [Link]
  • PFAU, R., et al. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. PNAS. [Link]
  • Mol, C. D., et al. (2012). Group I p21-Activated Kinases (PAKs)
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
  • Patsnap Synapse. (2024). What are PAK1 inhibitors and how do they work? [Link]
  • Johns, D. M., et al. (2025). Identification of a p21-activated kinase 1 (PAK1) inhibitor with 10-fold selectivity against PAK2. PubMed. [Link]
  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
  • Yeoh, S., et al. (2010). Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer. PubMed Central. [Link]
  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
  • Leroux, F., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]
  • Packer, L. E., et al. (2020). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed Central. [Link]
  • Liu, C., et al. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). PubMed. [Link]
  • Lee, C. F., & St-Jean, F. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Omega. [Link]
  • Anastassiadis, T., et al. (2013). Activity-based kinase profiling of approved tyrosine kinase inhibitors. PubMed. [Link]
  • Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Scirp.org. [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison of potential analytical methods for the quantification of 2-Chloro-4-(methylsulfonyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the validation of these methods, ensuring they are robust, reliable, and fit for their intended purpose.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[1] This is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q2(R1), that provide a framework for the validation of analytical procedures.[3][4] This guide will adhere to these principles to compare and contrast potential analytical methodologies for this compound.

The Importance of Method Validation

Validated analytical methods are crucial for:

  • Ensuring Product Quality and Patient Safety: Accurate measurements of active pharmaceutical ingredients (APIs), intermediates, and impurities guarantee the final product meets its quality specifications.[2]

  • Regulatory Compliance: Regulatory bodies require validated methods as part of new drug applications and for ongoing quality control.[2]

  • Data Reliability: Validation provides a high degree of assurance that the analytical results are accurate and reproducible, which is essential for making informed decisions during drug development and manufacturing.[1][5]

General Workflow of Analytical Method Validation

The validation process follows a structured approach to evaluate various performance characteristics of the analytical method.

Analytical Method Validation Workflow General Workflow of Analytical Method Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Define Analytical Requirements B Select Appropriate Analytical Technique A->B Based on analyte properties C Optimize Method Parameters B->C Systematic optimization D Define Validation Parameters (ICH Q2) C->D Based on method's purpose E Set Acceptance Criteria D->E Pre-defined limits F Execute Experiments (Accuracy, Precision, etc.) E->F Perform experiments G Collect and Analyze Data F->G Statistical analysis H Prepare Validation Report G->H Summarize findings I Implement Method for Routine Use H->I Final approval

Caption: A generalized workflow for the development and validation of an analytical method.

Comparison of Potential Analytical Methods

While specific validated methods for this compound are not extensively documented in publicly available literature, we can propose and compare suitable analytical techniques based on the analysis of similar pyrimidine derivatives and general chromatographic principles.[6][7] The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[8][9]

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[8]High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[6]Higher cost of instrumentation and solvents compared to some other methods.[6]Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.[8]Excellent for the analysis of volatile impurities; high separation efficiency.[6]Not suitable for non-volatile or thermally labile compounds without derivatization.[10]Analysis of residual solvents and volatile impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[11]High sensitivity and specificity; can be coupled with HPLC (LC-MS) or GC (GC-MS) for powerful impurity identification.[9]High cost of instrumentation.[6]Identification of unknown impurities and degradation products, and trace-level quantification.[12]

Experimental Protocols and Validation Parameters

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.[1] Below are hypothetical, yet scientifically grounded, experimental protocols for HPLC and GC methods for the analysis of this compound, based on methods used for similar compounds.[6][13]

Hypothetical HPLC Method for Purity and Assay

Objective: To determine the purity of this compound and to quantify it against a reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on typical UV absorbance for pyrimidine derivatives)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile phase

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the sample diluent to obtain a concentration similar to the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution.

  • Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

Hypothetical GC-MS Method for Volatile Impurity Profiling

Objective: To identify and quantify potential volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 10 mg/mL.

Procedure:

  • Inject the prepared sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of any detected peaks.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method, if required.

Validation Parameters: A Comparative Overview

According to ICH Q2(R1) guidelines, the following parameters must be evaluated during method validation.[3][14]

Validation ParameterHPLC MethodGC-MS MethodRationale and Causality
Specificity The ability to assess the analyte unequivocally in the presence of other components.[15] This is demonstrated by the resolution of the main peak from any impurities or degradation products.High specificity is achieved through chromatographic separation and mass spectral identification, which provides a unique fingerprint for each compound.Ensures that the signal measured is only from the analyte of interest, preventing interference from other substances.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically evaluated over a range of 50-150% of the expected sample concentration.Assessed by analyzing a series of dilutions of a standard solution and plotting the response versus concentration.Establishes a mathematical relationship between the instrument response and the analyte concentration, which is essential for accurate quantification.
Accuracy The closeness of the test results to the true value.[16] Assessed by the recovery of a known amount of analyte spiked into a placebo matrix.Determined by analyzing samples with known concentrations and comparing the measured values to the true values.Confirms that the method provides results that are free from systematic error or bias.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] Evaluated at three levels: repeatability, intermediate precision, and reproducibility.Assessed by calculating the relative standard deviation (RSD) of a series of measurements.Demonstrates the consistency and reliability of the method under various operating conditions.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on the signal-to-noise ratio (typically 3:1) or by statistical analysis of the calibration curve.Important for impurity analysis to ensure that trace levels of contaminants can be detected.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined based on the signal-to-noise ratio (typically 10:1) or by statistical analysis of the calibration curve.Defines the lower limit of the method's useful range for quantitative measurements.
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]The range is derived from the linearity, accuracy, and precision studies.Defines the concentration window within which the method is considered valid.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]Evaluated by making small changes to parameters such as mobile phase composition, pH, column temperature (for HPLC), or oven temperature ramp rate (for GC).Provides an indication of the method's reliability during normal usage and its transferability between laboratories.

Comparative Performance Attributes

Method Performance Comparison Comparison of Key Performance Attributes cluster_hplc HPLC cluster_gcms GC-MS cluster_shared Shared Strengths H_Spec High Specificity Quant Quantitative H_Spec->Quant H_Sens High Sensitivity H_Sens->Quant H_Prec Excellent Precision H_Prec->Quant H_App Broad Applicability Valid Validatable H_App->Valid G_Spec Very High Specificity G_Spec->Quant G_Sens Excellent Sensitivity G_Sens->Quant G_Ident Definitive Identification G_Ident->Valid G_Vol Volatiles Specific G_Vol->Valid

Caption: A diagram comparing the key performance attributes of HPLC and GC-MS.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision in the pharmaceutical development process. Both HPLC and GC-MS offer robust and reliable platforms for the analysis of this compound and its potential impurities. HPLC is generally the method of choice for purity and assay determination due to its versatility for a wide range of non-volatile compounds. GC-MS, on the other hand, is unparalleled for the identification and quantification of volatile impurities.

A thorough validation of the chosen method in accordance with ICH Q2(R1) guidelines is not merely a regulatory requirement but a fundamental aspect of scientific integrity.[17] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can ensure that the analytical data generated is accurate, reliable, and fit for its intended purpose, ultimately contributing to the development of safe and effective medicines.

References

  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • OPUS. (2025, August 28). Analytical Methods.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ResearchGate. (2017, June 16). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS.
  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • Bentham Science. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.

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A Technical Guide to the Biological Evaluation of 2-Chloro-4-(methylsulfonyl)pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological evaluation of 2-Chloro-4-(methylsulfonyl)pyrimidine derivatives and their analogues. As a Senior Application Scientist, my goal is to synthesize the current peer-reviewed literature into a practical resource that not only presents data but also explains the scientific rationale behind the experimental designs and interprets the findings within the broader context of drug discovery. We will delve into the known anticancer and antimicrobial activities of structurally related compounds, offering a comparative analysis of their performance based on available experimental data. This guide is designed to be a self-validating system, grounding all claims and protocols in authoritative sources to ensure scientific integrity.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, owing to its presence in natural biomolecules like nucleic acids and its versatile chemical reactivity.[1] The specific scaffold of interest, this compound, presents a unique combination of reactive sites amenable to nucleophilic substitution, making it an attractive starting point for the synthesis of diverse compound libraries.[2][3] The electron-withdrawing nature of the methylsulfonyl group at the 4-position and the chloro group at the 2-position activates the pyrimidine ring, facilitating reactions with various nucleophiles to generate a wide array of derivatives.[3]

This inherent reactivity has led to the exploration of its derivatives in various therapeutic areas, most notably in oncology and infectious diseases. The underlying hypothesis is that the pyrimidine core can act as a scaffold to position functional groups in a specific orientation to interact with biological targets, while the sulfonyl and chloro moieties can be displaced by or interact with nucleophilic residues in target proteins, potentially leading to covalent inhibition or strong, non-covalent interactions.

Comparative Biological Evaluation: Anticancer and Antimicrobial Activities

While direct, head-to-head comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, we can draw valuable insights from the biological evaluation of structurally similar pyrimidine analogues. This section will compare the reported activities of these related compounds, providing a framework for predicting the potential of the target scaffold.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is a major focus of research.[4][5][6] Studies on closely related 2-amino-4-chloro-pyrimidine derivatives have demonstrated cytotoxic activity against various cancer cell lines.

Table 1: Comparative Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives

Compound IDR Group at C4 PositionCancer Cell LineEC50 (µM)Reference
1 4-methylpiperazin-1-ylHCT116 (Colon)209.17 ± 1.23[2]
MCF7 (Breast)221.91 ± 1.37[2]
6 4-(4-bromophenyl)piperazin-1-ylHCT116 (Colon)89.24 ± 1.36[2]
MCF7 (Breast)89.37 ± 1.17[2]
Doxorubicin(Positive Control)HCT116 (Colon)2[2]
MCF7 (Breast)0.98[2]

This data is for 2-amino-4-chloro-pyrimidine derivatives, not this compound derivatives. The substitution of the methylsulfonyl group with an amino group will significantly alter the electronic properties and reactivity of the pyrimidine ring.

From the data in Table 1, we can infer a preliminary structure-activity relationship (SAR). The nature of the substituent at the C4 position, introduced by displacing the chloro group, significantly influences the anticancer potency. The derivative with a 4-(4-bromophenyl)piperazine moiety (6 ) exhibits a more than two-fold increase in potency against both HCT116 and MCF7 cell lines compared to the derivative with a 4-methylpiperazine group (1 ).[2] This suggests that the introduction of an aromatic ring with a halogen substituent at this position may be favorable for cytotoxic activity.

The proposed mechanism for some sulfonyl-containing compounds involves the alkylation of nucleophilic residues in target proteins. A study on 2-sulfonylpyrimidines highlighted their reactivity towards cysteine residues, suggesting a potential mechanism of action for anticancer activity through the covalent modification of key proteins, such as mutant p53.[3]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is based on the methodology described for the evaluation of 2-amino-4-chloro-pyrimidine derivatives.[2]

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 200 µL/well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

DOT Script for a Simplified Anticancer Evaluation Workflow

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start This compound reaction Nucleophilic Substitution (e.g., with amines, thiols) start->reaction derivatives Library of Derivatives reaction->derivatives mtt_assay MTT Cell Viability Assay derivatives->mtt_assay Test Compounds cell_lines Cancer Cell Lines (e.g., HCT116, MCF7) cell_lines->mtt_assay ec50 Determine EC50 Values mtt_assay->ec50 sar Structure-Activity Relationship (SAR) ec50->sar comparison Compare with Known Anticancer Agents sar->comparison

Caption: A simplified workflow for the synthesis and in vitro anticancer evaluation of this compound derivatives.

Antimicrobial Activity

The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents. A study on 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives provides insights into the potential of related structures as antimicrobial agents.

Table 2: Antimicrobial Activity of 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine Derivatives

Compound IDR Group (Sulfonamide Moiety)Bacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
4a 4-methylphenylS. aureus14A. niger13
4b 4-chlorophenylS. aureus16A. niger15
4i 4-nitrophenylS. aureus18A. niger17
Ciprofloxacin(Positive Control)S. aureus25--
Fluconazole(Positive Control)--A. niger22

This data is for derivatives of a related pyrimidine scaffold. The presence of a sulfanyl linkage and a different substitution pattern will influence the biological activity.

The data in Table 2 indicates that these pyrimidine derivatives exhibit moderate antibacterial and antifungal activity. The nature of the substituent on the aromatic ring of the sulfonamide moiety appears to influence the antimicrobial potency. The derivative with a 4-nitrophenyl group (4i ) showed the highest activity against both Staphylococcus aureus and Aspergillus niger. This suggests that electron-withdrawing groups on the peripheral aromatic ring may enhance the antimicrobial properties of this class of compounds.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This protocol is based on the methodology described for the evaluation of the pyrimidine derivatives in the cited study.

  • Media Preparation: Prepare sterile Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, A. niger).

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Preparation: Create wells of 6 mm diameter in the seeded agar plates using a sterile cork borer.

  • Compound Loading: Add a defined concentration of the test compounds (e.g., 100 µg/mL in DMSO) into the wells. Include a vehicle control (DMSO) and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Mechanism of Action: Potential as Kinase Inhibitors and Alkylating Agents

The this compound scaffold holds promise for the development of targeted therapies, particularly as kinase inhibitors and covalent modifiers of proteins.

DOT Script for the General Structure of Investigated Pyrimidine Derivatives

Caption: General chemical structures of the target scaffold and related pyrimidine derivatives discussed in this guide. (Note: Placeholder images are used in the DOT script as direct image embedding is not supported).

Many successful kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding pocket of kinases. The 2,4-disubstituted pyrimidine motif is a common feature in these inhibitors. By carefully selecting the substituents at the C2 and C4 positions of the this compound core, it is plausible to design selective kinase inhibitors.

Furthermore, the reactivity of the 2-sulfonylpyrimidine moiety towards nucleophilic amino acid residues, particularly cysteine, opens up the possibility of developing covalent inhibitors.[3] Covalent inhibitors can offer advantages such as increased potency and prolonged duration of action. The chloro group at the 2-position also provides a handle for covalent bond formation.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on related pyrimidine derivatives suggests potential for significant anticancer and antimicrobial activities.

Key takeaways for future research include:

  • Systematic SAR Studies: A systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substituents at the 2- and 4-positions are needed to establish clear structure-activity relationships.

  • Target Identification: For active compounds, target identification and validation studies are crucial to elucidate their mechanism of action. This could involve kinome screening, proteomic profiling, and biochemical assays.

  • Optimization of Physicochemical Properties: Lead compounds should be optimized for their drug-like properties, including solubility, metabolic stability, and pharmacokinetic parameters.

References

  • Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. (URL not available)
  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
  • Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (URL not available)
  • Lambert, L. J., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proceedings of the National Academy of Sciences, 113(36), E5276–E5285. [Link]
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (URL not available)
  • Convenient synthesis of 2-(methylsulfonyl)
  • synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. (URL not available)
  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
  • Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. (URL not available)
  • Biological Activity of Pyrimidine Deriv
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (URL not available)
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (URL not available)
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (URL not available)
  • In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. (URL not available)
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (URL not available)
  • Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. (URL not available)
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and proper disposal of 2-Chloro-4-(methylsulfonyl)pyrimidine (CAS No. 1233026-31-7). As a chlorinated heterocyclic compound, this substance requires rigorous adherence to specific waste management protocols to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Identification and Immediate Safety Protocols

Understanding the potential hazards is the foundation of safe chemical handling. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 2-chloro-4-methylpyrimidine, indicate a consistent hazard profile. The primary hazards include skin irritation, serious eye irritation or damage, and potential respiratory irritation.[1][2][3][4][5]

Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2]

Required Personal Protective Equipment (PPE): Handling of this compound mandates the use of appropriate PPE to minimize exposure risk.

  • Eye Protection: Chemical safety glasses with side-shields or goggles are required.[2][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before each use.[2][4]

  • Body Protection: A fully-buttoned laboratory coat is mandatory.[4]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]

Spill Response: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4][7]

  • Wear the full required PPE.

  • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2]

  • For solutions, absorb the spill with an inert, non-combustible material like vermiculite or sand.[6][7]

  • Clean the spill area thoroughly, and collect all cleaning materials as hazardous waste.[7]

  • Report the spill to your institution's Environmental Health & Safety (EHS) department.[7]

Waste Characterization and Segregation: The Chemical Logic

Proper disposal begins with correct waste classification. This compound must be treated as hazardous chemical waste .[1][8] The causality behind this classification stems from its chemical structure:

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this substance as a halogenated organic compound. This is the most critical factor for waste segregation. Halogenated waste streams must be kept separate from non-halogenated streams because they require different disposal technologies, often involving high-temperature incineration with specific scrubbers to handle acidic gases (like HCl) produced during combustion.[9][10] Mixing these wastes can make solvent recycling impossible and significantly increases disposal costs.[9]

  • Chemical Incompatibilities: While specific reactivity data is limited, compounds of this nature should be stored away from strong oxidizing agents.[2] Always store chemical waste in designated areas to prevent accidental mixing with incompatible materials.[8]

Step-by-Step Disposal Protocol

Disposal is a systematic process that ensures safety from the point of generation to final removal by a licensed contractor.

Step 1: Waste Collection Collect all forms of waste—including unreacted solid material, contaminated solutions, and used consumables (e.g., weigh boats, gloves, wipes)—in a designated, compatible, and properly sealed container.[3][4][8] Do not mix this waste with other waste streams like acids, bases, or non-halogenated solvents.[8][9]

Step 2: Container Selection and Labeling

  • Container Choice: Use a container made of a compatible material, such as high-density polyethylene (HDPE), that is in good condition and has a tightly sealing lid.[8][11] For liquid waste, do not fill containers beyond 90% capacity to allow for expansion.[11]

  • Labeling: Accurate labeling is a legal and safety requirement. The waste container must be clearly labeled with the following information:[8]

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound" and the CAS number "1233026-31-7".

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • Appropriate hazard symbols (e.g., Irritant, Harmful).

    • The accumulation start date (the date the first drop of waste was added).

Step 3: Temporary Storage in the Laboratory Store sealed waste containers in a designated and secure area, such as a satellite accumulation area or a ventilated cabinet.[8] It is best practice to use secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[8] This storage area should be away from general laboratory traffic and incompatible chemicals.

Step 4: Arranging for Final Disposal The final disposal of this compound must be conducted by a licensed chemical waste disposal company.[2][3][12] Contact your institution's EHS department to schedule a waste pickup.[7] Provide them with an accurate description of the waste as detailed on your label. The most common method for ultimate disposal of this type of waste is high-temperature incineration at a permitted hazardous waste facility.[10]

Decontamination and Empty Container Disposal

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.[7]

  • Triple Rinsing: The standard EPA-recommended procedure for decontaminating empty containers is triple rinsing.[7]

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the residue.

    • Collect all three portions of the rinsate and manage it as halogenated liquid hazardous waste.[7]

  • Final Disposal: Once the container is triple-rinsed, deface or remove the original label. The cleaned container can then typically be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.[7]

Data Summary and Workflow

For quick reference, the key operational and safety data are summarized below.

Table 1: Key Safety and Disposal Information

ParameterGuidelineSource(s)
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1][2][5]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[2][4][7]
Handling Area Certified Chemical Fume Hood[4][6]
Waste Classification Hazardous Waste: Halogenated Organic[1][9][13]
Incompatible Materials Strong Oxidizing Agents[2]
Waste Container Labeled, sealed HDPE or other compatible material[8][11]
Ultimate Disposal Incineration via a licensed hazardous waste facility[2][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Handling 2-Chloro-4- (methylsulfonyl)pyrimidine gen_waste Waste Generated (Solid, Liquid, or Contaminated PPE) start->gen_waste is_empty Is Container Empty? gen_waste->is_empty collect Collect in Designated Halogenated Waste Container is_empty->collect  No triple_rinse Triple Rinse Container with Appropriate Solvent is_empty->triple_rinse Yes label_container Label Container Correctly: - Chemical Name & CAS - Hazard Symbols - Accumulation Date collect->label_container collect_rinsate Collect Rinsate as Halogenated Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->label_container store Store in Secure, Ventilated Area with Secondary Containment label_container->store contact_ehs Contact EHS for Pickup by Licensed Disposal Contractor store->contact_ehs

Caption: Disposal workflow for this compound.

References

  • SAFETY DATA SHEET - Pool Time Algicide 50.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Halogenated Waste. University of California, Santa Cruz Environmental Health & Safety. [Link]
  • 2-Chloro-4-methylpyrimidine | C5H5ClN2.

Sources

A Senior Application Scientist's Guide to Handling 2-Chloro-4-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 2-Chloro-4-(methylsulfonyl)pyrimidine (CAS No. 1233026-31-7). As a substituted pyrimidine, this compound is integral to various research and development pipelines, particularly in medicinal chemistry. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.

While specific hazard data for this compound is not extensively published, a thorough risk assessment can be constructed based on the known profiles of structurally similar pyrimidine derivatives.[1] Compounds such as 2-Chloro-4-methylpyrimidine and other chlorinated pyrimidines are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a cautious and comprehensive approach to personal protection is mandatory.

Hazard Analysis and Mandatory Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is a proactive risk assessment. The primary hazards associated with handling halogenated and sulfonyl-containing heterocyclic compounds like the topic chemical involve dermal, ocular, and respiratory exposure. The following table outlines the anticipated hazards and the minimum required PPE.

Hazard Anticipated GHS Classification Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Likely Category 2 (Irritant)Chemical-resistant gloves (e.g., Nitrile rubber), inspected before use. A laboratory coat is mandatory. For larger quantities or tasks with a high splash risk, consider a chemical-resistant apron or disposable coveralls .[2][3][5]
Serious Eye Damage/Irritation Likely Category 2 (Irritant)Splash-proof safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are required at all times. When handling larger quantities or performing vigorous reactions, a full-face shield must be worn in addition to goggles.[2][3]
Respiratory Irritation Possible STOT SE Category 3All handling of the solid compound or its solutions that may generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood .[2][4] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[2]
Ingestion Likely Harmful if SwallowedDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Operational Protocol: A Step-by-Step Guide

A systematic workflow is essential for minimizing exposure and mitigating risk. The following protocol details the safe handling of this compound from receipt to disposal.

Pre-Experiment Preparation
  • Designate Area: Clearly designate the specific area within the chemical fume hood where the work will occur.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. Check that the airflow is unobstructed.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[2]

  • Assemble Materials: Gather all necessary equipment (spatulas, glassware, weighing paper, etc.) and place them within the designated area to minimize movement in and out of the hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above. Ensure gloves are inspected for any signs of degradation or pinholes.[7]

Handling the Compound
  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, transfer the compound in a sealed container and open it only within the hood. Use anti-static weighing dishes to prevent dispersal of the fine powder.

  • Transfers and Reactions: Conduct all transfers of the solid and the preparation of solutions inside the fume hood. Add the reagent slowly to the solvent to avoid splashing. Keep the container closed whenever not in active use.

  • Post-Handling Decontamination: After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., isopropanol or ethanol), collecting the rinsate as hazardous waste. Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses. All personnel must be familiar with these procedures.

Spill Response

A spill should be treated with urgency, following a clear and logical workflow. The primary goal is to contain the spill and decontaminate the area without exposing personnel.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk (From a Safe Distance) evacuate->assess minor_spill Minor Spill (<1g, Contained in Hood) assess->minor_spill Minor major_spill Major Spill (>1g or Outside Hood) assess->major_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) minor_spill->don_ppe contact_ehs Contact EH&S / Emergency Personnel Restrict Access to Area major_spill->contact_ehs contain Cover with Inert Absorbent (e.g., Vermiculite, Sand) don_ppe->contain collect Carefully Collect Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Area with Appropriate Solvent collect->decontaminate dispose Dispose of Waste According to Institutional Protocol decontaminate->dispose

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][3]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated PPE (gloves, wipes), and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][7]

  • Container Management: Keep the waste container closed when not in use. Store it in a designated satellite accumulation area away from incompatible materials.[7]

  • Regulatory Compliance: Do not discharge the chemical or its containers into drains or the environment.[1] All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office, in accordance with all local, state, and federal regulations.[2]

By integrating these protocols into your daily laboratory operations, you can create a robust safety culture that protects researchers and ensures the successful progression of your scientific endeavors.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • University of Hawai'i at Mānoa. UNIT 7: Personal Protective Equipment. [Link]
  • Fisher Scientific.
  • Loba Chemie. PYRIMIDINE 99% MSDS. [Link]
  • Occupational Safety and Health Administration (OSHA). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
  • Recreational Water Products, Inc.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.